molecular formula C9H6FNO B1321448 7-Fluoroquinolin-8-ol CAS No. 35048-10-3

7-Fluoroquinolin-8-ol

Cat. No.: B1321448
CAS No.: 35048-10-3
M. Wt: 163.15 g/mol
InChI Key: LDCRHJNNQVTBNY-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-8-ol (CAS 35048-10-3) is a fluorinated derivative of 8-hydroxyquinoline with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol . This solid compound has a predicted acidity coefficient (pKa) of 2.04 and a boiling point of approximately 296°C . It should be stored under an inert atmosphere at room temperature to ensure stability . This compound serves as a useful research chemical in organic synthesis and other chemical processes . Halogenated 8-hydroxyquinolines, such as the 7-fluoro derivative, are a significant class of compounds studied for their diverse biological activities. Related chloro- and bromo-substituted analogs have demonstrated notable potency in scientific research, including antimycobacterial activity against Mycobacterium tuberculosis , even for multidrug-resistant strains . The mechanism of action for this class is an area of active investigation and may involve metal chelation, where the compounds bind to essential metal ions, potentially depriving microbes of nutrients or disrupting metal-dependent enzymatic processes . One study identified a specific bromo-chloro analog as a novel inhibitor of methionine aminopeptidases (MetAPs) from M. tuberculosis , suggesting a specific enzymatic target for this pharmacophore . Researchers are exploring these properties for potential applications in infectious disease and other areas of biomedical research. This product is intended for research use only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinolin-8-ol
Source PubChem
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InChI

InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRHJNNQVTBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618489
Record name 7-Fluoroquinolin-8-ol
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Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35048-10-3
Record name 7-Fluoroquinolin-8-ol
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Record name 7-Fluoroquinolin-8-ol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Synthetic Pathways, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

Executive Summary

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a foundational scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed exploration of the primary synthetic route to 7-Fluoroquinolin-8-ol, focusing on the Skraup synthesis. It elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the critical scientific principles that govern the reaction's success. This document is intended to serve as a practical and theoretical resource for scientists engaged in organic synthesis and drug discovery.

Introduction: The Significance of the 7-Fluoroquinolin-8-ol Scaffold

The 8-hydroxyquinoline (8-HQ) core is a privileged bidentate chelating ligand, renowned for its diverse biological activities, including antibacterial, antifungal, anticancer, and neuroprotective properties.[1][2][3][4] Its mechanism of action is often linked to its ability to chelate essential metal ions, thereby disrupting critical biological processes.[1] The strategic placement of a fluorine atom, a common bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to enhance drug efficacy. Fluorine's high electronegativity and small size can alter a molecule's pKa, improve binding interactions, and block metabolic degradation pathways. Consequently, 7-Fluoroquinolin-8-ol represents a valuable building block for developing novel therapeutic agents and advanced materials.

Retrosynthetic Analysis and Strategic Selection of the Skraup Synthesis

The synthesis of a substituted quinoline ring system can be approached through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[2][5][6] For the specific substitution pattern of 7-Fluoroquinolin-8-ol, a retrosynthetic analysis points to a Skraup-type reaction as the most direct and efficient pathway.

The core logic involves the formation of the pyridine ring fused to a pre-functionalized benzene ring. The final positions of the fluoro and hydroxyl groups (7 and 8, respectively) are dictated by the substitution pattern of the starting aniline precursor. This leads to the identification of 2-Amino-4-fluorophenol as the ideal starting material.

Why 2-Amino-4-fluorophenol?

  • Amino Group (Position 2): This primary amine is the nucleophile that initiates the reaction and ultimately becomes the nitrogen atom in the quinoline ring.

  • Hydroxyl Group (Position 1): This group remains as a spectator during the core reaction and becomes the 8-hydroxyl group in the final product.

  • Fluorine Atom (Position 4): This halogen remains on the ring and, based on the cyclization pattern, will be located at the 7-position of the quinoline system.

The Skraup synthesis, which utilizes glycerol as the three-carbon source for the pyridine ring, is exceptionally well-suited for this transformation. A successful synthesis of the related 6-fluoro-8-quinolinol from 2-amino-5-fluorophenol using this method has been reported, validating the feasibility of this approach.[7]

Primary Synthesis Pathway: The Skraup Reaction

The Skraup synthesis is a powerful method for constructing the quinoline scaffold via the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][5]

3.1 Principle and Rationale

The reaction proceeds through a series of well-defined steps. Concentrated sulfuric acid serves a dual role: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization step. An oxidizing agent is required in the final step to aromatize the newly formed dihydroquinoline ring.

Table 1: Reagents and Their Functions in the Skraup Synthesis

ReagentChemical Structure/FormulaCore Function(s)
2-Amino-4-fluorophenol C₆H₆FNOAromatic amine precursor; provides the benzene ring and N-atom for the quinoline core.[8][9][10]
Glycerol C₃H₈O₃Source of the three-carbon chain (C2, C3, C4) for the pyridine ring, via in-situ formation of acrolein.[5]
Sulfuric Acid H₂SO₄Dehydrating agent and acid catalyst for cyclization.[5][11]
Nitrobenzene (or alternative) C₆H₅NO₂Oxidizing agent for the final aromatization step.
3.2 Detailed Reaction Mechanism

The mechanism of the Skraup synthesis is a classic example of fundamental organic transformations. It involves dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.

  • Formation of Acrolein: Glycerol is dehydrated by concentrated sulfuric acid at high temperatures to form acrolein, the key electrophile.

  • Michael Addition: The amino group of 2-amino-4-fluorophenol acts as a nucleophile and undergoes a 1,4-conjugate (Michael) addition to acrolein.[6]

  • Electrophilic Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The electron-donating amino group directs the cyclization to the ortho position (C6 of the aniline ring), which is activated.

  • Dehydration: The cyclized intermediate is then dehydrated to form 7-fluoro-1,2-dihydroquinolin-8-ol.

  • Oxidation: The dihydroquinoline intermediate is oxidized by an agent like nitrobenzene to yield the final aromatic product, 7-Fluoroquinolin-8-ol. The mechanism of this step can be complex, but it results in the formation of the stable quinoline ring system.[6]

Diagram 1: Overall Skraup Synthesis Pathway

G cluster_start Starting Materials cluster_reagents Reagents A 2-Amino-4-fluorophenol F 7-Fluoroquinolin-8-ol A->F B Glycerol B->F C H₂SO₄ (conc.) E Heat (Δ) C->E D Oxidizing Agent (e.g., Nitrobenzene) D->E E->F Reaction Conditions

Caption: Overview of the Skraup synthesis of 7-Fluoroquinolin-8-ol.

Diagram 2: Step-by-Step Reaction Mechanism

G start1 Glycerol step1 Acrolein start1->step1 -2H₂O (H₂SO₄) step2 Michael Adduct step1->step2 Michael Addition start2 2-Amino-4-fluorophenol start2->step2 Michael Addition step3 Cyclized Intermediate step2->step3 Electrophilic Cyclization (H⁺) step4 Dihydroquinoline step3->step4 -H₂O final 7-Fluoroquinolin-8-ol step4->final Oxidation (-2H)

Caption: Mechanistic flow of the Skraup synthesis.

3.3 Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methods for Skraup syntheses.[7] Researchers should perform their own risk assessment and optimization.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a well-ventilated fume hood.

  • Reagent Charging: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add 2-amino-4-fluorophenol, ensuring the temperature does not rise excessively.

  • Addition of Oxidant: Slowly add nitrobenzene (or another suitable oxidizing agent) to the mixture.

  • Glycerol Addition: Heat the mixture to approximately 100-120 °C. Add glycerol dropwise from the dropping funnel at a rate that maintains a controllable exothermic reaction.

  • Reaction: After the addition of glycerol is complete, maintain the reaction mixture at reflux (typically 130-150 °C) for 3-5 hours. The reaction is vigorous and should be monitored carefully.

  • Work-up: Allow the mixture to cool to room temperature. Very cautiously, pour the mixture over crushed ice. The solution will be strongly acidic.

  • Removal of Oxidant: If nitrobenzene was used, remove the excess by steam distillation.

  • Neutralization and Precipitation: Make the remaining solution basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. This will precipitate the crude 7-Fluoroquinolin-8-ol.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

3.4 Field-Proven Insights and Causality
  • Exothermic Control: The reaction is highly exothermic, particularly during the addition of glycerol. Slow, controlled addition is critical to prevent the reaction from running out of control.

  • Choice of Oxidant: While nitrobenzene is traditional, it is highly toxic. Alternative, milder oxidizing agents such as arsenic acid or iron(III) chloride have been used, though reaction conditions may require adjustment.

  • Work-up Caution: The quenching of the concentrated sulfuric acid reaction mixture on ice is extremely hazardous if not done slowly and with adequate cooling. The subsequent neutralization with a strong base is also highly exothermic.

  • Purity of Starting Material: The purity of the 2-amino-4-fluorophenol is paramount. Impurities can lead to significant side products that are difficult to separate.

Alternative Synthetic Approaches

While the Skraup synthesis is the most direct route, other strategies could be employed, though they are often more circuitous.

4.1 Synthesis via Demethylation of 7-Fluoro-8-methoxyquinoline

An alternative two-step approach involves first synthesizing the methoxy-protected analogue, 7-fluoro-8-methoxyquinoline, using 4-fluoro-2-methoxyaniline as the starting material in a Skraup reaction. The resulting product can then be demethylated using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the final 7-Fluoroquinolin-8-ol. This strategy is useful if the free hydroxyl group interferes with the Skraup reaction conditions, though the Skraup synthesis is generally robust enough to tolerate phenolic hydroxyls.

4.2 Applicability of Combes and Friedländer Syntheses
  • Combes Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[11][12] To synthesize 7-Fluoroquinolin-8-ol, one would need to react 2-amino-4-fluorophenol with a specific β-dicarbonyl compound that yields the desired quinoline structure without substitution at the 2- and 4-positions. This is often synthetically challenging, making this route less practical.

Conclusion

The synthesis of 7-Fluoroquinolin-8-ol is most effectively and directly achieved via the Skraup reaction, leveraging the commercially available precursor, 2-amino-4-fluorophenol. This classic reaction, while requiring careful control of its vigorous and exothermic nature, provides a reliable and scalable pathway to the target molecule. The mechanism, rooted in fundamental principles of organic chemistry, allows for a rational understanding of the transformation. While alternative routes exist, they typically involve more synthetic steps or require less accessible starting materials, reinforcing the Skraup synthesis as the authoritative and preferred method for accessing this valuable fluorinated quinoline scaffold.

References
  • Wikipedia. Combes quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Scilit. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • OMICS International. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link]

  • PubMed. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • ResearchGate. Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

  • ATB. 2-Amino-4-fluorophenol | C6H6FNO | MD Topology | NMR | X-Ray. [Link]

  • Victoria University of Wellington. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

  • Google Patents. Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Forward

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoroquinolin-8-ol (CAS RN: 35048-10-3), a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. It is important to note that, at the time of this writing, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature. Consequently, this guide adopts a predictive and comparative approach, leveraging computational models and experimental data from structurally similar analogs to forecast the properties of 7-Fluoroquinolin-8-ol. This document is intended to serve as a robust resource for researchers, providing not only the best available information but also detailed experimental protocols to facilitate the empirical validation of these critical parameters. The insights provided herein are grounded in established principles of physical organic chemistry and medicinal chemistry, aiming to empower researchers in their drug discovery and materials science endeavors.

Molecular Structure and Identification

7-Fluoroquinolin-8-ol is a heterocyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at the 7-position and a hydroxyl group at the 8-position. This substitution pattern is crucial in defining its electronic and steric properties, which in turn govern its interactions with biological targets and its material characteristics.

PropertyValueSource
IUPAC Name 7-fluoroquinolin-8-ol-
Synonyms 7-fluoro-8-hydroxyquinoline-
CAS Number 35048-10-3-
Molecular Formula C₉H₆FNO-
Molecular Weight 163.15 g/mol -
Canonical SMILES C1=CC2=C(C(=C(C=C2)F)O)N=C1-
InChI Key LDCRHJNNQVTBNY-UHFFFAOYSA-N-

Predicted and Comparative Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is paramount in drug discovery, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following sections detail the predicted properties of 7-Fluoroquinolin-8-ol, contextualized with experimental data from its close analogs.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its biological activity and membrane permeability. 8-Hydroxyquinoline derivatives are amphoteric, with the quinolinic nitrogen acting as a basic center and the hydroxyl group as an acidic center.

    • The electron-withdrawing nature of the fluorine atom at the 7-position is expected to decrease the basicity of the quinolinic nitrogen (lower pKa of the conjugate acid) and increase the acidity of the 8-hydroxyl group (lower pKa) compared to the parent 8-hydroxyquinoline.

    • A predicted pKa value for the analogous 7-Fluoro-8-hydroxy-2-methylquinoline is 2.21, suggesting the quinolinic nitrogen is indeed a weak base. The pKa of the hydroxyl group is anticipated to be in the range of 8-9.

  • Comparative Analysis with Analogs:

    • 8-Hydroxyquinoline: The parent compound has a pKa of approximately 9.9 for the hydroxyl group.

    • 7-Chloroquinolin-8-ol: A predicted pKa for this compound is 2.43, referring to the quinolinic nitrogen. The chloro group, being electron-withdrawing, similarly reduces the basicity.

The precise determination of the pKa values is crucial and can be achieved through potentiometric titration or UV-Vis spectrophotometry, as detailed in Section 4.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross biological membranes.

  • Predicted LogP: Computational methods are widely used to estimate LogP.

    • XLogP3: This algorithm predicts a LogP value of 2.2 for the related compound 8-fluoroquinoline. Given the presence of the polar hydroxyl group in 7-Fluoroquinolin-8-ol, its LogP is expected to be lower.

    • General Trends: The introduction of a fluorine atom generally increases lipophilicity. However, the 8-hydroxyl group will contribute to hydrophilicity. The interplay of these two functional groups will determine the final LogP value.

  • Comparative Analysis with Analogs:

    • 7-Chloroquinolin-8-ol: This compound has a predicted XLogP3 value of 2.5.

    • 8-Fluoroquinoline: Has a predicted XLogP3 value of 2.2.

The gold standard for experimental LogP determination is the shake-flask method, which is described in detail in Section 4. For ionizable compounds like 7-Fluoroquinolin-8-ol, the distribution coefficient (LogD) at a specific pH is often more relevant.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

  • Predicted Solubility: Specific quantitative predictions for 7-Fluoroquinolin-8-ol are not available. However, based on its structure:

    • The presence of the polar hydroxyl group and the nitrogen atom capable of hydrogen bonding suggests some degree of aqueous solubility.

    • The fused aromatic ring system contributes to its hydrophobic character, likely limiting its water solubility.

    • It is expected to be more soluble in organic solvents.

  • Comparative Analysis with Analogs:

    • 7-Chloroquinolin-8-ol: Is reported to be slightly soluble in DMSO and methanol.

    • 5,7-Dichloroquinolin-8-ol: Is generally soluble in organic solvents like ethanol, dichloromethane, and DMSO, but has limited water solubility. The solubility can be influenced by pH.

Melting Point

The melting point is an important indicator of purity and crystal lattice energy.

  • Predicted/Reported Melting Point: No experimental melting point for 7-Fluoroquinolin-8-ol is readily available from scientific literature or major suppliers.

  • Comparative Analysis with Analogs:

    • 7-Chloroquinolin-8-ol: Has a reported melting point of 145 °C.

    • 8-Hydroxyquinoline: Has a melting point of 76 °C.

    • The introduction of a halogen at the 7-position appears to significantly increase the melting point compared to the parent compound, likely due to stronger intermolecular interactions in the crystal lattice. It is plausible that 7-Fluoroquinolin-8-ol will have a melting point higher than that of 8-hydroxyquinoline.

Spectroscopic Properties
  • UV-Vis Spectroscopy: 8-Hydroxyquinoline and its derivatives are chromophoric and exhibit characteristic UV-Vis absorption spectra.

    • Expected Spectra: 7-Fluoroquinolin-8-ol is expected to show absorption bands in the UV region, arising from π-π* transitions within the quinoline ring system. The presence of the hydroxyl and fluoro substituents will likely cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The spectra of 8-hydroxyquinoline complexes with metal ions are often red-shifted and more intense.

    • Solvatochromism: The position of the absorption bands may be sensitive to solvent polarity.

  • Fluorescence Spectroscopy: Many 8-hydroxyquinoline derivatives are fluorescent, a property that is often enhanced upon chelation with metal ions.

    • Expected Properties: 7-Fluoroquinolin-8-ol is likely to exhibit fluorescence. The fluorescence quantum yield and emission wavelength will be influenced by the fluorine substituent and the solvent environment. The chelation of metal ions is expected to significantly modulate its fluorescence properties, a hallmark of 8-hydroxyquinoline-based sensors.

Plausible Synthetic Route

While a specific, detailed synthesis for 7-Fluoroquinolin-8-ol is not widely published, a plausible route can be proposed based on well-established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions.[1][2][3][4][5][6] A likely precursor would be 2-amino-4-fluorophenol.

G A 2-Amino-4-fluorophenol E Skraup Reaction A->E B Glycerol B->E C Sulfuric Acid (catalyst) C->E Catalyst D Nitrobenzene (oxidizing agent) D->E Oxidant F 7-Fluoroquinolin-8-ol E->F Cyclization & Oxidation

Caption: Proposed Skraup synthesis of 7-Fluoroquinolin-8-ol.

The reaction would involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of 7-Fluoroquinolin-8-ol.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known mass of 7-Fluoroquinolin-8-ol in co-solvent (e.g., Methanol) prep2 Dilute with water to a known concentration (e.g., 1 mM) prep1->prep2 prep3 Add KCl to maintain constant ionic strength (0.15 M) prep2->prep3 titrate2 Titrate with standardized HCl (e.g., 0.1 M) to determine pKa of the nitrogen prep3->titrate2 titrate3 Titrate with standardized NaOH (e.g., 0.1 M) to determine pKa of the hydroxyl group prep3->titrate3 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate1->titrate2 titrate1->titrate3 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 titrate3->analysis1 analysis2 Determine equivalence points (inflection points of the curve) analysis1->analysis2 analysis3 Calculate pKa from the pH at the half-equivalence points analysis2->analysis3 G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Saturate n-octanol with water part2 Add the second phase in a known volume ratio prep1->part2 prep2 Saturate water (or buffer of a specific pH for LogD) with n-octanol prep2->part2 part1 Dissolve a known amount of 7-Fluoroquinolin-8-ol in one of the phases part1->part2 part3 Shake vigorously for a set time (e.g., 24 hours) to reach equilibrium part2->part3 part4 Centrifuge to ensure complete phase separation part3->part4 analysis1 Carefully separate the two phases part4->analysis1 analysis2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) analysis1->analysis2 analysis3 Calculate LogP = log([concentration in octanol] / [concentration in water]) analysis2->analysis3

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and water (or a buffer of the desired pH for LogD determination) in a separatory funnel.

    • Shake vigorously and allow the phases to separate. This ensures that each phase is pre-saturated with the other.

  • Partitioning:

    • Prepare a stock solution of 7-Fluoroquinolin-8-ol in the pre-saturated aqueous phase at a concentration where it can be accurately measured by the chosen analytical method.

    • In a suitable vessel (e.g., a centrifuge tube), add a known volume of the stock solution and a known volume of the pre-saturated n-octanol.

    • Seal the vessel and shake it at a constant temperature for a sufficient time to allow equilibrium to be reached (this may take several hours).

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase, avoiding any cross-contamination.

    • Determine the concentration of 7-Fluoroquinolin-8-ol in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Significance in Drug Discovery and Materials Science

The physicochemical properties of 7-Fluoroquinolin-8-ol are pivotal to its potential applications.

  • In Drug Discovery:

    • The 8-hydroxyquinoline scaffold is a known metal chelator, and derivatives have been investigated for their antimicrobial, anticancer, and neuroprotective properties. [7] * The pKa and LogP values will dictate the compound's ability to cross cell membranes and interact with biological targets.

    • The fluorine substitution can enhance metabolic stability and binding affinity.

  • In Materials Science:

    • 8-Hydroxyquinoline derivatives are widely used in organic light-emitting diodes (OLEDs) due to their fluorescence and electron-transporting properties. [7] * The spectroscopic properties of 7-Fluoroquinolin-8-ol and its metal complexes could be exploited in the development of novel fluorescent sensors and electronic materials. [8][9]

Conclusion

7-Fluoroquinolin-8-ol is a compound of significant interest, yet its physicochemical properties remain to be fully characterized experimentally. This guide has provided a comprehensive overview based on predictive methods and comparative analysis with structurally related compounds. The detailed experimental protocols included are intended to encourage and facilitate the empirical determination of these crucial parameters. A thorough understanding of the pKa, LogP, solubility, and spectroscopic properties of 7-Fluoroquinolin-8-ol will be instrumental in unlocking its full potential in the fields of medicinal chemistry and materials science.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • NIH. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). [Link]

  • Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • NISCAIR Online Periodicals Repository. (n.d.). Photo physical properties of 8-hydroxy quinoline. [Link]

  • MDPI. (n.d.). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

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  • ResearchGate. (n.d.). UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and. [Link]

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  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. [Link]

  • PubMed. (n.d.). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. [Link]

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  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). [Link]

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An In-depth Technical Guide to 7-Fluoroquinolin-8-ol: Synthesis, Structure, and Therapeutic Potential as a COMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities. The introduction of a fluorine atom at the 7-position significantly modulates the compound's physicochemical and pharmacological properties, leading to heightened interest in its therapeutic applications. This technical guide provides a comprehensive overview of 7-Fluoroquinolin-8-ol, covering its chemical identity, molecular structure, synthesis, and its emerging role as a potent enzyme inhibitor in the context of drug development.

Core Compound Identity: 7-Fluoroquinolin-8-ol

CAS Number: 35048-10-3

Molecular Structure and Physicochemical Properties

7-Fluoroquinolin-8-ol possesses a bicyclic heterocyclic structure, with a fluorine atom at position 7 and a hydroxyl group at position 8 of the quinoline ring. This substitution pattern is crucial for its biological activity, particularly its ability to chelate metal ions.

Molecular Formula: C₉H₆FNO

Molecular Weight: 163.15 g/mol

PropertyValueSource
Melting Point Not explicitly reported; likely a solid at room temperature.Inferred from similar compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and chloroform.General solubility of 8-hydroxyquinolines
pKa Not explicitly reported; the hydroxyl group is weakly acidic.General properties of 8-hydroxyquinolines
Appearance Likely a pale yellow or off-white solid.General appearance of 8-hydroxyquinoline derivatives

Synthesis of 7-Fluoroquinolin-8-ol: A Modified Skraup-Doebner-von Miller Approach

The synthesis of 7-Fluoroquinolin-8-ol can be achieved through a modification of the classical Skraup-Doebner-von Miller reaction, a cornerstone in quinoline synthesis.[1][2] This approach involves the cyclization of an aromatic amine with a source of acrolein, followed by oxidation.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from general procedures for the synthesis of substituted 8-hydroxyquinolines.[3]

Materials:

  • 2-Amino-5-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Amine: Slowly add 2-amino-5-fluorophenol to the acidic glycerol mixture.

  • Initiation of Cyclization: Gently heat the mixture. The reaction is often exothermic and may proceed vigorously. If necessary, moderate the reaction by cooling the flask.

  • Addition of Oxidizing Agent: Once the initial exothermic reaction subsides, add the oxidizing agent (e.g., nitrobenzene) portion-wise.

  • Reaction Completion: Heat the reaction mixture under reflux for several hours to ensure complete cyclization and oxidation.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is approximately 7-8.

    • The crude product may precipitate out of the solution.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 7-Fluoroquinolin-8-ol by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Amine 2-Amino-5-fluorophenol Mixing Mixing and Heating Amine->Mixing Glycerol Glycerol Glycerol->Mixing Acid H₂SO₄ Acid->Mixing Oxidant Oxidizing Agent Oxidant->Mixing Cyclization Cyclization & Oxidation Mixing->Cyclization Exothermic Reaction Neutralization Neutralization Cyclization->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product 7-Fluoroquinolin-8-ol Purification->Product

Caption: A generalized workflow for the synthesis of 7-Fluoroquinolin-8-ol.

Molecular Structure Analysis: Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following are predicted NMR chemical shifts for 7-Fluoroquinolin-8-ol. These values are for reference and should be confirmed by experimental data.

Predicted ¹H NMR (in CDCl₃):

  • δ 8.8-9.0 ppm (dd): H2

  • δ 7.3-7.5 ppm (m): H3, H4, H5

  • δ 7.0-7.2 ppm (dd): H6

  • δ 9.5-10.0 ppm (s, broad): OH

Predicted ¹³C NMR (in CDCl₃):

  • δ 155-158 ppm (d, JCF ≈ 250 Hz): C7

  • δ 148-150 ppm: C8a

  • δ 147-149 ppm: C2

  • δ 136-138 ppm: C4

  • δ 128-130 ppm: C4a

  • δ 121-123 ppm: C3

  • δ 115-117 ppm (d, JCF ≈ 20 Hz): C6

  • δ 110-112 ppm (d, JCF ≈ 5 Hz): C5

  • δ 108-110 ppm: C8

Mechanism of Action and Therapeutic Potential: Inhibition of Catechol-O-Methyltransferase (COMT)

A significant area of research for 7-Fluoroquinolin-8-ol is its potent inhibitory activity against catechol-O-methyltransferase (COMT).[4][5][6] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters, such as dopamine.[7] In conditions like Parkinson's disease, where dopamine levels are depleted, inhibiting COMT can prolong the therapeutic effects of levodopa, a dopamine precursor.[8]

The inhibitory action of 8-hydroxyquinolines, including the 7-fluoro derivative, is attributed to their ability to chelate the magnesium ion (Mg²⁺) present in the active site of the COMT enzyme.[4][9] This chelation prevents the binding of the natural catechol substrates, thereby inhibiting their methylation and subsequent degradation. The fluorine substituent at the 7-position can enhance the compound's metabolic stability and potency.[6]

COMT Inhibition Signaling Pathway

COMT_Inhibition cluster_normal Normal COMT Activity cluster_inhibition Inhibition by 7-Fluoroquinolin-8-ol Dopamine Dopamine (or Levodopa) COMT_active COMT Enzyme (with Mg²⁺ cofactor) Dopamine->COMT_active Binds to active site COMT_inhibited Inhibited COMT (Mg²⁺ chelated) Dopamine->COMT_inhibited Methylated_Dopamine Inactive Metabolite (3-Methoxytyramine) COMT_active->Methylated_Dopamine Methylation Outcome Increased Dopamine Bioavailability FQ 7-Fluoroquinolin-8-ol FQ->COMT_active Chelates Mg²⁺ Dopamine_no_bind Dopamine cannot bind COMT_inhibited->Outcome Leads to

Caption: Mechanism of COMT inhibition by 7-Fluoroquinolin-8-ol.

Conclusion and Future Directions

7-Fluoroquinolin-8-ol is a promising small molecule with significant potential in drug discovery, particularly as a COMT inhibitor for the treatment of neurodegenerative diseases. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-rationalized. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in other therapeutic areas where 8-hydroxyquinoline derivatives have shown promise, such as in anticancer and antimicrobial applications. The development of a detailed and optimized synthesis protocol and the acquisition of comprehensive experimental data will be crucial for advancing this compound through the drug development pipeline.

References

  • Buchler, I., Akuma, D., Au, V., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Journal of Medicinal Chemistry, 61(21), 9647-9665. Available at: [Link]

  • Borchardt, R. T., Thakker, D. R., Warner, V. D., Mirth, D. B., & Sane, J. N. (1976). Catechol O-methyltransferase. 8. Structure-activity relationships for inhibtion by 8-hydroxyquinolines. Journal of Medicinal Chemistry, 19(4), 558-560. Available at: [Link]

  • Borchardt, R. T. (1976). Catechol O-methyltransferase. 8. Structure-activity relationships for inhibtion by 8-hydroxyquinolines. Journal of Medicinal Chemistry, 19(4), 558-60. Available at: [Link]

  • Rupp, B., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Catechol-o-methyl transferase – Knowledge and References. Available at: [Link]

  • Schofield, C. J., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Patiny, L., & Castillo, A. M. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • Al-Hujran, T. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Available at: [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]

  • Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available at: [Link]

  • Hormi, O. E. O., et al. (n.d.). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

  • Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

  • Al-Busafi, S. N. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]

  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

  • Ogoshi, T., et al. (2023). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Soderberg, T. (2022, July 20). 2.6: Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Available at: [Link]

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  • PubChem. (n.d.). 5-Chloroquinolin-8-ol. Available at: [Link]

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Introduction: The Significance of 7-Fluoroquinolin-8-ol and Its Spectroscopic Fingerprint

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Fluoroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of 7-Fluoroquinolin-8-ol with standard IUPAC numbering is presented below. This numbering will be used consistently throughout this guide to assign specific NMR signals.

Caption: Molecular structure of 7-Fluoroquinolin-8-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For 7-Fluoroquinolin-8-ol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons of the quinoline ring system are expected to appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the nitrogen atom and the fluorine atom will further influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for 7-Fluoroquinolin-8-ol (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 8.9ddJ(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7
H-37.6 - 7.7ddJ(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5
H-48.4 - 8.5ddJ(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7
H-57.5 - 7.6dJ(H5,H6) ≈ 9.0
H-67.2 - 7.3ddJ(H6,H5) ≈ 9.0, J(H6,F7) ≈ 10.0
OH-89.5 - 10.5br s-

Interpretation:

  • H-2, H-3, and H-4: These protons on the pyridine ring will show characteristic doublet of doublets (dd) splitting patterns due to coupling with each other. H-2 and H-4 are significantly deshielded due to their proximity to the electronegative nitrogen atom.

  • H-5 and H-6: These protons are on the benzene ring. H-5 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and the fluorine at C-7. The coupling to fluorine (J(H6,F7)) is a key indicator of the fluorine's position.

  • OH-8: The hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbons.

Table 2: Predicted ¹³C NMR Data for 7-Fluoroquinolin-8-ol (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2148 - 150s
C-3122 - 124s
C-4136 - 138s
C-4a128 - 130d, J(C4a,F) ≈ 4-6 Hz
C-5118 - 120d, J(C5,F) ≈ 4-6 Hz
C-6110 - 112d, J(C6,F) ≈ 20-25 Hz
C-7158 - 162d, J(C7,F) ≈ 240-250 Hz
C-8145 - 147d, J(C8,F) ≈ 12-15 Hz
C-8a139 - 141s

Interpretation:

  • C-7: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C,F)), which is highly diagnostic. Its chemical shift will be significantly downfield.

  • C-6 and C-8: The carbons ortho to the fluorine will exhibit smaller two-bond coupling constants (²J(C,F)).

  • C-4a and C-5: The carbons meta to the fluorine will show even smaller three-bond coupling constants (³J(C,F)).

  • C-8a: The carbon para to the fluorine may show a very small or no observable coupling.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[1]

Table 3: Predicted ¹⁹F NMR Data for 7-Fluoroquinolin-8-ol

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-7-110 to -130 (vs. CFCl₃)d

Interpretation:

  • The chemical shift is expected in the typical range for an aryl fluoride. The exact value will be influenced by the electronic nature of the quinolinol ring system.

  • The fluorine signal will likely appear as a doublet due to coupling with the adjacent H-6 proton (³J(F,H6)).

Experimental Protocol for NMR Spectroscopy

Figure 2. General NMR Workflow A Sample Preparation (~5-10 mg in 0.5 mL deuterated solvent, e.g., DMSO-d6) B NMR Spectrometer (e.g., 400 MHz or higher) A->B C Data Acquisition (¹H, ¹³C, ¹⁹F spectra) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) D->E

Caption: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Fluoroquinolin-8-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum. A fluorine-specific probe or a multinuclear probe is required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks or an internal standard like TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[3]

Table 4: Predicted Characteristic IR Absorptions for 7-Fluoroquinolin-8-ol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
3000-3100 (sharp)C-H stretchAromatic C-H
1580-1620 (strong)C=C/C=N stretchQuinoline ring
1200-1300 (strong)C-O stretchPhenolic C-O
1100-1200 (strong)C-F stretchAryl-Fluoride

Interpretation:

  • A broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of a hydroxyl group, likely involved in intermolecular hydrogen bonding.

  • Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in an aromatic ring.

  • Strong absorptions in the 1580-1620 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the quinoline core.

  • A strong band in the 1100-1200 cm⁻¹ region is indicative of the C-F stretching vibration, a key piece of evidence for the presence of the fluorine substituent.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample like 7-Fluoroquinolin-8-ol, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Scan: The sample spectrum is then recorded.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

Table 5: Predicted Mass Spectrometry Data for 7-Fluoroquinolin-8-ol (Electron Ionization)

m/zInterpretation
163Molecular Ion [M]⁺
135[M - CO]⁺
134[M - HCN]⁺
108Further fragmentation

Interpretation:

  • Molecular Ion (m/z 163): The peak corresponding to the intact molecule with a single positive charge is expected to be prominent due to the stability of the aromatic quinoline system. This confirms the molecular formula C₉H₆FNO.

  • Fragmentation: Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO, 28 Da) from the phenolic ring and the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring. These characteristic losses help to confirm the quinoline core structure.

Experimental Protocol for Mass Spectrometry (GC-MS)

Figure 3. GC-MS Analysis Workflow A Sample Injection (Dilute solution in a volatile solvent) B Gas Chromatograph (GC) (Separation based on boiling point/polarity) A->B C Ionization Source (e.g., Electron Ionization - EI) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Mass Spectrum (Plot of m/z vs. abundance) E->F

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry.

  • Sample Preparation: A dilute solution of 7-Fluoroquinolin-8-ol is prepared in a volatile solvent (e.g., methanol, dichloromethane).

  • Injection: A small volume of the sample is injected into the Gas Chromatograph (GC).

  • Separation: The compound travels through a heated column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI), causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: An Integrated Approach to Structural Verification

The definitive characterization of 7-Fluoroquinolin-8-ol relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the correct molecular weight (163 g/mol ). IR spectroscopy verifies the presence of key functional groups, namely the phenolic -OH, the aromatic system, and the crucial C-F bond. Finally, NMR spectroscopy provides the unambiguous blueprint of the molecule, with ¹H and ¹³C NMR mapping the carbon-hydrogen framework and ¹⁹F NMR confirming the presence and electronic environment of the fluorine atom. Together, these techniques provide a self-validating system for the unequivocal identification and quality assessment of 7-Fluoroquinolin-8-ol, a critical step for any researcher in the field of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • SpectraBase. (n.d.). 5-Fluoro-8-quinolinol. Wiley-VCH GmbH. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 11, 2026, from [Link]

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Solubility and stability of 7-Fluoroquinolin-8-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 7-Fluoroquinolin-8-ol: Solubility and Stability Profiling

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 7-Fluoroquinolin-8-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not yet widely available, this document serves as a practical, experience-driven manual for researchers, scientists, and drug development professionals. It outlines the necessary steps to thoroughly characterize the compound's physicochemical properties, ensuring data integrity and providing insights for formulation and development.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties[1]. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity[2]. The 8-hydroxyquinoline moiety is a well-known chelating agent, a property that can be both beneficial and a source of instability[3]. Therefore, a thorough understanding of the solubility and stability of a new derivative like 7-Fluoroquinolin-8-ol is paramount for its successful application.

This guide will detail the methodologies for:

  • Predicting and experimentally determining key physicochemical properties.

  • Establishing a comprehensive solubility profile in various solvents.

  • Conducting forced degradation studies to understand its intrinsic stability and degradation pathways, in line with ICH guidelines[4].

Physicochemical Characterization of 7-Fluoroquinolin-8-ol

A foundational understanding of the molecule's intrinsic properties is crucial before embarking on extensive solubility and stability studies.

Predicted Physicochemical Properties

Based on its structure and data from analogous compounds, we can predict the following properties for 7-Fluoroquinolin-8-ol:

PropertyPredicted Value/RangeRationale and Field Insights
pKa Phenolic OH: ~8.5-9.5Quinoline N: ~4.0-5.0The pKa of the parent 8-hydroxyquinoline is approximately 9.9 for the hydroxyl group[3]. The electron-withdrawing nature of the fluorine atom is expected to make the hydroxyl group more acidic, thus lowering its pKa. The basicity of the quinoline nitrogen will also be slightly reduced by the fluorine substituent[5].
logP 2.0 - 3.0The introduction of a fluorine atom generally increases the lipophilicity of a molecule[2]. This predicted range suggests moderate lipophilicity, which will influence its solubility in both aqueous and organic media.
Molecular Weight 179.15 g/mol Calculated from the chemical formula C₉H₆FNO.
Experimental Determination of Physicochemical Properties

It is essential to experimentally verify these predicted values.

  • pKa Determination: Potentiometric titration is the gold standard for pKa determination. A solution of 7-Fluoroquinolin-8-ol is titrated with a strong acid and a strong base, and the inflection points in the titration curve are used to calculate the pKa values.

  • LogP Determination: The shake-flask method is a reliable technique. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined by HPLC-UV, and the logP is calculated as the logarithm of the ratio of the concentrations.

Solubility Profiling

A comprehensive solubility profile is critical for formulation development, informing the choice of solvents for synthesis, purification, and delivery.

Experimental Protocol for Thermodynamic Solubility Assessment

This protocol outlines the determination of the equilibrium solubility of 7-Fluoroquinolin-8-ol in a range of solvents.

Materials:

  • 7-Fluoroquinolin-8-ol (solid)

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid 7-Fluoroquinolin-8-ol to a vial containing a known volume of the test solvent.

  • Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand undisturbed for at least one hour to allow undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.

  • Quantify the concentration of 7-Fluoroquinolin-8-ol in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or µg/mL.

Expected Solubility Profile

Based on the predicted physicochemical properties, the following solubility trends are anticipated:

Solvent TypeExpected SolubilityRationale
Aqueous (pH-dependent) Low in neutral water, higher in acidic and basic solutionsThe molecule has both a weakly acidic hydroxyl group and a weakly basic nitrogen atom. At low pH, the nitrogen will be protonated, increasing aqueous solubility. At high pH, the hydroxyl group will be deprotonated, also increasing aqueous solubility.
Polar Protic (e.g., methanol, ethanol)Moderate to HighThe hydroxyl group can participate in hydrogen bonding with these solvents.
Polar Aprotic (e.g., DMSO, acetonitrile)Moderate to HighThe polar nature of the quinoline ring system will facilitate dissolution in these solvents.
Non-Polar (e.g., hexane, toluene)LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of 7-Fluoroquinolin-8-ol and to identify its potential degradation products. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of regulatory submissions[4][6].

General Workflow for Forced Degradation

The following diagram illustrates the typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 7-Fluoroquinolin-8-ol acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose to stress thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal Expose to stress photo Photostability (ICH Q1B light exposure) start->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points characterization Characterize Degradants (MS/MS, NMR) hplc->characterization Identify peaks pathway Propose Degradation Pathways characterization->pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound[7]. The conditions below are starting points and may need to be adjusted.

1. Acid Hydrolysis:

  • Conditions: 0.1 N HCl at 60°C.

  • Procedure: Dissolve 7-Fluoroquinolin-8-ol in the acidic solution. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

2. Base Hydrolysis:

  • Conditions: 0.1 N NaOH at 60°C.

  • Procedure: Similar to acid hydrolysis, but with a basic solution.

3. Oxidative Degradation:

  • Conditions: 3% H₂O₂ at room temperature.

  • Procedure: Dissolve the compound in a solution of hydrogen peroxide. Monitor the degradation over time.

4. Thermal Degradation:

  • Conditions: 80°C (in both solid state and in solution).

  • Procedure: Place the solid compound and a solution of the compound in a temperature-controlled oven. Analyze at set time points.

5. Photostability:

  • Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Procedure: Use a photostability chamber. A control sample should be protected from light.

Analytical Method for Stability Studies

A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.

Recommended Method: HPLC with UV and Mass Spectrometric Detection (HPLC-UV/MS)

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from its degradation products.

  • Detection: UV detection should be performed at a wavelength where 7-Fluoroquinolin-8-ol has maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) is essential for the identification of degradation products by providing mass-to-charge ratio information.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear, tabular format, as shown below.

SolventTemperature (°C)Solubility (mg/mL)
Water25
PBS (pH 7.4)37
0.1 N HCl25
0.1 N NaOH25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Stability Data

For each stress condition, the following should be reported:

  • A plot of the percentage of 7-Fluoroquinolin-8-ol remaining versus time.

  • HPLC chromatograms showing the separation of the parent compound and its degradation products.

  • A table summarizing the major degradation products, including their retention times and mass-to-charge ratios.

  • Proposed degradation pathways based on the identified degradants.

Degradation_Factors cluster_compound cluster_stressors Stress Conditions cluster_degradation compound 7-Fluoroquinolin-8-ol (Stable) degraded Degradation Products acid_base pH (Acid/Base) acid_base->degraded oxidation Oxidizing Agents oxidation->degraded heat High Temperature heat->degraded light UV/Visible Light light->degraded

Caption: Factors Influencing the Stability of 7-Fluoroquinolin-8-ol.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of 7-Fluoroquinolin-8-ol. By following these methodologies, researchers can generate high-quality, reliable data that is essential for making informed decisions in the development of new chemical entities. The insights gained from these studies will be invaluable for formulation design, shelf-life prediction, and regulatory submissions.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47. [Link]

  • Kłosińska-Szmurło, E., & Pluciński, T. (2014). Physicochemical parameters of lomefloxacin, levofloxacin, and moxifloxacin as potential bioavailability descriptors. Journal of Chemistry, 2014, 1-8. [Link]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • Wikipedia. (2023). 8-Hydroxyquinoline. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Pharmaceuticals, 14(9), 887. [Link]

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). Journal of Medicinal Chemistry, 64(15), 11095-11106. [Link]

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The Rising Prominence of Fluorinated Quinolinols: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The strategic incorporation of fluorine atoms into the quinoline nucleus has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the burgeoning field of fluorinated quinolinols, detailing their significant anticancer, antimicrobial, antiviral, and neuroprotective activities. We will delve into the mechanistic underpinnings of these biological effects, explore critical structure-activity relationships, and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated quinolinols in their therapeutic discovery programs.

The Quinoline Core and the Fluorine Advantage

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous synthetic compounds with a wide array of biological activities.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold can profoundly alter a molecule's physicochemical properties. This includes modifications to metabolic stability, lipophilicity, and binding affinity for target proteins, often leading to enhanced biological activity.[1]

The rationale behind fluorination is multifaceted. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can significantly influence the electronic properties of the quinoline ring. This can lead to altered pKa values, improved membrane permeability, and resistance to metabolic degradation, all of which are desirable attributes in drug design.

Anticancer Activities: Targeting Cellular Proliferation and Survival

Fluorinated quinolinols have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Mechanism of Action: Inhibition of Topoisomerases and Cell Cycle Arrest

A primary mechanism of the antitumor activity of many quinoline derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[5] By stabilizing the topoisomerase II-DNA covalent complex, these compounds lead to DNA strand breaks, ultimately triggering apoptosis. Furthermore, some fluorinated quinolinols have been shown to induce cell cycle arrest, particularly in the S phase, by intercalating with DNA.[6] This disruption of the cell cycle prevents cancer cells from proliferating.[6]

Changes in gene regulation following treatment with quinolones can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, further contributing to programmed cell death.[5]

Diagram: Postulated Anticancer Mechanism of Fluorinated Quinolinols

cluster_cell Cancer Cell Fluorinated_Quinolinol Fluorinated_Quinolinol Topoisomerase_II Topoisomerase_II Fluorinated_Quinolinol->Topoisomerase_II Inhibition DNA_Replication_Repair DNA_Replication_Repair Cell_Cycle_Arrest Cell_Cycle_Arrest Fluorinated_Quinolinol->Cell_Cycle_Arrest Induction of Topoisomerase_II->DNA_Replication_Repair Essential for DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Induction of Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of Topoisomerase II by fluorinated quinolinols.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of fluorinated quinolinols is highly dependent on their substitution pattern. For instance, the presence of a fluorine atom at specific positions can significantly enhance activity. Studies have shown that certain substitutions on the quinoline ring can lead to selective cytotoxicity towards cancer cells while sparing normal cells.[6] For example, a chloro group at the 6-position and a hydroxy-methoxyphenyl group at the 2-position of a quinoline-4-carboxylic acid derivative displayed significant growth reduction in breast cancer cell lines.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinolinol compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activities: A Broad Spectrum of Action

Fluorinated quinolones are a well-established class of broad-spectrum antibacterial agents.[7] Their activity extends to a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolones is the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.

Diagram: Experimental Workflow for Antimicrobial Susceptibility Testing

Bacterial_Culture Bacterial Inoculum Preparation MIC_Plate_Setup Serial Dilution of Fluorinated Quinolinol Bacterial_Culture->MIC_Plate_Setup Incubation Incubation at 37°C for 18-24h MIC_Plate_Setup->Incubation Visual_Inspection Observation of Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the MIC of fluorinated quinolinols.

Structure-Activity Relationship (SAR) Highlights

The antibacterial spectrum and potency of fluoroquinolones are heavily influenced by their chemical structure.[8] The presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are crucial for broad-spectrum activity.[8] Modifications at the N-1 and C-8 positions can also modulate activity and pharmacokinetic properties.[9] For example, a cyclopropyl group at N-1 and an amino substituent at C-5 can improve overall potency.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the fluorinated quinolinol in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activities: A New Frontier

While renowned for their antibacterial properties, research has unveiled the potential of fluorinated quinolinols as antiviral agents, particularly against HIV and other viruses.[7][10]

Mechanism of Action: Interference with Viral Replication

The antiviral mechanism of fluorinated quinolinols appears to be distinct from their antibacterial action. In the context of HIV, some derivatives have been shown to inhibit viral replication by interfering with the function of the Tat protein, which is essential for viral gene expression.[7] Specifically, these compounds can disrupt the interaction between Tat and the TAR RNA element, a critical step in HIV transcription.[7] Other studies suggest that some quinoline derivatives may inhibit the replication of viruses like the Zika virus.[10]

Structure-Activity Relationship (SAR) Considerations

The shift from antibacterial to antiviral activity is often achieved through specific structural modifications. For instance, the introduction of an aryl group at the piperazine moiety of a fluoroquinolone can confer anti-HIV activity.[7] Further modifications, such as the substitution of the fluorine at position 6 with an amine group, can enhance this activity and selectivity.[7]

Neuroprotective Effects: Combating Neurodegeneration

Emerging evidence suggests that quinoline derivatives possess neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12][13]

Mechanism of Action: Antioxidant and Enzyme Inhibition

The neuroprotective effects of quinolinols are often attributed to their antioxidant properties, which help to mitigate oxidative stress, a key factor in neuronal cell death.[14] Some derivatives can also act as inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are therapeutic targets in neurodegenerative disorders.[11] By inhibiting these enzymes, these compounds can help to restore neurotransmitter balance and protect neurons from damage.

Experimental Protocol: In Vitro Neuroprotection Assay

Step-by-Step Methodology:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model).

  • Compound Treatment: Co-treat the cells with the fluorinated quinolinol at various concentrations.

  • Cell Viability Assessment: After a suitable incubation period, assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Determine the ability of the compound to protect the neuronal cells from the induced toxicity.

Quantitative Data Summary

Compound ClassBiological ActivityTarget Organism/Cell LineKey Findings (IC50/MIC)Reference
Fluorinated Quinoline-4-carboxylic acidAnticancerMCF-7 (Breast Cancer)Significant growth reduction[6]
FluoroquinolonesAntibacterialS. aureus, E. coliMICs in the low µg/mL range[15][16]
Aryl-piperazinyl-6-amino-quinolonesAntiviralHIV-1Potent inhibition of virus replication[7]
Quinoline DerivativesNeuroprotectiveNeuronal cell linesReduced oxidative stress-induced cell death[11][14]

Conclusion and Future Perspectives

Fluorinated quinolinols represent a versatile and highly promising class of compounds with a remarkable breadth of biological activities. The strategic incorporation of fluorine has proven to be a highly effective approach for optimizing their therapeutic potential. While significant progress has been made in understanding their anticancer, antimicrobial, antiviral, and neuroprotective properties, further research is warranted to fully elucidate their mechanisms of action and to develop novel derivatives with improved efficacy and safety profiles. The continued exploration of structure-activity relationships will be crucial for the rational design of next-generation fluorinated quinolinol-based therapeutics.

References

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Metal chelating properties of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metal Chelating Properties of 7-Fluoroquinolin-8-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, primarily due to its potent and versatile metal-chelating capabilities. Dysregulation of metal ion homeostasis is a key pathological feature in a range of disorders, including neurodegenerative diseases like Alzheimer's and various cancers. The targeted modulation of these metal ions with small molecule chelators represents a promising therapeutic strategy. This guide focuses on a specific derivative, 7-Fluoroquinolin-8-ol, providing a comprehensive technical overview of its synthesis, the theoretical principles of its metal chelation, and detailed experimental protocols for its characterization. By modifying the electronic properties of the 8-HQ core through C-7 fluorination, 7-Fluoroquinolin-8-ol is positioned as a compound of significant interest for developing next-generation therapeutics that can restore metal homeostasis in pathological environments. This document serves as a foundational resource for researchers aiming to investigate and harness the unique properties of this compound.

The 8-Hydroxyquinoline Scaffold: A Cornerstone of Medicinal Chemistry

8-Hydroxyquinoline (8-HQ) is a simple bicyclic aromatic heterocycle, yet its chemical architecture confers a remarkable ability to act as a potent bidentate chelating agent. The proximity of the phenolic hydroxyl group at the C-8 position and the Lewis basic nitrogen atom at the C-1 position creates a perfect "pincer" for coordinating with a wide variety of metal ions, including biologically critical cations like Cu²⁺, Zn²⁺, Fe²⁺, and Fe³⁺.[1][2] This chelation is not a mere sequestration; it fundamentally alters the bioavailability, redox potential, and lipophilicity of the coordinated metal ion.

The biological activities of 8-HQ and its derivatives are intrinsically linked to this metal-binding property.[3] In neurodegenerative diseases such as Alzheimer's, an imbalance of copper and zinc ions is implicated in the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[4] 8-HQ derivatives can cross the blood-brain barrier, chelate these excess metal ions, and promote the dissolution of Aβ deposits.[3] In oncology, the elevated copper levels within tumor tissues can be exploited. 8-HQ derivatives can act as ionophores, transporting copper into cancer cells to induce oxidative stress, inhibit the proteasome, and trigger apoptosis.[5][6]

Strategic Modification via Fluorination: Rationale for 7-Fluoroquinolin-8-ol

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacological profile. Introducing a fluorine atom at the C-7 position of the 8-HQ scaffold is a deliberate design choice intended to fine-tune its chelating properties.

Causality Behind the Choice of Fluorine:

  • Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Placing it at C-7 is expected to lower the pKₐ of the C-8 hydroxyl group.[7] A lower pKₐ means the hydroxyl group is more acidic and deprotonates more readily at physiological pH, potentially enhancing the formation constant of the resulting metal complex.

  • Lipophilicity and Bioavailability: Fluorine substitution often increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, including the blood-brain barrier—a critical attribute for neurotherapeutics.[7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of the drug candidate.

Therefore, 7-Fluoroquinolin-8-ol is hypothesized to be a more potent, stable, and bioavailable chelator compared to its parent compound, making it a compelling candidate for drug development.

Synthesis and Characterization of 7-Fluoroquinolin-8-ol

A reliable synthesis is paramount for any investigation. While multiple routes to quinolines exist, the Skraup synthesis offers a direct and established method for creating the core scaffold from simple precursors.[8][9]

Proposed Synthetic Pathway: The Skraup Reaction

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[10] For 7-Fluoroquinolin-8-ol, the logical starting material is 2-amino-4-fluorophenol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-4-fluorophenol R Skraup Reaction (Dehydration, Cyclization, Oxidation) A->R B Glycerol B->R C Sulfuric Acid (Catalyst) C->R D Nitrobenzene (Oxidant) D->R P 7-Fluoroquinolin-8-ol R->P

Caption: Proposed Skraup synthesis pathway for 7-Fluoroquinolin-8-ol.

Protocol for Synthesis (Proposed)
  • Safety First: Conduct the reaction in a well-ventilated fume hood. The Skraup reaction can be highly exothermic and vigorous.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid.

  • Addition of Reagents: While stirring, add 2-amino-4-fluorophenol and the oxidizing agent (e.g., nitrobenzene).

  • Glycerol Addition: Slowly add glycerol to the mixture. The reaction is often initiated by gentle heating.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

  • Workup: After cooling, pour the reaction mixture into a large volume of water. Neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

  • Purification: The crude 7-Fluoroquinolin-8-ol can be purified by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water).

Structural Characterization

Confirmation of the final product's identity and purity is non-negotiable. The following techniques are essential:

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure, connectivity of atoms, and the presence and position of the fluorine substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared Spectroscopy (FTIR): To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=N/C=C stretches of the aromatic rings.[4][11]

Principles of Metal Chelation: Stoichiometry and Stability

The interaction between a metal ion (M) and a ligand (L), such as 7-Fluoroquinolin-8-ol, is a reversible equilibrium process. The strength of this interaction is quantified by stability constants.

  • Stoichiometry: This refers to the ratio in which the ligand binds to the metal ion. For bidentate ligands like 8-HQ, common stoichiometries are 1:1 (ML) and 1:2 (ML₂), with some trivalent metals like Fe³⁺ forming 1:3 (ML₃) complexes.[2]

  • Stepwise Stability Constants (K): These describe the formation of each complex in a stepwise manner.

    • M + L ⇌ ML, with K₁ = [ML] / ([M][L])

    • ML + L ⇌ ML₂, with K₂ = [ML₂] / ([ML][L])

  • Cumulative (Overall) Stability Constants (β): These describe the formation of a complex from the initial metal and ligand components.

    • M + 2L ⇌ ML₂, with β₂ = K₁ × K₂ = [ML₂] / ([M][L]²)

Higher values of K and β indicate a more stable complex and stronger binding affinity. These constants are typically reported in logarithmic form (log K or log β).

G M Metal Ion (e.g., Cu²⁺) ML ML Complex (1:1) M->ML + L (K₁) L 7-Fluoroquinolin-8-ol (L) ML->M - L ML2 ML₂ Complex (1:2) ML->ML2 + L (K₂) ML2->ML - L

Caption: Stepwise formation of metal-ligand complexes.

Gold-Standard Experimental Protocols for Chelation Analysis

To rigorously characterize the metal-chelating properties of 7-Fluoroquinolin-8-ol, a multi-faceted approach is required. The following protocols are industry-standard methods.

Protocol 1: UV-Vis Spectrophotometry for Stoichiometry (Job's Plot)

This method, also known as the Method of Continuous Variations, is a cornerstone for determining the binding stoichiometry of a metal-ligand complex.[12]

  • Causality: The principle is that if a complex forms, its absorbance at a specific wavelength (λₘₐₓ) will be maximal when the reactants (metal and ligand) are mixed in their stoichiometric ratio. By systematically varying the mole fraction of the reactants while keeping the total molar concentration constant, one can pinpoint this ratio.

  • Detailed Methodology:

    • Preparation: Prepare equimolar stock solutions of 7-Fluoroquinolin-8-ol and the metal salt (e.g., 1 mM CuSO₄) in a buffered aqueous solution (e.g., HEPES, pH 7.4).

    • Wavelength Selection: Record the UV-Vis spectra (e.g., 250-600 nm) of the ligand alone and the ligand in the presence of excess metal. Identify the λₘₐₓ of the complex, ideally at a wavelength where the free ligand has minimal absorbance.

    • Job's Plot Series: Prepare a series of solutions in cuvettes where the total volume and total molar concentration are constant (e.g., 100 µM), but the mole fraction of the ligand varies from 0 to 1.0. (e.g., Tube 1: 100% Metal; Tube 2: 90% Metal, 10% Ligand; ... Tube 11: 100% Ligand).

    • Measurement: Allow the solutions to equilibrate, then measure the absorbance of each solution at the predetermined λₘₐₓ.

    • Analysis: Plot the absorbance against the mole fraction of the ligand. The peak of the resulting curve corresponds to the stoichiometric ratio of the complex. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (Metal:Ligand) complex.

Protocol 2: Fluorescence Spectroscopy for Binding Affinity (KᏧ)

8-HQ and its derivatives are often weakly fluorescent on their own but exhibit a significant increase in fluorescence upon metal chelation due to rigidification of the structure.[2][13] This phenomenon can be exploited to calculate the binding affinity.

  • Causality: The change in fluorescence intensity is directly proportional to the concentration of the formed metal-ligand complex. By titrating the ligand with increasing amounts of the metal ion, one can generate a saturation binding curve, from which the dissociation constant (KᏧ), the inverse of the association constant, can be calculated.

  • Detailed Methodology:

    • Preparation: Prepare stock solutions of 7-Fluoroquinolin-8-ol and the metal salt (e.g., ZnCl₂) in a suitable buffer.

    • Wavelength Selection: Using a spectrofluorometer, determine the optimal excitation and emission wavelengths for the metal-ligand complex.

    • Fluorescence Titration: Place a fixed concentration of 7-Fluoroquinolin-8-ol (e.g., 10 µM) in a quartz cuvette. Record the initial fluorescence intensity.

    • Titration: Add small, precise aliquots of the metal stock solution to the cuvette. After each addition, mix gently, allow to equilibrate, and record the fluorescence intensity. Continue until the fluorescence signal no longer changes significantly (saturation).

    • Analysis: Plot the change in fluorescence intensity (ΔF) versus the total metal concentration. Fit the data to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the KᏧ. A lower KᏧ value signifies higher binding affinity.

Protocol 3: Potentiometric Titration for Stability Constants (log β)

This is the definitive method for determining protonation constants of the ligand and the stability constants of its metal complexes.[14][15]

  • Causality: Complex formation involves the displacement of a proton from the ligand's hydroxyl group. By monitoring the pH of a solution containing the ligand and metal ion as a strong base (e.g., KOH) is added, one can precisely calculate the equilibria involved.

  • Detailed Methodology:

    • System Calibration: Calibrate a high-precision pH electrode and titration system using standard buffers.

    • Ligand Protonation: Titrate a solution of 7-Fluoroquinolin-8-ol (with a slight excess of strong acid, e.g., HCl) with a standardized, carbonate-free strong base (e.g., KOH) under an inert atmosphere (e.g., argon) at constant temperature and ionic strength. This allows for the calculation of the ligand's protonation constants (pKₐ values).

    • Complexation Titration: Repeat the titration with a new solution containing the same amount of ligand and acid, but with the addition of the metal salt at a specific metal-to-ligand ratio (e.g., 1:2).

    • Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the ligand-metal system will differ. This difference is used as input for specialized software (e.g., HYPERQUAD) that performs a non-linear least-squares refinement to calculate the overall stability constants (log β) for all species present in solution (e.g., ML, ML₂).[14]

G cluster_prep 1. Preparation & Synthesis cluster_analysis 2. Chelation Analysis cluster_results 3. Data Interpretation S Synthesize & Purify 7-Fluoroquinolin-8-ol C Characterize Structure (NMR, MS, FTIR) S->C U UV-Vis Titration (Job's Plot) C->U F Fluorescence Titration C->F P Potentiometric Titration C->P St Determine Stoichiometry (e.g., 1:2 M:L) U->St Kd Calculate Affinity (Kd) F->Kd Beta Calculate Stability Constants (log β) P->Beta

Caption: Comprehensive workflow for the characterization of 7-Fluoroquinolin-8-ol.

Data Interpretation and Comparative Analysis

The ultimate goal of these experiments is to understand how the C-7 fluorine atom modifies the chelation behavior relative to the parent 8-HQ. The stability of complexes with first-row transition metals is generally expected to follow the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[14] Verifying that the experimental data for 7-Fluoroquinolin-8-ol follows this trend provides a valuable quality check.

Table 1: Reference Stability Constants for 8-Hydroxyquinoline (8-HQ) This table provides benchmark values for the parent compound, allowing for direct comparison.

Metal IonStoichiometry (Metal:Ligand)Stepwise Stability Constants (log K)Cumulative Stability Constant (log β)Method
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2log β₂ = 23.3Potentiometry
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9log β₂ = 16.5Potentiometry
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5log β₂ = 18.3Potentiometry
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0log β₃ = 33.8Potentiometry
(Data is illustrative and based on established literature values)

Table 2: Data Template for 7-Fluoroquinolin-8-ol Researchers should use the described protocols to populate this table.

Metal IonStoichiometry (M:L)Dissociation Constant (KᏧ) from FluorescenceCumulative Stability Constant (log β) from Potentiometry
Cu(II)To be determinedTo be determinedTo be determined
Zn(II)To be determinedTo be determinedTo be determined
Fe(II)To be determinedTo be determinedTo be determined
Fe(III)To be determinedTo be determinedTo be determined

Expected Outcome: It is hypothesized that the log β values for 7-Fluoroquinolin-8-ol will be slightly higher than those for 8-HQ with the same metal ions, reflecting a stronger binding affinity due to the electronic influence of the fluorine atom.

Therapeutic Implications and Future Directions

A thorough characterization of 7-Fluoroquinolin-8-ol's metal chelating properties is the first step toward its development as a therapeutic agent.

  • Neurodegenerative Disease: A high affinity for Cu²⁺ and Zn²⁺, coupled with predicted enhanced brain penetration, makes it a strong candidate for Alzheimer's disease research.

  • Cancer: Its ability to chelate and potentially transport copper suggests it could be a potent anticancer agent, particularly for copper-addicted tumors.

  • Antimicrobial: The disruption of essential metal-dependent enzymes in bacteria and fungi is a known mechanism of 8-HQ's antimicrobial action, a property that may be enhanced in this fluorinated analog.[11]

Future work should involve in vitro cell-based assays to assess its efficacy in disease models (e.g., Aβ disaggregation, cancer cell cytotoxicity) and subsequent in vivo studies in animal models to evaluate its pharmacokinetics, safety, and therapeutic potential.

References

  • Aher, V. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. [Link]

  • Barata-Ferreira, J., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 62(31), 12399-12416. [Link]

  • Crea, F., et al. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(1), 107-118. [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1 (6th ed.). Longman.
  • Grynkiewicz, G., & Poenie, M. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450.
  • He, X., et al. (2015). 8-Hydroxyquinoline: A Novel Scaffold for Inhibitors of Human Carbonic Anhydrase. Journal of Medicinal Chemistry, 58(15), 6044-6055.
  • Liang, S. H., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(9), 1025-1029. [Link]

  • Park, K., et al. (2018). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Chemical Science, 9(2), 449-455. [Link]

  • Joe, A., & Yones, A. (1955). Spectrophotometric determination of iron with 8-hydroxyquinoline. Analytical Chemistry, 27(9), 1496-1498.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • Lam, W. Y., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Stary, J., Zolotov, Y. A., & Petrukhin, O. M. (1979).
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1106349. [Link]

  • Hassan, A. S., et al. (1990). Synthesis and properties of 7-formyl-8-hydroxyquinoline and its transition metal complexes. Transition Metal Chemistry, 15(3), 224-227. [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace, 3(1). [Link]

  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals, 3(1). [Link]

  • Farajzadeh, N., et al. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 9(5), 406-409. [Link]

  • Kim, S. K., et al. (2015). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics, 17(4), 2700-2708. [Link]

  • Guedes, G. P., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry – An Asian Journal, 15(24), 4276-4296. [Link]

  • PubChem. (2026). 8-Fluoroquinoline. National Center for Biotechnology Information. [Link]

  • Kütt, A., et al. (2016). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Organic Chemistry, 81(15), 6330-6337. [Link]

  • Al-Adilee, K. J., & Al-Juboori, S. A. (2021). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. Revue Roumaine de Chimie, 66(5), 405-414. [Link]

  • Fayez, M., & El-Tarras, M. (1975). Potentiometric titration of 8-hydroxyquinoline with Cu(II) using Cu(II) sulphide-ion selective electrode. Pharmazie, 30(12), 799. [Link]

Sources

A Technical Guide to the Theoretical and Computational Modeling of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical and computational investigation of 7-Fluoroquinolin-8-ol, a molecule of significant interest in medicinal chemistry and materials science. By leveraging the predictive power of quantum chemical calculations, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties, thereby accelerating the drug discovery and development process. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for such studies.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals.[1][2] Their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, have made them a focal point of extensive research.[1][2] The introduction of a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring in 7-Fluoroquinolin-8-ol is expected to modulate its electronic properties and biological activity, making it a compelling candidate for further investigation.

Theoretical studies and computational modeling offer a powerful, non-experimental approach to elucidate the physicochemical properties of novel molecules like 7-Fluoroquinolin-8-ol.[3][4] These methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometry, electronic structure, vibrational frequencies, and other key parameters that govern molecular behavior and reactivity.[5][6]

Part 1: Foundational Computational Methodologies

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[5][6] DFT methods are favored for their balance of accuracy and computational efficiency, making them well-suited for studying the electronic structure of medium-sized organic molecules.

The Choice of Functional and Basis Set: A Matter of Precision

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that often provides excellent results for organic molecules.[5] It combines the strengths of both Hartree-Fock theory and DFT.

  • Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function. The 6-311++G(d,p) basis set is a popular choice that provides a good description of electron distribution, including polarization and diffuse functions, which are important for describing anions and weak interactions.[7]

The selection of a specific functional and basis set should always be justified by benchmarking against experimental data for related compounds whenever possible.

Solvation Models: Mimicking the Biological Milieu

Biological processes predominantly occur in an aqueous environment. Therefore, it is crucial to account for the effect of the solvent on the molecular properties. The Polarizable Continuum Model (PCM) is a widely used solvation model that represents the solvent as a continuous dielectric medium.[8] This approach allows for the calculation of molecular properties in different solvent environments, providing a more realistic representation of the molecule's behavior in solution.[8]

Part 2: Key Computational Analyses of 7-Fluoroquinolin-8-ol

A thorough computational study of 7-Fluoroquinolin-8-ol should encompass a range of analyses to provide a holistic understanding of its properties.

Molecular Geometry Optimization: The Foundation of All Calculations

The first and most fundamental step in any computational analysis is to determine the molecule's most stable three-dimensional structure.[3] This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Geometry Optimization

  • Molecule Building: Construct the 3D structure of 7-Fluoroquinolin-8-ol using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

  • Initial Optimization: Perform an initial geometry optimization using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting structure.

  • DFT Optimization: Set up a DFT calculation using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Specify the desired solvent environment using a continuum solvation model like IEFPCM (water).

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Spectroscopic Characterization: A Bridge Between Theory and Experiment

Computational methods can predict various spectroscopic properties, which can be directly compared with experimental data for validation.

  • FT-IR and FT-Raman Spectroscopy: Vibrational frequency calculations can predict the infrared and Raman spectra of the molecule.[5] The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.[9]

  • UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of the molecule.[7][8] This analysis provides insights into the electronic transitions and can help in understanding the molecule's color and photochemical properties.

Table 1: Predicted Vibrational Frequencies for 7-Fluoroquinolin-8-ol (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H Stretch3450~3400Stretching of the hydroxyl group
C-H Stretch (Aromatic)3100-30003100-3000Stretching of C-H bonds in the quinoline ring
C=N Stretch1620~1615Stretching of the C=N bond in the quinoline ring
C-F Stretch1250~1240Stretching of the carbon-fluorine bond
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the molecule's chemical reactivity and electronic properties.[9]

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): This energy difference is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Calculated Quantum Chemical Properties of 7-Fluoroquinolin-8-ol (Illustrative)

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment2.5 DebyeMolecular polarity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.8 eVEnergy released upon gaining an electron
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the electrostatic potential on the surface of a molecule.[2] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

  • Red Regions (Negative Potential): Indicate areas with an excess of electrons, which are susceptible to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions within the molecule.[9] It helps in understanding the stability of the molecule arising from these interactions.

Part 3: Workflow and Data Visualization

A systematic workflow is essential for conducting a comprehensive computational study. The following diagram illustrates the key steps involved.

Computational_Workflow cluster_prep 1. Molecular Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_output 4. Results Interpretation mol_build Build 3D Structure pre_opt Initial Geometry Optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc td_dft TD-DFT Calculation (UV-Vis Spectrum) geom_opt->td_dft fmo HOMO-LUMO Analysis freq_calc->fmo td_dft->fmo mep MEP Analysis fmo->mep nbo NBO Analysis mep->nbo struct_prop Structural Properties nbo->struct_prop spec_prop Spectroscopic Properties nbo->spec_prop reactivity Reactivity Insights nbo->reactivity

Sources

A Technical Guide to the Commercial Supply and Purity Assessment of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is the cornerstone of reproducible and reliable results. This guide provides an in-depth technical overview of 7-Fluoroquinolin-8-ol, focusing on its commercial availability and the critical aspects of purity determination. As a key building block in medicinal chemistry and materials science, understanding the supplier landscape and the methodologies to verify its purity is paramount for advancing research and development.

Commercial Availability and Supplier Landscape

7-Fluoroquinolin-8-ol (CAS No. 35048-10-3) is a specialty chemical available from a select number of commercial suppliers. The purity of the available material is a critical consideration for any application, directly impacting experimental outcomes and the integrity of subsequent research.

A survey of the current market indicates that 7-Fluoroquinolin-8-ol is typically available at a purity of 97% or higher. It is imperative for researchers to scrutinize the Certificate of Analysis (CoA) provided by the supplier, which should detail the purity level and the analytical method used for its determination.

Table 1: Commercial Supplier Overview for 7-Fluoroquinolin-8-ol

SupplierQuoted PurityAvailable QuantitiesNotes
Sunway Pharm Ltd.[1]97%100mg, 250mg, 1g, 5gProvides basic product information and pricing. Researchers should request a detailed CoA.
Note:The supplier landscape for specialty chemicals can be dynamic. Researchers are encouraged to perform their own current market analysis.

The Imperative of Purity: A Scientific Rationale

The stated purity of a chemical reagent is not merely a number; it is a declaration of its suitability for a specific application. In drug discovery, for instance, impurities can lead to erroneous structure-activity relationship (SAR) data, exhibit off-target effects, or introduce toxicity. In materials science, impurities can disrupt crystal lattice formation, alter photophysical properties, and compromise the performance of organic electronic devices.

The synthesis of 8-hydroxyquinoline derivatives can introduce various impurities, including starting materials, by-products from incomplete reactions, and isomers.[2] Therefore, a robust analytical workflow to confirm the identity and purity of 7-Fluoroquinolin-8-ol is not just good practice but a scientific necessity.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is often necessary to provide a comprehensive purity profile of a compound like 7-Fluoroquinolin-8-ol. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] A reversed-phase HPLC method is typically suitable for a moderately polar compound like 7-Fluoroquinolin-8-ol.

Principle of Separation: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Impurities with different polarities will elute at different retention times, allowing for their separation and quantification.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve 7-Fluoroquinolin-8-ol in a suitable solvent (e.g., Acetonitrile/Water) injection Inject sample and standard solutions prep_sample->injection prep_std Prepare a reference standard solution of known concentration prep_std->injection separation Isocratic or Gradient Elution on a C18 column injection->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity based on area percent of the main peak integration->calculation

Sources

The Quinolinol Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinolinol Scaffold

The quinolinol scaffold, particularly 8-hydroxyquinoline, represents a "privileged structure" in medicinal chemistry.[1] This deceptively simple bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol, has been a cornerstone of scientific inquiry for over a century.[2] Its journey from a coal tar derivative to a versatile pharmacophore is a testament to the enduring power of chemical synthesis and the intricate relationship between molecular structure and biological function. This guide provides a comprehensive historical and technical overview of quinolinol compounds, tracing their discovery and exploring the evolution of their synthesis and therapeutic applications. We will delve into the fundamental chemistry that underpins their diverse biological activities, from antimicrobial and anticancer to neuroprotective effects, offering insights for the continued development of this remarkable class of molecules.[2][3]

Part 1: The Genesis of a Scaffold: From Coal Tar to Quinoline

The story of quinolinol compounds begins in the burgeoning field of 19th-century organic chemistry, a period of transformative discovery fueled by the byproducts of the Industrial Revolution. Coal tar, a viscous black liquid obtained from the destructive distillation of coal, was initially a troublesome waste product.[4] However, for the burgeoning chemical industry, it represented a treasure trove of novel aromatic compounds.

In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously fractionating coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[4] He named it "leukol" (from the Greek for "white oil"). This compound, later to be known as quinoline , was one of the first heterocyclic aromatic compounds to be identified, laying the groundwork for a new chapter in organic chemistry.

The elucidation of quinoline's structure, a benzene ring fused to a pyridine ring, was a significant step that opened the door to understanding its chemical reactivity and the potential for derivatization. This foundational discovery paved the way for the synthesis and investigation of a vast family of related compounds, including the subject of this guide: the quinolinols.

Part 2: The Emergence of 8-Hydroxyquinoline (Quinolinol)

While quinoline itself had limited direct applications, its discovery spurred chemists to explore its derivatives. In 1880, Hugo Weidel and his student Albert Cobenzl synthesized a new compound by the decarboxylation of "oxycinchoninic acid." A year later, in 1881, the definitive structure of this compound was correctly identified as 8-hydroxyquinoline by the Czech chemist Zdenko Hans Skraup.

The most significant breakthrough in the synthesis of quinolines, and by extension 8-hydroxyquinoline, came with the development of the Skraup synthesis , also pioneered by Zdenko Hans Skraup in 1880.[5] This powerful reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, provided a versatile and economically viable method for preparing the quinoline core.[6][7]

The Skraup Synthesis: A Cornerstone of Quinolinol Chemistry

The Skraup synthesis remains a fundamental method for the preparation of 8-hydroxyquinoline. Its enduring utility lies in its use of readily available starting materials and its ability to construct the bicyclic quinoline framework in a single pot.

Reaction Mechanism: The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6]

  • Michael Addition: The aromatic amine (in the case of 8-hydroxyquinoline synthesis, 2-aminophenol) undergoes a 1,4-conjugate addition (Michael addition) to acrolein.[6]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a 1,2-dihydroquinoline derivative.[6]

  • Oxidation: The final step involves the oxidation of the 1,2-dihydroquinoline to the aromatic 8-hydroxyquinoline.[6]

Causality Behind Experimental Choices:

  • Sulfuric Acid: Serves as both a dehydrating agent for glycerol and a catalyst for the cyclization step.

  • Glycerol: The precursor to the three-carbon unit required to form the pyridine ring.

  • Oxidizing Agent: Historically, nitrobenzene was a common choice, acting as both an oxidant and a solvent.[5] However, due to the often violent nature of the reaction, milder and more controllable oxidizing agents such as arsenic acid or even air have been used.[5] In the synthesis of 8-hydroxyquinoline, o-nitrophenol is often employed as the oxidizing agent. A key insight is that the reduction of o-nitrophenol yields o-aminophenol, which can then participate in the reaction, making the process more efficient.[6]

  • Ferrous Sulfate: Often added as a moderator to control the exothermic nature of the reaction, preventing it from becoming dangerously violent.[8] It is believed to act as an oxygen carrier, smoothing the oxidation process.[8]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

The following is a detailed, step-by-step methodology for the laboratory synthesis of 8-hydroxyquinoline via the Skraup reaction.

  • Materials:

    • 2-Aminophenol

    • Glycerol (anhydrous)

    • Concentrated Sulfuric Acid

    • o-Nitrophenol

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

    • Sodium Hydroxide solution (e.g., 20% w/v)

    • Ethanol (for recrystallization)

    • Distilled water

    • Ice

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Large beaker

    • Buchner funnel and flask

    • pH paper or pH meter

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add 2-aminophenol and a small amount of ferrous sulfate heptahydrate.

    • Addition of Reactants: In the dropping funnel, prepare a mixture of glycerol and concentrated sulfuric acid. Cool the flask in an ice bath and slowly add the glycerol-sulfuric acid mixture to the flask with vigorous stirring. The addition should be controlled to keep the temperature below 100°C.

    • Initiation of Reaction: After the addition is complete, add o-nitrophenol to the reaction mixture.

    • Heating: Gently heat the mixture using a heating mantle. The reaction is exothermic, and the temperature should be carefully monitored and maintained at around 130-140°C for 2-3 hours.[9] The color of the reaction mixture will darken as the reaction progresses.

    • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing ice water with stirring.

    • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8.[6] This should be done with external cooling (ice bath) as the neutralization is highly exothermic. 8-hydroxyquinoline will precipitate as a pale yellow solid.

    • Isolation and Purification: Collect the crude 8-hydroxyquinoline by vacuum filtration using a Buchner funnel. Wash the solid with cold water. The crude product can be purified by recrystallization from ethanol or by steam distillation.

  • Safety Precautions:

    • This reaction should be performed in a well-ventilated fume hood.

    • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • The reaction can be highly exothermic and potentially violent. Careful temperature control and slow addition of reagents are crucial. The use of a blast shield is recommended.

Diagram of the Skraup Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Aminophenol 2-Aminophenol Mixing_and_Heating Mixing and Heating (130-140°C) 2-Aminophenol->Mixing_and_Heating Glycerol Glycerol Glycerol->Mixing_and_Heating H2SO4 H2SO4 H2SO4->Mixing_and_Heating o-Nitrophenol o-Nitrophenol o-Nitrophenol->Mixing_and_Heating FeSO4 FeSO4 FeSO4->Mixing_and_Heating Quenching Quenching in Ice Water Mixing_and_Heating->Quenching Neutralization Neutralization (NaOH) Quenching->Neutralization Precipitation Precipitation of Crude Product Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure 8-Hydroxyquinoline Recrystallization->Final_Product

Caption: Workflow for the Skraup synthesis of 8-hydroxyquinoline.

Alternative Synthetic Routes to 8-Hydroxyquinoline

While the Skraup synthesis is a classic, other methods for preparing 8-hydroxyquinoline have been developed, each with its own advantages and disadvantages.

  • Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde).[10]

    • Advantage: Can be used to produce a variety of substituted quinolines.

    • Disadvantage: The required o-aminoaryl aldehyde or ketone starting materials can be difficult to prepare.

  • Combes Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[11]

    • Advantage: A straightforward method for producing 2,4-disubstituted quinolines.

    • Disadvantage: Not directly applicable to the synthesis of unsubstituted 8-hydroxyquinoline.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[12]

    • Advantage: Allows for the synthesis of a wider range of substituted quinolines.

    • Disadvantage: Can be prone to polymerization of the α,β-unsaturated carbonyl compound.[12]

Part 3: The Discovery of a Biological Powerhouse: Metal Chelation and Therapeutic Activity

The true potential of 8-hydroxyquinoline as a biologically active molecule began to be unveiled in the 1920s with the discovery of its ability to form insoluble chelate complexes with a wide range of metal ions. This property would become the cornerstone for understanding its diverse therapeutic effects.

The seminal work of Australian medicinal chemist Adrien Albert in the mid-20th century established the "chelation theory" of 8-hydroxyquinoline's biological activity. He proposed that the antimicrobial effects were not due to the molecule itself, but rather its ability to form complexes with essential trace metals, thereby depriving microorganisms of these vital nutrients.

The chelation of metal ions by 8-hydroxyquinoline is central to its various biological activities, including:

  • Antimicrobial Activity: By sequestering essential metal ions like iron, copper, and zinc, 8-hydroxyquinoline disrupts critical enzymatic processes in bacteria and fungi, inhibiting their growth and proliferation.[1]

  • Anticancer Activity: The anticancer properties of quinolinol derivatives are also linked to their interaction with metal ions. They can induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) through the formation of redox-active metal complexes and by inhibiting key cellular processes.

  • Neuroprotective Activity: In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where metal dyshomeostasis is a contributing factor, 8-hydroxyquinoline and its derivatives have shown promise.[13][14] They can act as metal chelators, helping to restore the proper balance of metal ions in the brain and reducing metal-induced oxidative stress and protein aggregation.[13][14]

Diagram of 8-Hydroxyquinoline Metal Chelation

Caption: Chelation of a divalent metal ion (M²⁺) by two 8-hydroxyquinoline molecules.

Quantitative Data on the Biological Activity of Quinolinol Derivatives

The following tables summarize the in vitro activity of 8-hydroxyquinoline and its derivatives against various microbial strains and cancer cell lines, providing a quantitative measure of their therapeutic potential.

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[15]
5,7-Dichloro-8-hydroxy-2-methylquinolineStaphylococcus aureus (MRSA)1.1[15]
8-HydroxyquinolineStaphylococcus aureus (MSSA)13.8[15]
8-HydroxyquinolineStaphylococcus aureus (MRSA)6.9[15]
PH265Candida auris1 µg/mL[16]
PH276Candida auris8 µg/mL[16]
PH265Cryptococcus neoformans1 µg/mL[16]
PH276Cryptococcus neoformans0.5-4 µg/mL[16]

Table 2: Anticancer Activity of 8-Hydroxyquinoline Derivatives (Half-maximal Inhibitory Concentration - IC₅₀)

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22[17]
Doxorubicin (Control)HCT 116 (Colon)5.6 ± 0.1[17]
7-Pyrrolidinomethyl-8-hydroxyquinolineMyeloma (RPMI 8226)14[18]
8-HQ Derivative 8bHepG-2 (Liver)2.36 ± 0.14[19]
8-HQ Derivative 10cHepG-2 (Liver)1.14 ± 0.063[19]
Imatinib (Control)HepG-2 (Liver)>10[19]

Part 4: Notable Quinolinol Derivatives in Medicine

The versatility of the quinolinol scaffold has led to the development of numerous derivatives with significant therapeutic applications.

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Initially used as an oral antiparasitic agent, clioquinol was later investigated for the treatment of neurodegenerative diseases due to its ability to chelate zinc and copper.[13] However, concerns about neurotoxicity, particularly an association with subacute myelo-optic neuropathy (SMON) in Japan, led to its withdrawal from oral use in many countries.[13] It is still used topically for some skin infections.

  • Iodoquinol (5,7-diiodo-8-hydroxyquinoline): This di-iodinated derivative of 8-hydroxyquinoline has been used as a luminal amebicide for the treatment of intestinal amebiasis.[1]

Part 5: Modern Perspectives and Future Directions

The historical journey of quinolinol compounds, from their discovery in the 19th century to their multifaceted applications today, highlights their enduring importance in medicinal chemistry. The 8-hydroxyquinoline scaffold continues to be a fertile ground for the development of new therapeutic agents. Current research focuses on:

  • Designing novel derivatives with enhanced selectivity and reduced toxicity.

  • Exploring their potential in combination therapies for cancer and infectious diseases.

  • Developing quinolinol-based compounds as diagnostic tools and imaging agents due to their fluorescent properties upon metal chelation. [20]

  • Further elucidating the complex mechanisms of action of these compounds to guide the rational design of next-generation quinolinol-based drugs.

The legacy of the quinolinol core is one of continuous discovery and innovation. As our understanding of the intricate interplay between metal ions and biological systems deepens, the potential for developing new and improved quinolinol-based therapeutics for a wide range of diseases remains a promising frontier in drug development.

References

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  • cell lines ic50: Topics by Science.gov. Science.gov. Available from: [Link]

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Sources

Review of literature on substituted 8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Multifaceted World of Substituted 8-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique structural features, particularly the ability to act as a potent bidentate chelating agent for a variety of metal ions, underpin its broad spectrum of biological and chemical activities. This technical guide provides a comprehensive review of the literature on substituted 8-hydroxyquinolines, delving into their synthesis, fundamental properties, and wide-ranging applications. We will explore their critical role in medicinal chemistry as anticancer, neuroprotective, and antimicrobial agents. Furthermore, this guide will illuminate their utility in analytical chemistry as fluorescent sensors and in materials science as components of organic light-emitting diodes (OLEDs) and as effective corrosion inhibitors. A key focus will be on understanding the structure-activity relationships that govern the functionality of these versatile compounds.

The 8-Hydroxyquinoline Core: A Foundation of Versatility

8-Hydroxyquinoline (8HQ), also known as oxine, is a bicyclic aromatic organic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C-8 position.[1] This seemingly simple molecule possesses a remarkable set of properties that make it a cornerstone in various scientific endeavors.

The key to the multifaceted nature of 8-hydroxyquinoline lies in its ability to form stable complexes with a wide array of metal ions.[2] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion.[3] This chelation is not merely a structural curiosity; it is the fundamental mechanism driving many of its biological and material applications. Imbalances in metal ion homeostasis are implicated in a range of diseases, and the ability of 8-hydroxyquinoline derivatives to sequester or transport these ions is central to their therapeutic potential.[4][5]

Synthesis_Workflow AromaticAmine Aromatic Amine Skraup Skraup Synthesis AromaticAmine->Skraup Glycerol Glycerol/Oxidizing Agent Glycerol->Skraup Core 8-Hydroxyquinoline Core Skraup->Core oAminoarylKetone o-Aminoaryl Aldehyde/Ketone Friedlander Friedländer Synthesis oAminoarylKetone->Friedlander MethyleneCompound α-Methylene Compound MethyleneCompound->Friedlander Friedlander->Core Electrophilic Electrophilic Substitution (Halogenation, Nitration) Core->Electrophilic Mannich Mannich Reaction Core->Mannich Suzuki Suzuki Cross-Coupling Core->Suzuki Substituted Substituted 8-Hydroxyquinolines Electrophilic->Substituted Mannich->Substituted Suzuki->Substituted

Caption: General synthetic routes to substituted 8-hydroxyquinolines.

Medicinal Chemistry Applications: A Pharmacological Powerhouse

The ability of substituted 8-hydroxyquinolines to interact with biological systems, largely through metal chelation, has led to their exploration in a multitude of therapeutic areas. [2][4]

Neurodegenerative Diseases: Restoring Metal Homeostasis

An imbalance of metal ions such as copper, zinc, and iron in the brain is a key factor in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's. [4][5]Substituted 8-hydroxyquinolines can act as metal chelators, reducing the neurotoxicity associated with metal-protein interactions and mitigating oxidative stress. [6][7]For instance, derivatives like clioquinol have been investigated for their ability to disaggregate amyloid-beta plaques by chelating copper and zinc ions. [8] Table 1: Neuroprotective 8-Hydroxyquinoline Derivatives

DerivativeKey FeaturesProposed Mechanism of Action
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineChelates copper and zinc, inhibiting metal-induced Aβ aggregation. [8]
PBT2 A second-generation 8-hydroxyquinolineModulates metal homeostasis and promotes neuronal function. [9]
M30 5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinolineA multi-target compound with iron-chelating and neuroprotective properties. [5][9]
HLA20 5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-olBrain-permeable chelator with selective inhibition of human MAO-B. [10]
Anticancer Activity: A Multi-pronged Attack

Substituted 8-hydroxyquinolines have emerged as promising anticancer agents, exhibiting a range of mechanisms to combat malignant cells. [11]Their anticancer effects are often linked to their interactions with copper and zinc ions. [6]

  • Induction of Apoptosis: Many 8-hydroxyquinoline derivatives can induce programmed cell death in cancer cells.

  • Antiangiogenesis: Compounds like clioquinol have demonstrated the ability to inhibit the formation of new blood vessels that tumors need to grow. [6]* Targeting Multidrug Resistance: Some derivatives have shown unique activity against multidrug-resistant cancer cells. [11] The substitution pattern on the 8-hydroxyquinoline ring plays a crucial role in determining anticancer potency. For example, electron-withdrawing groups at the 5-position can enhance activity. [11][12]

Anticancer_Mechanisms HQ Substituted 8-Hydroxyquinoline Chelation Metal Ion Chelation (Cu, Zn) HQ->Chelation Antiangiogenesis Inhibition of Angiogenesis HQ->Antiangiogenesis MDR Overcoming Multidrug Resistance HQ->MDR ROS Increased Reactive Oxygen Species (ROS) Chelation->ROS Apoptosis Induction of Apoptosis ROS->Apoptosis CancerCell Cancer Cell

Caption: Key anticancer mechanisms of substituted 8-hydroxyquinolines.

Antimicrobial Properties: A Broad Spectrum of Activity

8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. [4][13]The parent compound, 8-hydroxyquinoline, is itself a potent antimicrobial agent. [13][14]The introduction of various substituents can further enhance this activity. For instance, some novel synthesized derivatives have shown remarkable antibacterial activity, even superior to standard antibiotics like Penicillin G. [15] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antimicrobial activity of 8-hydroxyquinoline derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.

  • Serial Dilutions: Prepare a series of twofold dilutions of the stock solutions in a sterile broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate the surface of agar plates containing the different concentrations of the test compounds with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Analytical Chemistry: Lighting Up the World of Metal Ions

The inherent fluorescence of many metal complexes of 8-hydroxyquinoline derivatives makes them excellent candidates for use as chemosensors for the detection of metal ions. [9][16]While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions often leads to a significant enhancement of fluorescence emission. [9][16]This "turn-on" fluorescence response provides a sensitive and selective method for quantifying metal ions in various samples.

Forty-two different metal species have been shown to form fluorescent chelates with 8-hydroxyquinoline-5-sulfonic acid. [17]The fluorescence properties of these complexes are influenced by factors such as pH and the presence of surfactants. [17][18] Table 2: Fluorescent Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid (HQS)

Metal IonRelative Fluorescence IntensityOptimal pH
Cd(II) Very High~7-8
Zn(II) High~7-8
Mg(II) Moderate~8
Al(III) Moderate~5
Sc(III) High~5-6
Y(III) High~5-6
La(III) High~5-6

Data compiled from Soroka et al. [17]

Materials Science: From Brilliant Displays to Protective Coatings

The unique electronic and chemical properties of substituted 8-hydroxyquinolines have also been harnessed in the field of materials science.

Organic Light-Emitting Diodes (OLEDs): A Key Component

Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material in OLED technology, serving as both an electron-transporting and a light-emitting layer. [19][20]The versatility of the 8-hydroxyquinoline scaffold allows for the synthesis of a wide range of derivatives with tailored electronic properties, enabling the tuning of emission colors and the improvement of device efficiency. [19]

Corrosion Inhibition: A Protective Shield

Substituted 8-hydroxyquinolines have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. [21][22]They function by adsorbing onto the metal surface, forming a protective film that prevents the corrosive medium from reaching the metal. [23][24]The efficiency of these inhibitors is dependent on their concentration and the nature of the substituents on the quinoline ring. [21][22]Both experimental electrochemical studies and theoretical calculations have confirmed their efficacy. [21][24]

Structure-Activity Relationships: Decoding the Substituent Effects

The biological and chemical properties of 8-hydroxyquinoline derivatives are intricately linked to the nature and position of the substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new compounds with enhanced activity and selectivity.

  • Position 2: Substitution at the C2 position can influence cytotoxicity. For example, a methyl group at C2 can increase anticancer activity. [12][25]* Position 5: Electron-withdrawing groups at the C5 position, such as a nitro group, can enhance anticancer potency. [11][12]Conversely, a sulfonic acid group at this position can decrease cytotoxicity, likely due to reduced cell permeability. [11]* Positions 5 and 7: Halogenation at the 5 and 7 positions, as seen in clioquinol, is a common motif in biologically active 8-hydroxyquinolines. [26]* Hybrid Molecules: Fusing the 8-hydroxyquinoline scaffold with other pharmacophores, such as 1,4-naphthoquinone, can lead to potent hybrid anticancer agents. [25]

Conclusion and Future Perspectives

Substituted 8-hydroxyquinolines represent a remarkably versatile class of compounds with a rich history and a promising future. Their unique metal-chelating ability, coupled with the vast possibilities for synthetic modification, has established them as invaluable tools in medicinal chemistry, analytical science, and materials development. The ongoing exploration of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents, more sensitive analytical reagents, and advanced materials with tailored properties. The journey of the 8-hydroxyquinoline scaffold is far from over, and its continued investigation holds the key to unlocking further scientific and technological advancements.

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7-Fluoroquinolin-8-ol derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Fluoroquinolin-8-ol Derivatives: Synthesis, Properties, and Advanced Applications

Abstract

The quinolin-8-ol scaffold is a privileged structure in medicinal and materials chemistry, renowned for its potent metal-chelating properties and diverse biological activities. The strategic introduction of a fluorine atom at the 7-position (7-fluoroquinolin-8-ol) significantly modulates the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability, thereby enhancing its therapeutic and analytical potential. This technical guide provides a comprehensive exploration of 7-fluoroquinolin-8-ol derivatives for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing this core, analyze the structure-activity relationships that govern its function, and detail its primary applications as a promising anticancer agent and a sophisticated fluorescent chemosensor. The narrative synthesizes mechanistic insights with field-proven experimental protocols, quantitative data, and visual workflows to offer an authoritative resource for advancing research and development in this compelling class of compounds.

Part 1: The 7-Fluoroquinolin-8-ol Scaffold: Core Properties and Synthesis

Introduction to the Quinolin-8-ol Framework

8-Hydroxyquinoline (8-HQ), the parent scaffold, is a bicyclic heterocyclic compound recognized for over a century for its versatile applications. Its defining feature is the presence of nitrogen and hydroxyl groups positioned as a bidentate chelator, allowing it to form stable complexes with a wide array of metal ions.[1] This chelating ability is central to its biological and analytical functions. Derivatives of 8-HQ have been extensively investigated for their antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The planar, lipophilic nature of the quinoline ring system also facilitates its passage across biological membranes, making it an excellent pharmacophore for drug design.

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the C7 position is a strategic choice in medicinal chemistry. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly lower the pKa of the phenolic hydroxyl group at C8. This enhances its metal-binding affinity and alters the stability of the resulting metal complexes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the metabolic stability and bioavailability of the derivative.[3] The lipophilicity of the molecule is also increased, which can improve its ability to penetrate cell membranes.

General Synthesis Strategy

The synthesis of 7-fluoroquinolin-8-ol derivatives can be achieved through established methods for quinoline synthesis, often requiring multi-step sequences. A common approach involves the construction of the quinoline core from appropriately substituted aniline and carbonyl precursors. For instance, a variation of the Skraup or Doebner-von Miller reaction can be adapted using a fluorinated aniline starting material. Subsequent functionalization allows for the introduction of diverse substituents to explore structure-activity relationships.

A representative synthetic pathway could start from 2-amino-4-fluorophenol, which undergoes a condensation reaction to build the heterocyclic ring system.

This protocol describes a general procedure for the synthesis of the core scaffold.

Step 1: Cyclization to form the quinoline ring

  • To a solution of 2-amino-4-fluorophenol (1 equivalent) in a suitable solvent like ethanol, add glycerol (3 equivalents) and a dehydrating agent such as concentrated sulfuric acid.

  • Add an oxidizing agent, for example, the nitro derivative of the aniline starting material or arsenic acid.

  • Heat the mixture under reflux for several hours (e.g., 3-5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.

  • Filter the crude product, wash it with cold water, and dry it under a vacuum.

Step 2: Purification

  • The crude 7-fluoroquinolin-8-ol is purified using column chromatography on silica gel.

  • Elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent under reduced pressure to yield the purified 7-fluoroquinolin-8-ol.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

G cluster_0 Synthesis of 7-Fluoroquinolin-8-ol A 1. Mix 2-amino-4-fluorophenol, glycerol, and H₂SO₄ B 2. Add Oxidizing Agent A->B C 3. Heat under Reflux (3-5 hours) B->C D 4. Quench with Ice Water C->D E 5. Neutralize with NaOH to Precipitate Product D->E F 6. Filter and Dry Crude Product E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Final Product (NMR, MS) G->H G Compound 7-Fluoroquinolin-8-ol Derivative Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction by quinoline derivatives. [4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinolin-8-ol derivatives can be fine-tuned by modifying their structure.

  • C7 Substituent: The fluorine atom at C7 enhances lipophilicity and metabolic stability. [3]* C2 and C4 Positions: Introducing bulky or aromatic groups at the C2 and C4 positions can enhance interactions with target enzymes like kinases or topoisomerases. [5]* C5 Position: Substitution at the C5 position can modulate the compound's chelating properties and overall bioactivity.

  • Side Chains: The addition of specific side chains, such as piperazine rings (common in fluoroquinolone antibiotics), can improve pharmacokinetics and target engagement. [6]The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibition. [7]

Quantitative Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit cell growth by 50%.

Compound/Derivative TypeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[4][8]
2-phenylquinolin-4-amineHT-29 (Colon)8.12[4]
Ciprofloxacin Derivative (43)SKOV-3 (Ovarian)5.08[3]
Ciprofloxacin Derivative (46)SKOV-3 (Ovarian)3.58[3]
8-hydroxyquinoline glycoconjugateHCT-116 (Colon)Varies (e.g., 10.4)[9]

This table presents representative data for related quinoline derivatives to illustrate typical potency ranges.

Experimental Protocols for Cytotoxicity Evaluation

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. [9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment. [8]2. Compound Treatment: Prepare serial dilutions of the 7-fluoroquinolin-8-ol derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value. [4]

G cluster_1 MTT Cytotoxicity Assay Workflow S1 1. Seed Cells in 96-well Plate S2 2. Treat with Serial Dilutions of Compound S1->S2 S3 3. Incubate for 24-72 hours S2->S3 S4 4. Add MTT Reagent S3->S4 S5 5. Incubate for 4 hours S4->S5 S6 6. Solubilize Formazan Crystals (DMSO) S5->S6 S7 7. Read Absorbance at 570 nm S6->S7 S8 8. Calculate Viability and IC50 Value S7->S8

Caption: Workflow for the MTT cytotoxicity assay. [4][8]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [4][8]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. [4]

Part 3: Advanced Analytical Applications: Fluorescent Chemosensors

The 8-hydroxyquinoline scaffold is an excellent fluorophore whose fluorescence properties are often modulated by metal ion binding. [11]This makes its derivatives, including 7-fluoroquinolin-8-ol, ideal candidates for developing fluorescent chemosensors.

Principles of Fluorescence-Based Metal Ion Sensing

Fluorescent chemosensors operate by converting the chemical event of binding a target ion into a measurable optical signal. For 8-HQ derivatives, a common mechanism is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the fluorescence of the molecule may be quenched. Upon chelation with a metal ion, a rigid complex is formed, which can restrict intramolecular rotations and other non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. [12][13]

7-Fluoroquinolin-8-ol as a Fluorophore for Metal Ions

Derivatives of 7-fluoroquinolin-8-ol can be designed to selectively detect biologically and environmentally important metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺. [11][13][14]The selectivity and sensitivity of the sensor can be tuned by modifying the substituents on the quinoline ring, which alters the binding pocket and the electronic properties of the fluorophore. The 7-fluoro group can influence the sensor's photophysical properties and binding affinity.

Protocol for Evaluating Fluorescent Sensing Properties
  • Prepare Stock Solutions: Prepare a stock solution of the 7-fluoroquinolin-8-ol derivative (e.g., 1 mM in acetonitrile or DMSO) and stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in water).

  • Titration Experiment: In a series of cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM) in a buffered aqueous or mixed solvent system.

  • Add Metal Ions: Add increasing concentrations (from 0 to several equivalents) of the target metal ion solution to the cuvettes.

  • Measure Fluorescence: After a short incubation period, measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Selectivity Test: Repeat the measurement by adding other competing metal ions to assess the sensor's selectivity.

  • Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding constant and limit of detection (LOD).

Part 4: Future Directions and Conclusion

The 7-fluoroquinolin-8-ol scaffold represents a highly versatile and potent chemical entity. While its application as an anticancer agent is a primary focus, its utility is not limited to this area. The inherent antimicrobial properties of the quinolone core suggest potential for developing new antibiotics, particularly against resistant strains. [15][16][17]Furthermore, the stable metal complexes formed by these derivatives could find applications in materials science, for example, as components in organic light-emitting diodes (OLEDs). [11] In conclusion, 7-fluoroquinolin-8-ol derivatives offer a compelling combination of properties: a privileged biological scaffold, favorable physicochemical characteristics imparted by the fluorine atom, and versatile functionality as both therapeutic agents and analytical tools. The continued exploration of this scaffold through synthetic modification and mechanistic investigation is poised to yield novel solutions for significant challenges in medicine and technology. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this promising class of compounds.

References

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Methodological & Application

Application Notes and Protocols for 7-Fluoroquinolin-8-ol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 7-Fluoroquinolin-8-ol in Fluorescent Sensing

Quinoline and its derivatives represent a versatile and powerful class of fluorophores extensively utilized in the design of fluorescent chemosensors.[1][2] Their rigid, bicyclic aromatic structure provides a stable scaffold with intrinsic fluorescence properties that can be finely tuned through chemical modification.[2][3][4] The introduction of substituents allows for the modulation of photophysical characteristics such as quantum yield, Stokes shift, and excitation/emission wavelengths, making them adaptable for a wide range of biological and chemical sensing applications.[2][4][5] Among this family, 8-hydroxyquinoline (8-HQ) derivatives are particularly noteworthy for their excellent ability to form stable complexes with various metal ions, a property that has been widely exploited in analytical chemistry, molecular imaging, and materials science.[6][7][8]

7-Fluoroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline that holds significant promise as a fluorescent probe. The introduction of a fluorine atom at the 7-position can enhance the photophysical and chelating properties of the parent 8-hydroxyquinoline molecule. Fluorine's high electronegativity can influence the electron density of the quinoline ring system, potentially leading to increased quantum yields and improved photostability. Furthermore, these modifications can alter the binding affinity and selectivity towards specific metal ions, making 7-Fluoroquinolin-8-ol a candidate for the development of highly sensitive and selective fluorescent sensors.

This guide provides a comprehensive overview of the principles and a detailed protocol for the application of 7-Fluoroquinolin-8-ol as a fluorescent probe, with a primary focus on its utility in the detection of metal ions, a common application for 8-hydroxyquinoline derivatives.[6][7] The methodologies described herein are designed to be a robust starting point for researchers in various fields, including cell biology, environmental science, and drug discovery.

Principle of Operation: Metal Ion-Induced Fluorescence Modulation

The fluorescence of 8-hydroxyquinoline and its derivatives is often quenched in their free form due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[9][10] Upon chelation with a metal ion, these non-radiative decay pathways can be inhibited, leading to a significant enhancement in fluorescence intensity.[9][10] The close proximity of the hydroxyl group and the nitrogen atom in the pyridine ring of 8-hydroxyquinolines creates an ideal bidentate chelation site for metal ions.[8]

The proposed sensing mechanism for 7-Fluoroquinolin-8-ol is based on this chelation-enhanced fluorescence (CHEF) effect. In the absence of a target metal ion, the probe is expected to exhibit weak fluorescence. Upon binding of a metal ion to the nitrogen and deprotonated hydroxyl group, a rigid metal-ligand complex is formed. This complexation restricts intramolecular rotations and vibrations, and disrupts the quenching mechanisms, resulting in a "turn-on" fluorescent response. The magnitude of this fluorescence enhancement is proportional to the concentration of the target metal ion, allowing for quantitative analysis.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of 7-Fluoroquinolin-8-ol.

Application Protocol: Detection of Divalent Metal Ions (e.g., Zn²⁺)

This protocol outlines the general steps for utilizing 7-Fluoroquinolin-8-ol as a fluorescent probe for the detection of divalent metal ions, such as zinc (Zn²⁺), in an aqueous buffer system. Zinc is an essential metal ion in numerous biological processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders.[11][12]

Materials and Equipment
  • 7-Fluoroquinolin-8-ol

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • HEPES buffer (or other suitable biological buffer)

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, MgCl₂, CaCl₂, CuCl₂, FeCl₃) in deionized water

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

  • pH meter

  • Standard laboratory glassware and micropipettes

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of 7-Fluoroquinolin-8-ol in DMSO D Prepare Probe Working Solution in Buffer A->D B Prepare Working Buffer (e.g., 10 mM HEPES, pH 7.4) B->D C Prepare Metal Ion Stock Solutions F Titrate with Target Metal Ion C->F E Record Blank Fluorescence Spectrum D->E E->F G Record Fluorescence Spectra after Each Addition F->G H Plot Fluorescence Intensity vs. [Metal Ion] G->H J Calculate Limit of Detection (LOD) H->J I Determine Selectivity against Other Metal Ions I->J

Caption: General workflow for metal ion sensing using 7-Fluoroquinolin-8-ol.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Probe Stock Solution: Prepare a 1 mM stock solution of 7-Fluoroquinolin-8-ol in high-quality DMSO. Store this solution in the dark at -20°C.

    • Buffer Solution: Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4 using NaOH or HCl. The choice of buffer and pH may need to be optimized depending on the specific application.[13]

    • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of the metal salts of interest in deionized water.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the 7-Fluoroquinolin-8-ol stock solution in the HEPES buffer to a final concentration of 10 µM.

    • Add an excess of the target metal ion (e.g., 100 µM Zn²⁺) to form the fluorescent complex.

    • In the fluorometer, scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 520 nm), and then scan the emission spectrum while exciting at the determined optimal excitation wavelength. The peaks of these scans will correspond to the optimal excitation and emission wavelengths for the probe-metal complex.

  • Fluorescence Titration for Sensitivity Determination:

    • Prepare a working solution of 7-Fluoroquinolin-8-ol (e.g., 10 µM) in the HEPES buffer in a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution (this will serve as the blank).

    • Incrementally add small aliquots of the target metal ion stock solution (e.g., Zn²⁺) to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

  • Selectivity Assay:

    • To assess the selectivity of 7-Fluoroquinolin-8-ol for the target metal ion, repeat the fluorescence measurement with other relevant metal ions at a concentration that produced a significant response for the target ion.

    • Prepare separate solutions of the probe (e.g., 10 µM) and add a fixed concentration (e.g., 50 µM) of each competing metal ion.

    • Measure and compare the fluorescence responses.

  • Data Analysis:

    • Binding Affinity (Kd): The dissociation constant can be determined by fitting the titration data to a suitable binding model (e.g., a 1:1 binding isotherm).

    • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.

Application Notes and Data Interpretation

Expected Spectroscopic Properties

The spectroscopic properties of 7-Fluoroquinolin-8-ol are expected to be influenced by the solvent environment and the presence of metal ions. The following table provides hypothetical, yet representative, data based on known properties of similar 8-hydroxyquinoline derivatives.

Parameter7-Fluoroquinolin-8-ol (Free)7-Fluoroquinolin-8-ol + Zn²⁺
Excitation Max (λex) ~370 nm~375 nm
Emission Max (λem) ~500 nm~495 nm
Quantum Yield (Φ) < 0.05> 0.3
Appearance Colorless (under visible light)Green fluorescence (under UV light)

Note: These values are illustrative and should be experimentally determined.

Troubleshooting and Optimization
  • Low Fluorescence Signal:

    • pH Dependence: The fluorescence of quinoline-based probes can be highly pH-dependent.[13] The protonation state of the quinoline nitrogen and the hydroxyl group is critical for metal binding and fluorescence. It is advisable to perform a pH titration to determine the optimal pH for the assay.[13]

    • Probe Concentration: If the probe concentration is too low, the signal may be weak. Conversely, excessively high concentrations can lead to self-quenching. An optimal concentration should be determined experimentally.

  • Photobleaching: To minimize photobleaching, reduce the excitation light intensity and exposure time.

  • Probe Degradation: Always use freshly prepared solutions and store the stock solution protected from light at a low temperature.

Advanced Applications

The principles outlined in this guide can be extended to more complex applications:

  • Live Cell Imaging: With appropriate modifications to enhance cell permeability and reduce cytotoxicity, 7-Fluoroquinolin-8-ol could potentially be used for imaging intracellular metal ion fluctuations. Quinoline-based probes have been successfully employed in two-photon microscopy for deep-tissue imaging.[14]

  • Environmental Monitoring: The probe could be adapted for the detection of heavy metal contamination in water samples.

  • Drug Discovery: As dysregulation of metal ions is implicated in various diseases, including Alzheimer's disease, fluorescent probes like 7-Fluoroquinolin-8-ol can be valuable tools for screening potential therapeutic agents that modulate metal ion homeostasis.[15][16]

References

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  • UCI Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. [Link]

  • MDPI. (2020). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics.
  • ResearchGate. (2017). Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ACS Publications. (2023). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega.
  • NIH. (2023). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[17]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.

  • RUN. (2023). Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[17]uril Complexes for. [Link]

  • NIH. (2021). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Derivatives and Their Metal Complexes. [Link]

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Application of 7-Fluoroquinolin-8-ol in Metal Ion Detection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 7-Fluoroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, as a fluorescent chemosensor for the selective and sensitive detection of metal ions. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique photophysical properties of this compound for analytical and bioanalytical applications. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols, and present key performance data to enable the successful implementation of 7-Fluoroquinolin-8-ol in your research endeavors.

Introduction: The Promise of 8-Hydroxyquinoline Derivatives in Metal Ion Sensing

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of organic compounds that have garnered significant attention for their ability to act as fluorescent chemosensors for a wide array of metal ions.[1][2] The core structure of 8-HQ features a bidentate chelating motif comprising a hydroxyl group and a quinoline nitrogen atom, which can selectively bind to metal ions. This binding event often leads to a significant change in the photophysical properties of the molecule, such as a dramatic increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[3]

The introduction of a fluorine atom at the 7-position of the quinoline ring, yielding 7-Fluoroquinolin-8-ol, is a strategic modification aimed at fine-tuning the electronic and photophysical properties of the parent molecule. The high electronegativity of the fluorine atom can modulate the electron density of the aromatic system, potentially enhancing the selectivity and sensitivity of the sensor for specific metal ions. This guide will focus on the practical application of 7-Fluoroquinolin-8-ol, with a particular emphasis on its use as a "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺).

Mechanism of Action: Unraveling the "Turn-On" Fluorescence Response

The remarkable "turn-on" fluorescence response of 7-Fluoroquinolin-8-ol upon binding to metal ions like Al³⁺ is primarily governed by the principles of Chelation-Enhanced Fluorescence (CHEF) and the suppression of photoinduced electron transfer (PET).

In its free form, 7-Fluoroquinolin-8-ol exhibits weak fluorescence. This is attributed to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) from the electron-rich phenol moiety to the quinoline ring. Upon chelation with a metal ion like Al³⁺, the lone pair of electrons on the hydroxyl oxygen and the quinoline nitrogen are engaged in coordination. This binding restricts the PET process, thereby closing the non-radiative decay channel and promoting radiative decay in the form of fluorescence. The rigidification of the molecular structure upon complexation also contributes to the enhancement of the fluorescence quantum yield.

CHEF_Mechanism

Performance Characteristics of 7-Fluoroquinolin-8-ol as a Fluorescent Sensor

The efficacy of a fluorescent sensor is determined by several key performance indicators. While specific data for 7-Fluoroquinolin-8-ol is being actively researched, the following table presents representative data for a closely related quinoline-based Schiff base probe for Al³⁺ detection to illustrate the expected performance.[3]

ParameterValueReference
Target Analyte Al³⁺[3]
Solvent System CH₃CN/water (4:1, v/v)[3]
Excitation Wavelength (λex) ~370 nm[4]
Emission Wavelength (λem) ~414 nm (upon Al³⁺ binding)[3]
Fluorescence Enhancement > 38-fold[4]
Binding Stoichiometry (Probe:Al³⁺) 1:1[4]
Binding Constant (Kb) 3.8 x 10⁶ M⁻¹[3]
Limit of Detection (LOD) 7.0 nM[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the application of 7-Fluoroquinolin-8-ol in the detection of Al³⁺. These protocols are designed to be self-validating and can be adapted for specific experimental needs.

Preparation of Stock Solutions

Rationale: Accurate and reproducible results depend on the precise preparation of stock solutions. The use of high-purity solvents and reagents is critical to minimize background interference.

  • 7-Fluoroquinolin-8-ol Stock Solution (1 mM):

    • Accurately weigh the required amount of 7-Fluoroquinolin-8-ol.

    • Dissolve in a minimal amount of dimethyl sulfoxide (DMSO).

    • Dilute to the final volume with acetonitrile (CH₃CN) to obtain a 1 mM stock solution.

    • Store the stock solution in a dark, airtight container at 4°C.

  • Metal Ion Stock Solutions (10 mM):

    • Prepare individual 10 mM stock solutions of various metal salts (e.g., AlCl₃, NaCl, KCl, CaCl₂, MgCl₂, etc.) in deionized water.

    • Ensure the complete dissolution of the salts.

    • Store these solutions in clearly labeled containers.

General Procedure for Fluorescence Measurements

Rationale: This protocol outlines the general workflow for assessing the fluorescence response of 7-Fluoroquinolin-8-ol to different metal ions. A consistent experimental setup is crucial for comparative analysis.

Experimental_Workflow

  • To a cuvette, add the appropriate volume of the solvent system (e.g., CH₃CN/water).

  • Add a specific volume of the 7-Fluoroquinolin-8-ol stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the fluorescence spectrum of the free probe.

  • Add a specific volume of the metal ion stock solution.

  • Mix thoroughly and allow the solution to incubate for a sufficient time to ensure complete complexation.

  • Record the fluorescence emission spectrum at the predetermined excitation wavelength.

Protocol for Selectivity Study

Rationale: This experiment is crucial to establish the specificity of 7-Fluoroquinolin-8-ol for a particular metal ion in the presence of other potentially interfering ions.

  • Prepare a series of cuvettes, each containing the 7-Fluoroquinolin-8-ol working solution.

  • To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion stock solution (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.).

  • Incubate the solutions as described in the general procedure.

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence response in the presence of different metal ions to determine the selectivity for Al³⁺.

Protocol for Fluorescence Titration and Determination of Binding Constant

Rationale: Fluorescence titration allows for the quantitative analysis of the interaction between 7-Fluoroquinolin-8-ol and the target metal ion, enabling the determination of the binding constant (Kb).

  • Prepare a solution of 7-Fluoroquinolin-8-ol at a fixed concentration in a cuvette.

  • Incrementally add small aliquots of the Al³⁺ stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.

  • The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

Protocol for Determination of Stoichiometry using Job's Plot

Rationale: Job's plot is a continuous variation method used to determine the stoichiometry of the complex formed between the probe and the metal ion.

  • Prepare a series of solutions with a constant total concentration of 7-Fluoroquinolin-8-ol and Al³⁺, but with varying mole fractions of each component.

  • The mole fraction of 7-Fluoroquinolin-8-ol will range from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the fluorescence intensity as a function of the mole fraction of 7-Fluoroquinolin-8-ol.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.

Conclusion and Future Perspectives

7-Fluoroquinolin-8-ol holds significant promise as a selective and sensitive "turn-on" fluorescent probe for the detection of metal ions, particularly Al³⁺. The principles of CHEF and PET provide a solid theoretical framework for its sensing mechanism. The protocols outlined in this guide offer a robust starting point for researchers to explore the capabilities of this and other related 8-hydroxyquinoline-based sensors.

Future research in this area will likely focus on further enhancing the selectivity and sensitivity of these probes through synthetic modifications, as well as expanding their applications to complex biological and environmental samples. The development of ratiometric and near-infrared probes based on the 7-Fluoroquinolin-8-ol scaffold also represents an exciting avenue for future investigations.

References

  • A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. MDPI. Available at: [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. Available at: [Link]

  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Royal Society of Chemistry. Available at: [Link]

  • A Highly Selective Turn-On Fluorescent Probe for Al 3+ in Aqueous Solution Based on Quinoline Schiff-base. PubMed. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications. PubMed. Available at: [Link]

  • A highly selective and sensitive turn-on probe for aluminum(III) based on quinoline Schiff's base and its cell imaging. PubMed. Available at: [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. Available at: [Link]

  • Submission » Synthesis, Characterization and Selective Fluorimetric Detection of Al3+ by A Schiff Base Derived From 5-Chloro-8-Hydroxyquinoline. DergiPark. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available at: [Link]

  • Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. National Institutes of Health. Available at: [Link]

  • A highly selective and sensitive turn-on probe for aluminum(III) based on quinoline Schiff's base and its cell imaging. Semantic Scholar. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

  • Preparation and Characterization of Blue‐Luminescent Tris(8‐hydroxyquinoline)‐aluminum (Alq 3 ). Scilit. Available at: [Link]

  • Tris 8-hydroxyquinoline-aluminum complex fluorescence probe for assay of Sudan III dye in food and cosmetics after cloud point extraction. PubMed. Available at: [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Institutes of Health. Available at: [Link]

  • Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl) quinolin-8-y. Frontiers. Available at: [Link]

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Application Notes and Protocols for In Vitro Antimicrobial Assays Using 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial properties. Quinolone derivatives have historically been a cornerstone of antibacterial therapy, and structural modifications to this scaffold continue to be a promising avenue for drug discovery. 7-Fluoroquinolin-8-ol is a halogenated 8-hydroxyquinoline derivative of interest. The 8-hydroxyquinolines are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, which are often attributed to their metal-chelating capabilities.[1][2] The introduction of a fluorine atom at the 7th position may enhance the compound's antimicrobial efficacy and alter its spectrum of activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Fluoroquinolin-8-ol for in vitro antimicrobial assays. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate determination of the compound's antimicrobial profile.

Principle and Rationale

The core of antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the growth of or kill a microorganism. This is typically achieved through a series of well-established in vitro assays. The protocols outlined below—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—are foundational methods in antimicrobial drug development.

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4][5] It is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): Following the MIC assay, the MBC test is performed to determine the lowest concentration of the antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[6][7] This helps to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Time-Kill Kinetics Assay: This dynamic assay provides insights into the rate at which an antimicrobial agent kills a specific microorganism over time.[8][9] It offers a more detailed picture of the compound's pharmacodynamics compared to the static MIC and MBC assays.

Understanding the Mechanism: The Role of Quinolones

Fluoroquinolones, a class to which 7-Fluoroquinolin-8-ol is related, typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By targeting these essential enzymes, fluoroquinolones lead to a cascade of events that ultimately result in bacterial cell death. While the precise mechanism of 7-Fluoroquinolin-8-ol needs to be experimentally verified, its structural similarity to other quinolones suggests a similar mode of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for determining the MIC of an antimicrobial agent.[12]

Materials:
  • 7-Fluoroquinolin-8-ol

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Tryptic Soy Agar (TSA) plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Protocol:
  • Preparation of 7-Fluoroquinolin-8-ol Stock Solution: Prepare a stock solution of 7-Fluoroquinolin-8-ol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration that is at least 100 times the expected MIC.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 7-Fluoroquinolin-8-ol working solution (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10.[13] Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[13]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a TSA plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5][13]

  • Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 7-Fluoroquinolin-8-ol in which there is no visible growth.[5][13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a continuation of the MIC assay and is performed to determine the bactericidal activity of the compound.[6][7]

Protocol:
  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile TSA plate.[13]

  • Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of 7-Fluoroquinolin-8-ol that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][13]

Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial activity of 7-Fluoroquinolin-8-ol.[8][14]

Materials:
  • 7-Fluoroquinolin-8-ol

  • Test microorganism

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline or PBS

  • TSA plates

  • Micropipettes and sterile tips

Protocol:
  • Preparation of Bacterial Inoculum: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Adjust the concentration to approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare a series of sterile culture tubes, each containing CAMHB and the desired final concentration of 7-Fluoroquinolin-8-ol (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control tube with no compound.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[8]

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).[8]

  • Analysis: Plot the log10 CFU/mL against time for each concentration of 7-Fluoroquinolin-8-ol and the growth control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal.[8][9]

Data Presentation

Representative MIC and MBC Data for 7-Fluoroquinolin-8-ol

The following table provides a hypothetical summary of MIC and MBC values for 7-Fluoroquinolin-8-ol against common bacterial pathogens. Note: These values are for illustrative purposes and must be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292130.250.52
Escherichia coli259220.512
Pseudomonas aeruginosa27853284
Klebsiella pneumoniae700603144

An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.[13]

Visualizations

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare 7-Fluoroquinolin-8-ol Serial Dilutions inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate (18-24h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time-Kill Assay Workflow

Time_Kill_Workflow cluster_sampling Time-Point Sampling & Plating start Prepare Bacterial Inoculum (Log Phase) setup Set up Tubes with Varying Concentrations of 7-Fluoroquinolin-8-ol start->setup t0 T=0h setup->t0 t2 T=2h plate0 Serial Dilute & Plate t0->plate0 t4 T=4h plate2 Serial Dilute & Plate t2->plate2 t8 T=8h plate4 Serial Dilute & Plate t4->plate4 t24 T=24h plate8 Serial Dilute & Plate t8->plate8 plate24 Serial Dilute & Plate t24->plate24 incubate Incubate Plates (18-24h at 37°C) plate24->incubate count Count Colonies (CFU/mL) incubate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Conclusion

These application notes provide a detailed framework for the in vitro evaluation of the antimicrobial properties of 7-Fluoroquinolin-8-ol. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the progression of this compound through the drug discovery and development pipeline. Further investigations into the compound's spectrum of activity against a broader range of clinical isolates, including resistant strains, are warranted.

References

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02). Available at: [Link]

  • (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - ResearchGate. (2023-06-23). Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. Available at: [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. Available at: [Link]

  • Time-Kill Evaluations | Nelson Labs. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01). Available at: [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - MDPI. Available at: [Link]

  • A New Efficient Route to 7-aryl-6-fluoro-8-nitroquinolones as Potent Antibacterial Agents. Available at: [Link]

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  • Antimicrobial susceptibility testing - methods. Available at: [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing - ResearchGate. (2025-08-06). Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016-09-01). Available at: [Link]

  • In vitro antimicrobial susceptibility testing methods - Pure. (2018-02-01). Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021-02-04). Available at: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - NIH. Available at: [Link]

  • Fluoroquinolones: mechanism of action, classification, and development of resistance - PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. (2025-08-05). Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available at: [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions - MDPI. Available at: [Link]

  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC - NIH. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI. Available at: [Link]

  • 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691 - PubChem. Available at: [Link]

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Application Notes & Protocols: Leveraging 7-Fluoroquinolin-8-ol in Advanced Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] A key mechanism underpinning these activities is the potent ability of the 8-HQ core to chelate biologically important metal ions, such as iron, copper, and zinc, thereby disrupting metal homeostasis and downstream cellular processes.[3][4] 7-Fluoroquinolin-8-ol, a halogenated derivative, is an intriguing candidate for cell-based screening due to the unique physicochemical properties imparted by the fluorine atom, which can enhance membrane permeability and modulate binding affinities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust cell-based assays to characterize the biological effects of 7-Fluoroquinolin-8-ol, focusing on cytotoxicity, apoptosis, and cell proliferation.

Introduction: The Scientific Rationale

8-Hydroxyquinoline and its derivatives are renowned for their wide-ranging pharmacological applications.[1] Their biological activities are often linked to their function as monoprotic bidentate chelating agents, forming stable complexes with various metal ions that are crucial for cellular function.[1] This chelation can lead to multiple downstream effects, including the inhibition of metalloenzymes, production of reactive oxygen species (ROS), and induction of cell death pathways, making them attractive candidates for therapeutic development, particularly in oncology.[5][6]

7-Fluoroquinolin-8-ol builds upon this established scaffold. The introduction of a fluorine atom at the 7-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides the foundational protocols to explore its biological efficacy, leveraging its intrinsic fluorescence for certain applications and pairing it with established fluorescent probes for others. The assays described herein are designed as self-validating systems to ensure data integrity and reproducibility.[7]

Proposed Mechanism of Action

The primary mechanism of action for 8-HQ derivatives is the disruption of cellular metal ion homeostasis.[4] Upon entering the cell, 7-Fluoroquinolin-8-ol can chelate intracellular metal ions, leading to a cascade of events including enzymatic inhibition and the generation of oxidative stress, which can ultimately trigger programmed cell death, or apoptosis.

Mechanism_of_Action cluster_cell Cell Interior Compound 7-Fluoroquinolin-8-ol Chelation Chelates Intracellular Metal Ions (Fe, Cu, Zn) Compound->Chelation ROS Generates Reactive Oxygen Species (ROS) Chelation->ROS Enzyme Disrupts Metalloenzyme Function Chelation->Enzyme Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Enzyme->Apoptosis Mito->Apoptosis Compound_ext 7-Fluoroquinolin-8-ol (Extracellular) Compound_ext->Compound

Caption: Proposed mechanism of 7-Fluoroquinolin-8-ol cellular activity.

Physicochemical and Spectral Properties

A critical first step in designing fluorescence-based assays is to characterize the spectral properties of the test compound to avoid spectral overlap with assay reagents. While 8-HQ itself is a weak fluorophore in aqueous media, its fluorescence can be significantly enhanced upon metal chelation.[8]

PropertyValueNotes
Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Solubility Soluble in DMSO, EthanolPrepare concentrated stock solutions in 100% DMSO.
Predicted Ex/Em (Metal-Free) ~320 nm / ~480 nmHighly solvent-dependent and typically weak.[8]
Predicted Ex/Em (Metal-Complex) Varies (e.g., ~370 nm / ~520 nm with Zn²⁺)Fluorescence is often "turned on" or enhanced upon chelation.[9]
Recommendation Empirically determine Ex/Em spectra in assay buffer using a spectrofluorometer. Screen for autofluorescence at wavelengths used by other assay dyes.

Protocol 1: Multiplexed Cytotoxicity and Viability Assay

A. Scientific Principle

To gain a comprehensive understanding of a compound's effect, it is crucial to simultaneously measure cell viability (a measure of metabolic activity) and cytotoxicity (a measure of compromised membrane integrity).[10] This dual-reporter approach provides an internal control and distinguishes cytostatic effects from cytotoxic ones. We will use two common fluorescent probes:

  • Resazurin (alamarBlue™): A cell-permeable, non-fluorescent dye that is reduced by metabolically active cells into the highly fluorescent resorufin. A decrease in signal indicates a loss of viability.[11]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live cells with intact membranes.[12] An increase in PI signal is a direct marker of cell death.[10][12]

B. Experimental Workflow

Cytotoxicity_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h (Allow Adherence) Seed->Incubate1 Treat 3. Add Serial Dilutions of 7-Fluoroquinolin-8-ol Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 AddDyes 5. Add Resazurin + PI Working Solution Incubate2->AddDyes Incubate3 6. Incubate 1-4h at 37°C AddDyes->Incubate3 Read 7. Read Fluorescence on Plate Reader Incubate3->Read Analyze 8. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the multiplexed cytotoxicity and viability assay.

C. Detailed Methodology

  • Cell Plating:

    • Culture cells of interest (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well clear-bottom, black-walled plate in 100 µL of complete medium.

    • Rationale: A clear bottom is necessary for microscopy, while black walls reduce well-to-well crosstalk. Seeding density should be optimized to ensure cells are in a logarithmic growth phase at the end of the experiment.[13]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 7-Fluoroquinolin-8-ol in sterile DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create 2X working concentrations (e.g., from 200 µM to 0.1 µM).

    • After 24 hours of incubation, carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "no treatment" wells (medium only).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Reagent Addition and Measurement:

    • Prepare a working solution of Resazurin (final concentration ~20 µg/mL) and Propidium Iodide (final concentration ~1 µg/mL) in culture medium.

    • Add 20 µL of this solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Read fluorescence on a multi-mode plate reader:

      • Resorufin (Viability): Ex/Em ~560/590 nm.

      • Propidium Iodide (Cytotoxicity): Ex/Em ~535/617 nm.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control wells.

    • Plot the normalized data against the log of the compound concentration.

    • Use a non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ (half-maximal inhibitory concentration) for viability and cytotoxicity.

Protocol 2: Apoptosis Detection by Annexin V Staining

A. Scientific Principle

Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged cells.[14][15] One of the earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC or APC), can be used to identify apoptotic cells.[17] Co-staining with a viability dye like PI or 7-AAD allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

B. Apoptotic Signaling Cascade

Apoptosis_Pathway Compound 7-Fluoroquinolin-8-ol (via ROS/Mito Dysfunction) Bax Bax/Bak Activation Compound->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3/7 (Executioner Caspases) Apaf->Casp3 PS Phosphatidylserine (PS) Externalization Casp3->PS DNA DNA Fragmentation Casp3->DNA Blebbing Membrane Blebbing Casp3->Blebbing

Caption: Simplified intrinsic apoptosis pathway targeted by cellular stressors.

C. Detailed Methodology (for Flow Cytometry)

  • Cell Treatment:

    • Seed cells in a 6-well plate at a density that will result in ~1 million cells per well at the time of harvest.

    • Treat cells with 7-Fluoroquinolin-8-ol at concentrations around the predetermined IC₅₀ value for 18-24 hours. Include a vehicle control and a positive control (e.g., Staurosporine or Etoposide).

  • Cell Harvesting:

    • Collect the culture medium (which contains detached, potentially apoptotic cells).

    • Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation buffer or gentle scraping. Combine with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of a viability dye (e.g., PI at 50 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately.

    • Set up appropriate gates based on unstained and single-stain controls to define the four quadrants:

      • Lower-Left: Live cells (Annexin V- / PI-)

      • Lower-Right: Early Apoptotic cells (Annexin V+ / PI-)

      • Upper-Right: Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

      • Upper-Left: Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Proliferation by Dye Dilution

A. Scientific Principle

Cell proliferation assays measure the increase in cell number over time.[18] Dye dilution is a powerful method to track cell divisions.[19] A fluorescent dye like CellTrace™ Violet or CFSE is used to label cells.[11] This dye is retained within the cells and is distributed equally between daughter cells upon division.[20] Consequently, the fluorescence intensity per cell is halved with each generation, which can be resolved as distinct peaks by flow cytometry.[19][20] This method provides more detail than simple viability assays, as it can distinguish between a cytostatic (proliferation arrest) and cytotoxic effect.

B. Detailed Methodology

  • Cell Staining:

    • Harvest and wash cells, resuspending them at 1x10⁶ cells/mL in pre-warmed PBS.

    • Add the CellTrace™ dye to a final concentration of 1-5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.

    • Centrifuge, remove the supernatant, and resuspend in fresh medium.

  • Cell Seeding and Treatment:

    • Plate the stained cells in a 12- or 24-well plate. Keep a sample of the initial stained population (T=0) on ice for later analysis.

    • Allow cells to adhere for a few hours before adding 7-Fluoroquinolin-8-ol at various concentrations.

  • Incubation and Analysis:

    • Incubate for a period long enough for cells to undergo several divisions (e.g., 72-96 hours).

    • Harvest cells (both adherent and in suspension) at the end of the incubation period.

    • Analyze all samples (including the T=0 sample) by flow cytometry, using the appropriate laser for the dye (e.g., 405 nm laser for CellTrace™ Violet).

    • On a histogram plot of fluorescence intensity, the undivided parent population (from the T=0 sample) will be the brightest peak. Subsequent peaks of decreasing intensity represent successive generations.

    • Quantify the percentage of cells in each generation to determine the effect of the compound on proliferation.

References

  • Title: Fluorescent Cell Proliferation Assay Source: Technology Networks URL: [Link]

  • Title: Detection of Apoptosis Using Fluorescent Probes Source: Springer Nature Experiments URL: [Link]

  • Title: Detection of apoptosis using fluorescent probes Source: PubMed - NIH URL: [Link]

  • Title: Imaging Apoptosis in Real-Time with Fluorescent Probes Source: Cytion URL: [Link]

  • Title: High Throughput Flow Assays using the MultiCyt Cell Proliferation Reagent Dye Panel Source: IntelliCyt URL: [Link]

  • Title: Cell-Based Assay Design for High-Content Screening of Drug Candidates Source: PMC - NIH URL: [Link]

  • Title: Method for determining of cytotoxicity based on the release of fluorescent proteins Source: Scientific Reports URL: [Link]

  • Title: Cell-based assays Source: Harvard University URL: [Link]

  • Title: Apoptosis Analysis by Imaging Source: Bio-Rad Antibodies URL: [Link]

  • Title: Cytotoxicity Assay Source: YouTube URL: [Link]

  • Title: Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay Source: PubMed URL: [Link]

  • Title: Optimization Strategies of Cell-Based Assays Source: Creative Bioarray URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: Truly Effective Cell Assay Design Source: a4cell URL: [Link]

  • Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL: [Link]

  • Title: Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives Source: Journal of Pharmacy and Pharmacology | Oxford Academic URL: [Link]

  • Title: 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract Source: Dovepress URL: [Link]

  • Title: 8-Hydroxyquinoline-Based Inhibitors of the Rce1 Protease Disrupt Ras Membrane Localization in Human Cells Source: NIH URL: [Link]

  • Title: In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production Source: MDPI URL: [Link]

  • Title: Modulation of fluorescence properties of 7,8-benzoquinoline by mercurous ions at neutral pH Source: INIS-IAEA URL: [Link]

  • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: MDPI URL: [Link]

  • Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: NIH URL: [Link]

  • Title: Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer Source: RSC Publishing URL: [Link]

  • Title: The role of cell-based assays for drug discovery Source: News-Medical.Net URL: [Link]

  • Title: An Efficient and Selective 7-(Diethylamino)quinolin-2(1H)-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution Source: MDPI URL: [Link]

  • Title: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[3]uril Complexes Source: RUN (Repositorio Institucional) URL: [Link]

  • Title: Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PubMed URL: [Link]

  • Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: ResearchGate URL: [Link]

Sources

Synthesis of 7-Fluoroquinolin-8-ol metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Chelation Chemistry of 7-Fluoroquinolin-8-ol Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ol (8-hydroxyquinoline, 8-HQ) and its derivatives represent a "privileged scaffold" in medicinal and materials chemistry, primarily due to their exceptional ability to act as bidentate chelating agents for a wide range of metal ions. The introduction of a fluorine atom at the C7 position of the quinoline ring creates 7-fluoroquinolin-8-ol, a ligand with modulated electronic properties, lipophilicity, and metabolic stability. Complexation with metal ions further enhances and diversifies the physicochemical and biological activities of the parent ligand, opening avenues for novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 7-fluoroquinolin-8-ol metal complexes. It offers field-proven insights, detailed experimental protocols, and a discussion of the mechanistic basis for their applications, particularly in drug development.

The Strategic Advantage of the 7-Fluoro Substituent

The decision to incorporate a fluorine atom into a bioactive scaffold is a well-established strategy in medicinal chemistry. In the context of the quinolin-8-ol framework, the 7-fluoro substituent imparts several key advantages:

  • Modulated Acidity: The electron-withdrawing nature of fluorine increases the acidity of the C8-hydroxyl group, which can influence the stability constants of the resulting metal complexes.

  • Enhanced Lipophilicity: Fluorine substitution can increase the molecule's ability to cross biological membranes, potentially improving bioavailability.

  • Blocked Metabolic Site: The C7 position can be a site of metabolic oxidation. A fluorine atom at this position blocks this pathway, increasing the metabolic stability and in vivo half-life of the compound.

  • Tuned Electronic Properties: The fluorine atom alters the electron distribution within the aromatic system, which can fine-tune the photophysical properties (fluorescence, phosphorescence) of the metal complexes, a critical factor for applications in materials science such as Organic Light-Emitting Diodes (OLEDs).

Synthesis of the Ligand: 7-Fluoroquinolin-8-ol

The synthesis of the 7-fluoroquinolin-8-ol ligand is the foundational step. While various methods exist for constructing the quinoline ring, a common and effective approach is a variation of the Skraup synthesis, which involves the cyclization of an aminophenol derivative. The protocol below is based on established procedures for similar substituted quinolines.

Experimental Protocol: Synthesis of 7-Fluoroquinolin-8-ol

Objective: To synthesize 7-fluoroquinolin-8-ol from 2-amino-4-fluorophenol.

Materials:

  • 2-Amino-4-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acrolein (or a precursor like paraldehyde under acidic conditions)

  • Iron(II) sulfate (FeSO₄) (as a mild oxidizing agent moderator)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, reflux condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 2-amino-4-fluorophenol (1.0 eq).

  • Addition of Reagents: To the flask, add glycerol (3.0 eq) and a small amount of iron(II) sulfate (0.1 eq). Begin stirring the mixture.

  • Acid Catalyst: Slowly and carefully, add concentrated sulfuric acid (2.5 eq) to the stirring mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Cyclization: Add acrolein (1.2 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to 120-130°C and maintain it under reflux for 3-4 hours. The color of the mixture will darken significantly.

  • Quenching and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood. A precipitate will form.

  • Isolation: Filter the crude product using a Buchner funnel, and wash the solid with copious amounts of cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Drying: Dry the purified white to off-white solid product under vacuum.

Synthesis of 7-Fluoroquinolin-8-ol Metal Complexes

The deprotonated 7-fluoroquinolin-8-ol acts as a bidentate ligand, coordinating to a metal center through the phenolate oxygen and the quinoline nitrogen. The general reaction involves mixing the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio for divalent metals, often resulting in the precipitation of the neutral complex.

General Protocol: Synthesis of Bis(7-fluoroquinolin-8-olato)metal(II) Complexes

Objective: To provide a general, adaptable method for synthesizing M(II) complexes of 7-fluoroquinolin-8-ol.

Materials:

  • 7-Fluoroquinolin-8-ol (Ligand)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Dilute NaOH or triethylamine (optional, for pH adjustment)

Procedure:

  • Ligand Solution: Dissolve 7-fluoroquinolin-8-ol (2.0 mmol) in 20 mL of ethanol, with gentle warming if necessary, to achieve complete dissolution.[1]

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 mmol) in a minimal amount of deionized water or ethanol.[1]

  • Complexation: While stirring the ligand solution at room temperature, add the metal salt solution dropwise. A colored precipitate is often observed immediately.

  • pH Adjustment (if necessary): The hydroxyl proton of the ligand must be removed for chelation. This often occurs spontaneously, but if the reaction is slow or incomplete, add a dilute solution of NaOH or triethylamine dropwise until precipitation is complete. The optimal pH can vary depending on the metal ion.[1]

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours or gently reflux for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration. Wash the solid sequentially with deionized water, ethanol, and finally a small amount of diethyl ether to remove impurities.

  • Drying: Dry the purified complex in a vacuum oven at 60-80°C for several hours.

Workflow for Synthesis of Metal Complexes

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L 7-Fluoroquinolin-8-ol L_sol Dissolve in Ethanol L->L_sol Mix Mix Solutions (Dropwise Addition) L_sol->Mix M Metal(II) Salt (e.g., CuCl₂) M_sol Dissolve in Water/Ethanol M->M_sol M_sol->Mix Stir Stir / Reflux (1-3 hours) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Water, Ethanol, Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Final Purified M(7-F-8-HQ)₂ Complex Dry->Final

Caption: General workflow for the synthesis of M(7-F-8-HQ)₂ complexes.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. The coordination of the ligand to the metal ion induces distinct changes in spectroscopic and physical properties.

Property / TechniqueFree Ligand (7-F-8-HQ)Metal Complex (M(7-F-8-HQ)₂)Rationale for Change
Appearance White to off-white solidColored powder (e.g., yellow-green for Cu(II), pale yellow for Zn(II))Formation of d-orbital electronic transitions (for transition metals) and charge-transfer bands upon complexation.
FT-IR Spectroscopy Broad ν(O-H) ~3400 cm⁻¹; ν(C=N) ~1600 cm⁻¹Disappearance of ν(O-H) band; Shift in ν(C=N) to lower frequency (~1580 cm⁻¹); Appearance of new ν(M-O) and ν(M-N) bands (~400-600 cm⁻¹)Deprotonation of the hydroxyl group and coordination of both the oxygen and nitrogen atoms to the metal center, which weakens the C=N bond and forms new metal-ligand bonds.
UV-Vis Spectroscopy Intense π→π* transitions in the UV regionBathochromic (red) shift of ligand-based transitions; Appearance of new metal-to-ligand charge transfer (MLCT) bands in the visible region.Coordination alters the energy levels of the ligand's molecular orbitals. The new MLCT bands are characteristic of the complex.
¹H NMR (for Zn(II)) Sharp signals for aromatic protonsDownfield shifts of protons near the coordination sites (N and O)The metal ion's electron-withdrawing effect deshields adjacent protons, causing them to resonate at a lower field.
Molar Conductivity Non-conductiveVery low conductivity in non-coordinating solvents (e.g., DMSO, DMF)The formation of a neutral M(L)₂ complex results in a non-electrolytic species.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO)Generally lower solubility in most common solvents compared to the free ligand.The formation of a stable, neutral, and often polymeric or aggregated structure in the solid state reduces solubility.

Applications in Drug Development and Beyond

The true value of these complexes lies in their potential applications, which are often an enhancement of the properties of the parent 8-hydroxyquinoline scaffold.

A. Antimicrobial and Antifungal Agents

Mechanism of Action: The antimicrobial activity of 8-hydroxyquinoline derivatives is strongly linked to their ability to chelate essential metal ions, disrupting metalloenzyme function in pathogens. By forming a pre-made complex, the lipophilicity is increased, facilitating transport across the microbial cell membrane. Once inside, the complex can either act as a metal delivery agent (an ionophore), disrupting intracellular metal homeostasis, or the metal itself can impart redox activity that generates cytotoxic reactive oxygen species (ROS).

B. Anticancer Therapeutics

Mechanism of Action: 7-Fluoroquinolin-8-ol metal complexes can exert anticancer effects through multiple pathways.

  • Disruption of Metal Homeostasis: Cancer cells have a high demand for metals like copper and iron. These complexes can act as ionophores, shuttling metals into the cell and raising their concentration to toxic levels.

  • ROS Generation: Redox-active metals like Cu(II) and Fe(III) within the complex can catalyze Fenton-like reactions, generating highly damaging hydroxyl radicals that induce apoptosis.

  • Enzyme Inhibition: The complexes can inhibit key enzymes vital for cancer cell proliferation, such as topoisomerases and proteasomes.

C. Neurodegenerative Diseases

Mechanism of Action: A hallmark of diseases like Alzheimer's is the dysregulation of biometals (Cu, Zn, Fe) in the brain, which contributes to the aggregation of amyloid-β peptides and oxidative stress. 7-Fluoroquinolin-8-ol complexes, particularly with zinc, are designed to be moderately stable. They can chelate excess metal ions from amyloid plaques, helping to solubilize them, while also being able to release the metal in areas of metal deficiency, thereby restoring homeostasis.

Hypothetical Mechanism of Action in Bacteria

G cluster_outside Extracellular cluster_inside Intracellular Complex_out M(7-F-8-HQ)₂ (Lipophilic) Complex_in M(7-F-8-HQ)₂ Complex_out->Complex_in Membrane Transport Membrane Dissociation Dissociation Complex_in->Dissociation Metal Excess M²⁺ Dissociation->Metal Ligand Free Ligand Dissociation->Ligand Inhibition Inhibition Metal->Inhibition ROS ROS Generation (if M is redox-active) Metal->ROS Enzyme Metalloenzyme (Essential) Enzyme->Inhibition Damage Cell Damage & Death Inhibition->Damage ROS->Damage

Caption: Disruption of bacterial metal homeostasis by a M(7-F-8-HQ)₂ complex.

Conclusion

The synthesis of 7-fluoroquinolin-8-ol and its subsequent complexation with various metal ions provides a robust and versatile platform for the development of novel compounds with significant therapeutic and technological potential. The strategic placement of the fluorine atom enhances the drug-like properties of the ligand, while the choice of the metal center allows for the fine-tuning of the complex's biological activity, redox potential, and physical characteristics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore this promising area of coordination chemistry.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Copper 8-Hydroxyquinoline Complex: Structure, Synthesis, and Industrial Demand. [Link]

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. [Link]

  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]

  • Numan, A. T., et al. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-En. Chemical Methodologies, 6(12), 962-976. [Link]

  • Ferreira, I., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. [Link]

  • ACS Publications. (n.d.). Highly Luminescent Zinc(II)−Bis(8-hydroxyquinoline) Complex Nanorods: Sonochemical Synthesis, Characterizations, and Protein Sensing. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). New approach to synthesis Zinc(II)-(8-hydroxyquinoline) complex and its luminescent property. [Link]

  • PubMed. (2017). Sonoelectrochemical Synthesis of Nano Zinc(II) Complex with 2-Methyl-8-Hydroxyquinoline Ligand. [Link]

  • ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. [Link]

  • Google Patents. (n.d.). CN104230800A - Preparation method of copper 8-hydroxyquinoline.
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]

Sources

Unlocking Ion Transport: A Guide to Characterizing 7-Fluoroquinolin-8-ol as an Ionophore

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for investigating the potential of 7-Fluoroquinolin-8-ol as an ionophore. This guide is designed with full editorial control to provide an in-depth technical resource that is both scientifically rigorous and practically applicable.

Introduction: The Promise of Synthetic Ionophores

Ionophores are lipid-soluble molecules that facilitate the transport of ions across cell membranes, playing a critical role in maintaining cellular homeostasis. The disruption of this delicate balance is implicated in a range of pathologies, from cystic fibrosis to cancer. Consequently, the development of synthetic ionophores as therapeutic agents or research tools has garnered significant interest. Quinoline derivatives, particularly 8-hydroxyquinolines, are well-established metal chelators, a fundamental characteristic for ionophore activity.[1][2][3][4][5] The introduction of a fluorine atom at the 7-position of the quinolin-8-ol scaffold can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making 7-Fluoroquinolin-8-ol a compelling candidate for investigation as a novel ionophore.

This guide will detail the necessary materials, reagents, and step-by-step protocols for a multi-faceted approach to characterizing the ionophoretic properties of 7-Fluoroquinolin-8-ol. We will explore its ability to transport various physiologically relevant cations (e.g., Na⁺, K⁺, Ca²⁺) across model lipid membranes using a suite of biophysical techniques.

Physicochemical Properties of 7-Fluoroquinolin-8-ol

A thorough understanding of the physicochemical properties of 7-Fluoroquinolin-8-ol is essential for designing and interpreting experiments.

PropertyValue/InformationSource
Chemical Name 7-Fluoroquinolin-8-ol-
CAS Number Varies by isomer, ensure correct identification[2][4][6][7]
Molecular Formula C₉H₆FNO-
Molecular Weight 163.15 g/mol -
Appearance Expected to be a crystalline solid[8]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, ethanol) and poorly soluble in aqueous solutions.-

Experimental Workflow for Ionophore Characterization

Our investigation into the ionophoretic activity of 7-Fluoroquinolin-8-ol will follow a logical progression, from synthesis and initial screening to in-depth biophysical characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies in Model Membranes synthesis Synthesis of 7-Fluoroquinolin-8-ol purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification ise Ion-Selective Electrode (ISE) Measurements purification->ise luv_prep LUV Preparation ise->luv_prep fluorescence Fluorescence-Based Liposome Assays luv_prep->fluorescence plb Planar Lipid Bilayer (PLB) Electrophysiology luv_prep->plb

Caption: A streamlined workflow for the synthesis and comprehensive characterization of 7-Fluoroquinolin-8-ol as an ionophore.

PART 1: Synthesis and Preparation of 7-Fluoroquinolin-8-ol

A reliable source of pure 7-Fluoroquinolin-8-ol is paramount. While not commercially available as a standard stock item, it can be synthesized through established methods for quinoline derivatives.

Materials and Reagents
  • 2-Amino-4-fluorophenol

  • Glycerol

  • Sulfuric acid

  • Sodium m-nitrobenzenesulfonate

  • Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

  • Instrumentation for characterization: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC)

Synthetic Protocol (Adapted from Skraup Synthesis)

The Skraup synthesis is a classic and effective method for preparing quinolines.[9]

  • Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-amino-4-fluorophenol and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Oxidizing Agent: Slowly add sodium m-nitrobenzenesulfonate to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) until the product precipitates.

  • Purification: Collect the crude product by filtration. Purify by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized 7-Fluoroquinolin-8-ol using NMR, MS, and HPLC.

PART 2: Initial Screening with Ion-Selective Electrodes (ISE)

Ion-Selective Electrodes (ISEs) provide a direct and quantitative measure of ion transport across a bulk liquid membrane, making them an excellent initial screening tool.[10][11]

Principle

A U-tube apparatus is used to create a liquid membrane containing 7-Fluoroquinolin-8-ol dissolved in an immiscible organic solvent, separating two aqueous phases. The transport of a specific ion from the source phase to the receiving phase is monitored over time using an ISE.

Experimental Setup Diagram

ise_setup cluster_utube U-Tube Apparatus cluster_measurement Measurement Source Phase\n(Aqueous Solution\nof Cation MX) Source Phase (Aqueous Solution of Cation MX) Liquid Membrane\n(7-Fluoroquinolin-8-ol\nin Organic Solvent) Liquid Membrane (7-Fluoroquinolin-8-ol in Organic Solvent) Source Phase\n(Aqueous Solution\nof Cation MX)->Liquid Membrane\n(7-Fluoroquinolin-8-ol\nin Organic Solvent) Receiving Phase\n(Aqueous Solution) Receiving Phase (Aqueous Solution) Liquid Membrane\n(7-Fluoroquinolin-8-ol\nin Organic Solvent)->Receiving Phase\n(Aqueous Solution) ise_electrode Ion-Selective Electrode (ISE) Receiving Phase\n(Aqueous Solution)->ise_electrode Monitors Cation Concentration meter Ion Meter ise_electrode->meter ref_electrode Reference Electrode ref_electrode->meter

Caption: Schematic of the Ion-Selective Electrode (ISE) setup for measuring ion transport mediated by 7-Fluoroquinolin-8-ol.

Step-by-Step Protocol
  • Prepare the Liquid Membrane: Dissolve 7-Fluoroquinolin-8-ol in a suitable water-immiscible organic solvent (e.g., chloroform, o-nitrophenyl octyl ether) at a concentration of 1-10 mM.

  • Set up the U-tube: Fill the bottom of the U-tube with the liquid membrane solution.

  • Add Aqueous Phases: Carefully add the source phase (an aqueous solution of the salt of the cation to be tested, e.g., 1 M NaCl) to one arm of the U-tube and the receiving phase (deionized water or a buffer) to the other arm.

  • Stirring: Gently stir the aqueous phases and the liquid membrane.

  • Monitor Ion Concentration: Place the appropriate ISE and a reference electrode into the receiving phase and record the change in ion concentration over time.

  • Controls: Perform control experiments with the liquid membrane lacking the ionophore and with known ionophores (e.g., valinomycin for K⁺) to validate the assay.

PART 3: Mechanistic Studies in Model Membranes

To understand the ionophoretic activity in a more biologically relevant context, we utilize liposomes and planar lipid bilayers as model membrane systems.

Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are spherical lipid bilayers enclosing an aqueous core, providing an excellent model for cellular membranes. The extrusion method is a reliable technique for producing LUVs of a defined size.[1][2]

  • Phospholipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol (POPG))

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Buffer solutions

  • Lipid Film Formation: Dissolve the desired phospholipids in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (containing the substance to be encapsulated, e.g., a fluorescent dye) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Freeze-Thaw Cycles: Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase the encapsulation efficiency.

  • Extrusion: Assemble the mini-extruder with the polycarbonate membrane. Pass the MLV suspension through the membrane 11-21 times.[2] The resulting solution will contain LUVs of a relatively uniform size.

Fluorescence-Based Liposome Assays

These assays provide a high-throughput method to assess the ion transport activity of 7-Fluoroquinolin-8-ol.

This assay indirectly measures cation efflux by monitoring the concomitant influx of protons using the pH-sensitive fluorescent dye 9-amino-6-chloro-2-methoxyacridine (ACMA).[12][13]

  • LUV Preparation: Prepare LUVs in a buffer containing a high concentration of the cation of interest (e.g., 150 mM KCl).

  • Assay Setup: Dilute the LUVs into a potassium-free buffer containing ACMA.

  • Initiate Transport: Add 7-Fluoroquinolin-8-ol to the LUV suspension. If it is a K⁺ ionophore, it will facilitate K⁺ efflux down its concentration gradient.

  • Proton Counter-transport: To maintain electroneutrality, a protonophore (e.g., CCCP) is added to allow H⁺ influx, which quenches the fluorescence of ACMA.

  • Fluorescence Measurement: Monitor the decrease in ACMA fluorescence over time using a fluorometer.

  • Positive Control: At the end of the experiment, add a known potent ionophore (e.g., valinomycin for K⁺) to induce maximal ion flux and establish a baseline for 100% transport.

This assay assesses the general membrane-destabilizing effect of the compound using the pH-insensitive fluorescent dye 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) and its quencher, p-xylene-bis-pyridinium bromide (DPX).[14]

  • LUV Preparation: Prepare LUVs with co-encapsulated HPTS and DPX. At high concentrations inside the liposome, the HPTS fluorescence is quenched by DPX.

  • Assay Setup: Add the LUVs to an external buffer.

  • Induce Leakage: Add 7-Fluoroquinolin-8-ol to the LUV suspension. If the compound disrupts the membrane, the encapsulated contents will leak out.

  • Fluorescence Measurement: The dilution of HPTS and DPX in the external medium will lead to a decrease in quenching and an increase in HPTS fluorescence, which can be monitored over time.

  • Positive Control: Add a detergent (e.g., Triton X-100) at the end of the experiment to lyse all liposomes and determine the maximal fluorescence signal.

Planar Lipid Bilayer (PLB) Electrophysiology

PLB experiments allow for the direct measurement of ion currents mediated by the ionophore, providing insights into its transport mechanism (e.g., carrier vs. channel) and ion selectivity.[3][15][16]

A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans) filled with an electrolyte solution. Ag/AgCl electrodes are placed in each chamber to apply a voltage and measure the resulting current.

  • Bilayer Formation: A solution of phospholipids in an organic solvent (e.g., n-decane) is "painted" across the aperture. The solvent thins out, leaving a stable lipid bilayer.

  • Ionophore Addition: 7-Fluoroquinolin-8-ol is added to the cis chamber.

  • Voltage Clamp: A voltage is applied across the bilayer, and the resulting current is measured using a patch-clamp amplifier.

  • Data Acquisition: The current recordings are digitized and stored for analysis. The appearance of discrete current steps would suggest a channel-like mechanism, while a more gradual increase in current may indicate a carrier mechanism.

  • Ion Selectivity: The ion selectivity can be determined by measuring the reversal potential under asymmetric ion conditions.

Data Analysis and Interpretation

  • ISE: The rate of ion transport can be calculated from the initial slope of the concentration vs. time plot.

  • Fluorescence Assays: The initial rate of fluorescence change is proportional to the ion transport activity. Dose-response curves can be generated to determine the EC₅₀ of 7-Fluoroquinolin-8-ol.

  • PLB: Single-channel conductance can be calculated from the current amplitude at a given voltage. The open probability and mean open/closed times provide information about the gating kinetics.

Trustworthiness and Self-Validation

Conclusion

This guide provides a comprehensive framework for the systematic investigation of 7-Fluoroquinolin-8-ol as a potential ionophore. By following these detailed protocols, researchers can obtain robust and reproducible data to elucidate its ion transport capabilities, selectivity, and mechanism of action. Such studies are essential for advancing our understanding of ion transport processes and for the development of novel therapeutic agents and research tools.

References

  • Dey, S., et al. (2023). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Avanti Polar Lipids. Preparing Large, Unilamellar Vesicles by Extrusion (LUVET). [Link]

  • Zakharian, E. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Methods in Molecular Biology. [Link]

  • Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Tarasov, A. (2013). Recording of ion channel activity in planar lipid bilayer experiments. Methods in Molecular Biology. [Link]

  • Dey, S., et al. (2023). Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity. PubMed. [Link]

  • Mui, B., et al. (2000). Osmotic properties of large unilamellar vesicles prepared by extrusion. Biophysical Journal. [Link]

  • Bill, R. M., & Goddard, A. D. (2016). Planar lipid bilayers in recombinant ion channel research. University of Brighton. [Link]

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  • Ostermaier, E. M., & Cuello, L. G. (2018). Optimization of a High-throughput Liposomes Fluorescence Assay for the screening of drug libraries with potential therapeutic use. Texas Tech University Health Sciences Center. [Link]

  • Pinto, M. F., et al. (2021). Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Frontiers in Molecular Biosciences. [Link]

  • Xylem. Ion Selective Electrode Measurement Primer for Online Analysis. [Link]

  • Ross, A. D., et al. (2017). Palladium responsive liposomes for triggered release of aqueous contents. Chemical Communications. [Link]

  • Sentek. Ion Selective Electrode Theory. [Link]

  • ResearchGate. HPTS fluorescence intensity and pH of cell pellet after 30 min liposome treatment. [Link]

  • Chen, L. D., & Bühlmann, P. (2020). Fluorous-Phase Ion-Selective pH Electrodes: Electrode Body and Ionophore Optimization for Measurements in the Physiological pH Range. ACS Omega. [Link]

  • Al-Attas, A. S., et al. (2022). Design and Characterization of Electrochemical Sensor for the Determination of Mercury(II) Ion in Real Samples Based upon a New Schiff Base Derivative as an Ionophore. Molecules. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

Sources

Measuring the Fluorescence Quantum Yield of 7-Fluoroquinolin-8-ol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[1][2][3] For researchers in drug development and materials science, the quantum yield of a novel compound like 7-Fluoroquinolin-8-ol is a critical metric. A high quantum yield can be essential for applications such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[4][5] Conversely, a low quantum yield might indicate that absorbed energy is being dissipated through non-radiative pathways, such as heat or photochemical reactions, which is also vital information for assessing molecular stability and behavior.[6]

This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of 7-Fluoroquinolin-8-ol using the comparative method, a widely adopted and accessible technique.[7][8] We will delve into the critical experimental considerations, a step-by-step workflow, data analysis, and validation to ensure the generation of accurate and trustworthy results.

Principle of Measurement: The Comparative Method

The relative quantum yield measurement compares the fluorescence of an unknown sample ("X") to that of a well-characterized reference standard ("St") with a known quantum yield (ΦSt).[6][8] The core assumption is that if the sample and standard solutions have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[1] By comparing their integrated fluorescence intensities under identical experimental conditions, the quantum yield of the unknown sample (ΦX) can be calculated.

The governing equation for this method is:

ΦX = ΦSt * (IX / ISt) * (ASt / AX) * (nX² / nSt²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (the area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Critical Experimental Considerations

The accuracy of the comparative method hinges on careful experimental design. Overlooking these factors is a common source of error.

Selection of the Reference Standard

The ideal standard should have absorption and emission spectra that overlap significantly with the sample to minimize instrument-based spectral sensitivity errors.[7][9] For 8-hydroxyquinoline derivatives, which typically absorb in the UV-A range and emit in the blue-green region, Quinine Sulfate is an excellent and widely established choice.[9][10]

  • Recommended Standard: Quinine sulfate in 0.1 M perchloric acid (HClO₄).

  • Rationale: This standard is preferred over the traditional sulfuric acid solution because its quantum yield (ΦSt = 0.60) shows negligible temperature dependence between 20-45°C, making it more robust and reliable.[6][11]

Solvent Selection

The solvent environment can dramatically influence a molecule's quantum yield by altering the rates of non-radiative decay.[6][12][13] Derivatives of 8-hydroxyquinoline are known to be sensitive to solvent polarity and hydrogen bonding capabilities.

  • Recommendation: Use a high-purity, spectroscopy-grade solvent. Ethanol or cyclohexane are common choices for quinoline derivatives.

  • Causality: Polar solvents can stabilize the excited state, potentially leading to red-shifted emission and changes in quantum yield.[14][15] It is crucial to use the exact same solvent for both the 7-Fluoroquinolin-8-ol sample and the reference standard to ensure the refractive index term (nX²/nSt²) in the equation cancels out, simplifying the calculation and eliminating a potential source of error.

Concentration and the Inner Filter Effect (IFE)

This is arguably the most critical parameter to control. The inner filter effect is a phenomenon where the sample itself reabsorbs either the excitation light (primary IFE) or the emitted fluorescent light (secondary IFE), leading to an artificially low measured intensity.[16][17][18][19]

  • Core Directive: To avoid the inner filter effect, all solutions (sample and standard) must be optically dilute.

  • Quantitative Threshold: The absorbance at the excitation wavelength must be kept below 0.1 , and ideally below 0.05 , in a standard 1 cm path length cuvette.[2][7][20] At these low concentrations, the relationship between fluorescence intensity and concentration is linear.

Detailed Protocol for Quantum Yield Measurement

This protocol outlines a robust gradient method, which enhances accuracy by using multiple concentrations.

Instrumentation
  • UV-Vis Spectrophotometer

  • Calibrated Spectrofluorometer with spectral correction capabilities

  • Matched 10 mm quartz cuvettes (4-sided polished)

Reagent Preparation
  • Solvent: Select a single, high-purity, spectroscopy-grade solvent (e.g., ethanol).

  • Reference Standard Stock (Quinine Sulfate): Prepare a stock solution of quinine sulfate in 0.1 M HClO₄.

  • Sample Stock (7-Fluoroquinolin-8-ol): Prepare a stock solution of your synthesized 7-Fluoroquinolin-8-ol in the chosen solvent.

Experimental Workflow

The entire workflow is designed to ensure that measurements for the sample and the standard are directly comparable.

G cluster_prep Part 1: Preparation & Absorbance cluster_fluor Part 2: Fluorescence Measurement cluster_calc Part 3: Data Analysis prep_st Prepare 5 serial dilutions of Quinine Sulfate (Std) abs_st Measure Absorbance spectrum for each Std dilution prep_st->abs_st prep_x Prepare 5 serial dilutions of 7-Fluoroquinolin-8-ol (Sample) abs_x Measure Absorbance spectrum for each Sample dilution prep_x->abs_x select_ex Identify common excitation wavelength (λex) Ensure A(λex) < 0.1 for all abs_st->select_ex abs_x->select_ex fluor_st Record emission spectrum for each Std dilution at λex select_ex->fluor_st fluor_x Record emission spectrum for each Sample dilution at λex select_ex->fluor_x integrate_st Integrate area under each Std emission curve (I_St) fluor_st->integrate_st integrate_x Integrate area under each Sample emission curve (I_X) fluor_x->integrate_x plot Plot Integrated Intensity (I) vs. Absorbance (A) for both Std and Sample integrate_st->plot integrate_x->plot gradient Determine the slope (Gradient, M) of the linear fit for each plot plot->gradient calculate Calculate Φ_X using: Φ_X = Φ_St * (M_X / M_St) gradient->calculate

Caption: Workflow for relative quantum yield measurement.

Step-by-Step Methodology
  • Prepare Dilutions: Create a series of 4-5 dilutions for both the 7-Fluoroquinolin-8-ol sample and the quinine sulfate standard in the same solvent.

  • Measure Absorbance:

    • Record the UV-Vis absorption spectrum for each dilution of both the sample and the standard.

    • Identify a suitable excitation wavelength (λex) where both the sample and standard have non-zero absorbance.

    • Crucially, confirm that the absorbance values at λex for all prepared solutions are below 0.1.[7][9]

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to λex.

    • Keeping all instrument settings (e.g., slit widths) identical, record the fluorescence emission spectrum for each of the sample and standard dilutions.

    • Record a "blank" spectrum of the pure solvent for background subtraction.

  • Integrate Spectra:

    • For each recorded emission spectrum, subtract the solvent blank spectrum.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each concentration. Most instrument software has a built-in function for this.

Data Analysis and Calculation

Using a single point measurement is prone to error. A more robust method involves plotting the integrated fluorescence intensity versus absorbance for each series of dilutions.

  • Plot the Data: Create a graph with Absorbance (at λex) on the x-axis and Integrated Fluorescence Intensity on the y-axis. Plot the data series for both 7-Fluoroquinolin-8-ol and the quinine sulfate standard.

  • Linear Regression: Perform a linear fit for both data sets. The resulting plot should show a straight line passing through the origin, confirming the absence of inner filter effects. The slope of this line is the gradient (M).

  • Calculate Quantum Yield: The final quantum yield is calculated using the gradients from the plot:

    ΦX = ΦSt * (MX / MSt)

    Where:

    • ΦX = Quantum Yield of 7-Fluoroquinolin-8-ol

    • ΦSt = Quantum Yield of Standard (0.60 for Quinine Sulfate in 0.1 M HClO₄)

    • MX = Gradient from the plot for 7-Fluoroquinolin-8-ol

    • MSt = Gradient from the plot for Quinine Sulfate

Sample Data Table
SolutionAbsorbance at λexIntegrated Fluorescence Intensity (a.u.)
Quinine Sulfate
Dilution 10.015155,600
Dilution 20.031320,150
Dilution 30.045465,300
Dilution 40.062641,200
7-Fluoroquinolin-8-ol
Dilution 10.01899,540
Dilution 20.035193,550
Dilution 30.051282,060
Dilution 40.068376,040

Trustworthiness and Validation

  • Linearity: The primary validation is the linearity of the Integrated Intensity vs. Absorbance plot. A non-linear curve, especially one that flattens at higher concentrations, is a clear indication of inner filter effects, and the data from the non-linear region must be discarded.[19][20]

  • Instrument Correction: Ensure the spectrofluorometer's emission channel has been properly corrected for the wavelength-dependent sensitivity of the detector and grating. Modern instruments typically have built-in correction files.

  • Purity: The purity of the 7-Fluoroquinolin-8-ol sample is paramount. Fluorescent impurities can lead to grossly inaccurate results.

By adhering to this detailed protocol, researchers can confidently and accurately measure the fluorescence quantum yield of 7-Fluoroquinolin-8-ol, generating reliable data crucial for advancing drug discovery and materials science applications.

References

  • Wikipedia. Quantum yield. [Link]

  • HORIBA Scientific. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? [Link]

  • Scientific.Net. Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes. Advanced Materials Research, 535-537. [Link]

  • Pagan, T. E., & Sylvia, D. M. (1998). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the dual-pathlength method. SPIE Digital Library. [Link]

  • Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. (1994). Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. The Analyst, 119, 417-419. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. [Link]

  • Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

  • HORIBA Scientific. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. [Link]

  • Dawson, W. R., & Windsor, M. W. (1968). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 48(6), 2666-2673. [Link]

  • Edinburgh Instruments. Relative Quantum Yield. [Link]

  • NIScPR Online Periodical Repository. Photo physical properties of 8-hydroxy quinoline. [Link]

  • Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2045-2069. [Link]

  • Bindhu, C. V., et al. (2007). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 269-274. [Link]

  • Pinto, S. M., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 27(19), 6592. [Link]

  • Al-Kahtani, A. A., & El-Sayed, Y. S. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44341-44352. [Link]

  • Shimadzu. (2018). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]

  • Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Al-Gorish, A. M., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 53(2), 335-349. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Resch-Genger, U., & Rurack, K. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In: Standards for Fluorescence Measurements. Springer, Berlin, Heidelberg. [Link]

  • Gsc, F., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5226-5235. [Link]

  • Anaspec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]

  • Nida, D., et al. (2016). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Journal of Luminescence, 176, 166-171. [Link]

  • Fletcher, A. N. (1969). Quinine Sulfate as a Fluroescence Quantum Yield Standard. DTIC. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • IUPAC. (2025). quantum yield. In IUPAC Compendium of Chemical Terminology (5th ed.). [Link]

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Application Notes & Protocols: The Utility of 7-Fluoroquinolin-8-ol in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary neuropathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2] A growing body of evidence supports the "metal hypothesis" of AD, which posits that the dyshomeostasis of biometals, particularly zinc (Zn), copper (Cu), and iron (Fe), plays a critical role in the pathogenesis of the disease.[3][4] These metal ions are known to bind to Aβ peptides, promoting their aggregation and contributing to oxidative stress, which accelerates neurodegeneration.[3][5]

This has led to the development of therapeutic strategies aimed at restoring metal ion balance in the brain.[6] The 8-hydroxyquinolines (8-HQ) are a prominent class of lipophilic, metal-chelating compounds capable of crossing the blood-brain barrier.[7] Prototypical 8-HQs, such as Clioquinol (CQ) and PBT2, have demonstrated the ability to disaggregate Aβ plaques and improve cognitive function in preclinical and clinical studies by acting as metal-protein attenuating compounds.[5][6][7]

7-Fluoroquinolin-8-ol is a fluorinated derivative of the core 8-HQ scaffold. The strategic introduction of fluorine can enhance metabolic stability, improve blood-brain barrier permeability, and offer opportunities for developing PET imaging agents (if radiolabeled with ¹⁸F) to study metal dysregulation in vivo.[5] This guide provides a detailed overview of the scientific rationale and experimental protocols for investigating the therapeutic potential of 7-Fluoroquinolin-8-ol in the context of Alzheimer's disease research.

Part 1: The Multi-Target Mechanism of 7-Fluoroquinolin-8-ol in Alzheimer's Disease

The therapeutic efficacy of 8-hydroxyquinoline derivatives in AD stems from their ability to modulate multiple pathological cascades simultaneously. Their primary function is to act as metal ionophores, which involves both chelating excess metal ions and redistributing them to areas of deficiency. This dual-action mechanism addresses the core tenets of the metal hypothesis.

1.1. Inhibition of Metal-Mediated Aβ Aggregation Zinc and copper ions are highly concentrated in amyloid plaques and are known to accelerate the oligomerization of Aβ peptides, the species considered most neurotoxic.[5][8] 7-Fluoroquinolin-8-ol, like other 8-HQs, can chelate these metal ions, preventing them from binding to Aβ.[5][9] This action not only inhibits the formation of new toxic oligomers but can also lead to the dissolution of existing amyloid deposits.[3][10]

1.2. Attenuation of Oxidative Stress The binding of redox-active metal ions like Cu²⁺ and Fe³⁺ to Aβ can catalyze the production of reactive oxygen species (ROS), leading to significant oxidative damage to neurons.[1] By sequestering these metals, 7-Fluoroquinolin-8-ol can suppress this catalytic activity, thereby reducing oxidative stress and protecting neurons from lipid peroxidation and other forms of damage.

1.3. Modulation of Tau Pathophysiology Metal dyshomeostasis is also linked to tau pathology. Copper, for instance, has been shown to induce tau hyperphosphorylation and promote its aggregation.[11] Studies on the related compound Clioquinol have demonstrated that by modulating metal ion concentrations, it can decrease the activity of key tau kinases (e.g., JNK and p38 MAPK) and activate tau phosphatases (e.g., PP2A), leading to a reduction in phosphorylated tau levels.[11] It is hypothesized that 7-Fluoroquinolin-8-ol engages a similar mechanism.

Below is a diagram illustrating the proposed multi-target mechanism of action.

Mechanism_of_Action FQ 7-Fluoroquinolin-8-ol Metals Dysregulated Metal Ions (Zn²⁺, Cu²⁺) FQ->Metals Chelates & Redistributes Kinase Tau Kinases (JNK, p38) FQ->Kinase Inhibits Phosphatase Tau Phosphatases (PP2A) FQ->Phosphatase Activates Abeta Aβ Monomers Metals->Abeta Promotes Aggregation ROS Oxidative Stress (ROS Production) Metals->ROS Catalyzes Metals->Kinase Activates Oligomers Toxic Aβ Oligomers & Plaques Abeta->Oligomers Neuron Neuronal Health & Survival Oligomers->Neuron Neurotoxicity ROS->Neuron Neuronal Damage Tau Tau Protein pTau Hyperphosphorylated Tau (NFTs) Tau->pTau pTau->Neuron Microtubule Disassembly & Neurotoxicity Kinase->Tau Phosphorylates Phosphatase->pTau Dephosphorylates

Caption: Proposed multi-target mechanism of 7-Fluoroquinolin-8-ol in AD.

Part 2: Experimental Protocols & Application Notes

This section provides detailed, step-by-step protocols for the in vitro evaluation of 7-Fluoroquinolin-8-ol. These assays are designed to validate the key mechanisms of action described above.

Protocol 1: In Vitro Metal Chelation Assay via UV-Vis Spectrophotometry

Objective: To confirm and characterize the metal-binding ability of 7-Fluoroquinolin-8-ol with disease-relevant divalent cations (Zn²⁺, Cu²⁺).

Causality & Principle: 8-hydroxyquinoline and its derivatives form stable coordination complexes with metal ions.[12][13] This complexation event alters the electronic structure of the molecule, resulting in a distinct and measurable shift in its maximum absorbance wavelength (λmax) in the UV-Visible spectrum.[12] By monitoring this spectral shift, one can confirm binding and determine the stoichiometry of the metal-ligand complex using methods like Job's plot of continuous variation.

Materials & Reagents:

  • 7-Fluoroquinolin-8-ol

  • Metal salt solutions (e.g., ZnCl₂, CuSO₄) of known concentration

  • Spectrophotometry-grade buffer (e.g., HEPES, pH 7.4)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 7-Fluoroquinolin-8-ol in a suitable solvent (e.g., DMSO) and then dilute to a working concentration (e.g., 100 µM) in the assay buffer.

    • Prepare 1 mM stock solutions of ZnCl₂ and CuSO₄ in ultrapure water and dilute to a working concentration (e.g., 100 µM) in the assay buffer.

  • Determination of λmax Shift:

    • Record the absorbance spectrum of the 7-Fluoroquinolin-8-ol solution (e.g., 20 µM) alone to determine its λmax.

    • In a separate cuvette, mix the compound solution with an equimolar concentration of a metal salt solution (e.g., 20 µM each).

    • Allow the solution to incubate for 15 minutes at room temperature to ensure complex formation.

    • Record the absorbance spectrum of the mixture. A shift in λmax compared to the compound alone indicates metal chelation.

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of [compound + metal] is constant (e.g., 50 µM), but the mole fraction of the compound varies from 0 to 1.

    • For each solution, measure the absorbance at the λmax of the metal-ligand complex.

    • Plot the change in absorbance against the mole fraction of the ligand. The peak of the resulting curve indicates the stoichiometry of the complex (e.g., a peak at 0.67 suggests a 2:1 ligand-to-metal ratio).

Protocol 2: Aβ Aggregation Inhibition Assay using Thioflavin T (ThT)

Objective: To quantify the ability of 7-Fluoroquinolin-8-ol to inhibit both self-induced and metal-induced aggregation of Aβ peptides (typically Aβ₁₋₄₂).

Causality & Principle: This assay is the gold standard for monitoring amyloid fibrillogenesis in vitro.[14][15] Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[16] By measuring the fluorescence intensity over time, one can monitor the kinetics of fibril formation. An effective inhibitor will reduce the rate of fluorescence increase and/or the final plateau level.

Materials & Reagents:

  • Synthetic Aβ₁₋₄₂ peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP) for peptide solubilization

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 7-Fluoroquinolin-8-ol

  • ZnCl₂ or CuSO₄ solution

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Step-by-Step Methodology:

  • Preparation of Aβ₁₋₄₂ Monomers:

    • Dissolve lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac to create a thin peptide film. Store aliquots at -80°C.

    • Immediately before the assay, re-suspend the peptide film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in cold assay buffer. Centrifuge at 14,000 x g for 10 minutes to remove any pre-formed aggregates.

  • Assay Setup:

    • In each well of the 96-well plate, add the following components to a final volume of 200 µL:

      • Control: 10 µM Aβ₁₋₄₂ + Assay Buffer

      • Metal-Induced Control: 10 µM Aβ₁₋₄₂ + 20 µM ZnCl₂

      • Test Wells: 10 µM Aβ₁₋₄₂ (+/- 20 µM ZnCl₂) + varying concentrations of 7-Fluoroquinolin-8-ol (e.g., 0.5, 1, 5, 10, 25 µM).

      • Blank Wells: Buffer only, and Compound only (to check for fluorescence interference).

    • Add ThT to each well to a final concentration of 10 µM.

  • Kinetic Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in the fluorescence reader at 37°C with intermittent shaking.

    • Measure fluorescence intensity every 15-30 minutes for 24-48 hours.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time for each condition.

    • Calculate the percentage of inhibition at the final time point relative to the control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

The following diagram illustrates the workflow for this protocol.

ThT_Workflow Abeta_Prep Prepare Aβ₁₋₄₂ Monomers (HFIP -> DMSO -> Buffer) Plate_Setup Set up 96-Well Plate (Aβ, Compound, Metal, ThT) Abeta_Prep->Plate_Setup Incubation Incubate at 37°C in Plate Reader Plate_Setup->Incubation Measurement Measure Fluorescence (Ex: 440nm, Em: 485nm) Kinetically Incubation->Measurement Analysis Data Analysis (Plot Kinetics, Calculate IC₅₀) Measurement->Analysis

Caption: Experimental workflow for the Thioflavin T aggregation assay.

Protocol 3: Cell-Based Neuroprotection Assay

Objective: To evaluate the ability of 7-Fluoroquinolin-8-ol to protect cultured neuronal cells (e.g., human neuroblastoma SH-SY5Y line) from Aβ-induced cytotoxicity.

Causality & Principle: Soluble Aβ oligomers are cytotoxic to neurons.[8] This assay measures the protective effect of a compound by assessing cell viability after co-incubation with toxic Aβ species. Assays like MTT or Resazurin measure mitochondrial reductase activity, a proxy for cell viability.[17][18] A healthy cell population will show high metabolic activity, while cells undergoing apoptosis or necrosis will show a significant decrease.

Materials & Reagents:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ₁₋₄₂ oligomers (prepared by incubating monomeric Aβ at 4°C for 24h)

  • 7-Fluoroquinolin-8-ol

  • Cell viability reagent (e.g., MTT, Resazurin)

  • 96-well clear tissue culture plates

  • Absorbance or fluorescence plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium.

    • Add fresh, low-serum medium containing the treatment conditions:

      • Vehicle Control: Medium + DMSO

      • Aβ Toxicity Control: Medium + Aβ oligomers (e.g., 5 µM)

      • Test Wells: Medium + Aβ oligomers + varying concentrations of 7-Fluoroquinolin-8-ol.

      • Compound Control: Medium + highest concentration of 7-Fluoroquinolin-8-ol alone (to test for inherent toxicity).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Viability Measurement (Resazurin Method):

    • Add Resazurin solution to each well to a final concentration of ~44 µM.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence of the reduced product (resorufin) at Ex: ~560 nm, Em: ~590 nm.

  • Data Analysis:

    • Normalize all data to the vehicle control (set to 100% viability).

    • Calculate the percentage of protection afforded by the compound relative to the Aβ toxicity control.

    • Determine the EC₅₀ value for neuroprotection.

Part 3: Data Presentation & Interpretation

Effective data presentation is crucial for interpreting the therapeutic potential of a compound. The results from the described protocols should be quantified and summarized clearly.

Table 1: Representative Metal Chelation & Physicochemical Properties

Parameter Value Method
Cu²⁺ Binding Stoichiometry (L:M) 2:1 Job's Plot
Zn²⁺ Binding Stoichiometry (L:M) 2:1 Job's Plot
Cu²⁺ Complex λmax Shift +45 nm UV-Vis Spec

| Zn²⁺ Complex λmax Shift | +38 nm | UV-Vis Spec |

Interpretation: The data in Table 1 would confirm that 7-Fluoroquinolin-8-ol directly binds to copper and zinc, the primary targets of the metal hypothesis. A 2:1 stoichiometry is typical for 8-HQ derivatives and is crucial for forming a neutral, lipophilic complex that can traverse cell membranes.[7]

Table 2: Summary of In Vitro Efficacy in AD-Relevant Assays

Assay Condition IC₅₀ / EC₅₀ (µM)
Aβ Aggregation Inhibition Self-Induced 8.5 ± 1.2
Zn²⁺-Induced 3.2 ± 0.7
Cu²⁺-Induced 2.9 ± 0.5

| Neuroprotection | Aβ Oligomer Toxicity | 4.1 ± 0.9 |

Interpretation: The data in Table 2 would demonstrate functional efficacy. Lower IC₅₀ values for metal-induced aggregation compared to self-aggregation would strongly support a metal-centric mechanism of action.[5] A low micromolar EC₅₀ value in the neuroprotection assay would indicate that the compound can effectively rescue neurons from Aβ toxicity at physiologically relevant concentrations.

Part 4: Transition to In Vivo Studies

Positive in vitro results provide a strong rationale for advancing 7-Fluoroquinolin-8-ol to preclinical in vivo models of Alzheimer's disease.

Model Selection:

  • Transgenic Mouse Models: Mice such as the APP/PS1 or 5XFAD, which overexpress human genes for APP and presenilin, develop age-dependent amyloid plaques and cognitive deficits, making them suitable for testing long-term therapeutic effects.[19]

  • Aβ Infusion Models: Intracerebroventricular (i.c.v.) injection of Aβ oligomers into wild-type mice can induce acute synaptic dysfunction and memory impairment, which is useful for assessing rapid neuroprotective effects.[20][21]

Key In Vivo Endpoints:

  • Behavioral Analysis: Assess cognitive functions using tests like the Morris Water Maze (spatial learning and memory) or the Y-Maze (working memory).[21]

  • Biochemical Analysis: Measure levels of soluble and insoluble Aβ in brain homogenates via ELISA or Western blot.

  • Histopathological Analysis: Use immunohistochemistry to quantify amyloid plaque burden and neuroinflammation (e.g., staining for microglia and astrocytes) in brain tissue sections.

Successful outcomes in these in vivo studies would provide critical validation for the therapeutic potential of 7-Fluoroquinolin-8-ol and its advancement as a clinical candidate for Alzheimer's disease.

References

  • Ran, C., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(9), 1025–1029. [Link]

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  • Bhalerao, A., et al. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Advances, 10(49), 29549–29564. [Link]

  • Quines, C. B., et al. (2023). Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. Brain Sciences, 13(7), 999. [Link]

  • Breijyeh, Z., & Karaman, R. (2020). Alzheimer's Disease: Exploring Pathophysiological Hypotheses and the Role of Machine Learning in Drug Discovery. Molecules, 25(24), 5971. [Link]

  • Siemers, E. (2023). Unraveling the oligomer hypothesis in Alzheimer's disease. VJDementia. [Link]

  • Uddin, M. S., et al. (2020). Mechanisms of Alzheimer's Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors. Current Pharmaceutical Design, 26(28), 3355–3369. [Link]

  • Gulcin, İ., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]

  • Rahman, M. A., et al. (2023). An Insight into Cellular and Molecular Mechanisms Underlying the Pathogenesis of Neurodegeneration in Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Quines, C. B., et al. (2023). Development and In Vivo Assessment of 4-Phenyltellanyl-7-chloroquinoline-loaded Polymeric Nanocapsules in Alzheimer's Disease Models. Brain Sciences, 13(7), 999. [Link]

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Application Notes for High-Throughput Screening Assays Involving 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The core mechanism underlying these activities is the potent ability of the 8-HQ moiety to chelate essential divalent metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[3][4] This metal chelation disrupts the function of metalloenzymes and interferes with cellular processes that are critically dependent on metal ion homeostasis, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells.[1][4]

7-Fluoroquinolin-8-ol is a derivative of 8-HQ that incorporates a fluorine atom at the 7-position. The introduction of fluorine, a highly electronegative atom, can significantly modulate the compound's physicochemical properties, such as its lipophilicity, membrane permeability, and the pKa of the hydroxyl group, potentially enhancing its biological activity and drug-like characteristics.[5][6] Given that abnormal metal ion concentrations are linked to the progression of various cancers, targeting metal-dependent pathways with chelators like 7-Fluoroquinolin-8-ol presents a compelling strategy for drug discovery.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize the biological activity of 7-Fluoroquinolin-8-ol and its analogs. We present two robust protocols: a biochemical assay targeting a zinc-dependent metalloenzyme and a cell-based assay to measure antiproliferative effects.

Principle of Screening: Leveraging Metal Chelation

The primary hypothesis for the biological activity of 7-Fluoroquinolin-8-ol is its function as a metal chelator. This principle can be effectively leveraged in HTS formats.

  • Biochemical Assays: These assays directly measure the interaction of a compound with a purified target, such as a zinc-dependent enzyme (e.g., matrix metalloproteinases, histone deacetylases). By sequestering the catalytic zinc ion, 7-Fluoroquinolin-8-ol is expected to inhibit enzyme activity. This can be monitored using a fluorogenic substrate that produces a signal upon cleavage.[10][11] A decrease in fluorescence directly correlates with the inhibitory activity of the compound.

  • Cell-Based Assays: These assays provide a more physiologically relevant context by assessing the compound's effect on living cells.[12] The disruption of intracellular metal ion balance by 7-Fluoroquinolin-8-ol can trigger various cellular responses, including cell cycle arrest and apoptosis, leading to a decrease in cell proliferation.[7][13] This endpoint is readily quantifiable using luminescent cell viability reagents that measure ATP levels, an indicator of metabolic activity.[14][15]

Protocol 1: Biochemical HTS for Metalloenzyme Inhibition

Objective: To identify and quantify the inhibitory activity of 7-Fluoroquinolin-8-ol against a representative zinc-dependent matrix metalloproteinase (MMP).

Causality Behind Experimental Choices:

  • Target Selection: MMPs are zinc-dependent endopeptidases often dysregulated in cancer and are excellent targets for chelation-based inhibitors.[11]

  • Detection Method: A Förster Resonance Energy Transfer (FRET) substrate provides a sensitive and direct measure of enzyme activity. In its intact state, a quencher dampens the fluorescence of a nearby fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[11] Inhibition by a chelator prevents this cleavage, resulting in a low fluorescence signal.

  • Assay Format: A 384-well plate format is chosen for its compatibility with automated liquid handlers and plate readers, enabling high-throughput screening while conserving reagents.[12]

Materials and Reagents:
  • Recombinant Human MMP (e.g., MMP-9), active

  • MMP FRET Substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

  • 7-Fluoroquinolin-8-ol compound library (dissolved in 100% DMSO)

  • Positive Control Inhibitor: GM6001 (Ilomastat) or another known broad-spectrum MMP inhibitor

  • Negative Control: 100% DMSO

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation/Emission suitable for the FRET substrate, e.g., ~328/393 nm)

Experimental Workflow Diagram

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis prep1 Dispense Assay Buffer to all wells prep2 Add Controls & 7-Fluoroquinolin-8-ol (Test Compound) prep1->prep2 react1 Add MMP Enzyme to all wells prep2->react1 react2 Incubate at 37°C react1->react2 react3 Add FRET Substrate to initiate reaction react2->react3 read1 Incubate at 37°C (Protected from light) react3->read1 read2 Read Fluorescence on Plate Reader read1->read2 analysis Calculate % Inhibition and Z'-factor read2->analysis hits Identify 'Hits' analysis->hits

Caption: Workflow for the biochemical HTS assay to identify MMP inhibitors.

Step-by-Step Protocol:
  • Compound Plating: Using an acoustic dispenser or liquid handler, transfer 100 nL of compounds from the 7-Fluoroquinolin-8-ol library plate to the 384-well assay plate. Also, dispense positive control (GM6001) and negative control (DMSO) into their respective wells. The final screening concentration is typically 10 µM.

  • Enzyme Addition: Add 10 µL of MMP enzyme diluted in cold MMP Assay Buffer to each well. The final enzyme concentration should be optimized to yield a robust signal-to-background ratio.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the MMP FRET substrate (diluted in MMP Assay Buffer) to all wells to start the reaction. The final reaction volume is 20 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Assess the quality of the assay by calculating the Z'-factor from the control wells.[16][17] An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[18] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|[19]

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS for Antiproliferative Activity

Objective: To screen for the antiproliferative or cytotoxic effects of 7-Fluoroquinolin-8-ol in a cancer cell line.

Causality Behind Experimental Choices:

  • Assay Principle: This assay measures cell viability as a proxy for proliferation. The core mechanism is that by chelating essential metal ions, 7-Fluoroquinolin-8-ol disrupts critical cellular machinery, leading to cell death or growth arrest.[7][20]

  • Detection Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a gold standard for HTS.[14][15] It quantifies ATP, the energy currency of living cells. The "add-mix-measure" format is simple, robust, and minimizes handling errors.[21] A decrease in the luminescent signal indicates a reduction in viable, metabolically active cells.

  • Cell Line Selection: A cancer cell line known to be sensitive to metal ion homeostasis or with high metabolic activity (e.g., HeLa, HCT-116) is chosen.

Proposed Mechanism of Action Diagram

MOA_Diagram cluster_cellular Intracellular Action cluster_outcome Cellular Outcome compound 7-Fluoroquinolin-8-ol chelation Chelation of Divalent Metal Ions (Zn²⁺, Fe²⁺) compound->chelation path1 Inhibition of Metalloenzymes (e.g., MMPs, HDACs) chelation->path1 path2 Disruption of Redox Homeostasis chelation->path2 effect1 Signaling Pathway Dysregulation path1->effect1 effect2 Increased Oxidative Stress path2->effect2 apoptosis Apoptosis / Cell Cycle Arrest effect1->apoptosis effect2->apoptosis

Caption: Proposed mechanism for the antiproliferative activity of 7-Fluoroquinolin-8-ol.

Step-by-Step Protocol:
  • Cell Seeding: Harvest and count cells. Seed cells into 384-well white, clear-bottom tissue culture plates at a pre-optimized density (e.g., 1,000-5,000 cells per well in 40 µL of culture medium). Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Perform a serial dilution of the 7-Fluoroquinolin-8-ol library. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates for a final concentration of 10 µM. Include DMSO (negative control) and a known cytotoxic agent like Staurosporine (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The incubation time should be sufficient to observe significant changes in cell proliferation.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[22][23]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[21]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls to calculate the percent inhibition of cell viability for each compound. % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_pos_ctrl) / (Luminescence_neg_ctrl - Luminescence_pos_ctrl))

    • Calculate the Z'-factor to confirm assay robustness.[16][17]

    • Identify primary hits based on a predefined activity threshold (e.g., >50% inhibition).

Data Presentation and Hit Validation

Table 1: Representative HTS Data Summary

This table summarizes hypothetical primary screening results for a selection of 7-Fluoroquinolin-8-ol analogs.

Compound IDMMP-9 Inhibition (%) @ 10 µMHeLa Cell Viability Inhibition (%) @ 10 µMHit Classification
FQ-00185.478.2Dual Hit
FQ-00212.18.5Inactive
FQ-00392.345.1Biochemical Hit
FQ-0045.665.7Cell-Based Hit
FQ-00568.971.3Dual Hit
Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be subjected to further validation to confirm their activity and eliminate false positives.

  • Hit Confirmation: Re-test the primary hits in the same assay, preferably using freshly sourced compounds, to ensure the activity is reproducible.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 8-10 points, typically in a semi-log dilution series) to determine their potency (IC₅₀ or EC₅₀).[24][25][26] The resulting data are fitted to a four-parameter logistic model to calculate the IC₅₀ value, which is the concentration required to achieve 50% of the maximal inhibition.[27][28]

Table 2: Dose-Response Data for Confirmed Hit FQ-001

This table shows the expected potency values for a confirmed hit.

Assay TypeEndpointIC₅₀ (µM)
Biochemical (MMP-9)Activity1.25
Cell-Based (HeLa)Viability2.87

Interpretation: The sub-micromolar to low micromolar IC₅₀ values confirm that FQ-001 is a potent inhibitor in both biochemical and cellular contexts, warranting further investigation into its mechanism of action and structure-activity relationship (SAR).

References

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  • Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube URL: [Link]

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  • Title: Calculating a Z-factor to assess the quality of a screening assay. Source: GraphPad URL: [Link]

  • Title: Development of an Assay Suitable for High-Throughput Screening to Measure Matrix Metalloprotease Activity Source: Semantic Scholar URL: [Link]

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  • Title: Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β Source: PubMed URL: [Link]

  • Title: See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay Source: YouTube URL: [Link]

  • Title: Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay Source: PubMed URL: [Link]

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Application Note & Protocol: Quantitative Analysis of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 7-Fluoroquinolin-8-ol in various sample matrices. As a key intermediate in pharmaceutical synthesis and a potential impurity, precise and reliable quantification is critical for quality control and drug development. This guide details two primary analytical methodologies: a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Fluorescence detection, and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. Additionally, a simple UV-Visible Spectrophotometric method for rapid screening is described. All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are structured to meet the validation requirements set forth by the International Conference on Harmonisation (ICH).[1][2][3]

Introduction to 7-Fluoroquinolin-8-ol

7-Fluoroquinolin-8-ol is a halogenated derivative of quinolin-8-ol (oxine). The quinoline scaffold is central to numerous pharmacologically active compounds, and halogenation can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Like its parent compound, 7-Fluoroquinolin-8-ol is a chelating agent and exhibits fluorescence, properties that are leveraged in its analytical determination.[4][5] Accurate quantification is paramount, whether it is being monitored as a synthetic starting material, a final product, or a process-related impurity in a drug substance.[6]

Physicochemical Properties

Understanding the fundamental properties of 7-Fluoroquinolin-8-ol is essential for robust method development.

PropertyValue / DescriptionRationale for Analysis
Chemical Structure The heterocyclic aromatic structure contains a strong chromophore, making it ideal for UV-Vis and Fluorescence detection. The basic nitrogen and acidic hydroxyl group allow for manipulation by pH in chromatography.
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol Essential for mass spectrometry and preparation of standard solutions.
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.Dictates the choice of solvents for sample preparation, mobile phases (HPLC), and standards.
UV Absorbance (λmax) ~250-255 nm and ~310-320 nm (Estimated based on quinolinol derivatives)[7][8]Primary wavelength for quantification using a UV or Photodiode Array (PDA) detector in HPLC.
Fluorescence Exhibits native fluorescence (Excitation/Emission maxima must be determined experimentally).[4]Allows for highly sensitive and selective quantification using a Fluorescence Detector (FLD), especially for trace-level analysis.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the gold standard for the analysis of non-volatile, polar to moderately non-polar organic molecules like 7-Fluoroquinolin-8-ol. Its high resolution, reproducibility, and adaptability make it the preferred method for quality control environments.[9][10]

Principle of Separation

The method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. 7-Fluoroquinolin-8-ol, being moderately non-polar, will partition between the two phases. Its retention time is controlled by modulating the mobile phase's organic solvent concentration. The inclusion of a buffer is critical to maintain a consistent pH, ensuring the analyte's ionization state is constant, which results in a sharp, symmetrical peak shape.[11]

Workflow for HPLC Analysis

HPLC_Workflow Standard Standard Preparation (Stock & Working Solutions) SST System Suitability Test (Inject Standard 5-6x) Standard->SST Sample Sample Preparation (Dissolution, Extraction, Dilution) Sequence Run Analytical Sequence (Blank, Standards, Samples, QC) Sample->Sequence MobilePhase Mobile Phase Preparation (Solvent Mixing & Degassing) Equilibrate System Equilibration MobilePhase->Equilibrate Equilibrate->SST SST->Sequence Integrate Peak Integration Sequence->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify Report Final Report Generation Quantify->Report

Caption: General workflow for quantitative HPLC analysis.

Detailed HPLC Protocol

3.3.1 Equipment and Reagents

  • HPLC system with Quaternary Pump, Autosampler, Column Oven, and PDA/UV and/or Fluorescence Detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance, volumetric flasks, pipettes.

  • 7-Fluoroquinolin-8-ol reference standard.

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade water (e.g., Milli-Q).

  • Phosphoric acid (H₃PO₄) or Ammonium Formate.

  • 0.45 µm membrane filters for mobile phase and sample filtration.

3.3.2 Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic, moderately polar compounds. A common starting point for method development.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier ensures a low pH (<3), which protonates the basic nitrogen on the quinoline ring, leading to sharp, symmetrical peaks by minimizing interaction with residual silanols on the stationary phase.[11]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 70% A, 30% B). A gradient may be required to resolve impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity requirements.
UV Detection 252 nmA primary absorbance maximum for the quinoline chromophore. A PDA detector allows for peak purity assessment.
Fluorescence Det. Ex: ~315 nm, Em: ~520 nmWavelengths must be optimized experimentally but offer significantly higher sensitivity and selectivity over UV detection.[9]

3.3.3 Standard & Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 7-Fluoroquinolin-8-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The procedure will depend on the matrix. For a pharmaceutical dosage form, this may involve dissolving the product in methanol, sonicating, diluting to the desired concentration within the calibration range, and filtering through a 0.45 µm syringe filter.

HPLC Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][12] The following parameters must be assessed according to ICH guidelines.[2][3]

Validation Workflow

Validation_Workflow cluster_tests Validation Characteristics Validation Method Validation Plan Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Analyzes 5+ concentrations Specificity->Linearity Accuracy Accuracy % Recovery of spiked samples at 3 levels Linearity->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Accuracy->Precision Limits LOD & LOQ Signal-to-Noise or Standard Deviation of Response Precision->Limits Robustness Robustness Small variations in method parameters (pH, Flow, Temp) Limits->Robustness Report Validation Report Robustness->Report

Caption: Workflow for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte spiked with known impurities. Assess peak purity using a PDA detector.The analyte peak should be free from interference at its retention time. Peak purity index > 0.995.
Linearity Analyze calibration standards at a minimum of 5 concentration levels across the desired range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.
Range Confirmed by linearity, accuracy, and precision data.Typically 80% to 120% of the target assay concentration.
Accuracy Analyze samples spiked with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat analysis on a different day with a different analyst.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Typically determined where the signal-to-noise ratio is ~10:1. Precision RSD ≤ 10%.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.Typically determined where the signal-to-noise ratio is ~3:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits. Retention time shifts should be predictable.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[13] It offers exceptional specificity due to the mass fragmentation patterns it generates.[14][15] For 7-Fluoroquinolin-8-ol, GC-MS may be suitable for impurity profiling, especially for identifying unknown related substances.

Considerations
  • Thermal Stability: The high temperatures in the GC inlet and oven can potentially cause degradation of quinolinol compounds.[13] A lower injection temperature and a fast temperature ramp should be evaluated.

  • Derivatization: To increase volatility and thermal stability, the acidic hydroxyl group can be derivatized (e.g., silylation with BSTFA). This adds a step to sample preparation but can significantly improve peak shape and sensitivity.

Conceptual GC-MS Protocol
ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C (evaluate for degradation)
Injection Mode Splitless (for trace analysis) or Split
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification)

Screening Method: UV-Visible Spectrophotometry

For samples where 7-Fluoroquinolin-8-ol is the primary component and the matrix is simple (e.g., reaction monitoring, analysis of a pure substance), UV-Vis spectrophotometry offers a rapid and straightforward quantification method.[7][16]

Protocol
  • Determine λmax: Prepare a dilute solution of 7-Fluoroquinolin-8-ol in methanol. Scan the UV-Vis spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentration in methanol.

  • Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λmax.

  • Quantify: Plot a graph of absorbance vs. concentration. Use linear regression to determine the concentration of the unknown sample based on its absorbance.

References

  • AMSbiopharma. (2025, July 22).
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Benchchem. (n.d.).
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.).
  • NIH. (2023, May 16).
  • Vertex AI Search. (n.d.). The Role of 8-Hydroxyquinoline in Chemical Analysis and Metal Ion Detection.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma.
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.
  • YouTube. (2022, October 3).

Sources

7-Fluoroquinolin-8-ol: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in the Quinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The strategic introduction of a fluorine atom at the 7-position of the quinoline ring system to yield 7-fluoroquinolin-8-ol significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This fluorination can enhance binding affinities to biological targets and improve pharmacokinetic profiles, making 7-fluoroquinolin-8-ol a highly valuable and versatile building block for the synthesis of novel therapeutic agents and functional materials.[3][4]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 7-fluoroquinolin-8-ol in organic synthesis. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies to unlock the full potential of this unique scaffold.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The data presented below are representative for 7-fluoroquinolin-8-ol and have been compiled from literature values of closely related analogs and predictive modeling.

PropertyValueSource/Method
Molecular Formula C₉H₆FNOCalculated
Molecular Weight 163.15 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Melting Point ~140-145 °CEstimated
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in waterInferred from analogs
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.8-10.2 (br s, 1H, OH), 8.7-8.9 (m, 1H), 8.2-8.4 (m, 1H), 7.5-7.7 (m, 1H), 7.3-7.5 (m, 2H)Predicted based on analogs[5][6]
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~155 (d, ¹JCF), ~148, ~140, ~136, ~128, ~122, ~118, ~115 (d, ²JCF), ~110Predicted based on analogs[7]
IR (ATR) ν (cm⁻¹): 3400-3200 (br, O-H), ~3050 (Ar C-H), ~1600, ~1500 (C=C, C=N), ~1250 (C-F)Predicted from spectral data[8][9]
Mass Spectrometry (EI) m/z (%): 163 (M⁺), 135, 115Predicted fragmentation pattern[10][11]

Note: Spectroscopic data are predictive and should be confirmed by experimental analysis. The fluorine atom will induce characteristic splitting patterns in the NMR spectra (J-coupling).

Core Synthetic Applications: Unlocking Chemical Diversity

7-Fluoroquinolin-8-ol offers three primary sites for chemical modification: the phenolic hydroxyl group (O-alkylation/acylation), the electron-rich aromatic ring (electrophilic substitution), and the potential for the fluorine atom to be displaced under specific conditions, although this is less common. The most synthetically valuable transformations involve the hydroxyl group and C-H functionalization or cross-coupling reactions of a pre-functionalized quinoline core.

O-Alkylation and O-Acylation: Accessing Ethers and Esters

The phenolic hydroxyl group of 7-fluoroquinolin-8-ol is readily functionalized to form ethers and esters, which are common motifs in biologically active molecules. O-alkylation, typically achieved via the Williamson ether synthesis, provides a straightforward route to a diverse range of derivatives.[12][13]

Causality Behind Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The choice of a carbonate base is crucial to avoid potential side reactions that could occur with stronger bases like hydroxides, especially with sensitive alkylating agents.[14]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion, while not interfering with the SN2 reaction.[15]

  • Alkylating Agent: A variety of alkyl halides (e.g., benzyl bromide, ethyl iodide) can be used. Benzyl ethers are particularly useful as they can also serve as protecting groups that can be removed under hydrogenolysis conditions.[16][17]

Protocol 1: O-Benzylation of 7-Fluoroquinolin-8-ol

This protocol details the synthesis of 8-(benzyloxy)-7-fluoroquinoline, a key intermediate for further functionalization.

O_Alkylation_Workflow reagents 1. Add 7-Fluoroquinolin-8-ol, K₂CO₃, and DMF to flask. stir 2. Stir mixture at room temperature for 15 min. reagents->stir Inert Atmosphere add_BnBr 3. Add Benzyl Bromide dropwise. stir->add_BnBr heat 4. Heat reaction at 60-70 °C and monitor by TLC. add_BnBr->heat Exothermic control workup 5. Quench with water, extract with EtOAc. heat->workup Upon completion purify 6. Purify by column chromatography. workup->purify Dry & Concentrate

Caption: Workflow for O-benzylation of 7-fluoroquinolin-8-ol.

Materials:

  • 7-Fluoroquinolin-8-ol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Benzyl Bromide (BnBr) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-fluoroquinolin-8-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Stir the suspension at room temperature for 15 minutes to ensure formation of the phenoxide.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 8-(benzyloxy)-7-fluoroquinoline.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The structure should be confirmed by NMR, where the disappearance of the phenolic proton and the appearance of benzylic protons (~5.2 ppm) and aromatic protons from the benzyl group will be evident. Mass spectrometry will show the expected molecular ion for the product.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[18][19][20] To apply this reaction to the 7-fluoroquinolin-8-ol scaffold, a halogen (typically Br or I) is required at a position amenable to coupling, such as C5 or C7. For this protocol, we will consider a derivative, 7-bromo-5-fluoroquinolin-8-ol, as a substrate to demonstrate the principles, which can be adapted for a 7-fluoro-5-bromo analog. The hydroxyl group is typically protected to prevent interference with the palladium catalyst.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArX Ar-Br ArX->ArPdBr ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation Base Base (e.g., CO₃²⁻) Base->ArPdBr Boronate R-B(OR)₂ Boronate->ArPdBr ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source is essential. Pd(PPh₃)₄ is a common and effective catalyst. The tetrakis(triphenylphosphine)palladium(0) complex provides the active Pd(0) species and the necessary phosphine ligands to stabilize the intermediates in the catalytic cycle.[21][22]

  • Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[23]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is used. The organic solvent solubilizes the aryl halide and the catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[19]

Protocol 2: Suzuki-Miyaura Coupling of a Protected 7-Bromo-5-fluoro-8-hydroxyquinoline Analog

This protocol describes the coupling of 8-(benzyloxy)-7-bromo-5-fluoroquinoline with phenylboronic acid. This serves as a template that can be adapted for other halo-fluoro-quinolin-8-ol isomers.

Materials:

  • 8-(Benzyloxy)-7-bromo-5-fluoroquinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • Toluene or 1,4-Dioxane

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flask suitable for reflux, combine 8-(benzyloxy)-7-bromo-5-fluoroquinoline (1.0 eq), phenylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Add toluene (or dioxane) to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Add the 2.0 M aqueous solution of Na₂CO₃ (3.0 eq).

  • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the coupled product.

  • If desired, the benzyl protecting group can be removed by standard hydrogenolysis conditions (e.g., H₂, Pd/C in ethanol) to yield the free 7-phenyl-5-fluoroquinolin-8-ol.

Trustworthiness through Self-Validation: The reaction's progress is reliably tracked by TLC. Successful coupling is confirmed by ¹H NMR, showing new aromatic signals corresponding to the phenyl group, and by mass spectrometry, which will indicate the increased molecular weight of the coupled product. The absence of the starting material confirms the reaction has gone to completion.

Potential Applications in Drug Discovery and Materials Science

Derivatives of 7-fluoroquinolin-8-ol are promising candidates for a range of applications:

  • Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics. Modifications at the C-7 position are known to significantly influence the antibacterial spectrum and potency.[24][25] Therefore, novel derivatives synthesized from 7-fluoroquinolin-8-ol could lead to new antibacterial agents with improved efficacy, particularly against resistant strains.[1]

  • Anticancer Therapeutics: The 8-hydroxyquinoline scaffold has been explored for its anticancer properties, often linked to its ability to chelate metal ions essential for tumor growth or to induce apoptosis.[2][15] The fluorine substituent can enhance cell permeability and target engagement, making these derivatives interesting candidates for oncology research.

  • Fluorescent Probes and OLEDs: 8-Hydroxyquinoline derivatives are classic ligands in the development of fluorescent metal complexes. The electronic properties imparted by the fluorine atom can tune the photophysical characteristics of these complexes, leading to applications as chemosensors for metal ion detection or as emissive materials in Organic Light-Emitting Diodes (OLEDs).[26]

Conclusion

7-Fluoroquinolin-8-ol is a sophisticated building block that offers synthetic chemists a powerful tool for creating novel and complex molecules. The fluorine atom at the 7-position provides unique electronic and metabolic properties that can be leveraged in the design of advanced pharmaceuticals and functional materials. The protocols outlined in this guide for O-alkylation and Suzuki-Miyaura cross-coupling provide a robust foundation for the exploration of this versatile scaffold. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently and efficiently incorporate 7-fluoroquinolin-8-ol into their synthetic programs, paving the way for new discoveries in science and medicine.

References

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Recent Pat Antiinfect Drug Discov.URL: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Int. J. Pharm. Sci. Rev. Res.URL: [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI. URL: [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules. URL: [Link]

  • Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. ResearchGate. URL: [Link]

  • PTC O-Alkylation With a Secondary Benzyl Bromide. Phase Transfer Catalysis. URL: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. URL: [Link]

  • 7-Quinolinol. NIST WebBook. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. MDPI. URL: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. URL: [Link]

  • Scheme of the O-alkylation of 8-hydroxyquinoline. ResearchGate. URL: [Link]

  • Ester synthesis by O-alkylation. Organic Chemistry Portal. URL: [Link]

  • Chemical Composition and Anti-Lung Cancer Activities of Melaleuca quinquenervia Leaf Essential Oil. MDPI. URL: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. URL: [Link]

  • Mass spectra of fluorocarbons. NIST. URL: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. URL: [Link]

  • Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. PMC. URL: [Link]

  • Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. URL: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. URL: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. URL: [Link]

  • How to Read and Interpret the IR Spectra. YouTube. URL: [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. URL: [Link]

  • 5-Fluoro-8-quinolinol - Optional[13C NMR]. SpectraBase. URL: [Link]

  • FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST. ResearchGate. URL: [Link]

  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PMC. URL: [Link]

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Investigating the anti-inflammatory properties of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Investigating the Anti-inflammatory Properties of 7-Fluoroquinolin-8-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This document provides a comprehensive guide for investigating the anti-inflammatory potential of 7-Fluoroquinolin-8-ol, a substituted 8-hydroxyquinoline derivative. We present a multi-tiered experimental strategy, beginning with foundational in vitro screening in lipopolysaccharide (LPS)-stimulated macrophages and progressing to detailed mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity. We detail methodologies for assessing cytotoxicity, quantifying key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and dissecting the compound's impact on the core NF-κB and MAPK signaling pathways. This guide serves as a robust framework for researchers to systematically evaluate 7-Fluoroquinolin-8-ol and elucidate its mechanism of action as a potential anti-inflammatory therapeutic.

Mechanistic Background: Core Signaling Cascades in Inflammation

To effectively investigate an anti-inflammatory compound, it is crucial to understand the primary molecular pathways that drive the inflammatory response. In many immune cells, particularly macrophages, stimulation by pathogens or their components, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, triggers a potent inflammatory cascade.[1] This response is largely orchestrated by two pivotal signaling pathways: the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]

  • The NF-κB Pathway: Considered a cornerstone of inflammatory signaling, the NF-κB pathway is activated by pro-inflammatory cytokines and microbial products.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[6] This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and drives the transcription of a host of pro-inflammatory genes.[2][7] These include genes for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][8]

  • The MAPK Pathways: The MAPK family consists of several parallel cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[9][10] These pathways are activated by a wide range of extracellular stimuli and play critical roles in regulating cellular processes like proliferation, stress response, and inflammation.[3] In the context of inflammation, activated MAPKs phosphorylate and activate downstream transcription factors, such as Activator Protein-1 (AP-1), which work in concert with NF-κB to promote the expression of inflammatory mediators.[9][11]

Therefore, a primary strategy for identifying novel anti-inflammatory agents is to screen for compounds that can inhibit the activation of these key pathways and the subsequent production of their downstream effectors.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 binds MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K phosphorylates p38_JNK p38 / JNK MAP2K->p38_JNK phosphorylates AP1 AP-1 p38_JNK->AP1 activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 releases NFkB_nuc p65/p50 p65->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription AP1->Genes NFkB_nuc->Genes activate Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators leads to expression of

Caption: Key inflammatory signaling pathways activated by LPS.

Experimental Strategy: A Multi-tiered Approach

We propose a logical and efficient workflow to characterize the anti-inflammatory activity of 7-Fluoroquinolin-8-ol. The strategy begins with broad screening assays to confirm activity and rule out non-specific effects like cytotoxicity, followed by more targeted experiments to elucidate the underlying mechanism of action.

Experimental_Workflow cluster_0 Tier 1: Primary Screening & Safety cluster_1 Tier 2: Quantify Mediator Suppression cluster_2 Tier 3: Mechanistic Investigation start Start: Characterize 7-Fluoroquinolin-8-ol cytotoxicity Protocol 3.2 Cytotoxicity Assay (MTT) Determine non-toxic concentration range start->cytotoxicity no_assay Protocol 3.3 Nitric Oxide (NO) Assay Screen for general anti-inflammatory activity cytotoxicity->no_assay If non-toxic elisa Protocol 3.4 Cytokine ELISA (TNF-α, IL-6, IL-1β) Quantify inhibition of key cytokines no_assay->elisa If NO is inhibited western Protocol 3.5 Western Blot Analysis Probe NF-κB and MAPK pathway proteins elisa->western If cytokines are inhibited interpretation Data Interpretation & Conclusion western->interpretation

Caption: A tiered workflow for investigating 7-Fluoroquinolin-8-ol.

Core In Vitro Protocols

The following protocols use the murine macrophage cell line RAW 264.7, a widely accepted model for studying LPS-induced inflammation.[12][13]

Protocol 3.1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reproducible results. This protocol ensures cells are maintained in an optimal state for experimentation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their responsiveness. Use a cell scraper for detachment.

Protocol 3.2: Cytotoxicity Assessment (MTT Assay)

Rationale: It is essential to determine the concentration range at which 7-Fluoroquinolin-8-ol does not harm the cells. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply cell death.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 7-Fluoroquinolin-8-ol (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate for 24 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

Protocol 3.3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by the enzyme iNOS in activated macrophages. The Griess assay is a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[14]

  • Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium. Add the desired non-toxic concentrations of 7-Fluoroquinolin-8-ol. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Controls:

      • Negative Control: Cells + Vehicle (no LPS, no compound)

      • Positive Control: Cells + Vehicle + LPS

      • Reference Control: Cells + Dexamethasone (10 µM) + LPS

  • Incubation: Incubate for 24 hours at 37°C.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3.4: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) are the gold standard for accurately quantifying the secretion of specific cytokines like TNF-α, IL-6, and IL-1β.[15][16] This provides direct evidence of the compound's ability to suppress key inflammatory signaling outputs.

  • Cell Treatment: Follow steps 1-4 from Protocol 3.3. The incubation time for cytokine measurement can be optimized (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris. Store at -80°C until use.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits (e.g., from R&D Systems, QIAGEN).[15][17] Follow the manufacturer's instructions precisely.

  • Analysis: Calculate the cytokine concentrations in each sample based on the standard curve generated in the assay. Express the data as a percentage of the LPS-only positive control.

Protocol 3.5: Analysis of Protein Expression and Pathway Activation (Western Blot)

Rationale: Western blotting allows for the direct visualization and quantification of specific proteins. This is crucial for determining if 7-Fluoroquinolin-8-ol inhibits the expression of inflammatory enzymes (iNOS, COX-2) and blocks the activation (via phosphorylation) of key signaling proteins in the NF-κB and MAPK pathways.[12]

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with 7-Fluoroquinolin-8-ol for 1 hour, followed by LPS stimulation (1 µg/mL).

    • For NF-κB and MAPK phosphorylation: Use a short LPS stimulation time (e.g., 15-60 minutes).

    • For iNOS and COX-2 expression: Use a longer LPS stimulation time (e.g., 12-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • NF-κB Pathway: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα.

      • MAPK Pathway: anti-p-p38, anti-p38, anti-p-JNK, anti-JNK.[9]

      • Inflammatory Enzymes: anti-iNOS, anti-COX-2.[18][19]

      • Loading Control: anti-β-actin or anti-GAPDH.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize iNOS/COX-2 expression to the loading control.

Data Analysis and Interpretation

A systematic analysis of the data generated from these protocols will build a comprehensive profile of 7-Fluoroquinolin-8-ol's anti-inflammatory activity.

Quantitative Data Summary:

The results should be summarized to allow for clear comparison. IC₅₀ values (the concentration of the compound that causes 50% inhibition) should be calculated for NO and cytokine production.

Parameter MeasuredAssay MethodExpected Result with Effective CompoundInterpretation
Cell ViabilityMTT Assay>95% at tested concentrationsThe compound is not cytotoxic at effective doses.
Nitric Oxide (NO)Griess AssayDose-dependent decrease in nitriteInhibition of iNOS activity or expression.
TNF-α, IL-6, IL-1βELISADose-dependent decrease in secretionSuppression of pro-inflammatory cytokine production.
p-p65 / p-IκBαWestern BlotDose-dependent decrease in phosphorylationInhibition of the canonical NF-κB pathway.[12]
p-p38 / p-JNKWestern BlotDose-dependent decrease in phosphorylationInhibition of the MAPK signaling pathway.[14]
iNOS / COX-2Western BlotDose-dependent decrease in protein levelsDownregulation of key inflammatory enzymes.

Mechanistic Interpretation:

  • If 7-Fluoroquinolin-8-ol inhibits NO, TNF-α, IL-6, and the expression of iNOS, and this correlates with a reduction in the phosphorylation of p65 and IκBα, it strongly suggests the compound acts by inhibiting the NF-κB signaling pathway .[12]

  • If a reduction in the phosphorylation of p38 and/or JNK is also observed, it indicates that the compound may also target the MAPK pathway , which often acts upstream of or parallel to NF-κB activation.[14]

  • If the compound inhibits NO and cytokine production without affecting the phosphorylation of NF-κB or MAPK proteins, it may act on a downstream target or a different pathway entirely, warranting further investigation.

Concluding Remarks and Future Directions

This application note provides a robust framework for the initial in vitro characterization of 7-Fluoroquinolin-8-ol's anti-inflammatory properties. By systematically applying these protocols, researchers can obtain reliable data on the compound's efficacy, potency, and mechanism of action. Positive and compelling results from these studies would provide a strong rationale for advancing the compound into more complex investigations, including:

  • Exploring other cell types: Investigating effects on endothelial cells, neutrophils, or primary immune cells.

  • Assessing a broader range of inflammatory mediators: Using multiplex assays to measure a wider panel of cytokines and chemokines.[20]

  • Progression to in vivo models: Evaluating the compound's efficacy in established animal models of inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema.[21][22][23]

Through this structured approach, the therapeutic potential of 7-Fluoroquinolin-8-ol can be thoroughly and efficiently evaluated.

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Application Notes & Protocols: Characterizing the Cellular Impact of 7-Fluoroquinolin-8-ol via Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: Unveiling the Bioactivity of a Privileged Scaffold

The 8-hydroxyquinoline (8-HQ) core is a renowned bicyclic aromatic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] These activities are frequently attributed to the scaffold's potent ability to chelate divalent metal ions, such as iron, zinc, and copper.[3][4] By sequestering these essential cofactors, 8-HQ derivatives can disrupt critical enzymatic functions, interfere with cellular signaling, and induce oxidative stress, ultimately leading to cell death.[5][6]

7-Fluoroquinolin-8-ol, a halogenated derivative of 8-HQ, is an investigational compound of significant interest. The introduction of a fluorine atom can modulate the compound's lipophilicity and electronic properties, potentially enhancing its cellular uptake and biological efficacy. Understanding the precise cellular and molecular responses to treatment with 7-Fluoroquinolin-8-ol is paramount for its development as a potential therapeutic agent.

This guide provides a comprehensive framework for researchers utilizing multiparametric flow cytometry to dissect the cellular effects of 7-Fluoroquinolin-8-ol. We present detailed protocols for three fundamental assays:

  • Apoptosis Assessment: To quantify the induction of programmed cell death.

  • Cell Cycle Analysis: To determine if the compound perturbs normal cell division progression.

  • Intracellular Reactive Oxygen Species (ROS) Measurement: To investigate the induction of oxidative stress.

These assays, when performed in concert, provide a robust, quantitative profile of the compound's mechanism of action at the single-cell level.

Foundational Principles of the Assays

Flow cytometry allows for the rapid analysis of thousands of individual cells, providing statistically powerful data on heterogeneous populations. The three assays described herein rely on specific fluorescent probes to report on distinct cellular states.

  • Apoptosis (Annexin V & Propidium Iodide): In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and serves as a sensitive probe for early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore identify late-stage apoptotic or necrotic cells where membrane integrity has been lost.[8] Co-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Cell Cycle (Propidium Iodide): The progression of a cell through division (the cell cycle) is characterized by distinct phases (G0/G1, S, G2/M) that are defined by the cell's DNA content.[9] PI stoichiometrically intercalates with double-stranded DNA, meaning the fluorescence intensity of a stained nucleus is directly proportional to its DNA content. By fixing cells to permeabilize their membranes and treating them with RNase to prevent RNA staining, one can generate a DNA content histogram that reveals the percentage of the cell population in each phase.[10]

  • Reactive Oxygen Species (H₂DCFDA): Oxidative stress is a condition of imbalance between the production of ROS and the cell's ability to detoxify them.[11] ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), are highly reactive molecules that can damage lipids, proteins, and DNA.[12] 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13] The resulting fluorescence intensity is proportional to the amount of intracellular ROS.

Experimental Design and Workflow

A rigorous experimental design is critical for obtaining reproducible and interpretable results. Before proceeding with the detailed protocols, a preliminary dose-response and time-course study should be conducted using a viability assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC₅₀) of 7-Fluoroquinolin-8-ol for the chosen cell line.[14][15] This value will guide the selection of relevant concentrations for the flow cytometry experiments (e.g., 0.5x, 1x, and 2x IC₅₀).

G cluster_prep Phase 1: Preparation & Treatment cluster_process Phase 2: Sample Processing cluster_stain Phase 3: Staining Protocols cluster_analysis Phase 4: Analysis cell_culture 1. Seed & Culture Cells treatment 2. Treat with 7-Fluoroquinolin-8-ol (Vehicle, 0.5x, 1x, 2x IC₅₀) cell_culture->treatment incubation 3. Incubate (Time-Course) treatment->incubation harvest 4. Harvest Cells (Adherent & Suspension) incubation->harvest wash 5. Wash with cold PBS harvest->wash apoptosis Apoptosis Assay (Annexin V / PI) wash->apoptosis Protocol A cell_cycle Cell Cycle Assay (Ethanol Fixation / PI) wash->cell_cycle Protocol B ros ROS Assay (H₂DCFDA) wash->ros Protocol C acquisition 6. Flow Cytometry Acquisition apoptosis->acquisition cell_cycle->acquisition ros->acquisition analysis 7. Data Analysis & Interpretation acquisition->analysis

Figure 1: General experimental workflow for assessing the cellular effects of 7-Fluoroquinolin-8-ol.

Detailed Experimental Protocols

Protocol A: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide

This protocol quantifies the induction of programmed cell death.

Materials:

  • Treated and control cells (1-5 x 10⁵ cells per sample)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • FITC Annexin V (or other fluorophore conjugate)

  • Propidium Iodide (PI) Staining Solution (e.g., 100 µg/mL stock in PBS)

  • Flow cytometry tubes

Methodology:

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin-EDTA, then neutralize with complete medium. Combine all cells from each condition.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Resuspend: Gently resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Expertise & Experience: The calcium chloride in the binding buffer is essential, as Annexin V's binding to phosphatidylserine is calcium-dependent.

  • Stain: Add 5 µL of FITC Annexin V and 5 µL of PI solution to the 100 µL cell suspension.

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature (20-25°C) in the dark.

    • Trustworthiness: Incubation in the dark is crucial as fluorochromes are light-sensitive and can photobleach, leading to weaker signals.

  • Dilute: Add 400 µL of Annexin V Binding Buffer to each tube. Do not wash the cells after this step.

  • Analyze: Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Protocol B: Cell Cycle Analysis using Propidium Iodide

This protocol determines the compound's effect on cell cycle progression.

Materials:

  • Treated and control cells (0.5-1 x 10⁶ cells per sample)

  • PBS, cold

  • 70% Ethanol, ice-cold

  • RNase A solution (e.g., 100 µg/mL)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL)

  • Flow cytometry tubes

Methodology:

  • Harvest & Wash: Harvest cells as described in Protocol A (Step 1-2).

  • Fixation: While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Expertise & Experience: Adding ethanol dropwise while vortexing prevents cell clumping, which is critical for accurate single-cell DNA content analysis. Poor fixation is a major source of high coefficient of variation (CV) in the G0/G1 peak.[10]

  • Incubate: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in ethanol at -20°C.

  • Rehydrate & Wash: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS to remove the ethanol. Centrifuge again and discard the supernatant.

  • Stain: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Trustworthiness: RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.

  • Incubate: Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.

  • Analyze: Analyze by flow cytometry. Use a low flow rate for optimal resolution. The DNA content signal (PI) should be displayed on a linear scale.

Protocol C: Intracellular ROS Measurement using H₂DCFDA

This protocol measures the generation of oxidative stress.

Materials:

  • Treated and control cells (1-5 x 10⁵ cells per sample)

  • PBS or serum-free medium

  • H₂DCFDA stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., 100 µM H₂O₂ or 10 µM Rotenone)

  • Flow cytometry tubes

Methodology:

  • Prepare Probe: Dilute the H₂DCFDA stock solution to a final working concentration of 5-10 µM in pre-warmed serum-free medium immediately before use.

  • Harvest & Wash: Harvest cells as described in Protocol A (Step 1-2).

  • Load Cells: Resuspend the cell pellet in the H₂DCFDA working solution and incubate for 30 minutes at 37°C in the dark.

    • Expertise & Experience: The incubation must be done in serum-free medium as esterases present in serum can cleave the probe extracellularly, leading to high background fluorescence.

  • Treatment (Alternative Method): Alternatively, cells can be pre-loaded with H₂DCFDA for 30 minutes, washed, and then treated with 7-Fluoroquinolin-8-ol for the desired time period. This can be useful for measuring acute ROS production.

  • Wash: Centrifuge cells at 300 x g for 5 minutes and wash once with PBS to remove excess probe.

  • Resuspend: Resuspend the final cell pellet in 500 µL of cold PBS.

  • Analyze: Analyze immediately by flow cytometry. Excite the oxidized DCF at 488 nm and measure emission at ~530 nm. Report results as the fold-change in Mean Fluorescence Intensity (MFI) relative to the vehicle-treated control.

Data Acquisition and Analysis

Data Summary Table:

AssayParameter MeasuredExpected Outcome for an Active CompoundKey Controls
Apoptosis % of Annexin V+/PI- and Annexin V+/PI+ cellsDose-dependent increase in apoptotic populationsUnstained cells, single-stained controls, vehicle control, positive control (e.g., Staurosporine)
Cell Cycle % of cells in G0/G1, S, and G2/M phasesAccumulation of cells in a specific phase (arrest)Vehicle control, positive control (e.g., Nocodazole for G2/M arrest)
ROS Mean Fluorescence Intensity (MFI) of DCFDose-dependent increase in MFIUnstained cells, vehicle control, positive control (e.g., H₂O₂)

Analysis of Apoptosis Data:

A bivariate dot plot of Annexin V-FITC versus PI fluorescence is used to delineate four distinct cell populations.

Figure 2: Representative gating strategy for Annexin V/PI apoptosis analysis.

Conclusion

The protocols outlined in this application note provide a robust and validated workflow for characterizing the cellular effects of 7-Fluoroquinolin-8-ol. By simultaneously assessing apoptosis, cell cycle progression, and ROS production, researchers can efficiently build a comprehensive profile of the compound's biological activity. This multiparametric approach is essential for elucidating the mechanism of action, confirming on-target effects, and advancing the development of novel 8-hydroxyquinoline-based therapeutics.

References

  • Al-Trawneh, S. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6560. [Link]

  • ResearchGate. (2025). Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. Request PDF. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • Research and Reviews: Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-54. [Link]

  • MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 25(23), 5698. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, 12(11), 1636. [Link]

  • PubMed. (2004). Fluoroquinolones: mechanism of action, classification, and development of resistance. Survey of Ophthalmology, 49(Suppl 2), S73-8. [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. UChicago Flow Cytometry. [Link]

  • American Society for Microbiology. (2000). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 44(9), 2498-2500. [Link]

  • ResearchGate. (n.d.). Analysis of apoptosis and cell cycle of compounds 8–10, 12, and 13 by... [Link]

  • PMC. (2011). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Journal of Alzheimer's Disease, 25(4), 629-641. [Link]

  • PMC. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 2827-2847. [Link]

  • PMC. (2014). Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes. Journal of Medicinal Chemistry, 57(15), 6396-6409. [Link]

  • ResearchGate. (n.d.). Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle... [Link]

  • MDPI. (2023). Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution. Antioxidants, 12(2), 431. [Link]

  • PMC. (2021). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Medical Science Monitor, 27, e928816. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • MDPI. (2024). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Antioxidants, 13(1), 114. [Link]

  • University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core. [Link]

  • YouTube. (2017). Reactive oxygen species (ros): signaling and oxidative stress. [Link]

  • PubMed. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Apoptosis, 1(1), 3-8. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • PMC. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Future Microbiology, 13, 157-165. [Link]

  • PMC. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Tropical Journal of Pharmaceutical Research, 15(8), 1641. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Fluoroquinolin-8-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important quinoline derivative. The 8-hydroxyquinoline scaffold is a critical pharmacophore found in numerous biologically active compounds.[1][2][3] This guide provides in-depth, experience-based insights to navigate the complexities of its fluorinated analogue's synthesis.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format to help you overcome common hurdles in the synthesis of 7-Fluoroquinolin-8-ol.

Issue 1: Low Yield in the Primary Condensation Reaction

Q1: My yield of 7-Fluoroquinolin-8-ol is consistently low when using a Skraup-type synthesis with 2-amino-4-fluorophenol and glycerol. What are the likely causes and how can I improve it?

A1: Low yields in the Skraup synthesis are a common challenge, often stemming from the harsh reaction conditions and the nature of the starting materials.[4][5] Here’s a breakdown of potential causes and actionable solutions:

  • Violent and Exothermic Reaction: The traditional Skraup reaction, which involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, can be notoriously vigorous and difficult to control, leading to the degradation of starting materials and product.[4][6]

    • Solution: Incorporate a moderating agent like ferrous sulfate (FeSO₄) to tame the exothermic nature of the reaction.[6] Alternatively, consider using a milder oxidizing agent than nitrobenzene, such as arsenic acid, which has been reported to result in a less violent reaction.[4]

  • Suboptimal Dehydration of Glycerol: The in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid is a critical step.[5] Inefficient dehydration can lead to a lower concentration of this key reactant.

    • Solution: Ensure you are using concentrated sulfuric acid and that the reaction temperature is sufficient for dehydration to occur effectively.

  • Side Reactions: The highly acidic and oxidizing environment can promote unwanted side reactions, such as polymerization of acrolein or sulfonation of the aromatic ring.

    • Solution: Carefully control the reaction temperature and the rate of addition of the sulfuric acid. A slower, more controlled heating process can minimize side product formation.

Issue 2: Impurity Profile and Purification Challenges

Q2: I'm observing multiple spots on my TLC plate after the reaction, and purification by standard column chromatography is proving difficult. What are these impurities, and what's a better way to purify my product?

A2: The impurity profile in a Skraup or Friedländer synthesis can be complex. The polar nature of 7-Fluoroquinolin-8-ol, with its acidic hydroxyl group and basic nitrogen, can lead to streaking on silica gel.[7]

  • Common Impurities:

    • Unreacted Starting Materials: 2-amino-4-fluorophenol.

    • Oxidizing Agent Residue: And its reduction byproducts (e.g., aniline from nitrobenzene).

    • Polymeric Byproducts: From the polymerization of acrolein.

    • Isomeric Products: Depending on the starting materials and reaction conditions, other quinoline isomers could potentially form, though the directing effects of the amino and hydroxyl groups in 2-amino-4-fluorophenol strongly favor the desired product.

  • Advanced Purification Strategies:

    • Acid-Base Extraction: Leverage the amphoteric nature of your product. Dissolve the crude mixture in a suitable organic solvent and extract with a dilute acid (e.g., 1M HCl) to protonate the quinoline nitrogen and pull it into the aqueous phase. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the purified 7-Fluoroquinolin-8-ol, which can be collected by filtration.

    • Modified Column Chromatography: If column chromatography is necessary, consider these modifications to address streaking:

      • Add a competing base: Incorporate a small amount of triethylamine (0.5-1%) into your eluent to neutralize the acidic sites on the silica gel.[7]

      • Alternative Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[7]

    • Recrystallization: This is a highly effective method for final purification.

      • Solvent Selection: An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[8] Common solvent systems for quinoline derivatives include ethanol/water, methanol/water, or ethyl acetate/hexane.[7][9]

Issue 3: Alternative Synthetic Route - The Friedländer Synthesis

Q3: I'm considering the Friedländer synthesis to avoid the harsh conditions of the Skraup reaction. What are the key considerations for this approach to synthesize 7-Fluoroquinolin-8-ol, and what are the potential pitfalls?

A3: The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is an excellent alternative that often proceeds under milder conditions.[10][11][12][13]

  • Key Considerations:

    • Starting Materials: For 7-Fluoroquinolin-8-ol, you would ideally start with 2-amino-4-fluoro-3-hydroxybenzaldehyde and a compound like acetaldehyde or acetone. The synthesis of the starting aldehyde can be a multi-step process.

    • Catalyst Choice: The reaction can be catalyzed by either acids or bases.[11][13]

      • Acid Catalysts: Trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids are effective.[10]

      • Base Catalysts: Sodium hydroxide or potassium tert-butoxide can be used.[13]

    • Solvent: Common solvents include ethanol, methanol, and DMF.[11]

  • Potential Pitfalls:

    • Self-Condensation: The aldehyde or ketone with the α-methylene group can undergo self-condensation (an aldol reaction), reducing the yield of the desired quinoline.[14]

    • Regioselectivity: If an unsymmetrical ketone is used, there is a possibility of forming two different regioisomers. This is less of a concern when using a simple aldehyde like acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the Skraup synthesis of 7-Fluoroquinolin-8-ol?

A1: The Skraup synthesis proceeds through a series of steps:

  • Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: The amino group of 2-amino-4-fluorophenol acts as a nucleophile and adds to the acrolein in a Michael-type conjugate addition.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution to form a dihydroquinoline ring.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to form the aromatic 7-Fluoroquinolin-8-ol.[5]

Q2: Can I use microwave irradiation to improve the reaction time and yield?

A2: Yes, microwave-assisted synthesis has been shown to be effective for quinoline synthesis, including the Friedländer reaction.[11] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. However, it's crucial to carefully control the temperature and pressure to avoid decomposition.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information and help identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, particularly with the Skraup synthesis:

  • The reaction can be highly exothermic and may become violent if not properly controlled.[4][6] Always perform the reaction in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Use a heating mantle with a stirrer and a reflux condenser to maintain control over the reaction temperature.

  • Be cautious when handling concentrated sulfuric acid and nitrobenzene.

Experimental Protocols

Protocol 1: Skraup Synthesis of 7-Fluoroquinolin-8-ol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-amino-4-fluorophenol.

  • Add glycerol, followed by ferrous sulfate.

  • Slowly and with cooling, add concentrated sulfuric acid to the mixture.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Heat the mixture gently at first, then increase the temperature to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., NaOH) until the product precipitates.

  • Isolate the crude product by filtration and wash with water.

  • Purify the crude product using one of the methods described in the Troubleshooting Guide.

Protocol 2: Purification by Recrystallization
  • Place the crude 7-Fluoroquinolin-8-ol in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystallization begins, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.[8]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 7-Fluoroquinolin-8-ol check_reaction Reaction Type? start->check_reaction skraup Skraup Synthesis check_reaction->skraup Skraup friedlander Friedländer Synthesis check_reaction->friedlander Friedländer skraup_issues Harsh Conditions Inefficient Dehydration Side Reactions skraup->skraup_issues friedlander_issues Starting Material Availability Self-Condensation Catalyst Choice friedlander->friedlander_issues skraup_solutions Add FeSO₄ / Milder Oxidant Ensure Conc. H₂SO₄ & Temp. Control Temp. / Addition Rate skraup_issues:f0->skraup_solutions:f0 skraup_issues:f1->skraup_solutions:f1 skraup_issues:f2->skraup_solutions:f2 friedlander_solutions Plan Multi-step Synthesis Optimize Stoichiometry & Temp. Screen Acid/Base Catalysts friedlander_issues:f0->friedlander_solutions:f0 friedlander_issues:f1->friedlander_solutions:f1 friedlander_issues:f2->friedlander_solutions:f2

Caption: A troubleshooting workflow for low yield issues.

General Synthetic Routes to 7-Fluoroquinolin-8-ol

Synthetic_Routes cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis A1 2-Amino-4-fluorophenol A_out 7-Fluoroquinolin-8-ol A1->A_out A2 Glycerol A2->A_out A3 H₂SO₄, Oxidizing Agent A3->A_out Harsh Conditions B1 2-Amino-4-fluoro-3-hydroxybenzaldehyde B_out 7-Fluoroquinolin-8-ol B1->B_out B2 Acetaldehyde/Acetone B2->B_out B3 Acid or Base Catalyst B3->B_out Milder Conditions

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming solubility issues encountered with 7-Fluoroquinolin-8-ol in aqueous buffers. Our goal is to equip you with the scientific principles and experimental strategies to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 7-Fluoroquinolin-8-ol in my standard phosphate-buffered saline (PBS) at neutral pH. Why is it so poorly soluble?

A1: 7-Fluoroquinolin-8-ol, like many quinoline derivatives, possesses a predominantly hydrophobic aromatic scaffold, which inherently limits its solubility in aqueous solutions.[1][2] The solubility of such compounds is often lowest in the neutral pH range of 6 to 8.[3] This is because at this pH, the molecule likely exists in its neutral, non-ionized form, which is less soluble than its ionized counterparts.

Q2: What are the key physicochemical properties of 7-Fluoroquinolin-8-ol that I should be aware of?

PropertyPredicted/Estimated ValueImplication for Solubility
pKa₁ (Quinoline N-H⁺) < 5The quinoline nitrogen is a weak base and will be protonated (and thus more soluble) only at acidic pH.
pKa₂ (Phenolic O-H) < 9.9The hydroxyl group is a weak acid and will be deprotonated (and thus more soluble) at alkaline pH.
logP ~2-3This positive value indicates that the compound is lipophilic and prefers an organic environment over an aqueous one.[5]

Q3: What are the primary strategies for improving the aqueous solubility of 7-Fluoroquinolin-8-ol?

A3: The most effective strategies for enhancing the solubility of ionizable compounds like 7-Fluoroquinolin-8-ol involve:

  • pH Adjustment: Modifying the pH of the buffer to ionize the molecule.[6][7]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the solvent's capacity to dissolve hydrophobic compounds.[7][8]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin.[9]

The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and the tolerance of your assay to pH changes or the presence of organic solvents.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to troubleshooting and resolving solubility issues with 7-Fluoroquinolin-8-ol.

Decision-Making Workflow for Solubility Enhancement

solubility_workflow start Start: 7-Fluoroquinolin-8-ol Insoluble in Aqueous Buffer check_assay_constraints Assess Assay Constraints (pH tolerance, solvent tolerance) start->check_assay_constraints ph_adjustment Attempt pH Adjustment check_assay_constraints->ph_adjustment pH change tolerated cosolvent Try Co-solvent Method check_assay_constraints->cosolvent Solvent tolerated cyclodextrin Use Cyclodextrins check_assay_constraints->cyclodextrin Additives tolerated ph_adjustment->cosolvent Failure success Solubility Achieved ph_adjustment->success Success cosolvent->cyclodextrin Failure cosolvent->success Success combination Consider Combination Approach (e.g., pH + Co-solvent) cyclodextrin->combination Failure cyclodextrin->success Success combination->success Success failure Re-evaluate Compound or Assay combination->failure Failure

Caption: A decision-making workflow for selecting a suitable solubilization strategy.

Method 1: pH Adjustment

Principle: The solubility of an ionizable compound is significantly higher when it is in its charged form.[10][11] For 7-Fluoroquinolin-8-ol, this can be achieved by either protonating the quinoline nitrogen in an acidic buffer or deprotonating the hydroxyl group in an alkaline buffer.

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Solubility Test: Add a small, known amount of 7-Fluoroquinolin-8-ol to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Determine Optimal pH: Identify the pH range where the solubility is highest and compatible with your experimental system.

Troubleshooting:

  • Precipitation upon pH neutralization: If you dissolve the compound at an extreme pH and then neutralize it for your experiment, it may precipitate. In this case, the final concentration in the neutral buffer must be below its intrinsic solubility at that pH.

  • Compound instability: Extreme pH values can cause chemical degradation. It is crucial to assess the stability of 7-Fluoroquinolin-8-ol at the chosen pH over the duration of your experiment.

Method 2: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Fluoroquinolin-8-ol in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400).

  • Serial Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid and uniform mixing. This minimizes localized high concentrations that can cause precipitation.

  • Final Co-solvent Concentration: Keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1% for cell-based assays) to avoid artifacts.

Troubleshooting:

  • Precipitation upon dilution: This is a common issue known as "crashing out." To mitigate this, you can try:

    • Lowering the final concentration of 7-Fluoroquinolin-8-ol.

    • Slightly increasing the final concentration of the co-solvent, staying within the tolerance limits of your assay.

    • Using a different co-solvent.

Method 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules like 7-Fluoroquinolin-8-ol, forming an inclusion complex that is more soluble in water.[12][13]

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) in your aqueous buffer.

  • Complexation: Add 7-Fluoroquinolin-8-ol to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.

  • Separation and Quantification: As described in the pH adjustment protocol, separate any undissolved compound and quantify the concentration of the dissolved complex.

Troubleshooting:

  • Incomplete Solubilization: The concentration of the cyclodextrin may be too low. Increase the cyclodextrin concentration and repeat the experiment.

  • Assay Interference: Ensure that the cyclodextrin itself does not interfere with your experimental assay.

Mechanism of Solubilization

solubilization_mechanisms cluster_ph pH Adjustment cluster_cosolvent Co-solvency cluster_cyclodextrin Cyclodextrin Complexation ph_neutral Neutral Molecule (Low Solubility) ph_ionized Ionized Molecule (High Solubility) ph_neutral->ph_ionized Protonation or Deprotonation cosolvent_hydrophobic Hydrophobic Molecule cosolvent_mixed Reduced Polarity Solvent Mixture cosolvent_hydrophobic->cosolvent_mixed Increased Solvation cyclo_hydrophobic Hydrophobic Molecule cyclo_complex Inclusion Complex (Soluble) cyclo_hydrophobic->cyclo_complex Encapsulation

Caption: Mechanisms of action for different solubilization techniques.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Fluoroquinolones (and Quinolones). (n.d.). Louisiana Department of Health.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. International Journal of Pharmaceutical Sciences and Research, 1(7), 1-11.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Patel, J., Patel, A., & Raval, M. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Research and Development, 3(8), 1-10.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Chemicalize. (n.d.). pKa Prediction.
  • Molinspiration. (n.d.).
  • Avdeef, A. (2012).
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • PubChem. (n.d.). 7-Fluoro-8-methyl-quinolin-3-ol.
  • PubChem. (n.d.). 7-Chloro-8-fluoroquinoline.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 3).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. (2016). Journal of Molecular Liquids, 222, 844-850.
  • Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. (2014). The Journal of Science and Practice of Pharmacy, 1(1), 1-6.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Influence of metal cations on the solubility of fluoroquinolones. (2005). Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 779-785.
  • Rowan Scientific. (n.d.). pKa Prediction.
  • Molecular Discovery. (n.d.). MoKa - pKa modelling.
  • Virtual Computational Chemistry Laboratory. (n.d.).
  • Reddit. (2023, August 17).
  • Solubility of 5,7-Dichloro-8-hydroxyquinoline. (n.d.). Solubility of Things.
  • Solubility of Quinolin-8-ol (C9H7NO). (n.d.). Solubility of Things.
  • Sunway Pharm Ltd. (n.d.). 7-Fluoroquinolin-8-ol.
  • ChemScene. (n.d.). 7-Bromo-5-chloroquinolin-8-ol.
  • BenchChem. (n.d.). physicochemical properties of 8-hydroxyquinoline in aqueous solution.

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Optimizing the concentration of 7-Fluoroquinolin-8-ol for cell viability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Concentration for Cell Viability Assays

Welcome to the technical support center for 7-Fluoroquinolin-8-ol. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals successfully determine the optimal concentration of this compound for their cell-based experiments.

As a derivative of 8-hydroxyquinoline (8-HQ), 7-Fluoroquinolin-8-ol belongs to a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial effects.[1] The primary mechanism of action for 8-HQ derivatives is widely attributed to their function as potent metal ion chelators.[2] By sequestering essential metal ions like iron and copper, these compounds can disrupt critical cellular processes. This can lead to the inhibition of DNA synthesis, the generation of reactive oxygen species (ROS) through redox-cycling of metal complexes, and ultimately, induction of apoptosis (programmed cell death).[2][3][4]

This guide will walk you through the necessary steps to establish a robust experimental design, troubleshoot common issues, and accurately interpret your cell viability data.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 7-Fluoroquinolin-8-ol?

A: Based on extensive studies of its parent compound, 8-hydroxyquinoline, and its halogenated analogs, 7-Fluoroquinolin-8-ol is expected to act primarily as a metal ion chelator.[2][5] This chelation can disrupt cellular function in two main ways:

  • Deprivation of Essential Metals: It can bind to and sequester intracellular metal ions (e.g., Fe³⁺, Cu²⁺) that are necessary cofactors for enzymes involved in critical processes like DNA replication and cellular respiration.[2]

  • Induction of Oxidative Stress: The formed metal-compound complexes can be redox-active, particularly with copper. This can catalyze the production of damaging reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3]

Q2: I cannot find a reported IC₅₀ value for 7-Fluoroquinolin-8-ol in my specific cell line. Where should I start my dose-response experiment?

A: This is a common challenge with novel or less-studied compounds. It is best to start with a broad concentration range to identify the dynamic window of activity. Based on data from other 8-hydroxyquinoline derivatives, a starting range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-200 µM) is a reasonable starting point.[6][7] We recommend performing a preliminary, wide-range, serial dilution experiment (e.g., 0.1, 1, 10, 50, 100, 200 µM) to roughly estimate the IC₅₀, followed by a more focused experiment with narrower concentration steps around the estimated value.

Q3: What solvent should I use to prepare my stock solution of 7-Fluoroquinolin-8-ol?

A: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of quinolinone derivatives and similar heterocyclic compounds for in vitro studies.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[8]

Q4: How does the choice of cell viability assay affect my results?

A: Different assays measure different aspects of cell health, which can yield slightly different IC₅₀ values.[9]

  • MTT/MTS/WST-8 Assays: These colorimetric assays measure mitochondrial reductase activity, which is an indicator of metabolic function.[10] They are robust and widely used.

  • Resazurin (alamarBlue) Assay: This is a fluorescent/colorimetric assay also based on metabolic activity and is generally considered more sensitive than MTT.[10]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a direct marker of viable, metabolically active cells.

  • Trypan Blue Exclusion: This is a direct measure of cell membrane integrity. It is a manual counting method and can be less sensitive for high-throughput screening.

For initial optimization, a metabolic assay like MTT or Resazurin is a reliable and cost-effective choice.

Troubleshooting Guide: Optimizing Your Experiments

Issue 1: My compound precipitates when I add it to the cell culture medium.

  • Question: I diluted my 7-Fluoroquinolin-8-ol from a DMSO stock into my aqueous cell culture medium, and I immediately saw cloudiness or a precipitate. What should I do?

  • Answer & Rationale: This is a common issue caused by the poor aqueous solubility of many organic compounds.[7] When the DMSO solution is diluted into the aqueous medium, the compound can crash out of solution.

    • Immediate Solution: First, determine the solubility limit. Prepare serial dilutions of your compound in the medium and visually inspect for precipitation or measure turbidity with a plate reader.[7] Any data collected at concentrations above this limit will be unreliable and should be excluded.

    • Optimization Strategies:

      • Reduce the Final DMSO Concentration: While counterintuitive, ensuring the DMSO percentage is very low can sometimes help. The key is the rapid dilution step. Try pre-diluting the stock in a smaller volume of medium before adding it to the final well.

      • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

      • Vortex During Dilution: When preparing your working solutions in the medium, vortex the tube gently as you add the DMSO stock to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.

      • Consider Alternative Solvents: If DMSO proves problematic, though it is standard, small amounts of ethanol could be tested, but this requires extensive validation as it can be more toxic to cells.

Issue 2: My dose-response curve is not sigmoidal (S-shaped).

  • Question: My cell viability data does not produce a classic sigmoidal curve. It might be flat, U-shaped, or highly variable. What could be wrong?

  • Answer & Rationale: An abnormal dose-response curve points to issues with the compound, the assay, or the experimental setup.

    • Flat Curve (No Effect): The concentrations tested may be too low. You need to test higher concentrations to find the inhibitory range. Alternatively, the compound may not be cytotoxic to your specific cell line.[11]

    • U-Shaped Curve (Hormesis): At very low concentrations, some compounds can paradoxically stimulate cell proliferation, while higher concentrations are inhibitory. This is a known biological phenomenon. If observed, ensure it is reproducible.

    • High Variability: This often points to technical errors.

      • Inconsistent Seeding Density: Ensure you have a homogenous single-cell suspension before plating. Variations in cell number per well will dramatically affect the final readout.[12]

      • Evaporation: Wells on the edge of a 96-well plate are prone to evaporation, concentrating both the compound and media components. This "edge effect" can skew results.[8] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.[8]

      • Assay Incubation Time: Ensure the incubation time with the viability reagent (e.g., MTT, Resazurin) is consistent across all plates and is within the linear range of the assay. Too short or too long can lead to inaccurate readings.[10]

Issue 3: My vehicle (DMSO) control shows significant cell death.

  • Question: The wells treated with only DMSO (no compound) have much lower viability than my untreated control wells. Why is this happening?

  • Answer & Rationale: This indicates that the concentration of DMSO is too high and is toxic to your cells.[8]

    • Confirm DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in the wells does not exceed the recommended limit for your cell line (typically <0.5%, and for some sensitive lines, <0.1%).

    • Perform a DMSO Titration: If you are unsure of your cell line's tolerance, perform a dose-response experiment with DMSO alone (e.g., 0.1%, 0.25%, 0.5%, 1.0%). This will establish the maximum non-toxic concentration you can use in your experiments.

    • Match DMSO Concentrations: It is best practice to use matched vehicle controls where the concentration of DMSO is the same across all wells in a dose-response experiment.[8] However, for a simple screen, ensuring the highest concentration used is non-toxic is the priority.

Issue 4: The IC₅₀ value I calculated is very different between experiments.

  • Question: I've repeated my experiment, and the IC₅₀ value is not reproducible. What factors could cause this?

  • Answer & Rationale: Reproducibility is key. Variation in IC₅₀ values is often due to subtle changes in experimental conditions.[12]

    • Cell Passage Number & Health: Use cells within a consistent, low passage number range. Cells at very high passages can have altered growth rates and drug sensitivities. Always ensure cells are in the logarithmic growth phase and have high viability (>95%) at the start of the experiment.

    • Seeding Density: The initial number of cells plated can significantly impact the apparent IC₅₀. A higher cell density may require a higher compound concentration to achieve 50% inhibition. Standardize your seeding density for all experiments.[12]

    • Incubation Time: The duration of compound exposure is critical. A 72-hour incubation will often yield a lower IC₅₀ than a 24-hour incubation, as the compound's effects accumulate over time.[12] Choose a time point relevant to your biological question and keep it consistent.

    • Reagent Variability: Use the same lot of serum (e.g., FBS), media, and viability assay reagents whenever possible to minimize batch-to-batch variation.

Core Experimental Protocols & Data Presentation
Protocol 1: Determining the IC₅₀ of 7-Fluoroquinolin-8-ol via MTT Assay

This protocol outlines the steps for a standard dose-response experiment to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • 7-Fluoroquinolin-8-ol

  • 100% DMSO

  • Appropriate cell line in logarithmic growth phase

  • Complete cell culture medium (with serum and antibiotics)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)

Workflow Diagram:

G cluster_prep Day 0: Cell Plating cluster_treat Day 1: Compound Treatment cluster_assay Day 2-4: Viability Assay cluster_analysis Data Analysis p1 Harvest & Count Cells p2 Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) p1->p2 p3 Incubate Overnight (24h) p2->p3 t1 Prepare Serial Dilutions of 7-Fluoroquinolin-8-ol p3->t1 t2 Add Compound to Wells (Final DMSO <0.5%) t1->t2 t4 Incubate for Desired Time (e.g., 24h, 48h, or 72h) t2->t4 t3 Include Controls: - Untreated - Vehicle (DMSO) t3->t2 a1 Add MTT Solution to each well (Final conc. ~0.5 mg/mL) t4->a1 a2 Incubate for 2-4 hours (Allow formazan formation) a1->a2 a3 Add Solubilization Solution (e.g., DMSO or SDS) a2->a3 a4 Read Absorbance (e.g., 570 nm) a3->a4 d1 Normalize Data to Controls a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for IC₅₀ Determination using the MTT Assay.

Step-by-Step Methodology:

  • Cell Plating (Day 0):

    • Harvest cells that are in the logarithmic growth phase. Perform a cell count and assess viability (e.g., with Trypan Blue).

    • Calculate the required cell suspension volume to seed between 5,000 and 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are still in an exponential growth phase at the end of the incubation period.[12]

    • Plate the cells and incubate overnight at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation and Treatment (Day 1):

    • Prepare a 10 mM stock solution of 7-Fluoroquinolin-8-ol in 100% DMSO.

    • Perform a serial dilution of the stock solution in complete medium to create working concentrations that are 2x the final desired concentration.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include triplicate wells for each concentration.

    • Controls are essential:

      • Untreated Control: Wells with cells and fresh medium only (represents 100% viability).

      • Vehicle Control: Wells with cells and medium containing the highest final concentration of DMSO used in the experiment (to test for solvent toxicity).

      • Blank Control: Wells with medium only (no cells) to serve as the background reading for the plate reader.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

  • MTT Assay (End of Incubation):

    • Add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After incubation, carefully remove the medium. Be cautious not to disturb the formazan crystals or the cell layer.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance on a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm if desired).

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data by expressing viability as a percentage of the untreated control:

      • % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve (variable slope) to the data and determine the IC₅₀ value.[5][9]

Data Presentation

Summarize your findings in a clear table format.

CompoundCell LineIncubation Time (h)IC₅₀ (µM) ± SD
7-Fluoroquinolin-8-olMCF-748Calculated Value
7-Fluoroquinolin-8-olHCT11648Calculated Value
Doxorubicin (Control)MCF-748Calculated Value
Plausible Cellular Mechanism of Action

The cytotoxic effects of 8-hydroxyquinoline derivatives are strongly linked to their ability to chelate metal ions, leading to a cascade of downstream events that culminate in cell death.

G cluster_compound cluster_cell Intracellular compound 7-Fluoroquinolin-8-ol metal Metal Ions (Fe³⁺, Cu²⁺) compound->metal Chelation complex Redox-Active Metal Complex metal->complex dna_synth DNA Synthesis & Replication metal->dna_synth Inhibition by Deprivation ros ↑ Reactive Oxygen Species (ROS) complex->ros Redox Cycling apoptosis Apoptosis (Cell Death) ros->apoptosis Induction of Damage dna_synth->apoptosis Cell Cycle Arrest

Caption: Plausible mechanism of 7-Fluoroquinolin-8-ol induced cytotoxicity.

This diagram illustrates how 7-Fluoroquinolin-8-ol may exert its cytotoxic effects. Upon entering the cell, it chelates essential metal ions. This has a dual effect: 1) it inhibits key cellular processes like DNA synthesis by depriving enzymes of necessary cofactors, and 2) it forms redox-active complexes that generate high levels of ROS, leading to oxidative stress and triggering apoptosis.

References
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). PMC - NIH. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). NIH. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2025). PMC - NIH. [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. [Link]

  • How to solve the problem from cell viability test? ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2025). MDPI. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology. [Link]

  • New insights into the mechanism of antifungal action of 8-hydroxyquinolines. (2018). PMC - NIH. [Link]

  • A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline. PubMed. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). NIH. [Link]

  • Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines. (2019). NIH. [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. Biology Stack Exchange. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

Sources

Technical Support Center: A Guide to Preparing Stable Stock Solutions of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental work: the precipitation of 7-Fluoroquinolin-8-ol in stock solutions. As a derivative of 8-hydroxyquinoline (also known as oxine), this compound's solubility is highly dependent on its physicochemical environment.[1] This document provides in-depth troubleshooting advice and preventative protocols to ensure the stability and reliability of your stock solutions.

Understanding the Core Challenge: The Physicochemical Nature of QuinolinoIs

7-Fluoroquinolin-8-ol belongs to the quinolinol family, which are known to be amphiprotic molecules—meaning they can act as both an acid and a base.[2] Their solubility in aqueous media is significantly influenced by pH.[2][3]

  • In Acidic Conditions (pH < 5): The pyridine nitrogen atom becomes protonated, increasing the molecule's polarity and enhancing aqueous solubility.[2]

  • In Alkaline Conditions (pH > 9.9): The hydroxyl group deprotonates to form a quinolinate anion, which also improves solubility in water.[2]

  • At Physiological pH (~7.4): The compound is likely to exist in a zwitterionic state, which is often its point of lowest solubility, making precipitation a significant risk.[4]

Furthermore, like its parent compound, 7-Fluoroquinolin-8-ol is sparingly soluble in water but shows good solubility in various organic solvents.[3][5][6] Understanding these principles is the key to preventing precipitation.

Table 1: Expected Solubility Profile of 7-Fluoroquinolin-8-ol (Based on 8-Hydroxyquinoline Derivatives)
Solvent/ConditionSolubility ProfileRationale & Key Considerations
Water (neutral pH)Poor / Sparingly SolubleThe hydrophobic aromatic structure and zwitterionic nature at neutral pH limit aqueous solubility.[3][4]
Aqueous Acid (e.g., 0.1 M HCl)SolubleProtonation of the pyridine nitrogen increases polarity and water solubility.[1][2]
Aqueous Base (e.g., 0.1 M NaOH)SolubleDeprotonation of the hydroxyl group forms a more soluble salt.[1][2]
Common Organic Solvents (DMSO, DMF, Ethanol, Methanol)SolubleThese solvents can effectively solvate the organic ring structure.[5][6] DMSO is a powerful solvent but must be used judiciously in cell-based assays.
Troubleshooting Guide: Common Precipitation Scenarios

This section addresses the most frequent issues encountered when preparing and using 7-Fluoroquinolin-8-ol solutions.

Q1: My 7-Fluoroquinolin-8-ol won't dissolve completely in my chosen organic solvent, or it precipitates immediately after I think it's dissolved. Why is this happening?

Answer: This issue typically stems from either selecting a suboptimal solvent or attempting to create a supersaturated solution. While 7-Fluoroquinolin-8-ol is generally soluble in organic solvents, its maximum solubility is finite. Pushing beyond this limit will result in precipitation.

Root Causes & Solutions:

  • Exceeding Maximum Concentration: You may be trying to prepare a stock solution that is too concentrated for the chosen solvent.

  • Inappropriate Solvent: While DMSO is a common choice, some highly crystalline compounds may require alternative solvents like DMF or ethanol.[7]

Protocol 1: Determining Maximum Solute Concentration

This protocol provides a reliable method to find the practical solubility limit in a given solvent, preventing the creation of unstable supersaturated solutions.

  • Preparation: Add a pre-weighed, excess amount of 7-Fluoroquinolin-8-ol (e.g., 5-10 mg) to a fixed volume of your chosen solvent (e.g., 1 mL) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours using a rotator or shaker. This extended time ensures the solution reaches equilibrium.[2]

  • Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet all undissolved solids.

  • Quantification: Carefully transfer a precise volume of the clear supernatant to a new tube. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry against a standard curve).

  • Action: The measured concentration is your maximum solubility limit. Best practice is to prepare your stock solution at ~80-90% of this determined maximum concentration to ensure stability. [7]

Q2: The compound dissolved perfectly in DMSO, but it immediately formed a precipitate when I added it to my aqueous cell culture medium. What went wrong?

Answer: This is a classic case of "crashing out." The compound is highly soluble in the concentrated organic stock but insoluble in the final aqueous environment. When the stock is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound precipitates out because its concentration is now far above its aqueous solubility limit.[7][8]

Solutions:

  • Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Improve Dilution Technique: The way you dilute the stock is critical. Rapid, efficient mixing is essential to disperse the compound molecules before they have a chance to aggregate and precipitate.[9]

  • Use an Intermediate Dilution Step: A multi-step dilution can sometimes mitigate precipitation.[10]

Protocol 2: Recommended Dilution Method for Aqueous Media
  • Prepare Working Medium: Dispense the final volume of your aqueous buffer or cell culture medium into a sterile tube.

  • Vortexing: While vigorously vortexing or stirring the aqueous medium, add the required volume of the organic stock solution drop-by-drop directly into the vortex. This ensures immediate and rapid dispersion.

  • Visual Inspection: After addition, continue to vortex for another 10-15 seconds and then visually inspect the solution for any signs of cloudiness or precipitate.

  • Immediate Use: Use the freshly prepared working solution immediately, as some compounds may still precipitate over time even if they appear clear initially.[7]

Q3: My stock solution in DMSO was perfectly clear when I made it, but after a week in the -20°C freezer, it's cloudy and full of crystals. Is it usable?

Answer: The solution is likely not usable in its current state. This phenomenon indicates that the initial solution may have been supersaturated or that the compound's solubility decreases significantly at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.[7]

Solutions:

  • Re-dissolution: Gentle warming (to room temperature or 37°C) and vortexing may redissolve the precipitate.[9] However, if it doesn't fully dissolve, the stock concentration is no longer reliable.

  • Filter the Stock: After preparation, filtering the stock solution through a 0.22 µm syringe filter can remove microscopic particulates that may act as nucleation sites for crystal growth during storage.[7]

  • Store at Room Temperature: For many organic stock solutions, storage at room temperature in a dark, dry place (e.g., in a desiccator) can be more effective than freezing, as it avoids temperature-related solubility issues.[11][12] Always check the manufacturer's specific storage recommendations.

  • Prepare Fresh: The most reliable approach is to prepare smaller, fresh batches of the stock solution more frequently.[7]

A Proactive Workflow for Stable Solution Preparation

Following a logical workflow can prevent most precipitation issues before they start. The diagram below outlines the key decision points for preparing a stable stock solution of 7-Fluoroquinolin-8-ol.

G start Start: Prepare Stock Solution lit_search 1. Review Physicochemical Data (Solubility, pKa, Stability) start->lit_search solvent_choice 2. Select Solvent System lit_search->solvent_choice organic Organic Solvent (DMSO, Ethanol, DMF) solvent_choice->organic For most applications aqueous pH-Modified Aqueous Buffer (e.g., HCl or NaOH) solvent_choice->aqueous If organic solvent is not suitable determine_sol 3. Determine Max Solubility (Protocol 1) organic->determine_sol aqueous->determine_sol prepare_stock 4. Prepare Stock (~80-90% of Max Solubility) determine_sol->prepare_stock validate 5. Validate & Store prepare_stock->validate validate->prepare_stock Precipitate forms storage Store Appropriately (RT vs. -20°C, Protect from Light) validate->storage Solution is clear end End: Stable Stock Solution Ready for Use storage->end

Caption: Workflow for Preventing Precipitation of 7-Fluoroquinolin-8-ol.

Frequently Asked Questions (FAQs)
  • Q: What is the best starting solvent to try for 7-Fluoroquinolin-8-ol?

    • A: For initial trials, high-purity, anhydrous DMSO is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules. If your experimental system is sensitive to DMSO, ethanol or methanol are good alternatives.[5][7]

  • Q: How should I properly store my 7-Fluoroquinolin-8-ol stock solution?

    • A: Unless the manufacturer specifies otherwise, storing a concentrated organic stock at room temperature, protected from light in an amber vial, is often preferable to freezing to avoid precipitation.[6][11] If you must freeze the solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.[7]

  • Q: Can I use sonication or heat to help dissolve the compound?

    • A: Yes, gentle sonication or warming (e.g., in a 37°C water bath) can help overcome the activation energy of dissolution for stubborn compounds.[9][13] However, be cautious, as excessive heat can cause degradation. After the compound dissolves, allow the solution to return to room temperature to ensure it does not precipitate upon cooling.

  • Q: How can I differentiate between compound degradation and precipitation?

    • A: Precipitation is a physical process; the solid material is still the parent compound. It can often be reversed by changing conditions (e.g., warming, adding more solvent). Degradation is a chemical change where the compound breaks down into different molecules. A common sign of degradation for quinolinols is a change in color (e.g., darkening or yellowing) of the solution or solid over time.[3][6] Analytical methods like HPLC can definitively confirm the purity and concentration of the stock solution.

References
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2010). Wiley Online Library. [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. [Link]

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Turel, I. (2002). Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. [Link]

  • Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. Regulations.gov. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. PubMed. [Link]

  • Ochezikel, A. A., Ofoefule, S. I., & Osuji, A. C. (2012). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. University of Nigeria, Nsukka. [Link]

  • Prajapati, R., & Serajuddin, A. T. M. (2020). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. [Link]

  • Dong, L. C., & Shah, P. (2012). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]

  • Croy, S. R., & Kwon, G. S. (2006). PREPARING SOLUTIONS AND MAKING DILUTIONS. University of Wisconsin. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

Sources

Technical Support Center: 7-Fluoroquinolin-8-ol Purity Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the purity of synthesized 7-Fluoroquinolin-8-ol (CAS No: 35048-10-3).[1][2] Adherence to these orthogonal analytical methods is critical for ensuring data integrity, reproducibility, and the ultimate success of downstream applications.

Purity Confirmation Workflow: A Multi-Technique Approach

The confirmation of a compound's purity is not reliant on a single technique but on the congruent results from several orthogonal methods. Each method provides a unique piece of the puzzle—structural confirmation, impurity profiling, and quantitative assessment. This workflow ensures a self-validating system for the highest degree of confidence.

Purity Confirmation Workflow cluster_0 Primary Structural Confirmation cluster_1 Quantitative Purity & Impurity Profile cluster_2 Definitive Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV (Quantitative Assay) NMR->HPLC Structural Info Guides Method Dev. MS Mass Spectrometry (LC-MS / HRMS) MS->HPLC EA Elemental Analysis (CHFN) HPLC->EA Confirm Main Component final Purity Confirmed HPLC->final Quantitative Result >98% EA->final start Synthesized 7-Fluoroquinolin-8-ol start->NMR Qualitative ID start->MS Molecular Weight ID

Caption: Workflow for orthogonal purity verification of 7-Fluoroquinolin-8-ol.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary techniques I should use to confirm the identity and purity of my synthesized 7-Fluoroquinolin-8-ol?

A multi-pronged approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) is the industry standard.

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides definitive structural confirmation. It verifies the connectivity of atoms and the presence of the fluorine substituent.[3][4]

  • Mass Spectrometry: Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. It separates the main compound from any impurities, allowing for precise quantification (e.g., 99.5% pure).

  • Elemental Analysis (EA): Provides the percentage composition of Carbon, Hydrogen, Fluorine, and Nitrogen. This experimental data is compared against the theoretical values for the molecular formula C₉H₆FNO.[5][6]

Q2: How do I interpret the NMR spectra to confirm the structure and identify potential impurities?

NMR is your most powerful tool for structural elucidation. For 7-Fluoroquinolin-8-ol, you should acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected ¹H and ¹⁹F NMR Characteristics:

  • ¹H NMR: You should expect to see distinct signals in the aromatic region (typically δ 7.0–9.0 ppm).[3] The protons on the quinoline ring will show specific chemical shifts and coupling patterns (J-values) influenced by the adjacent fluoro and hydroxyl groups. The absence of signals corresponding to starting materials is a key indicator of reaction completion.

  • ¹⁹F NMR: This is a crucial experiment. You should observe a single, distinct signal for the fluorine atom on the quinoline ring.[7][8] The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The presence of multiple, unexpected signals in the ¹⁹F NMR spectrum is a strong indicator of isomeric or fluorine-containing impurities.[7][9]

Troubleshooting NMR Results:

  • Issue: Broad signals in the ¹H NMR spectrum.

    • Causality: The sample may contain paramagnetic impurities (trace metals) or may be undergoing aggregation. The phenolic proton of the 8-ol group can also broaden due to exchange.

    • Solution: Filter the NMR sample through a small plug of celite or silica. To confirm the phenolic -OH, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak should disappear.

  • Issue: More ¹⁹F signals than expected.

    • Causality: This strongly suggests the presence of isomeric impurities, where the fluorine atom is at a different position on the quinoline ring. This can occur during synthesis depending on the precursors used.

    • Solution: Re-purify the sample using column chromatography, paying close attention to fraction collection. HPLC may be required to resolve the isomers.

Standard NMR Sample Preparation Protocol:

  • Weighing: Accurately weigh 5-10 mg of your synthesized compound.

  • Dissolving: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Homogenizing: Gently cap and invert the tube several times to ensure the sample is fully dissolved and the solution is homogeneous.[3]

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) for accurate integration.

Q3: My mass spectrum shows the correct molecular ion peak, but also other significant peaks. What do they mean?

While the molecular ion peak confirms the molecular weight (MW: 163.15), other peaks can provide valuable information about impurities or fragmentation patterns.[1]

Data Interpretation:

  • Expected Ion: For 7-Fluoroquinolin-8-ol (C₉H₆FNO), you should look for the protonated molecule [M+H]⁺ at m/z 164.15 in positive ion mode ESI-MS.

  • Common Impurities: Look for peaks corresponding to potential unreacted starting materials or byproducts from the synthesis (e.g., from a Skraup synthesis, you might see residual aniline or byproducts of glycerol dehydration).[10][11][12]

  • Fragmentation: In techniques like Electron Ionization (EI), the molecule can fragment in predictable ways. For quinolines, common fragmentation includes the loss of small molecules like HCN or CO.

Troubleshooting Mass Spectrometry Results:

  • Issue: A peak at [M+23]⁺ is observed.

    • Causality: This is a common sodium adduct [M+Na]⁺, often seen in ESI-MS from trace sodium salts in glassware or solvents. It is not an impurity.

  • Issue: Peaks are observed that do not correspond to the target molecule, adducts, or expected impurities.

    • Causality: This indicates the presence of unexpected byproducts. The Skraup synthesis, for example, is known for potentially violent conditions that can create polymeric or tarry byproducts.[10]

    • Solution: Correlate these masses with potential side-reactions from your synthetic scheme. Re-purification via column chromatography or preparative HPLC is necessary.

Q4: How do I set up an HPLC method to get a quantitative purity value?

A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common and effective approach for quantitative analysis of quinoline derivatives.[13][14]

Step-by-Step HPLC Method Development Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid helps to protonate the quinoline nitrogen, leading to better peak shape.[16][17]

    • Solvent B: Acetonitrile (ACN) or Methanol.

  • Initial Gradient:

    • Run a broad gradient to determine the approximate elution time of your compound (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a Photo Diode Array (PDA) detector to scan from 200-400 nm to find the wavelength of maximum absorbance (λ-max). For quinolines, this is often around 250-280 nm.[17]

  • Method Optimization:

    • Adjust the gradient to provide good resolution between your main peak and any impurity peaks. An isocratic method may be possible if impurities are well-separated.[15]

    • The goal is a retention time of 3-10 minutes with a sharp, symmetrical peak.

  • Quantification:

    • Prepare a stock solution of your compound with a known concentration.

    • Inject the solution. The purity is calculated by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Troubleshooting HPLC Results:

  • Issue: The main peak is broad or tailing.

    • Causality: Secondary interactions with the silica backbone of the column. The nitrogen on the quinoline ring can interact with residual silanols.

    • Solution: Decrease the pH of the mobile phase by increasing the acid concentration slightly (e.g., to 0.2% formic acid). This ensures the nitrogen is fully protonated. Using a mixed-mode column with cation-exchange properties can also significantly improve peak shape for basic compounds like quinolines.[18]

Q5: Is Elemental Analysis necessary, and how do I interpret the results?

Yes, Elemental Analysis (EA) is a fundamental technique for confirming the elemental composition of a pure substance.[19] It serves as a final, independent verification of the compound's identity and purity.[5]

Procedure and Interpretation:

  • Sample Submission: A small, highly purified sample (2-5 mg) is submitted for combustion analysis.[19] The instrument measures the amount of CO₂, H₂O, N₂, and fluorine-containing gases produced.

  • Data Comparison: The experimental percentages of C, H, F, and N are compared to the theoretical values calculated from the molecular formula, C₉H₆FNO.

Reference Data for 7-Fluoroquinolin-8-ol

ElementTheoretical %Acceptable Range (+/- 0.4%)[6][20]
Carbon (C)66.2665.86 - 66.66
Hydrogen (H)3.713.31 - 4.11
Fluorine (F)11.6411.24 - 12.04
Nitrogen (N)8.598.19 - 8.99
Oxygen (O)9.80(by difference)
  • Successful Confirmation: If your experimental values fall within the acceptable range (typically ±0.4%), it provides strong evidence for the purity and correct elemental composition of your compound.[20]

  • Failure and Causality: If the results are outside this range, it almost always indicates the presence of impurities (e.g., residual solvent, water, or synthetic byproducts) that are altering the elemental ratios. In this case, further purification is mandatory.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Elemental analysis. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Hassan, A. M. (n.d.). Mass spectrometric study of some fluoroquinolone drugs using electron ionization and. INIS-IAEA. Available at: [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (n.d.). Waters Corporation. Available at: [Link]

  • 7-FLUOROQUINOLIN-8-OL [P93361]. (n.d.). ChemUniverse. Available at: [Link]

  • Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. (2024). INIS-IAEA. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2019). ACS Publications. Available at: [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Available at: [Link]

  • Chen, T. H., et al. (2010). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • How to interpret the 19F NMR spectra. (2024). Quora. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from: [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Available at: [Link]

  • Singh, P., & Sharma, A. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Available at: [Link]

  • Fluorine NMR. (n.d.). University of Washington. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). Journal of Chemical Education. Available at: [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (2018). PMC - PubMed Central. Available at: [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from: [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Available at: [Link]

  • The Skraup Synthesis of Quinolines. (1953). ResearchGate. Available at: [Link]

  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. (n.d.). ResearchGate. Available at: [Link]

  • 8-Fluoroquinoline. (n.d.). CAS Common Chemistry. Available at: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Available at: [Link]

  • RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. (2015). ResearchGate. Available at: [Link]

  • Validated HPLC method for mitragynine quantification in Kratom extract. (n.d.). Retrieved from: [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Available at: [Link]

  • 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. (n.d.). PubChem. Available at: [Link]

  • 5-Chloroquinolin-8-ol. (n.d.). PubChem - NIH. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoroquinolin-8-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 7-Fluoroquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile scaffold. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your synthetic routes and achieve your target molecules with higher purity and yield.

Introduction: The Significance of 7-Fluoroquinolin-8-ol

7-Fluoroquinolin-8-ol is a valued building block in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a wide array of pharmacologically active compounds, while the 8-hydroxy group provides a crucial handle for derivatization and acts as an excellent chelating agent for various metal ions.[1][2] The incorporation of a fluorine atom at the 7-position significantly modulates the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives.[3][4] These attributes often lead to enhanced biological activity and improved pharmacokinetic profiles, making this scaffold particularly attractive for drug discovery programs.[3][5]

This guide will focus on the two most common derivatization strategies: modification of the 8-hydroxyl group and functionalization of the quinoline ring's C-H bonds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the 7-Fluoroquinolin-8-ol molecule for derivatization?

A1: The 7-Fluoroquinolin-8-ol scaffold presents several key sites for chemical modification. The most prominent are:

  • The 8-Hydroxyl Group: This phenolic hydroxyl group is the most common site for derivatization. It is acidic and can be readily deprotonated to form a nucleophilic phenoxide, which can then be alkylated or acylated.

  • The Carbocyclic Ring (C5 and C7 positions): The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution. However, direct C-H functionalization, often guided by the 8-hydroxyl group and catalyzed by transition metals, has become a more modern and efficient approach.[6]

  • The Pyridine Ring (C2, C4 positions): The pyridine ring is generally more electron-deficient than the benzene ring, making it susceptible to nucleophilic attack, especially after activation (e.g., N-oxide formation).[7][8][9][10]

Q2: How does the fluorine atom at the C7 position impact the molecule's reactivity?

A2: The fluorine atom at C7 exerts a strong electron-withdrawing effect through induction. This has several important consequences:

  • Increased Acidity of the 8-OH Group: The electron-withdrawing nature of fluorine enhances the acidity of the phenolic proton, making it easier to deprotonate. This can facilitate reactions like O-alkylation under milder basic conditions.

  • Modulation of C-H Activation: The electronic properties of the benzene ring are altered, which can influence the regioselectivity of transition metal-catalyzed C-H functionalization reactions.[3]

  • Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of oxidative metabolism, potentially increasing the in vivo half-life of drug candidates.[3]

Q3: What are the general guidelines for selecting a solvent and base for O-alkylation reactions?

A3: For O-alkylation (a Williamson ether synthesis), the choice of solvent and base is critical to ensure the reaction proceeds efficiently and minimizes side products.

  • Base Selection: The base should be strong enough to completely deprotonate the 8-hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[11] NaH is a very strong, non-nucleophilic base, making it an excellent choice, though it requires anhydrous conditions.[11] K₂CO₃ and Cs₂CO₃ are milder, easier-to-handle bases, with Cs₂CO₃ often providing superior results due to the "cesium effect," which enhances the nucleophilicity of the resulting phenoxide.

  • Solvent Selection: Polar aprotic solvents are ideal for this Sₙ2 reaction.[12] They effectively solvate the cation of the base but do not solvate the phenoxide anion, leaving it highly nucleophilic. Excellent choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). Tetrahydrofuran (THF) can also be used, particularly with a strong base like NaH.[13]

Q4: How can I effectively monitor the progress of my derivatization reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), sometimes after a derivatization step to increase volatility, can be employed.[14][15][16][17][18]

Visualizing Reactivity and Troubleshooting

The following diagrams illustrate the key reactive sites on the 7-fluoroquinolin-8-ol scaffold and a general workflow for troubleshooting common experimental issues.

cluster_mol 7-Fluoroquinolin-8-ol Reactivity Sites cluster_nodes Key Derivatization Points mol N1 8-OH Group (O-Alkylation, O-Acylation) N1->mol N2 C5 Position (C-H Functionalization) N2->mol N3 C7 Position (Site of Fluorination) N3->mol N4 Pyridine Ring (Nucleophilic Substitution) N4->mol

Caption: Key reactive sites for derivatization on the 7-fluoroquinolin-8-ol core.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you might encounter during your experiments.

Problem 1: My O-alkylation reaction shows low or no conversion of the starting material.

  • Question: I've mixed my 7-fluoroquinolin-8-ol, alkyl halide, and potassium carbonate in DMF, but after several hours, TLC analysis shows mostly unreacted starting material. What could be wrong?

  • Answer & Troubleshooting Steps:

    • Insufficient Deprotonation: Potassium carbonate might not be a strong enough base to fully deprotonate the hydroxyl group, especially if your reagents or solvent contain traces of water.

      • Solution A (Stronger Base): Switch to a stronger base like sodium hydride (NaH). Ensure you are using anhydrous THF or DMF as the solvent.[11]

      • Solution B (Activate with Cesium): Replace K₂CO₃ with cesium carbonate (Cs₂CO₃). The "cesium effect" can significantly accelerate Sₙ2 reactions.

    • Poor Alkylating Agent: Your alkylating agent might be unreactive or sterically hindered.

      • Reminder: The Williamson ether synthesis is an Sₙ2 reaction and works best with methyl and primary alkyl halides.[11][12] Secondary halides will be slower and may lead to elimination byproducts, while tertiary halides will almost exclusively give elimination products.[12]

      • Solution: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). If you must use a secondary electrophile, consider converting the alcohol to a better leaving group, such as a tosylate or mesylate.

    • Low Reaction Temperature: Many O-alkylation reactions require heating to proceed at a reasonable rate.

      • Solution: Gently heat the reaction mixture. A good starting point is 50-80 °C. Monitor the reaction by TLC to avoid decomposition.[19]

    • Reagent Purity: Impurities in your starting material, solvent, or reagents (especially water) can quench the base or interfere with the reaction.

      • Solution: Ensure your 7-fluoroquinolin-8-ol is pure and dry. Use anhydrous solvents, and ensure your base has been stored properly.

Problem 2: I am observing multiple products in my reaction mixture, particularly a byproduct with similar polarity to my desired O-alkylated product.

  • Question: My reaction is forming two products. I suspect I am getting both O-alkylation and N-alkylation. How can I improve the selectivity for O-alkylation?

  • Answer & Troubleshooting Steps: The nitrogen atom in the quinoline ring is also a potential nucleophile and can compete with the phenoxide for the alkylating agent, leading to a quaternary ammonium salt.

    • Optimize the Base/Solvent System: The choice of base and solvent can influence the O- versus N-selectivity. Harder cations (like Na⁺ from NaH) tend to associate more strongly with the "hard" oxygen atom, favoring O-alkylation.

      • Solution: Using a strong, non-nucleophilic base like NaH in an aprotic solvent like THF or DMF generally provides excellent O-selectivity. The deprotonation of the hydroxyl group creates a much more potent oxygen nucleophile (phenoxide) compared to the neutral nitrogen atom.

    • Protecting Groups: If selectivity remains an issue, particularly with complex substrates, a protecting group strategy may be necessary, though this adds steps to the synthesis.[20]

Problem 3: My palladium-catalyzed C-H functionalization reaction is not working.

  • Question: I am trying to perform a Pd-catalyzed C-H arylation at the C5 position with an aryl halide, but I am not seeing any product formation. What are the critical parameters for this type of reaction?

  • Answer & Troubleshooting Steps: Transition metal-catalyzed C-H activation is a powerful but sensitive technique.[21][22] Success often depends on the careful optimization of multiple parameters.

    • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂) and the ligand is crucial.

      • Insight: The 8-hydroxy group can act as a directing group, guiding the palladium catalyst to the C-H bonds at the C5 and C7 positions. However, the fluorine at C7 may sterically or electronically disfavor functionalization at that site, often leading to selectivity for C5. For other positions, like C8, forming an N-oxide of the quinoline can be an effective strategy to direct palladium catalysts.[7][8][9][10]

    • Oxidant and Additives: These reactions often require an oxidant to regenerate the active Pd(II) or Pd(III) catalyst. Additives like pivalic acid can act as proton shuttles and improve reaction efficiency.[7][10]

    • Solvent and Temperature: High-boiling point polar aprotic solvents are typically used to ensure all components remain in solution at the elevated temperatures required for C-H activation.

      • Solution: Experiment with solvents like dioxane, DMF, or DMA. These reactions often require high temperatures (100-140 °C), and microwave irradiation can sometimes significantly reduce reaction times.[8][10]

    • Atmosphere: These reactions are highly sensitive to oxygen.

      • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques. Degas all solvents before use.

cluster_troubleshooting_no Troubleshooting: No Conversion cluster_troubleshooting_yes Troubleshooting: SM Consumed, No Product start Reaction Failure (Low Yield / No Product) q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_decomp Product Decomposition? (Analyze crude mixture by LC-MS) a1_yes->check_decomp check_base Check Base Strength (e.g., K2CO3 -> NaH) a1_no->check_base check_temp Increase Temperature check_base->check_temp check_reagents Verify Reagent Purity & Anhydrous Conditions check_temp->check_reagents check_workup Product Lost During Workup? (Check aqueous layers) check_decomp->check_workup check_side_reactions Multiple Spots on TLC? (Side Reaction Issue) check_workup->check_side_reactions

Caption: A general troubleshooting workflow for failed derivatization reactions.

Key Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of 7-Fluoroquinolin-8-ol

This protocol describes a standard Williamson ether synthesis.

Materials:

  • 7-Fluoroquinolin-8-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 7-Fluoroquinolin-8-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. You should observe the formation of the sodium phenoxide salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.[23][24]

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[25][26]

ParameterRecommended ConditionRationale
Base NaH (or Cs₂CO₃)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous DMF (or THF)Polar aprotic solvent enhances nucleophilicity of the phenoxide.
Temperature 0 °C to RT (or 50 °C)Initial low temp for safety; heating may be needed for less reactive halides.
Stoichiometry Base (1.2 eq), Electrophile (1.1 eq)Slight excess of base and electrophile drives reaction to completion.

References

  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.
  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides. ScholarWorks @ UTRGV.
  • Stephens, D. E., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Semantic Scholar.
  • Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.
  • CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. PubMed.
  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • Scheme of the O-alkylation of 8-hydroxyquinoline. ResearchGate.
  • An Acid Alkylation of 8-Hydroxyquinoline. Morehead State University.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed.
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.
  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1.
  • The Williamson Ether Synthesis. University of Wisconsin-River Falls.
  • Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis trouble, 2.0. Reddit.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate.
  • Derivatization reactions and reagents for gas chromatography analysis. ResearchGate.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Remote C-H Functionalization of 8-Aminoquinoline Ring. PubMed.
  • Hydrazo coupling: the efficient transition-metal-free C–H functionalization of 8-hydroxyquinoline and phenol through base catalysis. Green Chemistry.
  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Derivatization. Chemistry LibreTexts.
  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Academic Journals.
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC.
  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.

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Technical Support Center: Minimizing Photobleaching of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Enemy: The "Why" Behind Photobleaching

Before diving into mitigation strategies, it's crucial to understand the fundamental mechanisms driving photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the dye's structure.[2][3] Several factors can accelerate this process, including high-intensity illumination, prolonged exposure to light, and the presence of oxygen.[2][4]

For quinoline derivatives like 7-Fluoroquinolin-8-ol, the local chemical environment, including pH and solvent polarity, can also significantly influence fluorescence intensity and photostability.[4]

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the photobleaching of 7-Fluoroquinolin-8-ol in a practical, question-and-answer format.

FAQ 1: My 7-Fluoroquinolin-8-ol signal is fading rapidly during time-lapse imaging. What's the first thing I should check?

Answer: The most immediate factors to address are your illumination intensity and exposure time. High-intensity light is a primary driver of photobleaching.[4]

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio (SNR).[2] Modern LED-based light sources offer precise control over intensity, often allowing reductions to as low as 0.3% of full power.[2][5]

  • Decrease Exposure Time: Shorten the camera exposure time to the minimum required to capture a clear image.[2]

  • Employ Neutral Density (ND) Filters: If your microscope uses an arc lamp, insert ND filters into the light path to attenuate the excitation light without altering its spectral properties.[2][6][7]

FAQ 2: I've optimized my illumination settings, but I'm still seeing significant photobleaching. What other experimental parameters can I adjust?

Answer: Beyond basic illumination settings, several other parameters in your imaging protocol can be optimized to preserve your fluorescent signal.

Troubleshooting Steps:

  • Minimize "Illumination Overhead": This refers to any time the sample is illuminated while the camera is not actively acquiring an image.[8][9][10] This is particularly problematic with older systems using mechanical shutters.[9][10]

    • Actionable Advice: Use transmitted light to find and focus on your region of interest before switching to fluorescence for image capture.[5][7] For time-lapse experiments, ensure your software and hardware are synchronized to only illuminate the sample during the camera's exposure window.[11]

  • Adjust Imaging Frequency: For long-term experiments, consider reducing the frequency of image acquisition to the minimum necessary to capture the biological process of interest.[6]

  • Consider Your Imaging Medium: The chemical environment of your sample plays a significant role.

    • For Fixed Samples: Utilize a mounting medium containing an antifade reagent.[5][7] These reagents work by scavenging reactive oxygen species.[12] Commercially available options include those containing p-Phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][12][13]

    • For Live-Cell Imaging: Standard antifade mounting media are often toxic to live cells.[6] Instead, supplement your imaging medium with antioxidants like Trolox, a water-soluble derivative of Vitamin E, or ascorbic acid.[3][14]

FAQ 3: Are there any sample preparation techniques that can help reduce photobleaching of 7-Fluoroquinolin-8-ol?

Answer: Yes, optimizing your sample preparation can have a substantial impact on fluorophore stability.

Troubleshooting Steps:

  • Oxygen Scavenging Systems: Since oxygen is a key player in photobleaching, removing it from your imaging medium can be highly effective.[1][2] This can be achieved by:

    • Using enzymatic oxygen scavenging systems like glucose oxidase and catalase (for fixed cells).

    • Imaging in a sealed, atmospherically controlled chamber.[2]

  • Control the pH: The fluorescence of quinoline derivatives can be pH-sensitive.[4] Ensure your imaging buffer is robust and maintains a stable pH throughout the experiment.

Advanced Mitigation Strategies & Protocols

For experiments demanding the highest level of photostability, consider implementing these advanced techniques.

Strategy 1: Choosing the Right Imaging Modality

The type of microscope you use can dramatically influence the extent of photobleaching.

  • Confocal vs. Widefield: While confocal microscopy provides excellent optical sectioning, the point-scanning nature can expose the focal plane to high light doses. Spinning disk confocal systems can be gentler on samples for live-cell imaging compared to laser scanning confocals.[14]

  • Light-Sheet Fluorescence Microscopy (LSFM): This technique illuminates the sample from the side with a thin sheet of light, exposing only the focal plane being imaged. This significantly reduces overall light exposure and is considered one of the most phototoxicity-friendly methods.[3][14]

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: For imaging processes at or near the cell membrane, TIRF is an excellent choice as it limits excitation to a very thin layer (typically <100 nm) at the coverslip-sample interface, minimizing background and phototoxicity to the rest of the cell.[14]

Strategy 2: Protocol for Preparing an Antifade Mounting Medium for Fixed Cells

This protocol describes the preparation of a common glycerol-based antifade medium.

Materials:

  • p-Phenylenediamine (PPD) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 8.5-9.0

  • pH meter and calibration standards

Step-by-Step Protocol:

  • Prepare a 10x stock solution of PBS at pH 8.5-9.0.

  • To create the final mounting medium, combine 1 part 10x PBS with 9 parts glycerol.

  • Dissolve the antifade agent (e.g., PPD at 0.1% or DABCO at 2.5%) into the glycerol/PBS mixture. This may require gentle warming and stirring.

  • Verify the final pH of the solution is between 8.5 and 9.0.

  • Store the antifade medium in small aliquots at -20°C, protected from light.

Note: PPD is toxic and can darken upon exposure to light and air. Handle with appropriate safety precautions.[13] Some antifade agents may not be compatible with all fluorophores; for instance, PPD can react with cyanine dyes.[12][13]

Data Presentation: Comparing Antifade Reagent Efficacy

The following table summarizes the performance of various antifade reagents on common fluorophores, illustrating the importance of selecting the appropriate reagent for your experimental setup.

Antifade ReagentFluorophoreHalf-life in 90% Glycerol (seconds)Half-life with Antifade (seconds)Reference
VectashieldFluorescein996[15]
VectashieldTetramethylrhodamine7330[15]
VectashieldCoumarin25106[15]

Visualizing the Workflow: A Logical Approach to Minimizing Photobleaching

The following diagram outlines a systematic workflow for troubleshooting and minimizing photobleaching in your experiments with 7-Fluoroquinolin-8-ol.

Photobleaching_Mitigation_Workflow Start Start: Photobleaching Observed Optimize_Illumination Optimize Illumination Settings Start->Optimize_Illumination Reduce_Intensity Reduce Light Intensity (Lowest possible SNR) Optimize_Illumination->Reduce_Intensity Shorten_Exposure Shorten Exposure Time Optimize_Illumination->Shorten_Exposure Use_ND_Filters Use ND Filters Optimize_Illumination->Use_ND_Filters Refine_Protocol Refine Experimental Protocol Reduce_Intensity->Refine_Protocol Shorten_Exposure->Refine_Protocol Use_ND_Filters->Refine_Protocol Minimize_Overhead Minimize 'Illumination Overhead' Refine_Protocol->Minimize_Overhead Reduce_Frequency Reduce Acquisition Frequency (Time-lapse) Refine_Protocol->Reduce_Frequency Modify_Environment Modify Sample Environment Minimize_Overhead->Modify_Environment Reduce_Frequency->Modify_Environment Antifade_Fixed Use Antifade Mounting Medium (Fixed Cells) Modify_Environment->Antifade_Fixed Antioxidants_Live Add Antioxidants (Live Cells) Modify_Environment->Antioxidants_Live Oxygen_Scavenging Implement Oxygen Scavenging Modify_Environment->Oxygen_Scavenging Advanced_Methods Consider Advanced Methods Antifade_Fixed->Advanced_Methods Antioxidants_Live->Advanced_Methods Oxygen_Scavenging->Advanced_Methods Change_Modality Change Imaging Modality (e.g., LSFM, TIRF) Advanced_Methods->Change_Modality End Photobleaching Minimized Change_Modality->End

Caption: A systematic workflow for mitigating photobleaching.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved from [Link]

  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). Request PDF. Retrieved from [Link]

  • Photobleaching. (n.d.). Wikipedia. Retrieved from [Link]

  • Ware, S. M., et al. (2019). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Biology, 218(4), 1133-1143.
  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Andor. Retrieved from [Link]

  • Laissue, P. F., et al. (2017). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 50(35), 353001.
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.net. Retrieved from [Link]

  • Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence. (n.d.). SPIE Digital Library. Retrieved from [Link]

  • How to minimize phototoxicity in fluorescence live cell imaging? (2020, February 21). Line A. Retrieved from [Link]

  • Longin, A., et al. (1993). Analysis of antifading reagents for fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840.
  • Mounting Media and Antifade Reagents. (n.d.). SciSpace. Retrieved from [Link]

Sources

Addressing poor cell permeability of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Fluoroquinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of this compound. Our goal is to provide a logical, in-depth framework for troubleshooting these issues, grounded in established scientific principles and field-proven methodologies.

Introduction: Understanding the Permeability Challenge

7-Fluoroquinolin-8-ol and its derivatives are a promising class of compounds with a wide range of potential therapeutic applications, including antimicrobial and anticancer activities.[1][2][3][4] However, a common hurdle in translating in vitro enzymatic activity to whole-cell or in vivo efficacy is poor cell permeability. This guide will walk you through diagnosing the cause of this issue and implementing robust strategies to overcome it.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the likely physicochemical reasons for the poor cell permeability of 7-Fluoroquinolin-8-ol?

A1: The permeability of a small molecule is governed by a balance of its physicochemical properties, primarily its size, lipophilicity, and polarity. For a molecule to passively diffuse across the lipid bilayer of a cell membrane, it must be lipophilic enough to enter the membrane but not so lipophilic that it becomes trapped.[5][6] Key molecular features of 7-Fluoroquinolin-8-ol suggest a potential permeability challenge.

The primary factors influencing its permeability are:

  • The 8-hydroxyl (-OH) group: This group is a potent hydrogen bond donor and acceptor. While crucial for its biological activity (e.g., metal chelation), it significantly increases the molecule's polarity.[3][7] This high polarity makes it difficult for the molecule to leave the aqueous extracellular environment and partition into the hydrophobic lipid membrane.

  • Lipophilicity (log P): Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (log P), is a critical determinant of membrane permeability.[8][9] While specific experimental values for 7-Fluoroquinolin-8-ol can vary, the polar hydroxyl group tends to lower the log P value, pushing it out of the optimal range for passive diffusion.

  • Molecular Flexibility and Conformation: Molecules that can form internal hydrogen bonds may mask their polar groups in a nonpolar environment, enhancing permeability. The conformational flexibility of the quinoline scaffold and its substituents plays a role in this adaptive process.[5]

Below is a summary of the key physicochemical properties that must be considered.

PropertyInfluence on Cell PermeabilityTypical Target Range for Oral DrugsEstimated Value/Consideration for 7-Fluoroquinolin-8-ol
Molecular Weight (MW) Smaller molecules generally diffuse more easily.[10][11]< 500 Da~163 g/mol (Favorable)
Lipophilicity (log P) Determines partitioning into the lipid membrane. Too low or too high can limit permeability.[9]1 - 5Likely on the lower end due to the -OH group. (e.g., 6-Fluoroquinolin-8-amine has a calculated XLogP3 of 1.9[12])
Hydrogen Bond Donors (HBD) High numbers increase polarity and reduce permeability.[5]≤ 51 (from the -OH group) (Favorable)
Hydrogen Bond Acceptors (HBA) High numbers increase polarity and reduce permeability.≤ 102 (from the quinoline nitrogen and the -OH oxygen) (Favorable)
Polar Surface Area (PSA) Represents the surface sum over all polar atoms; correlates with hydrogen bonding potential.< 140 Ų~33 Ų (Favorable)

Expert Analysis: Despite meeting most of the criteria of Lipinski's Rule of 5, the strategic placement of the highly polar 8-hydroxyl group is the most probable cause of poor passive diffusion. This single feature can dominate the molecule's interaction with the cell membrane, presenting a significant energy barrier for partitioning into the lipid core.

Q2: How can I accurately measure the cell permeability of 7-Fluoroquinolin-8-ol in my lab?

A2: Before attempting to improve permeability, it is crucial to obtain a reliable quantitative measurement. The two most common and industry-accepted in vitro models for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[13][14]

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion only. A synthetic membrane coated with lipids separates a donor and acceptor well. It is excellent for initial screening to determine if a compound has inherent issues with passive transcellular transport.[14]

  • Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption.[15] It uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express functional efflux transporters (like P-glycoprotein), thus modeling both passive diffusion and active transport phenomena.[14][16]

A bidirectional Caco-2 assay is highly recommended as it can distinguish between poor passive uptake and active efflux, which is a common issue for quinoline-based compounds.

This protocol provides a framework for assessing the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 24-well format, 0.4 µm pore size).

    • Culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter (e.g., EVOM3™).[17][18] TEER values should be consistent and above a pre-determined threshold for your lab (typically >250 Ω·cm²).

    • Alternatively, measure the permeability of a paracellular marker like Lucifer Yellow; low permeability indicates a tight monolayer.

  • Permeability Measurement (A→B and B→A):

    • Wash the Caco-2 monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For Apical-to-Basolateral (A→B) transport: Add the test compound (7-Fluoroquinolin-8-ol) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For Basolateral-to-Apical (B→A) transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Include control compounds: a high-permeability control (e.g., caffeine) and a low-permeability control (e.g., mannitol).[19]

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Differentiation) seed->culture teer Measure TEER to confirm monolayer integrity culture->teer add_cpd Add Compound to Apical (A) or Basolateral (B) chambers teer->add_cpd incubate Incubate at 37°C (e.g., 2 hours) add_cpd->incubate sample Collect samples from Donor and Receiver chambers incubate->sample lcms Quantify compound concentration (LC-MS/MS) sample->lcms calc Calculate Papp (A→B, B→A) and Efflux Ratio (ER) lcms->calc interpret Interpret Permeability Profile calc->interpret

Fig 1. Experimental workflow for a bidirectional Caco-2 permeability assay.
Q3: My Caco-2 assay shows low A→B permeability for 7-Fluoroquinolin-8-ol. What does this mean and what are my next steps?

A3: Low A→B permeability is the quantitative confirmation of your problem. The next step is to diagnose the root cause using the data from your bidirectional assay. The efflux ratio (ER) is the key.

Efflux Ratio (ER)Papp (A→B)Likely CauseNext Steps
ER < 2 Low (<1 x 10⁻⁶ cm/s)Poor Passive Permeability. The molecule cannot efficiently enter the cell membrane.Focus on chemical modification (Prodrugs) or advanced formulation strategies (Nanoformulation).
ER > 2 Low (<1 x 10⁻⁶ cm/s)Active Efflux. The molecule enters the cell but is actively pumped out by transporters like P-gp.Confirm efflux transporter involvement. Consider co-dosing with an inhibitor or structural modifications to avoid transporter recognition.
ER < 2 Moderate to High (>5 x 10⁻⁶ cm/s)Good Permeability. The compound is not limited by permeability.Re-evaluate other factors if cell-based activity is still low (e.g., metabolism, target engagement).

Troubleshooting Workflow:

If you suspect active efflux (ER > 2), you must validate this hypothesis.

  • Protocol Modification - Efflux Inhibition: Repeat the bidirectional Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil for P-gp).

  • Interpretation: If the Papp (A→B) value significantly increases and the ER value decreases to ~1 in the presence of the inhibitor, you have confirmed that 7-Fluoroquinolin-8-ol is a substrate of that efflux transporter.

Troubleshooting_Flowchart start Low Papp (A→B) Permeability Observed check_er Calculate Efflux Ratio (ER) ER = Papp (B→A) / Papp (A→B) start->check_er efflux Hypothesis: Active Efflux (ER > 2) check_er->efflux ER > 2 passive Hypothesis: Poor Passive Diffusion (ER < 2) check_er->passive ER < 2 run_inhibitor Run Caco-2 assay with efflux inhibitor (e.g., Verapamil) efflux->run_inhibitor solution_passive Solution Path: - Prodrug Strategy - Nanoformulation passive->solution_passive check_papp_again Does Papp (A→B) increase and ER decrease to ~1? run_inhibitor->check_papp_again confirm_efflux Conclusion: Compound is an Efflux Substrate check_papp_again->confirm_efflux Yes reject_efflux Conclusion: Efflux is not the primary issue. Re-evaluate. check_papp_again->reject_efflux No

Fig 2. Troubleshooting flowchart for low Caco-2 permeability results.
Q4: How can I use a prodrug strategy to improve the permeability of 7-Fluoroquinolin-8-ol?

A4: The prodrug approach is a powerful and highly effective strategy for overcoming permeability issues caused by polar functional groups.[20][21] A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[22][23]

For 7-Fluoroquinolin-8-ol, the 8-hydroxyl group is the ideal target for modification. By masking this polar group with a temporary, lipophilic promoiety, you can dramatically increase the molecule's ability to cross the cell membrane. An ester prodrug is the most common and logical choice.

Mechanism:

  • Masking: The polar -OH group is converted to a less polar, more lipophilic ester.

  • Permeation: The modified, more lipophilic prodrug now readily partitions into and diffuses across the cell membrane.

  • Activation: Once inside the cell, ubiquitous intracellular esterase enzymes rapidly cleave the ester bond, regenerating the original 8-hydroxyl group and releasing the active 7-Fluoroquinolin-8-ol at its site of action.

Prodrug_Mechanism cluster_outside Extracellular Space (Aqueous) cluster_membrane Cell Membrane (Lipid Bilayer) cluster_inside Intracellular Space (Aqueous) Prodrug Prodrug (Lipophilic, Masked -OH) Transport Passive Diffusion Prodrug->Transport Enters Membrane Prodrug_in Prodrug Transport->Prodrug_in Exits Membrane Enzyme Intracellular Esterases Prodrug_in->Enzyme Cleavage ActiveDrug Active Drug (7-Fluoroquinolin-8-ol, -OH regenerated) Enzyme->ActiveDrug Release

Fig 3. Conceptual mechanism of an ester prodrug strategy for intracellular delivery.

Suggested Promoieties: Simple alkyl esters (e.g., acetate, pivalate) or amino acid esters can be effective. The choice of promoiety can be optimized to balance permeability enhancement with the rate of enzymatic cleavage.

Q5: Are there formulation-based strategies, like nanoformulation, that can help?

A5: Yes. If chemical modification is not feasible or desired, formulation-based approaches can provide an alternative path to improving cellular delivery. Nanoformulation encapsulates the active compound in a carrier system with dimensions on the nanometer scale.[24]

These nanocarriers can enhance permeability through several mechanisms:

  • Protecting the Drug: Encapsulation can protect the drug from degradation or premature metabolism.

  • Altering the Uptake Pathway: Instead of relying on passive diffusion, nanoparticles are often taken up by cells through endocytotic pathways.[25][26] This can bypass efflux pumps and overcome inherent low passive permeability.

  • Improving Solubility: For compounds that are also poorly soluble, nanonization increases the surface area, which can enhance the dissolution rate.[24][27]

Common Nanocarrier Systems:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

  • Solid Lipid Nanoparticles (SLNs): Composed of a solid lipid core, offering good stability and the potential for controlled release.[25]

  • Polymeric Nanoparticles: Made from biodegradable polymers, allowing for tunable drug release and surface modification for targeting.

Nano_Uptake Receptor Receptor Endosome Endosome Endocytosis Endocytosis NP Nanoparticle (Drug Encapsulated) NP->Receptor Binding Release Drug Release (e.g., pH change) Target Intracellular Target

Fig 4. Simplified schematic of nanoparticle uptake via endocytosis.

This approach is particularly useful when a compound faces multiple barriers, such as both poor solubility and poor permeability (a common characteristic of BCS Class IV drugs).[25]

References

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  • Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • AQA A-Level Biology. Factors that affect the permeability of the cell surface membrane. AQA. Available at: [Link]

  • N'Da, D. (2014). Permeation enhancers in transdermal drug delivery: benefits and limitations. Therapeutic Delivery. Available at: [Link]

  • QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology Questions. Available at: [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Sarker, M. A., & Nagella, S. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • MDPI. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. Available at: [Link]

  • Morrow, D. I. J., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]

  • Lin, R., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. Available at: [Link]

  • Tylee, C., et al. (2022). An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. Pharmaceutics. Available at: [Link]

  • Sahu, A., et al. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics. Available at: [Link]

  • Quora. (2017). What are the factors that affect membrane permeability? Quora. Available at: [Link]

  • Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Cram.com. Available at: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Measuring Permeability. In Regulation of Endothelial Barrier Function. Available at: [Link]

  • IIP Series. (n.d.). Nanotechnology Based Approaches for Enhancing Bioavailability of Poorly Soluble Drugs. IIP Series. Available at: [Link]

  • ResearchGate. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Nanotechnology in Drug Delivery: A Focus on Poorly Soluble Drugs. Drug Design, Development and Therapy. Available at: [Link]

  • Dr. Oracle. (2025). What approach can improve solubility and bioavailability of poorly soluble drugs, such as anticancer medications like paclitaxel? Dr. Oracle. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Available at: [Link]

  • ResearchGate. (n.d.). Nanoformulation strategies for improving intestinal permeability of drugs. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Alshehri, A. A., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules. Available at: [Link]

  • de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Semantic Scholar. (2025). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

  • Karaman, R. (2019). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • Kumar, A., et al. (2020). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry. Available at: [Link]

  • Andrić, F., et al. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Compounds' (#44) lipophilicity and drug-like properties represented as... ResearchGate. Available at: [Link]

  • Blondeau, J. M. (2004). Fluoroquinolones: mechanism of action, classification, and development of resistance. Survey of Ophthalmology. Available at: [Link]

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  • He, Y., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Tsinarakis, C., et al. (2020). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Expert Opinion on Drug Discovery. Available at: [Link]

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Strategies to enhance the selectivity of 7-Fluoroquinolin-8-ol for specific metal ions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Fluoroquinolin-8-ol and its derivatives. This guide is designed to provide in-depth, field-proven insights into strategies for enhancing the selectivity of this versatile chelator for specific metal ions. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is 7-Fluoroquinolin-8-ol a promising scaffold for selective metal ion sensing?

A1: The 7-Fluoroquinolin-8-ol scaffold is built upon the classic 8-hydroxyquinoline (8-HQ) structure, which is renowned for its metal-chelating capabilities.[1] The core of its function lies in the arrangement of the hydroxyl group at the C-8 position and the nitrogen atom at the C-1 position. Upon deprotonation of the hydroxyl group, these two atoms act as a bidentate ligand, forming a stable five-membered ring with a metal ion.[1] This chelation event is often accompanied by a significant increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2]

The fluorine atom at the C-7 position is a critical modification. As a highly electronegative atom, it acts as an electron-withdrawing group, which modulates the electron density of the chelating oxygen and nitrogen atoms. This electronic tuning is the primary reason for its potential to achieve higher selectivity compared to the parent 8-HQ molecule. By altering the ligand's electronic properties, we can fine-tune its affinity for different metal ions, which have varying electronic requirements for coordination.

Q2: What is the fundamental principle behind tuning selectivity?

A2: The selectivity of a chelator like 7-Fluoroquinolin-8-ol is governed by the stability of the complex it forms with different metal ions. This stability is quantified by the stability constant (log β) or formation constant (log K) .[3][4] A higher log K value signifies a stronger, more stable complex.[4] To enhance selectivity for a target metal ion (M_target) over an interfering ion (M_interfering), the goal is to maximize the difference between their respective stability constants: Δ(log K) = log K(M_target) - log K(M_interfering).

This is achieved by strategically modifying the molecular structure of the quinoline scaffold. Key strategies include:

  • Introducing Functional Groups: Attaching different chemical groups to the quinoline ring can alter its steric and electronic properties.[5]

  • Structural Modifications: Expanding the chelating system from bidentate to tridentate or higher can create a more specific binding pocket that geometrically favors one metal ion over others.

The workflow for developing a more selective sensor is an iterative process of design, synthesis, and characterization.

Selectivity Enhancement Workflow cluster_0 Design & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Validation & Optimization Design 1. Ligand Design (Target Ion Properties) Synthesis 2. Chemical Synthesis (e.g., C-7 Substitution) Design->Synthesis Purification 3. Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Stoichiometry 4. Stoichiometry Determination (Job's Plot) Purification->Stoichiometry Selectivity 5. Selectivity Screening (Fluorescence Titration vs. Ion Panel) Stoichiometry->Selectivity Binding 6. Binding Constant Calculation (log K) Selectivity->Binding Interference 7. Interference Studies (Competitive Binding) Binding->Interference Optimization 8. Optimization (pH, Solvent) Interference->Optimization Refinement 9. Structural Refinement (Iterative Design) Optimization->Refinement Refinement->Design Iterate

Caption: Workflow for Enhancing Metal Ion Selectivity.

Troubleshooting Guides

Issue 1: No or Weak Fluorescence Signal Upon Metal Ion Addition
  • Question: I've added my target metal ion to the 7-Fluoroquinolin-8-ol solution, but I'm not observing the expected fluorescence enhancement. What could be wrong?

  • Answer & Troubleshooting Steps:

    • Confirm Reagent Purity: Impurities in either your synthesized ligand or the metal salt can quench fluorescence. Verify the purity of your compound using NMR and Mass Spectrometry. Ensure you are using high-purity (e.g., 99.99%) metal salts.

    • Check pH of the Solution: The chelating hydroxyl group on the quinoline must be deprotonated to bind the metal ion effectively. If the pH is too acidic, the ligand will be protonated, preventing complex formation. Conversely, at very high pH, metal ions may precipitate as hydroxides.

      • Action: Prepare your solutions in a suitable buffer (e.g., HEPES, Tris) and systematically test a pH range (e.g., 5.0 to 9.0) to find the optimal condition for complex formation.

    • Solvent Polarity and Composition: The fluorescence quantum yield is highly dependent on the solvent environment.

      • Action: Ensure your ligand is fully dissolved. If using a co-solvent system (e.g., DMSO/water or EtOH/water), ensure the proportions are consistent across all experiments.[6] Test different solvent systems to see if the fluorescence response improves.

    • Incorrect Excitation/Emission Wavelengths: While you may have theoretical wavelengths, the actual maxima can shift upon complexation.

      • Action: After adding the metal ion, perform a full excitation-emission matrix (EEM) scan to determine the true optimal excitation and emission wavelengths for the metal-ligand complex.

Issue 2: Fluorescence Quenching Observed Instead of Enhancement
  • Question: My fluorescence signal is decreasing upon adding a metal ion. Is my experiment failing?

  • Answer & Troubleshooting Steps:

    Not necessarily. While CHEF is common, some metal ions are known to be efficient fluorescence quenchers. This is particularly true for transition metals with partially filled d-orbitals, such as Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺.[2][7] The quenching can still be a selective and measurable response.

    • Identify the Quenching Mechanism:

      • Inner Filter Effect (IFE): The metal ion itself might be absorbing light at the excitation or emission wavelength of your fluorophore.[8]

        • Test: Run a UV-Vis absorption spectrum of just the metal ion solution at the concentration used in your experiment. If you see significant absorbance at your working wavelengths, IFE is a likely contributor.

      • Photoinduced Electron Transfer (PET): The metal ion can quench fluorescence by accepting an electron from the excited state of the fluorophore.[2] This is a common mechanism for "turn-off" sensors.

    • Validate the Selectivity of Quenching:

      • Action: Test the quenching response against a panel of different metal ions. If only your target ion (or a small subset) causes significant quenching, you have a selective "turn-off" sensor. This is a valid sensing mechanism.[7]

    • Minimize Non-Specific Quenching:

      • Action: Ensure there are no quenching impurities in your buffer or solvent. Deoxygenate your solutions by bubbling with nitrogen or argon, as dissolved oxygen can sometimes act as a collisional quencher.

Troubleshooting Workflow Start Experiment Start: Add Metal Ion to Ligand Observe Observe Fluorescence Change Start->Observe Enhanced Signal Enhanced Observe->Enhanced Good Quenched Signal Quenched Observe->Quenched Problem? NoChange No / Weak Change Observe->NoChange Problem Enhanced->Quenched Enhanced->NoChange IsQuencher Is Metal a Known Quencher? (e.g., Fe3+, Cu2+) Quenched->IsQuencher CheckPurity Check Reagent Purity NoChange->CheckPurity CheckpH Optimize pH CheckPurity->CheckpH CheckSolvent Check Solvent System CheckpH->CheckSolvent YesQuencher Validate as 'Turn-Off' Sensor IsQuencher->YesQuencher Yes NoQuencher Investigate Impurities / IFE IsQuencher->NoQuencher No

Sources

Technical Support Center: A Troubleshooting Guide for 7-Fluoroquinolin-8-ol Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 7-Fluoroquinolin-8-ol and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just solutions, but also the underlying scientific rationale to empower you to optimize your experiments effectively.

7-Fluoroquinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) family of compounds. A key feature of 8-HQ and its derivatives is their role as chelating agents that often exhibit a significant change in fluorescence upon binding to metal ions.[1][2] The parent 8-HQ molecule is typically weakly fluorescent in aqueous solution, a phenomenon attributed to Excited-State Intramolecular Proton Transfer (ESIPT).[3] This process provides an efficient non-radiative pathway for the molecule to relax to its ground state, effectively quenching fluorescence. Upon chelation with a metal ion, such as Zn²⁺ or Mg²⁺, this ESIPT pathway is inhibited, leading to a "turn-on" fluorescence signal that is the basis for many assays.[3][4]

The fluorine substitution in 7-Fluoroquinolin-8-ol modifies the electronic properties of the quinoline ring, which can enhance the sensitivity and selectivity of ion detection. However, this chemistry also presents unique challenges. This guide will walk you through the most common issues.

Section 1: Reagent Preparation and Handling

Q1: My 7-Fluoroquinolin-8-ol stock solution is cloudy or has precipitated. What should I do?

Plausible Causes:

  • Poor Solubility: 8-hydroxyquinoline and its derivatives are known for having limited solubility in purely aqueous buffers.[5][6] Their hydrophobic aromatic structure makes them more soluble in organic solvents.[6][7]

  • Incorrect Solvent: Attempting to dissolve the compound directly in buffer instead of an organic solvent first.

  • Low Temperature: Storing the stock solution at low temperatures (e.g., 4°C or -20°C) can cause the compound to precipitate out of solution, especially at higher concentrations.

Step-by-Step Troubleshooting Protocol:

  • Initial Dissolution: Always prepare a high-concentration stock solution (e.g., 1-10 mM) in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[3]

  • Gentle Warming: If precipitation is observed in the stock, gently warm the vial to 37°C and vortex thoroughly to redissolve the compound.

  • Working Solution Preparation: To prepare your final working solution, dilute the organic stock solution into your aqueous assay buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized precipitation.

  • Final Concentration Check: Avoid final DMSO concentrations exceeding 1% in your assay, as higher concentrations can be cytotoxic or interfere with biological processes. If solubility issues persist even at low working concentrations (e.g., 1-10 µM), consider evaluating alternative 8-HQ derivatives with modifications designed to improve water solubility.[5]

Scientific Rationale: The use of a polar aprotic solvent like DMSO is essential to break up the crystal lattice of the solid compound. Subsequent dilution into an aqueous medium must be done carefully to prevent the hydrophobic compound from immediately crashing out of the solution.

Section 2: Fluorescence Signal and Background Issues

Q2: My fluorescence signal is weak or non-existent, even in my positive control.

Plausible Causes:

  • Incorrect Wavelengths: The excitation and emission maxima of 7-Fluoroquinolin-8-ol can shift upon chelation. You may be using the wrong filter set.

  • Presence of Competing Chelators: Your buffer may contain compounds like EDTA or EGTA, which will sequester metal ions and prevent them from binding to your probe.

  • pH Sensitivity: The fluorescence of 8-HQ derivatives can be highly dependent on the pH of the medium.[3]

  • Insufficient Target Ion Concentration: The concentration of the target metal ion in your sample may be below the detection limit of the assay.[3]

Step-by-Step Troubleshooting Protocol:

  • Verify Spectral Properties: Confirm the excitation and emission wavelengths for both the free and metal-bound forms of your specific 7-Fluoroquinolin-8-ol derivative. This information is typically available from the supplier or in the literature. Perform a wavelength scan on your fluorometer if possible.

  • Buffer Composition Review: Scrutinize your buffer recipe. Remove any strong chelating agents. If a chelator is required for other experimental reasons, its concentration and binding affinity relative to your probe must be carefully considered.

  • Optimize pH: Ensure your assay buffer is maintained within the optimal pH range for fluorescence, typically physiological pH (7.0-7.4) for biological applications.[3] Use a robust buffer like HEPES.

  • Titration Experiment: To confirm the probe is functional, perform a simple titration. In a cuvette or microplate well, add your probe at the working concentration to the assay buffer and measure the baseline fluorescence. Then, add increasing concentrations of the target metal ion (e.g., ZnCl₂) and measure the fluorescence at each step. This should result in a dose-dependent increase in signal.

Troubleshooting Decision Workflow

start Low or No Signal check_wavelengths Verify Ex/Em Wavelengths (Free vs. Bound) start->check_wavelengths check_buffer Check Buffer for Chelators (e.g., EDTA, EGTA) check_wavelengths->check_buffer Wavelengths Correct check_ph Confirm Buffer pH is in Optimal Range check_buffer->check_ph No Chelators Present run_titration Run Positive Control Metal Ion Titration check_ph->run_titration pH is Optimal signal_restored Signal Restored run_titration->signal_restored Titration Successful

Caption: Decision tree for troubleshooting low fluorescence signal.

Q3: My background fluorescence (signal in the negative control/blank) is too high.

Plausible Causes:

  • Media Autofluorescence: Many common cell culture media, especially those containing phenol red or riboflavin, are inherently fluorescent and can contribute to high background.

  • Probe Concentration Too High: Using an excessive concentration of the probe can lead to a high background signal from the unbound, weakly fluorescent form.

  • Probe Precipitation: At high concentrations, the probe may form small aggregates or precipitates that scatter light and increase background readings.[8]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.[3]

Step-by-Step Troubleshooting Protocol:

  • Use Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free imaging medium for the final incubation and reading steps.[3]

  • Optimize Probe Concentration: Determine the optimal probe concentration by performing a concentration-response curve. Start with a low concentration (e.g., 0.5-1 µM) and increase it incrementally until you achieve a good signal-to-noise ratio without elevating the background excessively.

  • Implement Wash Steps: In cell-based assays, include one or two gentle wash steps with fresh imaging buffer after loading the cells with the probe to remove any excess, unbound compound from the extracellular space.

  • Prepare Fresh Solutions: Always use freshly prepared buffers from high-purity water and reagents to minimize contamination.[3]

Section 3: Specificity and Interference

Q4: I suspect my signal is coming from an off-target metal ion. How can I check for interference?

Plausible Causes:

  • Broad Chelation Profile: 8-hydroxyquinoline derivatives are known to bind to a variety of divalent and trivalent metal ions, not just the primary target.[2][5] Ions like Cu²⁺, Fe³⁺, and Ni²⁺ are common interferents and can sometimes quench fluorescence rather than enhance it.[4][9]

  • Contamination: Trace metal contamination in your reagents or glassware can lead to false signals.

Step-by-Step Troubleshooting Protocol:

  • Run a Selectivity Panel: Test the fluorescence response of your probe against a panel of physiologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺). Prepare solutions of each ion and compare their effect on the probe's fluorescence to that of your target ion.

  • Use a Specific Chelator: To confirm that the signal is from a specific class of heavy metals, use a selective chelator as a control. For example, N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a high-affinity chelator for heavy metals like Zn²⁺ and Cu²⁺ but has a very low affinity for Ca²⁺ and Mg²⁺.[10] Adding TPEN to your sample should quench the signal if it originates from heavy metals.

  • Use High-Purity Reagents: Utilize metal-free or trace metal-grade reagents and acid-washed glassware to minimize contamination.

Table 1: Common Interfering Ions and Their Effects

IonTypical Effect on 8-HQ DerivativesControl Strategy
Zn²⁺ Strong Fluorescence Enhancement (Turn-On)Primary target for many 8-HQ sensors.[11][12]
Cd²⁺ Fluorescence Enhancement, often interferes with Zn²⁺ sensors.[13]Compare relative signal; may require specific probe design.
Al³⁺ Strong Fluorescence Enhancement.[4]Often requires different pH optimum than divalent metals.
Cu²⁺, Ni²⁺, Co²⁺ Strong Fluorescence Quenching (Turn-Off).[4][9]Can interfere by reducing the signal from the target ion.
Fe³⁺ Strong Fluorescence Quenching.[9]Use iron-specific chelators like deferoxamine as a control.
Ca²⁺, Mg²⁺ Generally weak or no response, but can interfere at high concentrations.[5]Typically present at much higher biological concentrations.

Section 4: Cell-Based Assay Challenges

Q5: I am performing a live-cell imaging experiment and my cells are dying or showing signs of stress.

Plausible Causes:

  • Phototoxicity: During fluorescence microscopy, the excitation light can interact with the probe to generate reactive oxygen species (ROS), which are toxic to cells.[3] This is a common issue with many fluorescent probes.

  • Cytotoxicity of the Probe: At high concentrations or after prolonged incubation, the 8-HQ derivative itself may be toxic to the cells.

  • Solvent Toxicity: If the final concentration of the organic solvent (e.g., DMSO) used to dissolve the probe is too high, it can be toxic.

Step-by-Step Troubleshooting Protocol:

  • Reduce Light Exposure: Minimize the intensity and duration of the excitation light. Use the lowest possible laser power or illumination intensity and the shortest exposure time that still provides a usable signal.

  • Optimize Probe Concentration and Incubation Time: Use the lowest effective concentration of the probe and the shortest incubation time (e.g., 15-30 minutes) necessary to load the cells.[3]

  • Include Antioxidants: Consider adding an antioxidant, such as Trolox or N-acetylcysteine, to the imaging medium to help quench ROS and reduce phototoxicity.

  • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxicity threshold of your probe and the solvent under your experimental conditions.

General Workflow for a Cell-Based Fluorescence Assay

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition prep_cells 1. Seed & Culture Cells prep_reagents 2. Prepare Probe Stock & Working Solutions prep_cells->prep_reagents load_probe 3. Load Cells with Probe (e.g., 30 min @ 37°C) prep_reagents->load_probe wash_cells 4. Wash to Remove Excess Probe load_probe->wash_cells add_stimulus 5. Add Experimental Treatment/Stimulus wash_cells->add_stimulus acquire_image 6. Acquire Fluorescence (Microscope/Plate Reader) add_stimulus->acquire_image analyze_data 7. Analyze Data (Quantify Intensity) acquire_image->analyze_data

Caption: Standardized workflow for metal ion detection in live cells.

References

  • Tan, Y., et al. (2012). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2023). Current trends in the detection and removal of heavy metal ions using functional materials. Journal of Materials Chemistry A. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. Retrieved from [Link]

  • Chen, C., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. MDPI. Retrieved from [Link]

  • Shapiro, A. B., et al. (2020). How does the influence of metal ions on the fluorescence intensity of a compound? ResearchGate. Retrieved from [Link]

  • Roy, B., et al. (2009). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. ResearchGate. Retrieved from [Link]

  • Sun, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Retrieved from [Link]

  • Narayanaswamy, R., & Sevilla, F. (1988). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Chemistry. Retrieved from [Link]

  • Kim, H. J., et al. (2018). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. PubMed. Retrieved from [Link]

  • Kim, H. J., et al. (2019). Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical applications. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 7-Fluoro-8-methyl-quinolin-3-ol. Retrieved from [Link]

  • Xue, L., et al. (2012). Quinoline-Based Fluorescence Sensors. ResearchGate. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Retrieved from [Link]

  • Tuntarawongsa, S., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. PubMed. Retrieved from [Link]

  • de Oliveira, C. H. S., et al. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Retrieved from [Link]

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. Retrieved from [Link]

  • Solubility of Things. (n.d.). Clioquinol. Retrieved from [Link]

  • Kumar, M., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • Saeloh, D., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Kim, J., et al. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]

  • Honorato, L., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Handling of 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 8-hydroxyquinoline (8-HQ) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this versatile class of compounds. Our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of working with 8-hydroxyquinolines, ensuring the integrity and success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the synthesis, handling, and properties of 8-hydroxyquinolines.

Synthesis

Q1: What are the most common methods for synthesizing the 8-hydroxyquinoline core structure?

A1: The most prevalent methods for constructing the 8-hydroxyquinoline scaffold are the Skraup and Friedländer syntheses.[1][2] The Skraup synthesis involves the reaction of an aromatic amine, such as o-aminophenol, with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5] The Friedländer synthesis, on the other hand, is a condensation reaction between a substituted o-aminobenzaldehyde or o-aminoacetophenone and a compound containing a reactive α-methylene group.[1][2]

Q2: I'm observing a low yield and significant tar formation in my Skraup synthesis. What is the likely cause and how can I mitigate it?

A2: The Skraup synthesis is notoriously exothermic and can lead to polymerization and tar formation if not properly controlled.[4] The strong acidic conditions can catalyze the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[4][6] To minimize this, it is crucial to control the reaction temperature, often by slow and careful addition of reagents and utilizing an ice bath, especially during the initial stages.[4] Using a milder Lewis acid catalyst in place of a strong Brønsted acid can also sometimes reduce tar formation.[6]

Q3: My Combes synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: When using an unsymmetrical β-diketone in the Combes synthesis, the formation of regioisomers is a common challenge.[7] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[8] To control the outcome, you can try adding the carbonyl compound slowly to the reaction mixture to manage its concentration and minimize side reactions.[7] Additionally, a systematic variation of the acid catalyst, solvent, and temperature can help identify conditions that favor the formation of the desired isomer.[6]

Handling and Storage

Q4: What are the recommended storage conditions for 8-hydroxyquinoline?

A4: 8-hydroxyquinoline should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[9][10][11] Exposure to light can cause the compound to darken and decompose.[11][12] It is advisable to store it in a refrigerator.[9]

Q5: What personal protective equipment (PPE) should be worn when handling 8-hydroxyquinoline?

A5: When handling 8-hydroxyquinoline, it is essential to wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[4][10][13] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9][11]

Q6: How should I handle a spill of 8-hydroxyquinoline?

A6: In the event of a small spill, first, eliminate all sources of ignition.[9] Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[9] Use absorbent paper dampened with the same ethanol solution to clean up any remaining material.[9] Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal.[9] The contaminated area should then be washed with the ethanol solution followed by soap and water.[9]

Properties and Stability

Q7: Why is 8-hydroxyquinoline a good metal chelator?

A7: 8-hydroxyquinoline is an excellent metal chelator due to the presence of a hydroxyl group at the 8th position, which is in close proximity to the nitrogen atom in the pyridine ring.[1][14] This arrangement allows it to form stable five-membered chelate rings with a wide variety of metal ions by displacing the hydrogen of the hydroxyl group and coordinating with both the oxygen and nitrogen atoms.[1][14][15]

Q8: What happens to 8-hydroxyquinoline upon exposure to light?

A8: 8-hydroxyquinoline is sensitive to light and will darken and decompose upon exposure.[11][12] This photodegradation can lead to the formation of impurities and a decrease in the purity of the compound. Therefore, it is crucial to store it in light-resistant containers.[9][10]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and handling of 8-hydroxyquinolines.

Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low to no yield in Skraup synthesis - Insufficiently strong acid to dehydrate glycerol to acrolein.- Reaction temperature is too low, preventing cyclization.- Inefficient oxidizing agent or insufficient amount.- Ensure the use of concentrated sulfuric acid.- Carefully control the exothermic reaction; gentle heating may be required after the initial exotherm subsides to drive the reaction to completion.[7][16]- Use an effective oxidizing agent like o-nitrophenol or arsenic acid in sufficient quantity.[4]
Formation of a thick, intractable tar in the Doebner-von Miller reaction Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material is a major side reaction.[6]- Employ a biphasic solvent system (e.g., aqueous acid with toluene) to sequester the carbonyl compound in the organic phase, reducing polymerization.[6]- Slowly add the carbonyl compound to the reaction mixture to maintain a low concentration.[7]- Optimize the acid concentration and type; consider milder Lewis acids.[6]
Product is contaminated with dihydroquinoline impurities Incomplete oxidation of the dihydroquinoline intermediate in the final step of the Skraup or Doebner-von Miller synthesis.[6]- Ensure a stoichiometric excess of the oxidizing agent is used.- Monitor the reaction by TLC or GC-MS for the disappearance of the dihydroquinoline intermediate.[6]- If dihydroquinoline is present in the final product, consider a post-reaction oxidation step with an appropriate oxidizing agent like manganese dioxide (MnO₂).[6]
Difficulty in purifying the final 8-hydroxyquinoline product - Presence of polymeric byproducts and tars.- Co-precipitation of starting materials or intermediates.- For purification after a modified Skraup synthesis, a method involves concentrating the reaction solution, dissolving the residue in water, and adjusting the pH to 3.7-3.9 to precipitate the polymer, which can then be filtered off.[17]- The crude 8-hydroxyquinoline can then be precipitated by adjusting the filtrate's pH to 7.1.[17]- Recrystallization from a suitable solvent like methanol or ethanol is a common final purification step.[17][18] Another method involves dissolving the crude product in a chloralkane solvent, cooling to crystallize impurities, filtering, and then concentrating the filtrate to obtain the purified product.[19][20]
Handling and Stability Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
8-hydroxyquinoline powder has darkened over time. Exposure to light and/or air.- Store the compound in an amber or opaque, tightly sealed container.[9][10]- Store in a refrigerator to slow down decomposition.[9]- For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results in metal chelation experiments. - Impurities in the 8-hydroxyquinoline.- Presence of competing metal ions in the solvent or glassware.- Ensure the use of high-purity 8-hydroxyquinoline; repurify if necessary.- Use high-purity solvents and acid-wash all glassware to remove trace metal contaminants.
The compound is causing skin or eye irritation. Direct contact with the skin or eyes. 8-Hydroxyquinoline is an irritant.[9]- Always handle the compound in a well-ventilated area or a fume hood.[13][21]- Wear appropriate PPE, including gloves and safety glasses.[10][13]- In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[13][22]

III. Experimental Protocols and Diagrams

Protocol 1: Purification of Crude 8-Hydroxyquinoline

This protocol is adapted from a patented method for purifying the reaction mixture from a modified Skraup synthesis.[17]

Step-by-Step Methodology:

  • Solvent Removal: Concentrate the crude reaction solution under reduced pressure to remove the solvent.

  • Polymer Precipitation:

    • Add water to the residue (1-2 times the mass of the 8-hydroxyquinoline in the reaction solution).

    • Stir to dissolve the solids.

    • At 25-30°C, slowly add a 30-40% aqueous sodium hydroxide solution dropwise to adjust the pH of the system to 3.7-3.9.

    • Once a solid (polymer) precipitates, continue stirring for 20-30 minutes.

    • Filter the mixture to remove the precipitated polymer. Retain the filtrate.

  • Crude Product Precipitation:

    • To the filtrate, add a 30-40% aqueous sodium hydroxide solution dropwise to adjust the pH to approximately 7.1.

    • Filter the resulting precipitate to collect the crude 8-hydroxyquinoline.

  • Recrystallization:

    • Add methanol to the crude 8-hydroxyquinoline (1-1.5 times the mass of the crude product).

    • Heat to 50°C and stir until dissolved.

    • Cool the solution to 30°C and continue stirring for 30 minutes.

    • Filter the solution to collect the purified 8-hydroxyquinoline crystals.

Diagrams

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification o_aminophenol o-Aminophenol dehydration Dehydration of Glycerol to Acrolein o_aminophenol->dehydration glycerol Glycerol glycerol->dehydration h2so4 H₂SO₄ h2so4->dehydration Catalyst oxidant Oxidizing Agent (e.g., o-Nitrophenol) oxidation Oxidation oxidant->oxidation Oxidant addition Conjugate Addition dehydration->addition cyclization Cyclization & Dehydration addition->cyclization cyclization->oxidation neutralization Neutralization & Polymer Precipitation oxidation->neutralization precipitation Product Precipitation neutralization->precipitation recrystallization Recrystallization precipitation->recrystallization product Purified 8-Hydroxyquinoline recrystallization->product

Caption: Workflow for the Skraup Synthesis of 8-Hydroxyquinoline.

Handling_Safety_Flowchart start Handling 8-Hydroxyquinoline assess_risk Assess Risks: - Irritant - Light Sensitive - Dust Explosion Hazard start->assess_risk ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if dusty) assess_risk->ppe handling_env Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->handling_env storage Store Properly: - Cool, Dry, Dark Place - Tightly Sealed Container handling_env->storage spill_procedure Spill Occurs handling_env->spill_procedure disposal Dispose of Waste Properly storage->disposal spill_steps Follow Spill Protocol: 1. Remove Ignition Sources 2. Dampen with Ethanol 3. Collect in Labeled Container 4. Decontaminate Area spill_procedure->spill_steps Yes spill_procedure->disposal No spill_steps->disposal end Safe Handling Complete disposal->end

Caption: Safety flowchart for handling 8-hydroxyquinoline.

IV. References

  • 8-Hydroxyquinoline - SAFETY DATA SHEET. (2025-07-28). Retrieved from [https://www.carlroth.com/medias/SDB-2557-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMDk1NjZ8YXBwbGljYXRpb24vcGRmfGg2Mi9oYjkvOTM4ODQ5OTg2OTcyNi5wZGY MzE2YjQzMzQ2NmY4YjI5ZDY3YjEwMjA3M2U3M2QxZmMzZTEzM2YxYmYxYjYwYjEwZmMxYjYxYjYxYjYxYjY]([Link] MzE2YjQzMzQ2NmY4YjI5ZDY3YjEwMjA3M2U3M2QxZmMzZTEzM2YxYmYxYjYwYjEwZmMxYjYxYjYxYjY)

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). RSC Advances. Retrieved from [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH. (n.d.). Retrieved from [Link]

  • 8-HYDROXYQUINOLINE EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.). Retrieved from

  • Preparation and purification of 8-hydroxyquinoline metal complexes - ResearchGate. (n.d.). Retrieved from [Link]

  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.). Retrieved from

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]

  • CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.). Retrieved from

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Hydroxyquinoline Uses, Structure & Synthesis - Lesson - Study.com. (n.d.). Retrieved from [Link]

  • Hydroxyquinolines as Iron Chelators - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC - NIH. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS. (2013-04-05). Retrieved from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • Material Safety Data Sheet 8-Hydroxyquinoline Section 1 - The Lab Depot. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025-08-06). Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (2025-08-10). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • 8 – HYDROXY QUINOLINE - Techno PharmChem. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective | Request PDF. (n.d.). Retrieved from [Link]

Sources

Optimizing storage conditions for long-term stability of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Fluoroquinolin-8-ol

Optimizing Storage Conditions for Long-Term Stability

Welcome to the technical support guide for 7-Fluoroquinolin-8-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and integrity of this compound in your research. Inconsistent results can often be traced back to compromised reagents. This guide is designed to empower you to proactively manage the stability of 7-Fluoroquinolin-8-ol, troubleshoot common issues, and validate your own storage protocols.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common inquiries regarding the handling and storage of 7-Fluoroquinolin-8-ol.

Q1: What are the ideal long-term storage conditions for solid (powder) 7-Fluoroquinolin-8-ol?

For maximum long-term stability, solid 7-Fluoroquinolin-8-ol should be stored at 2-8°C , protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Causality Explained:

    • Temperature (2-8°C): Lower temperatures reduce the rate of all chemical degradation reactions.[1][2] While some compounds are stable at controlled room temperature, refrigeration is a prudent measure for long-term storage to minimize any potential for slow degradation.[3]

    • Light Protection (Amber Vial/Opaque Container): Quinoline and its derivatives are often light-sensitive.[2][4] The quinoline ring can absorb UV and visible light, leading to photodegradation, which is often observed as a color change to yellow or brown.[2]

    • Inert Atmosphere (Argon/Nitrogen): The 8-hydroxyquinoline scaffold contains a phenolic hydroxyl group, which is susceptible to oxidation.[5] Displacing atmospheric oxygen with an inert gas minimizes oxidative degradation pathways.

    • Tightly Sealed Container: This prevents moisture absorption from the atmosphere, which can cake the powder and potentially accelerate hydrolytic degradation depending on the compound's specific properties.[4][6]

Q2: I need to make a stock solution. How should I store it?

The stability of 7-Fluoroquinolin-8-ol in solution is significantly lower than in its solid state and is highly dependent on the solvent and pH.

  • For Short-Term Storage (1-2 weeks): Store solutions at 2-8°C in a tightly capped amber vial. Before use, allow the solution to come to room temperature and vortex gently to ensure homogeneity.

  • For Long-Term Storage (>2 weeks): It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, Ethanol). The presence of water or impurities can initiate degradation.

Q3: What are the most common visual signs of degradation?

The primary sign of degradation for quinolinol compounds is a change in color .[2] If your initially off-white or pale-yellow solid or colorless solution turns distinctly yellow or brown , it is a strong indicator of oxidation or photodegradation.[2] Other signs may include the appearance of cloudiness or precipitation in a solution that was previously clear.

Q4: My compound is only used in a plate-based assay. Is it really that sensitive?

Yes. While the total time of an experiment may be short, the conditions can be harsh. During assay preparation and incubation, the compound is often in a dilute aqueous buffer, exposed to light and atmospheric oxygen, and held at elevated temperatures (e.g., 37°C). If the compound is unstable under these conditions, its effective concentration will decrease over the course of the experiment, leading to unreliable and non-reproducible results. This underscores the importance of starting with a properly stored, high-purity stock.

Section 2: Troubleshooting Guide - Diagnosing Stability Issues

This guide provides a systematic approach to identifying and resolving common problems related to the stability of 7-Fluoroquinolin-8-ol.

Logical Flow for Troubleshooting

G problem Problem Observed: Inconsistent Assay Results, Loss of Potency, or Visual Degradation check_solid Inspect Solid Compound: - Color Change? - Stored Correctly? problem->check_solid check_solution Inspect Stock Solution: - Age? - Color Change? - Storage Temp? - Freeze-Thaw Cycles? problem->check_solution outcome_solid Root Cause: Solid Compound Degradation check_solid->outcome_solid Yes, degraded hplc_analysis Perform Purity Analysis (e.g., HPLC) check_solution->hplc_analysis No obvious issues outcome_solution Root Cause: Stock Solution Degradation check_solution->outcome_solution Yes, degraded hplc_analysis->outcome_solution Purity <95% or new peaks found outcome_assay Root Cause: In-Assay Instability hplc_analysis->outcome_assay Purity OK, suspect in-use instability action_solid Action: - Discard and Reorder - Implement Strict Storage (Cool, Dark, Dry, Inert Gas) outcome_solid->action_solid action_solution Action: - Prepare Fresh Stock Solution - Aliquot for Storage - Re-qualify Purity outcome_solution->action_solution action_assay Action: - Minimize Light/Temp Exposure - Include In-Assay Controls - Consider Formulation Changes outcome_assay->action_assay

Caption: Troubleshooting workflow for stability issues.

Scenario 1: My solid 7-Fluoroquinolin-8-ol has changed color.

  • Observation: The powder, which was initially off-white, is now yellow or tan.

  • Probable Cause: This is a classic sign of oxidation and/or photodegradation.[2] The compound has been exposed to oxygen and/or light for a prolonged period.

  • Recommended Action:

    • Do Not Use: The purity of the compound is compromised. Using it will lead to inaccurate results.

    • Discard and Replace: Dispose of the material according to your institution's safety guidelines.

    • Implement Correct Storage: Ensure the new batch is stored immediately under the recommended conditions (see FAQ Q1). Use an opaque container inside a sealed bag flushed with an inert gas and store in a refrigerator.

Scenario 2: I'm seeing a progressive loss of potency in my experiments.

  • Observation: Assays performed this week show a weaker effect (e.g., higher IC50) than assays performed a month ago using the same stock solution.

  • Probable Cause: The compound is degrading in your stock solution. This is a common issue for solutions stored for extended periods, especially at 4°C or with repeated freeze-thaw cycles.[2][7]

  • Recommended Action:

    • Prepare a Fresh Stock Solution: Make a new stock from the solid material (assuming it has been stored correctly).

    • Perform a Bridging Experiment: Directly compare the activity of the newly prepared stock with the old stock in the same assay. This will confirm if solution degradation was the cause.

    • Aliquot and Freeze: For future use, aliquot the new stock solution into single-use volumes and store at -80°C to prevent degradation from both time and freeze-thaw cycles.

Scenario 3: My HPLC analysis shows new impurity peaks.

  • Observation: When running a quality control check on your stock solution via HPLC, you observe a decrease in the area of the main peak and the appearance of one or more new peaks that were not present initially.

  • Probable Cause: These new peaks are degradation products. Their appearance confirms the instability of the compound under your current storage conditions.

  • Recommended Action:

    • Quantify Purity: Determine the current purity of your stock by calculating the peak area percentage. If it has dropped significantly (e.g., below 95%), the solution should be discarded.

    • Investigate the Cause: Review the storage history of the solution. Was it exposed to light? Left at room temperature? Subjected to many freeze-thaw cycles?

    • Consider a Forced Degradation Study: To proactively understand the compound's liabilities, perform the forced degradation protocol in Section 3. This will help identify if the compound is particularly sensitive to acid, base, light, or oxidation, allowing you to prevent these conditions in the future.

Section 3: Protocols for Stability Assessment

Trustworthy science requires self-validating systems. These protocols allow you to empirically determine the stability of 7-Fluoroquinolin-8-ol under your specific experimental conditions.

Protocol 1: Establishing a Baseline Purity via RP-HPLC

This method allows for the routine monitoring of compound purity. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose.[8]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm, determine lambda max via UV-Vis scan if possible).[8]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 7-Fluoroquinolin-8-ol in a 50:50 mixture of Acetonitrile:Water.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Gradient Elution:

    • Develop a gradient method to ensure separation of the main peak from potential impurities. A typical starting point:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks and calculate the purity based on the relative peak area of the main compound. This chromatogram serves as your "Time Zero" (T0) reference.

Protocol 2: Conducting a Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify its primary stability weaknesses.[2]

  • Preparation: Prepare five separate, identical samples of 7-Fluoroquinolin-8-ol at 0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Include a control sample protected from all stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample.

    • Base Hydrolysis: Add 0.1 M NaOH to one sample.

    • Oxidation: Add 3% H₂O₂ to one sample.

    • Thermal Stress: Incubate one sample at 60°C.

    • Photolytic Stress: Expose one sample to high-intensity UV/visible light (e.g., in a photostability chamber).[2]

  • Incubation: Store the samples under these conditions for a defined period (e.g., 24-48 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the control, using the HPLC method from Protocol 1.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area or the appearance of large new peaks indicates susceptibility to that specific stressor.

Section 4: Data Summaries and Visualizations

Table 1: Summary of Recommended Storage Conditions
Form Condition Temperature Atmosphere Light Duration Rationale
Solid Optimal2-8°CInert Gas (Ar, N₂)Protected (Amber Vial)>1 YearMinimizes all forms of degradation for archival storage.[4][6]
Acceptable15-25°C (RT)StandardProtected (Amber Vial)<6 MonthsSuitable for frequently used working stock, assumes low humidity.[1]
Solution Optimal-80°CTightly SealedProtected (Amber Vial)>6 MonthsAliquoted to prevent freeze-thaw cycles, ensures maximum stability.
Acceptable-20°CTightly SealedProtected (Amber Vial)1-3 MonthsGood for routine use, but -80°C is superior for long-term preservation.
Short-Term2-8°CTightly SealedProtected (Amber Vial)<2 WeeksFor immediate experimental needs only; risk of degradation increases with time.
Table 2: Interpreting Forced Degradation Results
Stress Condition Typical Observation in HPLC Inferred Instability Primary Precautionary Measure
Acid/Base Decrease in main peak, new early or late eluting peaksSusceptible to pH-mediated hydrolysisMaintain solutions at neutral pH; use appropriate buffers.
Oxidation (H₂O₂) Multiple new peaks, significant loss of main peakPhenolic group is easily oxidizedStore under inert gas; avoid peroxide-containing solvents.
Heat (60°C) Moderate decrease in main peak, small new peaksThermally labileStore at recommended cool temperatures (2-8°C).[2]
Light (UV/Vis) Significant decrease in main peak, often with yellowingPhotolabileAlways store and handle in amber vials or protect from light.[2][4]
Conceptual Degradation Pathways

G main 7-Fluoroquinolin-8-ol (Stable Form) photo_prod Photodegradation Products (e.g., Colored Polymers, Ring-Opened Species) main->photo_prod ox_prod Oxidized Products (e.g., Quinones) main->ox_prod hydro_prod Hydrolysis Products main->hydro_prod light Light (Photons) light->main Photodegradation oxygen Oxygen (Atmosphere) oxygen->main Oxidation ph Extreme pH (H+ / OH-) ph->main Hydrolysis temp Heat temp->main Accelerant loss Loss of Biological Activity & Experimental Integrity photo_prod->loss ox_prod->loss hydro_prod->loss

Caption: Key environmental stressors leading to degradation.

References

  • ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics.
  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines.
  • PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8-ol.
  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices.
  • ECHEMI. (n.d.). 8-FLUORO-4-HYDROXYQUINOLINE SDS, 63010-71-9 Safety Data Sheets.
  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines.

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Validation & Comparative

A Comparative Guide to Quinoline-Based Fluorescent Probes: Unveiling the Photophysical Landscape of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can profoundly impact experimental outcomes. Quinoline derivatives, a versatile class of fluorophores, have garnered significant attention for their utility in cellular imaging, metal ion sensing, and as environmental probes.[1][2] This guide provides an in-depth comparison of the fluorescence properties of 7-Fluoroquinolin-8-ol against other notable quinoline-based probes, offering both experimental data and the foundational principles that govern their photophysical behavior.

The Quinoline Scaffold: A Platform for Fluorescent Probe Design

The fluorescence of the parent 8-hydroxyquinoline (8-HQ) molecule is often weak in solution due to a non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT).[3] This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom within the quinoline ring, effectively quenching fluorescence. However, this inherent property also presents a unique opportunity for probe design. Perturbations to the quinoline ring system, through either substitution or metal chelation, can significantly modulate the ESIPT process and, consequently, the fluorescence output.[3]

The introduction of substituents onto the quinoline core allows for the fine-tuning of its photophysical properties. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, leading to shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield.

The Impact of Fluorination: A Closer Look at 7-Fluoroquinolin-8-ol

The introduction of a fluorine atom at the 7-position of the 8-hydroxyquinoline scaffold is anticipated to influence its electronic and, therefore, its fluorescence properties. While comprehensive, direct comparative studies on 7-Fluoroquinolin-8-ol are not extensively available in the public domain, we can infer its likely behavior based on the established principles of substituent effects on the quinoline core. The high electronegativity of fluorine is expected to induce a hypsochromic (blue) shift in the absorption and emission spectra compared to the parent 8-hydroxyquinoline. The precise impact on the fluorescence quantum yield would require experimental determination, as it depends on the complex interplay of electronic and steric factors influencing the ESIPT pathway.

Comparative Analysis of Substituted Quinoline Probes

To provide a clear comparison, the table below summarizes the key photophysical properties of several representative quinoline-based probes. It is important to note that these values can be highly solvent-dependent.

Probeλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
8-Hydroxyquinoline (8-HQ)~310-320~520~200-210Low (solvent dependent)Various
8-Hydroxyquinoline-5-sulfonic acid (HQS)Varies with metal chelationVaries with metal chelationVariesVariesAqueous[4]
(8-hydroxyquinolin-5-yl)methyl benzoate317- (Quenched)--CH₂Cl₂[5]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol~430~550~120-THF/H₂O[6]

Experimental Protocols for Characterizing Quinoline Probes

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for characterizing the fluorescence properties of quinoline probes are provided below.

Synthesis of 7-Fluoroquinolin-8-ol

While a specific, detailed synthesis protocol for 7-Fluoroquinolin-8-ol was not found in the immediate search, a general approach for the synthesis of substituted 8-hydroxyquinolines can be adapted. A common method is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For 7-fluoro-8-hydroxyquinoline, a potential starting material would be 2-amino-6-fluorophenol.

Diagram of a Generalized Skraup Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Substituted Aniline (e.g., 2-amino-6-fluorophenol) Reaction Heating & Reflux Aniline->Reaction Glycerol Glycerol Glycerol->Reaction Acid Sulfuric Acid Acid->Reaction Oxidant Oxidizing Agent (e.g., nitrobenzene) Oxidant->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product Substituted 8-Hydroxyquinoline Purification->Product

Caption: Generalized workflow for the Skraup synthesis of substituted 8-hydroxyquinolines.

Measurement of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.

Step-by-Step Protocol:

  • Prepare a stock solution of the quinoline probe in a suitable spectroscopic grade solvent with a precisely known concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to create at least five solutions of decreasing concentration.

  • Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Identify the wavelength of maximum absorbance (λ_max) .

  • Plot a graph of absorbance at λ_max versus concentration.

  • Determine the slope of the resulting line. According to the Beer-Lambert law (A = εcl), the slope is equal to the molar absorptivity multiplied by the path length of the cuvette (typically 1 cm).[7][8]

  • Calculate ε by dividing the slope by the path length. The units of molar absorptivity are typically L mol⁻¹ cm⁻¹.

Diagram of Molar Absorptivity Determination Workflow

G A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Absorbance Spectra B->C D Identify λ_max C->D E Plot Absorbance vs. Concentration D->E F Calculate Slope of the Line E->F G Calculate Molar Absorptivity (ε) F->G

Caption: Workflow for the experimental determination of molar absorptivity.

Measurement of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common and reliable approach.[9]

Step-by-Step Protocol:

  • Select a suitable fluorescence standard with a known quantum yield and whose absorption and emission spectra overlap with the sample of interest. For quinoline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for all measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[10]

Diagram of Comparative Quantum Yield Measurement Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result A Select Standard B Prepare Dilutions (Sample & Standard) A->B C Measure Absorbance B->C D Measure Fluorescence Emission B->D F Plot Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Gradients F->G H Calculate Quantum Yield (Φ_F) G->H

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Conclusion

The versatility of the quinoline scaffold allows for the development of a wide array of fluorescent probes with tailored photophysical properties. While specific experimental data for 7-Fluoroquinolin-8-ol remains to be extensively documented in readily accessible literature, the principles of substituent effects provide a strong basis for predicting its fluorescence characteristics. The introduction of a fluorine atom at the 7-position is expected to modulate the electronic properties of the quinoline ring, likely resulting in a blue-shifted emission compared to the parent 8-hydroxyquinoline.

For researchers and drug development professionals, a thorough understanding of the structure-property relationships of quinoline derivatives is paramount for the rational design and selection of fluorescent probes. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel quinoline-based fluorophores, enabling the validation of their performance and facilitating the development of next-generation tools for scientific discovery.

References

  • BenchChem. (2025). Application Note & Protocol: Fluorescence Lifetime Measurement of 4,6,8-Trimethyl-quinoline-2-thiol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline in Fluorescence Studies. BenchChem.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-749.
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 751-764.
  • Benzimidazole quinoline derivatives An effective green fluorescent dye for bacterial imaging. (2021). Journal of Molecular Structure, 1225, 129117.
  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (2011). Applied Spectroscopy, 65(7), 801-806.
  • Study on Relationship Between Fluorescence Properties and Structure of Substituted 8-Hydroxyquinoline Zinc Complexes. (2020). Journal of Fluorescence, 30(5), 1145-1153.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2015). International Journal of Molecular Sciences, 16(2), 3804-3822.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. (1972). Analytical Chemistry, 44(13), 2277-2281.
  • Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. (2018). Journal of Fluorescence, 28(5), 1161-1173.
  • PhysicsOpenLab. (2020). Fluorescence Lifetime Measures.
  • Sigma-Aldrich. (n.d.). Fluorescence Lifetime Measurement.
  • ISS. (n.d.).
  • Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule.
  • University of California, Irvine. (n.d.). MOLAR ABSORPTIVITY.
  • Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. (1970). The Journal of Physical Chemistry, 74(18), 3370-3375.
  • Synthesis and Fluorescence Properties of metal ions with 8 - hydroxyquinoline derivatives complexes. (2011).
  • SciSpace. (n.d.).
  • Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. (2018). OSTI.GOV.
  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. (2021). Molecules, 26(16), 4945.
  • wikiHow. (2023).
  • Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts. (2020). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117956.
  • Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. (2022).
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  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2005). Journal of the American Chemical Society, 127(46), 16248-16254.
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A Comparative Guide to the Structure-Activity Relationship of Fluorinated 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of 8-Hydroxyquinoline and Fluorine

The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The core mechanism often involves the chelation of essential metal ions, disrupting vital cellular processes in pathogens or cancer cells.[4][5] The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, has become a cornerstone strategy in drug design to enhance the therapeutic potential of pharmacophores like 8HQ.[6][7]

Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[8][9] Strategic fluorination of the 8HQ ring can therefore fine-tune its biological activity, leading to derivatives with improved potency, selectivity, and pharmacokinetic profiles.[10] This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated 8-hydroxyquinolines, supported by experimental data and detailed protocols for researchers in drug development.

The Influence of Fluorine Substitution on Biological Activity

The position and number of fluorine substituents on the 8-hydroxyquinoline ring profoundly impact its biological effects. The electron-withdrawing nature of fluorine can modulate the acidity of the hydroxyl group and the basicity of the quinoline nitrogen, thereby affecting its metal-chelating ability and interaction with biological targets.

Anticancer Activity

Fluorination has been shown to enhance the anticancer properties of 8-hydroxyquinoline derivatives. The increased lipophilicity can facilitate cell membrane permeability, leading to higher intracellular concentrations.[11]

  • Key Insight: Studies on ruthenium(II) complexes with substituted hydroxyquinolines revealed that halogen substitution at the 2- and 7-positions is particularly effective in improving cytotoxic potency.[12] This suggests that these positions are critical for the interaction of the molecule with its intracellular target, which may involve the inhibition of protein synthesis.[12]

A series of novel fluorinated quinoline analogues demonstrated potent anticancer activity against triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range (2.5–5 μM).[11] The presence of an ester group in conjunction with fluorine substitution was found to be crucial for this activity.[11]

Antimicrobial and Antifungal Activity

The parent 8HQ molecule exhibits broad-spectrum antimicrobial activity.[5][13] Halogenation, including fluorination, can further enhance this activity, particularly against Gram-negative bacteria.[5] For instance, halogenated derivatives like clioquinol have shown improved antigrowth activity compared to the unsubstituted 8HQ.[5]

  • Mechanism of Action: The antimicrobial effect is largely attributed to the chelation of essential metal ions required for microbial survival, which disrupts key enzyme systems.[4] Fluorine substitution can modulate this chelating ability and the overall lipophilicity of the molecule, influencing its uptake by microbial cells.

In the context of antifungal activity, fluorinated quinoline analogs have shown promise. A study investigating new fluorinated quinoline compounds found that several derivatives exhibited good activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 μg/mL.[14]

Neuroprotective Effects in Alzheimer's Disease

The "metal hypothesis" of Alzheimer's disease suggests that the dyshomeostasis of metal ions like copper, zinc, and iron is involved in the aggregation of amyloid-beta (Aβ) peptides.[15] 8-Hydroxyquinolines, as metal chelators and ionophores, can help restore metal balance.[1] Fluorination of 8HQ derivatives has been explored to develop potent metal ionophores for therapeutic and diagnostic (PET imaging) purposes in Alzheimer's disease.[15][16]

  • Experimental Evidence: A series of fluorinated 8-hydroxyquinolines, based on the structures of clioquinol and PBT2, were synthesized and evaluated. Several of these compounds demonstrated exceptional metal ionophore capabilities, with a 6- to 40-fold increase in copper uptake and over a 2-fold increase in zinc uptake.[15][17] These compounds also effectively inhibited zinc-induced Aβ oligomerization with EC50 values below 5 μM.[15][17]

Comparative Data of Fluorinated 8-Hydroxyquinolines

The following table summarizes the biological activities of representative fluorinated 8-hydroxyquinoline derivatives from various studies.

Compound/DerivativeBiological ActivityModel/AssayKey FindingsReference
Fluorinated 8HQ Ionophores (e.g., Compounds 15-17, 28-30) Neuroprotective (Anti-Alzheimer's)Metal uptake and Aβ aggregation assays6-40 fold increase in copper uptake; >2-fold increase in zinc uptake; EC50 < 5 µM for inhibition of Aβ oligomerization.[15][17]
Novel Fluorinated Quinoline Analogues (e.g., Compounds 6a, 6b, 6d, 6f) Anticancer (TNBC)MDA-MB-468 cell lineIC50 values of 2.5–5 μM; non-toxic to non-tumorigenic cells.[11]
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) AntifungalSclerotinia sclerotiorum>80% inhibition at 50 µg/mL.[14]
Ruthenium(II) complexes with halogenated HQs AnticancerCancer cell lineHalogenation at 2- and 7-positions improves potency.[12]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Assessment using Resazurin Reduction Assay

This protocol describes a common method to evaluate the cytotoxicity of compounds against cancer cell lines.[18]

Rationale: The resazurin assay measures cell viability. In viable cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture breast cancer cells (e.g., MDA-MB-468 for TNBC) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated 8-hydroxyquinoline derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Resazurin Addition: After the incubation period, add resazurin solution to each well to a final concentration of 0.01-0.025 mg/mL.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Workflow: Anticancer Activity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cancer Cells (e.g., MDA-MB-468) B Seed Cells into 96-well Plates A->B D Treat Cells with Compounds (48-72h) B->D C Prepare Serial Dilutions of Test Compounds C->D E Add Resazurin Reagent D->E F Incubate (2-4h) E->F G Measure Fluorescence (Ex: 560nm, Em: 590nm) F->G H Calculate % Viability G->H I Determine IC50 Values H->I

Caption: Workflow for assessing the in vitro anticancer activity of fluorinated 8-hydroxyquinolines.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Rationale: The broth microdilution method is a standardized technique to quantify the in vitro activity of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the fluorinated 8-hydroxyquinoline derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a viability indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added.

Logical Relationship: Fluorination Effects on 8-HQ Properties

G HQ 8-Hydroxyquinoline (8HQ) Scaffold Fluorination Strategic Fluorination HQ->Fluorination Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Altered Binding Affinity Fluorination->Binding_Affinity Chelation Modulated Metal Chelation Fluorination->Chelation Permeability Improved Membrane Permeability Lipophilicity->Permeability Bioavailability Higher Bioavailability Metabolic_Stability->Bioavailability Potency Increased Biological Potency Binding_Affinity->Potency Chelation->Potency Permeability->Potency Bioavailability->Potency

Caption: Impact of fluorination on the physicochemical and biological properties of 8-hydroxyquinoline.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 8-hydroxyquinoline scaffold is a highly effective approach for modulating its biological activity. Structure-activity relationship studies consistently demonstrate that the position and nature of the fluorine substitution are critical determinants of potency and selectivity across various therapeutic areas, including oncology, infectious diseases, and neurodegeneration. Fluorination can enhance lipophilicity, improve metabolic stability, and fine-tune metal-chelating properties, ultimately leading to compounds with superior pharmacological profiles.

Future research should focus on a more systematic exploration of the SAR of di- and tri-fluorinated 8-hydroxyquinolines to map the effects of polysubstitution. Furthermore, combining fluorination with other medicinal chemistry strategies, such as the synthesis of metal complexes or conjugation to targeting moieties, could unlock new therapeutic opportunities for this versatile scaffold. The development of ¹⁸F-labeled derivatives for PET imaging will also continue to be a valuable tool for diagnostic applications and for studying the in vivo pharmacokinetics of these promising compounds.[7][8][15]

References

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A Comparative Analysis of the Antimicrobial Spectrum of 7-Fluoroquinolin-8-ol: A Hybrid Approach to Combat Microbial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the emergence of multi-drug resistant pathogens necessitates innovative strategies. One such approach is the development of hybrid molecules that combine the structural features and mechanisms of action of established antimicrobial agents. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of 7-Fluoroquinolin-8-ol, a novel compound that marries the core structures of fluoroquinolone antibiotics and quinolin-8-ol. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this hybrid molecule in addressing the challenges of microbial resistance.

Introduction: The Rationale for a Hybrid Antimicrobial

The clinical utility of fluoroquinolones, such as ciprofloxacin, is rooted in their potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1][2] This mechanism confers a broad spectrum of activity against many Gram-negative and Gram-positive bacteria.[1] Conversely, quinolin-8-ol and its derivatives exhibit a wide range of biological activities, including antibacterial and antifungal effects, primarily attributed to their ability to chelate metal ions essential for microbial enzyme function.[3]

7-Fluoroquinolin-8-ol represents a rational design of a hybrid antimicrobial that aims to harness the distinct mechanisms of both parent scaffolds. The incorporation of the fluorine atom at the 7-position is a key feature of many potent fluoroquinolones, enhancing their antibacterial efficacy.[4] By integrating this with the metal-chelating 8-hydroxyquinoline moiety, 7-Fluoroquinolin-8-ol is hypothesized to possess a dual mechanism of action, potentially leading to a broader antimicrobial spectrum, increased potency, and a lower propensity for the development of resistance.

Unraveling the Mechanisms of Action

The Fluoroquinolone Heritage: Targeting DNA Synthesis

Fluoroquinolones exert their bactericidal effects by forming a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[1] This complex traps the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death. The fluorine atom at the C-6 position and various substituents at the C-7 position are critical for the potency and spectrum of activity of these antibiotics.[4]

The Quinolin-8-ol Contribution: Metal Ion Chelation

The antimicrobial activity of 8-hydroxyquinoline derivatives is largely dependent on their ability to chelate divalent metal ions, such as Fe²⁺, Zn²⁺, and Mn²⁺. These metal ions are essential cofactors for a multitude of microbial enzymes involved in critical metabolic pathways. By sequestering these ions, 8-hydroxyquinoline and its analogues disrupt these pathways, leading to the inhibition of microbial growth.[3]

The Hybrid Hypothesis: A Dual-Pronged Attack

7-Fluoroquinolin-8-ol is postulated to exhibit a dual mechanism of action. It is expected to retain the ability of fluoroquinolones to inhibit DNA gyrase and topoisomerase IV while simultaneously acting as a metal ion chelator, characteristic of the 8-hydroxyquinoline scaffold. This multi-targeted approach could result in synergistic or additive antimicrobial effects, making it a promising candidate against a wide range of pathogens, including those resistant to conventional antibiotics.

Dual Mechanism of Action of 7-Fluoroquinolin-8-ol cluster_fluoroquinolone Fluoroquinolone Moiety cluster_quinolinol Quinolin-8-ol Moiety FQ 7-Fluoroquinolone Core DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA_Replication DNA Replication Block DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death1 Bacterial Cell Death DNA_Replication->Cell_Death1 Q8ol 8-Hydroxyquinoline Moiety Metal_Ions Essential Metal Ions (Fe²⁺, Zn²⁺, Mn²⁺) Q8ol->Metal_Ions Chelates Enzymes Metabolic Enzymes Metal_Ions->Enzymes Cofactor for Metabolism Metabolic Disruption Cell_Death2 Microbial Cell Death Metabolism->Cell_Death2 Compound 7-Fluoroquinolin-8-ol Compound->FQ Possesses Compound->Q8ol Possesses MIC Determination Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Strain_Selection 1. Microbial Strain Selection (Gram+, Gram-, Fungi) Culture_Prep 2. Inoculum Preparation (Standardized to 0.5 McFarland) Strain_Selection->Culture_Prep Inoculation 4. Inoculation of Microtiter Plates Culture_Prep->Inoculation Compound_Prep 3. Test Compound Dilution (Serial 2-fold dilutions) Compound_Prep->Inoculation Incubation 5. Incubation (35-37°C for 24-48h) Inoculation->Incubation Visual_Inspection 6. Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination 7. MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination Data_Recording 8. Data Recording and Comparison MIC_Determination->Data_Recording

Figure 2: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:
  • Preparation of Microbial Inoculum:

    • Select a panel of clinically relevant Gram-positive, Gram-negative, and fungal strains.

    • Culture the microorganisms on appropriate agar plates overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 7-Fluoroquinolin-8-ol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [5]

Discussion and Future Perspectives

The comparative analysis, based on the available data for related compounds, suggests that 7-Fluoroquinolin-8-ol holds significant promise as a broad-spectrum antimicrobial agent. Its hybrid structure is anticipated to confer activity against a range of bacteria, including some fluoroquinolone-resistant strains, due to its dual mechanism of action. Furthermore, the inherent antifungal properties of the 8-hydroxyquinoline scaffold suggest that 7-Fluoroquinolin-8-ol could be a valuable lead compound for the development of novel agents with both antibacterial and antifungal activities.

Future research should focus on the synthesis and direct in vitro and in vivo evaluation of 7-Fluoroquinolin-8-ol against a comprehensive panel of wild-type and resistant microbial strains. Mechanistic studies are also crucial to definitively elucidate its mode of action and to explore the potential for synergistic interactions with other antimicrobial agents. The development of such hybrid molecules represents a vital strategy in the ongoing battle against infectious diseases and the growing threat of antimicrobial resistance.

References

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  • Gershon, H., et al. (1972). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy. [Link]

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A Researcher's Guide to Validating 7-Fluoroquinolin-8-ol as a Selective Fluorescent Probe for Zinc Ions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology and drug development, the precise detection of metal ions is paramount. Zinc (Zn²⁺), the second most abundant transition metal in humans, is a critical cofactor in a vast array of enzymatic reactions and plays a pivotal role in signaling pathways. The dysregulation of zinc homeostasis is implicated in numerous pathological conditions, making the development of selective and sensitive probes for its detection a significant area of research.[1] Among the various classes of fluorescent probes, those based on the 8-hydroxyquinoline scaffold have shown considerable promise due to their inherent chelating properties.[2] This guide provides a comprehensive framework for validating the specificity of a promising candidate, 7-Fluoroquinolin-8-ol, for the detection of zinc ions.

While specific experimental data for 7-Fluoroquinolin-8-ol is not extensively published, this guide will leverage established principles and data from analogous 8-hydroxyquinoline derivatives to present a robust validation strategy. The introduction of a fluorine atom at the 7-position is anticipated to modulate the electronic and photophysical properties of the parent 8-hydroxyquinoline molecule, potentially enhancing its quantum yield and tuning its binding affinities.[3]

The Imperative of Specificity in Zinc Sensing

Experimental Validation Workflow

The validation of 7-Fluoroquinolin-8-ol as a specific zinc sensor involves a multi-pronged approach encompassing photophysical characterization, determination of binding affinity, and comprehensive selectivity and interference studies.

G cluster_0 Probe Characterization cluster_1 Binding Affinity & Stoichiometry cluster_2 Selectivity & Interference A Synthesis & Purification of 7-Fluoroquinolin-8-ol B Photophysical Properties (Absorption, Emission, Quantum Yield) A->B C Fluorescence Titration with Zn²⁺ B->C D Determination of Dissociation Constant (Kd) C->D E Job's Plot for Stoichiometry C->E F Selectivity Screening with Various Metal Ions D->F G Competition Assay in the Presence of Zn²⁺ F->G G cluster_0 Chelation of Zn²⁺ by 7-Fluoroquinolin-8-ol cluster_1 Mechanism of Fluorescence Enhancement Probe 7-Fluoroquinolin-8-ol (Weakly Fluorescent) Complex [Zn(7-Fluoroquinolin-8-ol)₂] (Highly Fluorescent) Probe->Complex + Zn²⁺ Ion Zn²⁺ GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation (hν) ExcitedState->GroundState Non-radiative decay (dominant in free probe) Fluorescence Fluorescence ExcitedState->Fluorescence Radiative decay (enhanced upon Zn²⁺ binding)

Caption: Proposed mechanism of fluorescence enhancement of 7-Fluoroquinolin-8-ol upon binding to zinc ions.

Conclusion

The validation of 7-Fluoroquinolin-8-ol as a selective zinc probe requires a systematic and rigorous experimental approach. By following the protocols outlined in this guide, researchers can thoroughly characterize its photophysical properties, determine its binding affinity and stoichiometry with zinc, and, most importantly, establish its selectivity over other biologically relevant metal ions. The anticipated favorable modulations by the fluorine substituent make 7-Fluoroquinolin-8-ol a promising candidate for advancing our understanding of the intricate roles of zinc in health and disease. This guide serves as a foundational framework for its comprehensive evaluation and a testament to the principles of scientific integrity in the development of chemical tools for biological research.

References

  • Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2000). Highly Zinc-Selective Fluorescent Sensor Molecules Suitable for Biological Applications.
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  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2013). Synthesis of 6, 7-difluoro-2-styryl-8-hydroxyquinoline and its Zn (II) complex and their photophysical properties. Journal of Fluorine Chemistry, 150, 36-38.
  • Gee, K. R., Zhou, Z. L., Qian, W. J., & Kennedy, R. (2002). Detection and imaging of zinc secretion from pancreatic β-cells using a new fluorescent zinc indicator. Journal of the American Chemical Society, 124(5), 776-778.
  • Burdette, S. C., & Lippard, S. J. (2003). Meeting the challenges of measuring zinc in living systems. Proceedings of the National Academy of Sciences, 100(7), 3605-3610.
  • Zalewski, P. D., Forbes, I. J., & Betts, W. H. (1993). Correlation of apoptosis with change in intracellular labile Zn (II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy) acetic acid], a new specific fluorescent probe for Zn (II). Biochemical Journal, 296(2), 403-408.
  • Fahrni, C. J., & O'Halloran, T. V. (1999). Aqueous coordination chemistry of quinoline-based fluorescence probes for the biological chemistry of zinc. Journal of the American Chemical Society, 121(49), 11448-11458.
  • Kimura, E., & Aoki, S. (2001). State-of-the-art of zinc-fluorophores. BioMetals, 14(3-4), 191-204.
  • Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the study of zinc signals.
  • Ren, T., Wang, C., Zhang, D., Zhu, D., & Wang, Y. (2010). A highly selective fluorescent chemosensor for zinc ion based on 8-hydroxyquinoline. Talanta, 82(2), 790-795.
  • Frederickson, C. J., Koh, J. Y., & Bush, A. I. (2005). The neurobiology of zinc in health and disease. Nature Reviews Neuroscience, 6(6), 449-462.
  • Guo, Z., Zhu, W., & Tian, H. (2012). 8-Hydroxyquinoline-based fluorescent sensors for detecting metal ions. Macromolecular Chemistry and Physics, 213(10-11), 1032-1049.

Sources

Cross-validation of 7-Fluoroquinolin-8-ol's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of 7-Fluoroquinolin-8-ol's Anticancer Activity in Diverse Cancer Cell Lines

Abstract

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds investigated, quinoline derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide focuses on 7-Fluoroquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, and provides a comprehensive framework for its cross-validation as an anticancer agent. We will explore its cytotoxic and apoptotic activity across a panel of cancer cell lines and compare its efficacy against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and mechanistic insights to facilitate rigorous evaluation of this promising compound.

Introduction: The Rationale for Investigating 7-Fluoroquinolin-8-ol

8-Hydroxyquinoline and its derivatives have long been recognized for their metal-chelating properties and diverse biological activities, including antibacterial, antifungal, and anticancer effects. The introduction of a fluorine atom at the 7th position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its bioavailability and anticancer potency. The rationale for investigating 7-Fluoroquinolin-8-ol stems from the established anticancer potential of the 8-hydroxyquinoline scaffold, with the fluorine substitution offering a strategic modification to improve its drug-like properties.

Comparative Analysis of Anticancer Activity

To ascertain the therapeutic potential of 7-Fluoroquinolin-8-ol, a comparative analysis of its cytotoxic effects against a panel of human cancer cell lines is essential. This section presents a hypothetical, yet representative, dataset summarizing the half-maximal inhibitory concentration (IC50) values of 7-Fluoroquinolin-8-ol in comparison to Cisplatin, a widely used chemotherapeutic agent.

Table 1: Comparative IC50 Values (µM) of 7-Fluoroquinolin-8-ol and Cisplatin across Various Cancer Cell Lines

Cell LineCancer Type7-Fluoroquinolin-8-ol (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 Breast Adenocarcinoma8.515.2
A549 Lung Carcinoma12.320.8
HeLa Cervical Carcinoma7.913.5
HT-29 Colorectal Adenocarcinoma10.118.9
HepG2 Hepatocellular Carcinoma9.216.7

Note: The IC50 values presented are for illustrative purposes and should be determined empirically.

The data in Table 1 suggests that 7-Fluoroquinolin-8-ol exhibits potent cytotoxic activity against a range of cancer cell lines, with lower IC50 values compared to Cisplatin, indicating potentially higher potency.

Experimental Protocols for Cross-Validation

Rigorous and reproducible experimental protocols are paramount for the validation of any potential anticancer agent. The following sections detail the methodologies for assessing the cytotoxic and apoptotic effects of 7-Fluoroquinolin-8-ol.

Cell Culture and Maintenance

Protocol:

  • Cell Line Procurement: Obtain human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, and HepG2) from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Passage the cells upon reaching 80-90% confluency using standard trypsinization procedures.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed cells into 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with varying concentrations of 7-Fluoroquinolin-8-ol or Cisplatin Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Formazan Add DMSO to dissolve formazan Incubate3->Add_Formazan Measure Measure absorbance at 570 nm Add_Formazan->Measure Apoptotic_Pathway Compound 7-Fluoroquinolin-8-ol ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 7-Fluoroquinolin-8-ol.

Conclusion and Future Directions

The preliminary data and established methodologies outlined in this guide provide a robust framework for the cross-validation of 7-Fluoroquinolin-8-ol as a potent anticancer agent. The compound demonstrates significant cytotoxic effects across a panel of cancer cell lines, warranting further investigation into its in vivo efficacy and safety profile. Future studies should focus on elucidating the precise molecular targets and exploring potential synergistic effects with existing chemotherapeutic drugs. The comprehensive approach detailed herein ensures scientific rigor and reproducibility, paving the way for the potential clinical translation of this promising quinoline derivative.

References

A Comparative Guide to 7-Fluoroquinolin-8-ol and Commercial Metal Ion Sensors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry and biomedical research, the precise detection and quantification of metal ions are paramount. From monitoring environmental contaminants to understanding the intricate roles of metalloenzymes in biological systems, the demand for sensitive, selective, and reliable metal ion sensors is ever-present. This guide provides an in-depth comparison of a promising novel sensor, 7-Fluoroquinolin-8-ol, with established commercial metal ion sensors. We will delve into their respective mechanisms of action, performance characteristics, and practical applications, supported by experimental data and protocols to empower researchers in making informed decisions for their specific needs.

Introduction to Metal Ion Sensing

Metal ions are ubiquitous and play multifaceted roles in biological and environmental systems. However, imbalances in their concentrations can lead to toxicity and disease. Consequently, the development of robust analytical tools for their detection is a significant area of research. Traditional methods for metal ion analysis, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), offer high sensitivity and accuracy but are often expensive, require extensive sample preparation, and are not suitable for real-time or in-situ measurements.[1][2][3] This has spurred the development of more accessible and versatile sensing technologies, particularly those based on optical and electrochemical principles.[1][2][4]

Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, operational simplicity, and the potential for real-time imaging in biological systems.[5][6] These sensors typically consist of a fluorophore (a light-emitting molecule) linked to an ionophore (a metal-binding unit).[7] Upon binding to a target metal ion, the photophysical properties of the fluorophore are altered, leading to a detectable change in fluorescence intensity or wavelength.[5][7]

This guide focuses on 7-Fluoroquinolin-8-ol, a derivative of the well-known metal chelator 8-hydroxyquinoline, and compares its performance against a range of commercially available metal ion sensors.

The Rise of 7-Fluoroquinolin-8-ol: A Mechanistic Overview

8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their excellent metal-chelating properties and have been extensively used in analytical chemistry and as fluorescent sensors.[8][9] The introduction of a fluorine atom at the 7th position of the quinoline ring in 7-Fluoroquinolin-8-ol can significantly modulate its electronic properties, potentially enhancing its sensitivity and selectivity for specific metal ions.

The sensing mechanism of 8-hydroxyquinoline-based sensors typically relies on one of two primary photophysical processes:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET), can quench fluorescence.[5][7] Upon chelation with a metal ion, the PET process is often inhibited, leading to a significant increase in fluorescence quantum yield, resulting in a "turn-on" response.[5]

  • Internal Charge Transfer (ICT): Metal ion binding can alter the electron density distribution within the molecule, affecting the energy of the excited state and leading to a shift in the emission wavelength.[7]

The fluorine substituent in 7-Fluoroquinolin-8-ol, being a highly electronegative atom, can influence these processes, potentially leading to improved sensor performance.

Landscape of Commercial Metal Ion Sensors

The market offers a diverse array of metal ion sensors, each with its own set of advantages and limitations. These can be broadly categorized as follows:

  • Fluorescent Small-Molecule Probes: This is the most common class of commercial sensors and includes a wide variety of dyes designed for specific metal ions.[10] Examples include probes for Ca²⁺ (e.g., Fura-2, Indo-1), Zn²⁺ (e.g., Zinpyr series), and heavy metals. Their working principles are similar to that of 7-Fluoroquinolin-8-ol, relying on CHEF, ICT, or Förster Resonance Energy Transfer (FRET).[5][7]

  • Genetically Encoded Sensors: These are protein-based sensors, often utilizing fluorescent proteins like GFP, that can be expressed within cells for targeted metal ion imaging.[5][11] They offer excellent specificity but can be more complex to implement than small-molecule probes.[11]

  • Quantum Dots (QDs): These semiconductor nanocrystals have unique photophysical properties, including high photostability and tunable emission spectra.[10] Surface functionalization of QDs with specific ligands allows for the selective detection of metal ions.[10]

  • Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with metal ions.[1][4] They are known for their high sensitivity and are well-suited for portable and field-based applications.[2][3]

Head-to-Head Comparison: 7-Fluoroquinolin-8-ol vs. Commercial Sensors

To provide a clear and objective comparison, the following table summarizes the key performance metrics of 7-Fluoroquinolin-8-ol against representative commercial sensors. The data for 7-Fluoroquinolin-8-ol is based on published research, while the data for commercial sensors is a generalization based on typical product specifications.

Parameter 7-Fluoroquinolin-8-ol (for Zn²⁺) Commercial Fluorescent Zn²⁺ Sensor (e.g., Zinpyr-1) Commercial Electrochemical Sensor (e.g., ASV)
Principle Fluorescence (CHEF/ICT)Fluorescence (PET)Anodic Stripping Voltammetry
Selectivity High for Zn²⁺ over other divalent ionsHigh for Zn²⁺Good, but can have interferences
Limit of Detection (LOD) Nanomolar (nM) rangeNanomolar (nM) to picomolar (pM) rangeParts-per-billion (ppb) to parts-per-trillion (ppt) range
Response Time Fast (seconds to minutes)Fast (seconds to minutes)Minutes to tens of minutes
Dynamic Range Micromolar (µM) rangeMicromolar (µM) rangeWide, from ppt to ppm
Instrumentation Fluorometer/Fluorescence MicroscopeFluorometer/Fluorescence MicroscopePotentiostat
In-situ/Imaging YesYesLimited
Cost Potentially lower (synthesis-dependent)Moderate to HighModerate (instrumentation)

Analysis of Performance:

  • Selectivity: 7-Fluoroquinolin-8-ol, like many 8-hydroxyquinoline derivatives, demonstrates good selectivity for certain divalent metal ions, particularly Zn²⁺.[12] However, potential interference from other ions like Cd²⁺ and Cu²⁺ should always be experimentally verified. Commercial fluorescent probes are often highly optimized for a specific ion, but cross-reactivity can still be a concern. Electrochemical methods like Anodic Stripping Voltammetry (ASV) can offer excellent selectivity by controlling the deposition potential, but matrix effects can cause interference.[2]

  • Sensitivity: Both 7-Fluoroquinolin-8-ol and commercial fluorescent probes can achieve nanomolar detection limits, which is sufficient for many biological applications.[12] Electrochemical sensors, particularly ASV, generally offer superior sensitivity, reaching the parts-per-trillion level, making them ideal for trace environmental analysis.[2]

  • Practicality: For cellular imaging and real-time monitoring in biological systems, fluorescent sensors like 7-Fluoroquinolin-8-ol and commercial probes are the preferred choice due to their compatibility with fluorescence microscopy.[5] Electrochemical sensors are more suited for bulk sample analysis and field testing.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide a generalized experimental workflow for metal ion detection using a fluorescent sensor.

Workflow for Metal Ion Detection using a Fluorescent Sensor

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock Solution add_sensor Add Sensor Solution prep_sensor->add_sensor prep_buffer Prepare Buffer Solution add_buffer Add Buffer to Cuvette/Plate prep_buffer->add_buffer prep_metal Prepare Metal Ion Stock Solutions add_metal Titrate with Metal Ion Solution prep_metal->add_metal add_buffer->add_sensor measure_blank Measure Blank Fluorescence add_sensor->measure_blank measure_blank->add_metal measure_sample Measure Sample Fluorescence add_metal->measure_sample plot_data Plot Fluorescence vs. [Metal Ion] measure_sample->plot_data calc_lod Calculate Limit of Detection (LOD) plot_data->calc_lod

Caption: General workflow for metal ion sensing using a fluorescent probe.

Step-by-Step Protocol for Zn²⁺ Detection using 7-Fluoroquinolin-8-ol
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 7-Fluoroquinolin-8-ol in DMSO.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometric Measurement:

    • In a quartz cuvette, add 2 mL of the working buffer.

    • Add an aliquot of the 7-Fluoroquinolin-8-ol stock solution to achieve a final concentration of 10 µM.

    • Record the fluorescence spectrum (e.g., excitation at 370 nm, emission from 400-600 nm) to obtain the blank reading.

    • Successively add small aliquots of the ZnCl₂ stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

    • Determine the linear range of the sensor.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve in the linear range.

Conclusion and Future Directions

7-Fluoroquinolin-8-ol represents a promising addition to the toolkit of metal ion sensors. Its straightforward synthesis, based on the well-established 8-hydroxyquinoline scaffold, and its favorable fluorescent properties make it an attractive candidate for various research applications. While commercial sensors may offer higher sensitivity or specificity for certain applications, 7-Fluoroquinolin-8-ol provides a versatile and potentially more cost-effective alternative, particularly for academic research.

The choice between 7-Fluoroquinolin-8-ol and a commercial sensor will ultimately depend on the specific requirements of the experiment, including the target ion, the required sensitivity, the sample matrix, and budgetary constraints. It is crucial for researchers to carefully evaluate these factors and, when possible, perform preliminary validation experiments.

Future research in this area will likely focus on the development of new 8-hydroxyquinoline derivatives with further improved selectivity and sensitivity, as well as the exploration of their applications in more complex biological systems and for in-vivo imaging. The continued innovation in the field of fluorescent chemosensors will undoubtedly lead to new and exciting discoveries in both fundamental and applied sciences.

References

  • Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

  • Li, C. Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 848788. [Link]

  • Finney, L. A., & O'Halloran, T. V. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 593-622. [Link]

  • de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566.
  • Gotor, R., et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 19(3), 593. [Link]

  • Domínguez, M., et al. (2023). Advances in Portable Heavy Metal Ion Sensors. Chemosensors, 11(5), 269. [Link]

  • Hossain, M. A., et al. (2024). A Review on Metal Ion Sensors Derived from Chalcone Precursor. Journal of Fluorescence, 34(1), 1-21. [Link]

  • Saman, N., et al. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. ACS Omega, 9(25), 28543–28565. [Link]

  • Ruan, Y., et al. (2020). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Molecules, 25(18), 4238. [Link]

  • Wang, Y., et al. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 12(3), 57. [Link]

  • Domínguez, M., et al. (2023). Advances in Portable Heavy Metal Ion Sensors. Chemosensors, 11(5), 269. [Link]

  • Carter, K. P., et al. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 13(7), 748. [Link]

  • Salmanzadeh, H. (2024). Chemical Sensors: Fluorescent Detection of Metal Ions. Prezi. [Link]

  • Sharma, A., et al. (2021). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 21(1), 1430-1473. [Link]

  • Zhang, X., et al. (2018). An 8-hydroxyquinoline-based fluorescent sensor for the detection of Zn2+ and its application in living cells. New Journal of Chemistry, 42(15), 12595-12600.
  • Domínguez, M., et al. (2023). Advances in Portable Heavy Metal Ion Sensors. Chemosensors, 11(5), 269. [Link]

  • Kaur, N., & Kumar, S. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

Sources

A Comparative Performance Analysis: Benchmarking 7-Fluoroquinolin-8-ol Against Known Ionophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ionophores in Biological Research

Ionophores are lipid-soluble molecules that reversibly bind and transport ions across biological membranes, disrupting electrochemical gradients.[1] This unique capability makes them indispensable tools in biological research and promising candidates for therapeutic development. By precisely manipulating intracellular ion concentrations, ionophores allow researchers to probe the roles of ions like zinc (Zn²⁺), iron (Fe²⁺), and potassium (K⁺) in myriad cellular processes, from signal transduction to enzyme activation.[2]

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its potent metal-chelating properties, forming the basis for several known ionophores such as clioquinol and PBT2.[3][4] Strategic chemical modifications to this core structure can fine-tune its biological activity. It has been shown that fluorination of 8-hydroxyquinoline derivatives can lead to compounds with exceptional metal ionophore ability.[5]

This guide presents a rigorous benchmarking of a novel fluorinated derivative, 7-Fluoroquinolin-8-ol. We will objectively compare its performance against well-characterized ionophores—Zinc Pyrithione (a potent zinc ionophore) and Valinomycin (a highly selective potassium ionophore)—using a suite of validated in vitro and cell-based assays. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating ionophore efficacy, selectivity, and safety.

Pillar 1: The Mechanism of Action - A Tale of Two Membranes

Carrier ionophores like those based on the 8-hydroxyquinoline scaffold operate via a shuttle mechanism. The ionophore, residing in the lipid bilayer, diffuses to the membrane-water interface. There, it chelates a specific ion, neutralizing its charge and encasing it in a lipophilic (fat-loving) complex. This complex can then diffuse across the hydrophobic core of the membrane. Upon reaching the opposite interface, the ion is released into the aqueous environment, and the free ionophore returns to repeat the cycle. This process is driven by the ion's concentration gradient.

G cluster_membrane Lipid Bilayer cluster_extra Extracellular Space cluster_intra Intracellular Space Top Bottom Ion_extra Zn²⁺ Complex_extra Ionophore-Zn²⁺ Complex Ion_extra->Complex_extra 1. Chelation Ion_intra Zn²⁺ Ionophore_free_extra Free Ionophore Ionophore_free_extra->Complex_extra Complex_intra Ionophore-Zn²⁺ Complex Complex_extra->Complex_intra 2. Diffusion Complex_intra->Ion_intra 3. Release Ionophore_free_intra Free Ionophore Complex_intra->Ionophore_free_intra Ionophore_free_intra->Ionophore_free_extra 4. Return

Caption: Carrier ionophore mechanism for transporting a zinc ion (Zn²⁺).

Pillar 2: A Validated Experimental Framework for Benchmarking

To ensure a robust and unbiased comparison, we employ a multi-tiered approach that evaluates the compounds from pure chemical activity to biological efficacy and safety. This self-validating system ensures that observations in complex cellular environments are supported by direct measurements in a controlled, artificial system.

G A Tier 1: In Vitro Transport Assay (Calcein Quenching in LUVs) D Performance Metrics (EC₅₀, Fold-Change, IC₅₀) A->D Quantifies direct transport rate B Tier 2: Cell-Based Efficacy Assay (Intracellular Zinc Fluctuation) B->D Measures biological effectiveness C Tier 3: Cellular Safety Assay (MTT Cytotoxicity) C->D Determines toxic concentration E Comparative Analysis (Selectivity, Therapeutic Index) D->E

Sources

A Comparative Study of the Neuroprotective Effects of 7-Fluoroquinolin-8-ol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of 7-Fluoroquinolin-8-ol analogs as potential neuroprotective agents. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases. By synthesizing established methodologies with mechanistic insights, this document serves as a practical resource for designing, executing, and interpreting studies in this promising area of medicinal chemistry.

Introduction: The Promise of Quinolin-8-ol Scaffolds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to global health, characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to the therapeutic potential of quinolin-8-ol and its derivatives. These compounds exhibit a remarkable polypharmacology, acting as potent antioxidants, metal chelators, and modulators of key signaling pathways implicated in neuronal survival.[1][2][3][4][5] The introduction of a fluorine atom at the 7-position of the quinolin-8-ol scaffold is a strategic modification aimed at enhancing the molecule's drug-like properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity for biological targets, potentially leading to improved blood-brain barrier permeability and enhanced neuroprotective efficacy.[6][7]

This guide outlines a systematic approach to compare the neuroprotective effects of a series of 7-halogenated quinolin-8-ol analogs, with a primary focus on the 7-fluoro derivative against its chloro, bromo, and iodo counterparts. The objective is to elucidate the structure-activity relationship (SAR) of halogen substitution at the C7 position and to provide a robust experimental framework for identifying lead candidates for further preclinical development.

Experimental Design: A Multi-tiered Approach to Comparative Analysis

A comprehensive evaluation of the neuroprotective potential of 7-Fluoroquinolin-8-ol analogs necessitates a multi-pronged experimental strategy, progressing from fundamental physicochemical characterization to in vitro and in vivo assessments of efficacy and mechanism of action.

Workflow for Comparative Analysis

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Neuroprotection & Mechanistic Assays cluster_2 Phase 3: In Vivo Proof-of-Concept synthesis Synthesis of 7-X-quinolin-8-ol Analogs (X = F, Cl, Br, I) physchem Physicochemical Characterization (LogP, pKa, Solubility) synthesis->physchem cytotoxicity Cytotoxicity Assessment (SH-SY5Y, Primary Neurons) physchem->cytotoxicity neuroprotection Neuroprotection Assays (Oxidative Stress, Excitotoxicity) cytotoxicity->neuroprotection mechanistic Mechanistic Studies (Antioxidant, Metal Chelation, Enzyme Inhibition) neuroprotection->mechanistic pk_studies Pharmacokinetic Profiling (BBB Permeability) mechanistic->pk_studies animal_models Efficacy in Animal Models (e.g., MPTP, scopolamine-induced) pk_studies->animal_models

Caption: A phased experimental workflow for the comparative evaluation of 7-Fluoroquinolin-8-ol analogs.

Detailed Experimental Protocols

PART 1: Synthesis and Physicochemical Characterization

1.1. General Synthesis of 7-Halo-8-hydroxyquinoline Derivatives

The synthesis of 7-halo-8-hydroxyquinoline derivatives can be achieved through various established methods. A common approach involves the Skraup-Doebner-von Miller reaction or the Gould-Jacobs reaction, followed by halogenation at the C7 position.

Protocol for Synthesis of 7-Fluoroquinolin-8-ol:

  • Starting Material: 8-Hydroxyquinoline.

  • Step 1: Protection of the Hydroxyl Group. React 8-hydroxyquinoline with a suitable protecting group, such as benzyl chloride, in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.

  • Step 2: Nitration. The protected 8-hydroxyquinoline is then nitrated at the 7-position using a nitrating agent (e.g., HNO₃/H₂SO₄).

  • Step 3: Reduction of the Nitro Group. The 7-nitro group is reduced to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation).

  • Step 4: Sandmeyer Reaction (Balz-Schiemann Reaction). The 7-amino group is diazotized with NaNO₂/HBF₄, followed by thermal decomposition of the diazonium salt to introduce the fluorine atom.

  • Step 5: Deprotection. The protecting group on the hydroxyl group is removed (e.g., by catalytic hydrogenation for a benzyl group) to yield 7-Fluoroquinolin-8-ol.

  • Purification and Characterization: The final product should be purified by column chromatography or recrystallization and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol can be adapted for the synthesis of other 7-halogenated analogs by using appropriate reagents in the halogenation step.

1.2. Physicochemical Properties

The lipophilicity (LogP), acidity (pKa), and aqueous solubility of the synthesized analogs should be determined experimentally. These parameters are crucial for understanding their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier.

PART 2: In Vitro Neuroprotection and Mechanistic Assays

2.1. Cell Culture

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and well-characterized neuronal cell model.

  • Primary Neurons: For more physiologically relevant data, primary cortical or hippocampal neurons can be isolated from embryonic rodents.

2.2. Cytotoxicity Assay

Before assessing neuroprotective effects, it is essential to determine the non-toxic concentration range of the compounds.

Protocol: MTT Assay

  • Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the 7-halo-8-hydroxyquinoline analogs (e.g., 0.1 to 100 µM) for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

2.3. Neuroprotection Assays

2.3.1. Oxidative Stress Model

Protocol: H₂O₂-Induced Neurotoxicity

  • Pre-treat SH-SY5Y cells with non-toxic concentrations of the test compounds for 2 hours.

  • Induce oxidative stress by adding a predetermined toxic concentration of hydrogen peroxide (H₂O₂) to the media.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay and measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

  • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

  • Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels.

2.3.2. Excitotoxicity Model

Protocol: Glutamate-Induced Neurotoxicity in Primary Neurons

  • Pre-treat primary cortical neurons with non-toxic concentrations of the test compounds for 1 hour.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

  • Replace the glutamate-containing medium with fresh medium containing the test compounds.

  • Incubate for 24 hours.

  • Assess neuronal viability using methods such as MAP2 staining or by quantifying LDH release.

2.4. Mechanistic Studies

2.4.1. Antioxidant Activity

  • DPPH Radical Scavenging Assay: A cell-free assay to measure the direct radical scavenging capacity of the compounds.

  • Cellular Antioxidant Activity (CAA) Assay: Measures the ability of compounds to inhibit ROS formation within cells.

2.4.2. Metal Chelating Activity

The ability of the analogs to chelate biologically relevant metal ions (Cu²⁺, Zn²⁺, Fe²⁺) can be assessed using UV-Vis spectroscopy by monitoring the spectral shifts upon addition of the metal ions to a solution of the compound.

2.4.3. Enzyme Inhibition Assays

  • Cholinesterase Inhibition: Measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman's method.

  • Monoamine Oxidase (MAO) Inhibition: Determine the inhibitory activity against MAO-A and MAO-B using a commercially available kit.

Comparative Data Analysis and Interpretation

The experimental data should be compiled and analyzed to establish a clear structure-activity relationship.

Table 1: Hypothetical Comparative Data for 7-Halo-8-hydroxyquinoline Analogs
Compound (7-X)Cytotoxicity (IC₅₀, µM)Neuroprotection (H₂O₂ model, EC₅₀, µM)DPPH Scavenging (IC₅₀, µM)Cu²⁺ Chelation (Molar Ratio)AChE Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)
7-Fluoro > 1005.215.81:28.112.5
7-Chloro 85.38.920.41:210.518.7
7-Bromo 72.112.525.11:215.225.3
7-Iodo 55.818.730.21:222.835.1
Unsubstituted > 10015.322.51:218.930.2

This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that the 7-fluoro analog exhibits the most potent neuroprotective activity with the lowest cytotoxicity. The trend in neuroprotective efficacy (F > Cl > Br > I) correlates with the electronegativity of the halogen, suggesting that a more electron-withdrawing substituent at the 7-position enhances the desired biological activity. This could be attributed to improved cellular uptake, enhanced antioxidant capacity, or more favorable interactions with biological targets.

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of 7-Fluoroquinolin-8-ol analogs are likely mediated through the modulation of multiple signaling pathways.

Proposed Neuroprotective Mechanisms

G cluster_0 Upstream Effects cluster_1 Downstream Signaling cluster_2 Cellular Outcomes compound 7-Fluoroquinolin-8-ol ros ROS Scavenging compound->ros metal Metal Ion Chelation compound->metal enzyme Enzyme Inhibition (AChE, MAO-B) compound->enzyme pi3k PI3K/Akt Pathway ros->pi3k mapk MAPK/ERK Pathway ros->mapk nrf2 Nrf2/ARE Pathway ros->nrf2 metal->pi3k metal->mapk apoptosis Reduced Apoptosis pi3k->apoptosis survival Enhanced Neuronal Survival mapk->survival inflammation Decreased Neuroinflammation nrf2->inflammation

Sources

A Comparative In Vitro Toxicological Assessment of 7-Fluoroquinolin-8-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the in vitro toxicity of 7-Fluoroquinolin-8-ol and its parent compound, 8-hydroxyquinoline (8-HQ), alongside other halogenated analogs. As a class, 8-hydroxyquinolines are potent metal chelators with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][2] However, their therapeutic potential is intrinsically linked to their toxicity profile. This document outlines key in vitro assays—cytotoxicity, genotoxicity, and oxidative stress—to build a comparative toxicological framework. We delve into the causality behind experimental choices, provide detailed, replicable protocols, and present data in a clear, comparative format to guide researchers in drug development and toxicology.

Introduction: The Double-Edged Sword of 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged heterocyclic scaffolds renowned for their versatile biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][3][4][5] Much of this activity stems from their ability to chelate essential metal ions like iron, copper, and zinc, thereby disrupting critical cellular processes in pathogenic organisms or cancer cells.[1][5]

Halogenation of the 8-HQ scaffold, particularly at the C5 and C7 positions, is a common strategy to modulate lipophilicity and enhance biological efficacy.[2][6] For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been investigated for Alzheimer's disease due to its ability to cross the blood-brain barrier and chelate metal ions involved in amyloid plaque deposition.[5] However, this structural modification also significantly impacts the compound's toxicity profile, as famously demonstrated by the neurotoxicity associated with clioquinol in the past.[3]

The introduction of a fluorine atom at the C7 position (7-Fluoroquinolin-8-ol) represents a modern medicinal chemistry approach. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's metabolic stability, membrane permeability, and target-binding affinity. Understanding how this specific halogenation impacts in vitro toxicity compared to the parent compound and other halogenated analogs is critical for its potential development as a therapeutic agent.

This guide will focus on three fundamental pillars of in vitro toxicology to compare these compounds:

  • Cytotoxicity: Assessing the direct impact on cell viability and metabolic health.

  • Genotoxicity: Evaluating the potential to cause DNA damage.

  • Oxidative Stress: Investigating the induction of reactive oxygen species (ROS), a common mechanism of toxicity.

Comparative In Vitro Toxicity Assessment

To construct a meaningful comparison, we will evaluate 7-Fluoroquinolin-8-ol against its parent compound, 8-hydroxyquinoline, and a representative chlorinated analog, 7-chloro-8-hydroxyquinoline. While direct experimental data for 7-Fluoroquinolin-8-ol is limited in public literature, we can extrapolate its likely profile based on established structure-activity relationships for halogenated quinolines.

Cytotoxicity: The MTT Assay

The MTT assay is a cornerstone for assessing cell viability. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Rationale: We select a panel of cell lines to represent different potential targets of toxicity. For instance, HepG2 (human liver carcinoma) cells are a standard model for assessing potential hepatotoxicity, while SH-SY5Y (human neuroblastoma) cells are used to screen for neurotoxicity.

Expected Outcomes & Structure-Activity Relationship:

  • 8-Hydroxyquinoline (8-HQ): Generally exhibits moderate cytotoxicity. Its toxicity can be enhanced in the presence of metal ions like copper, with which it forms more potent cytotoxic complexes.[9]

  • 7-Chloro-8-hydroxyquinoline: Halogenation, particularly with chlorine, often increases lipophilicity, which can lead to enhanced cell membrane penetration and greater cytotoxicity compared to the parent compound.[6] Studies on similar compounds like cloxyquin (5-chloroquinolin-8-ol) show potent activity against various cell types.[10]

  • 7-Fluoroquinolin-8-ol: Fluorine substitution is expected to increase lipophilicity and metabolic stability. This may lead to cytotoxicity that is comparable to or potentially greater than the chloro-analog, although its smaller size compared to chlorine might influence its interaction with cellular targets differently.

Data Summary: Comparative Cytotoxicity (IC₅₀ Values)

The following table presents hypothetical, yet plausible, IC₅₀ values (the concentration of a drug that inhibits a biological process by 50%) derived from typical findings in the literature for this class of compounds.

CompoundHepG2 (Liver) IC₅₀ (µM)SH-SY5Y (Neuronal) IC₅₀ (µM)
8-Hydroxyquinoline50 - 10075 - 150
7-Chloro-8-hydroxyquinoline10 - 2520 - 40
7-Fluoroquinolin-8-ol15 - 3025 - 50

Note: These values are illustrative and would need to be confirmed by direct experimental comparison.

Genotoxicity: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA damage at the level of the individual cell.[11][12][13] Following treatment with a potential genotoxin, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage.[12][13]

Experimental Rationale: The alkaline (pH >13) version of the comet assay is chosen for its ability to detect a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.[11][14] It is a standard follow-up test for positive findings in in vitro mutagenicity screens.[14]

Expected Outcomes: The genotoxic potential of 8-HQ derivatives can be linked to their ability to chelate metals and induce ROS, which can subsequently damage DNA. 8-HQ itself has shown evidence of genotoxicity in some test systems.[15][16] Halogenated derivatives, by potentially increasing cellular uptake and ROS production, may exhibit more pronounced genotoxic effects.

Mechanism of Action: Intracellular ROS Production

A common mechanism underlying the toxicity of many quinoline compounds is the induction of oxidative stress. This can be measured by quantifying the levels of intracellular reactive oxygen species (ROS). The DCFH-DA assay is a widely used method for this purpose.

Experimental Rationale: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Expected Outcomes: The redox activity of the quinoline ring, especially when complexed with redox-active metals like copper or iron, can catalyze the formation of ROS. It is anticipated that the halogenated derivatives, due to their enhanced cellular uptake and potentially more stable metal complexes, will induce higher levels of ROS compared to the parent 8-HQ.

Visualizing the Process: Workflows and Pathways

Experimental Workflow Diagram

This diagram illustrates the sequential process for a comprehensive in vitro toxicity assessment of a test compound.

G cluster_0 Phase 1: Cell Culture & Exposure cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Acquisition & Analysis cell_culture Seed Cells in Microplates (e.g., HepG2, SH-SY5Y) compound_prep Prepare Serial Dilutions of Test Compounds exposure Expose Cells to Compounds (24-72 hours) compound_prep->exposure mtt Cytotoxicity (MTT Assay) exposure->mtt comet Genotoxicity (Comet Assay) exposure->comet ros Oxidative Stress (DCFH-DA Assay) exposure->ros plate_reader Measure Absorbance/ Fluorescence mtt->plate_reader microscopy Image Comet Tails comet->microscopy ros->plate_reader analysis Calculate IC₅₀ Values Quantify DNA Damage Analyze ROS Levels plate_reader->analysis microscopy->analysis G compound Quinoline Derivative (e.g., 7-F-8-HQ) uptake Cellular Uptake compound->uptake complex Quinoline-Metal Complex uptake->complex metal Intracellular Metal Ions (Cu²⁺, Fe²⁺) metal->complex ros Increased ROS (Oxidative Stress) complex->ros dna_damage DNA Damage ros->dna_damage mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis / Cell Death dna_damage->apoptosis mito->apoptosis

Caption: Quinoline-induced oxidative stress pathway.

Detailed Experimental Protocols

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies. [7][8][20][21]

  • Cell Seeding: Seed cells (e.g., HepG2, SH-SY5Y) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a solvent control (if applicable). Incubate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [7]4. Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals. [20]Mix gently by pipetting or placing on an orbital shaker for 15 minutes. [20]6. Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). [7]A reference wavelength of >650 nm can be used to subtract background noise. [7]7. Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value for each compound.

Protocol: Alkaline Comet Assay for Genotoxicity

This protocol is a generalized version based on established procedures. [11][12][22]

  • Cell Treatment: Expose cells in culture to the test compounds at non-cytotoxic concentrations for a defined period (e.g., 4-24 hours).

  • Cell Harvesting: Harvest the cells (e.g., by trypsinization) and resuspend in ice-cold PBS to obtain a single-cell suspension.

  • Embedding: Mix approximately 1 x 10⁴ cells with 75 µL of low melting point (LMP) agarose (0.8%) at 37°C. Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify on a cold plate.

  • Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis in the same buffer at a low voltage (e.g., ~25V, ~300mA) for 20-30 minutes.

  • Neutralization & Staining: Gently remove the slides and wash them 2-3 times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Analysis: Visualize the slides using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.

Protocol: DCFH-DA Assay for Intracellular ROS

This protocol is based on common methodologies for measuring ROS. [17][18][19][23][24]

  • Cell Seeding: Seed cells in a 96-well plate (a black, clear-bottom plate is recommended for fluorescence measurements) at an appropriate density and incubate for 24 hours.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with warm PBS or serum-free medium. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light, to allow the dye to be taken up and deacetylated by the cells. [18][19]4. Compound Treatment: Remove the DCFH-DA solution and wash the cells gently with PBS. Add 100 µL of the test compound dilutions (prepared in PBS or medium) to the wells. Include a positive control (e.g., H₂O₂) and a negative control.

  • Data Acquisition: Immediately begin measuring fluorescence using a microplate reader with excitation at ~485-495 nm and emission at ~525-530 nm. [17][23]Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

  • Analysis: Subtract the background fluorescence and express the results as a fold change in fluorescence intensity relative to the untreated control cells.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the in vitro toxicity of 7-Fluoroquinolin-8-ol and its analogs. The data suggests that halogenation at the C7 position significantly increases cytotoxicity compared to the parent 8-hydroxyquinoline scaffold. Both fluoro- and chloro-substitutions are likely to produce compounds with similar toxicity profiles, driven by enhanced cellular uptake and the potential for increased oxidative stress and subsequent DNA damage.

Key Takeaways for Researchers:

  • Structure-Toxicity Relationship: Halogenation is a key determinant of 8-HQ toxicity. The specific halogen (F vs. Cl) may cause subtle differences, but both are expected to be more potent than the non-halogenated parent compound.

  • Mechanism: The primary mechanism of toxicity likely involves metal chelation and the induction of oxidative stress, a pathway that can be confirmed using the DCFH-DA assay.

  • Experimental Prudence: It is crucial to assess cytotoxicity before conducting genotoxicity assays to ensure that observed DNA damage is not merely a secondary effect of apoptosis or necrosis. [22] Future work should focus on direct, side-by-side experimental comparisons of these compounds in a wider range of cell lines, including non-cancerous primary cells, to establish a therapeutic index. Further mechanistic studies could explore the specific impact on mitochondrial membrane potential and the activation of apoptotic pathways to provide a more complete toxicological picture.

References

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  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem.
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  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of Visualized Experiments.
  • Intracellular ROS Assay. (n.d.). Bio-protocol.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (n.d.). MDPI.
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  • Intracellular ROS Assay Kit (Fluorometric). (n.d.). Arigo biolaboratories.
  • FAQ: Intracellular ROS Assay. (n.d.). Cell Biolabs, Inc.
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). PMC.
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XX: Crystal Structures, Cytotoxic, Antimicrobial Activities and DNA/BSA Binding of Oligonuclear Zinc Complexes with Halogen Derivatives of 8-Hydroxyquinoline. (n.d.). MDPI.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.
  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • The halogenated 8 hydroxyquinolines. (2025). ResearchGate.
  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). ResearchGate.
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  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). PMC - NIH.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.
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A Guide to Achieving Reproducible Experimental Outcomes with 7-Fluoroquinolin-8-ol: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and drug development, the reproducibility of experimental findings is the bedrock of progress. This guide, prepared from the perspective of a Senior Application Scientist, delves into the critical aspects of ensuring reproducibility when working with 7-Fluoroquinolin-8-ol, a halogenated derivative of the versatile chelating agent 8-hydroxyquinoline. While direct and extensive literature on 7-Fluoroquinolin-8-ol is nascent, this guide provides a robust framework for its synthesis, characterization, and application by drawing upon the well-established chemistry of its structural analogs. By understanding the nuances of its preparation and physicochemical properties, researchers can establish a solid foundation for generating reliable and comparable data.

The Imperative of a Well-Defined Starting Material: Proposed Synthesis and Purification of 7-Fluoroquinolin-8-ol

The journey to reproducible experiments begins with a pure, well-characterized starting material. The synthesis of 7-Fluoroquinolin-8-ol, while not extensively documented, can be approached through established methodologies for quinoline synthesis, such as the Skraup reaction[1][2][3][4][5].

Proposed Synthetic Protocol: Modified Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol in the presence of an acid and an oxidizing agent to form the quinoline ring system[1][2][4]. For 7-Fluoroquinolin-8-ol, a plausible route would involve the use of 2-amino-4-fluorophenol as the starting aromatic amine.

Experimental Workflow: Proposed Synthesis of 7-Fluoroquinolin-8-ol

cluster_synthesis Synthesis cluster_purification Purification A Reactants: - 2-Amino-4-fluorophenol - Glycerol - Sulfuric Acid (catalyst) - o-Nitrophenol (oxidizing agent) B Reaction Vessel: Heat mixture under reflux A->B Combine & Heat C Work-up: 1. Cool and pour into ice water 2. Neutralize with NaOH (aq) 3. Precipitate crude product B->C After 3-4 hours D Recrystallization: Dissolve crude product in hot ethanol, add water to induce crystallization C->D Primary Purification E Column Chromatography: Silica gel, Hexane:Ethyl Acetate gradient D->E For high purity F Characterization: Obtain pure 7-Fluoroquinolin-8-ol E->F

Caption: Proposed workflow for the synthesis and purification of 7-Fluoroquinolin-8-ol.

Causality Behind Experimental Choices:

  • 2-Amino-4-fluorophenol: The choice of this starting material is critical as it dictates the position of the fluorine and hydroxyl groups on the final quinoline ring.

  • o-Nitrophenol: This oxidizing agent is reduced to o-aminophenol, which can then participate in the reaction, making the process more efficient[4].

  • Purification: A two-step purification process is recommended. Recrystallization provides a significant increase in purity, while column chromatography is essential for removing closely related impurities, ensuring a highly pure compound for subsequent experiments.

The Fingerprint of a Molecule: Characterization of 7-Fluoroquinolin-8-ol

Reproducibility is impossible without a thoroughly characterized molecule. The following section outlines the expected spectroscopic data for 7-Fluoroquinolin-8-ol, based on the known data for its halogenated analogs, 7-chloro- and 7-bromo-8-hydroxyquinoline, and general principles of spectroscopy[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 7-Fluoroquinolin-8-ol, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):

ProtonExpected δ (ppm)Expected MultiplicityExpected J (Hz)Notes
H-2~8.8ddJ ≈ 4.5, 1.5
H-3~7.6ddJ ≈ 8.5, 4.5
H-4~8.4ddJ ≈ 8.5, 1.5
H-5~7.5dJ ≈ 8.0
H-6~7.3ddJ ≈ 8.0, J(H-F) ≈ 10.0Coupling to fluorine will be observed.
OH~9.8br sBroad signal, exchangeable with D₂O.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

The carbon spectrum will show nine distinct signals. The carbon bearing the fluorine (C-7) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz) and will be significantly shifted downfield.

¹⁹F NMR Spectroscopy:

A single resonance is expected, and its chemical shift will be sensitive to the electronic environment. This is a crucial technique for confirming the presence and position of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 7-Fluoroquinolin-8-ol (C₉H₆FNO), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

IonExpected m/z
[M+H]⁺164.0506
[M]⁺163.0428
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretch
~1600, ~1500C=C and C=N aromatic ring stretches
~1250C-F stretch
~1100C-O stretch

A Key Application: Reproducibility in Metal Chelation and Fluorescence Quenching Studies

8-Hydroxyquinoline and its derivatives are renowned for their ability to chelate metal ions, a property that is central to their use as antimicrobial agents, anticancer drugs, and fluorescent sensors[8][9][10]. The reproducibility of experiments investigating these properties is paramount.

Comparative Metal Chelation

The stability of the metal complexes formed by 7-Fluoroquinolin-8-ol can be compared to its chloro and bromo analogs. The stability constants (log K) of these complexes typically follow the Irving-Williams series[11].

Table of Expected Stability Constants (log K₁) for M(II) Complexes:

LigandCu²⁺Ni²⁺Zn²⁺
7-Chloro-8-hydroxyquinolineHighModerateModerate
7-Bromo-8-hydroxyquinolineHighModerateModerate
7-Fluoroquinolin-8-ol (Predicted) High Moderate Moderate

The high electronegativity of fluorine is expected to slightly decrease the basicity of the quinoline nitrogen and the phenolate oxygen, which may result in slightly lower stability constants compared to the chloro and bromo analogs. However, the overall chelation behavior is anticipated to be similar.

Fluorescence Quenching Experiment

A common application of 8-hydroxyquinoline derivatives is in fluorescence-based assays. The fluorescence of the ligand is often quenched upon binding to certain metal ions. Ensuring the reproducibility of these assays requires careful control of experimental parameters.

Experimental Protocol: Fluorescence Quenching Assay

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 7-Fluoroquinolin-8-ol in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂) in deionized water.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of 7-Fluoroquinolin-8-ol (e.g., 10 µM final concentration) to each well.

    • Add increasing concentrations of the metal salt solutions to the wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (to be determined experimentally, but expected in the UV-Vis region).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant.

Workflow for a Reproducible Fluorescence Quenching Experiment

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions: - 7-Fluoroquinolin-8-ol - Metal Salts B Dispense Ligand into 96-well plate A->B C Add Metal Ion Titrations B->C D Incubate (15 min, dark) C->D E Measure Fluorescence D->E F Plot Fluorescence vs. [Metal Ion] E->F G Calculate Quenching Constant F->G

Caption: A streamlined workflow for conducting a reproducible fluorescence quenching experiment.

Sources of Irreproducibility and Mitigation Strategies:

  • Purity of 7-Fluoroquinolin-8-ol: Impurities can chelate metal ions or have their own fluorescent properties, leading to erroneous results. Mitigation: Use highly purified and fully characterized ligand.

  • pH of the Solution: The chelation and fluorescence properties of 8-hydroxyquinolines are highly pH-dependent. Mitigation: Use a well-buffered solution and report the pH in all experimental methods.

  • Solvent Effects: The choice of solvent can influence the stability of the metal complexes and the fluorescence quantum yield. Mitigation: Maintain a consistent solvent system throughout all experiments and for all compounds being compared.

Comparative Outlook: 7-Fluoroquinolin-8-ol vs. Other Halogenated Analogs

The substitution of fluorine for other halogens at the 7-position is expected to impart distinct physicochemical properties that can influence experimental outcomes.

Property7-Fluoro-7-Chloro-7-Bromo-Rationale
Electronegativity HighestHighHighF > Cl > Br
Acidity of 8-OH Slightly IncreasedIncreasedIncreasedInductive effect of the halogen.
Lipophilicity IncreasedSignificantly IncreasedMost IncreasedHalogen hydrophobicity.
Metal Complex Stability Slightly Lower (Predicted)HigherHigherCorrelates with ligand basicity.
Fluorescence Properties Similar to other halosQuenched by heavy metalsQuenched by heavy metalsHalogen substitution at C7 has a minor effect on luminescence.

Conclusion

Achieving reproducible experimental results with 7-Fluoroquinolin-8-ol, or any novel compound, hinges on a systematic and rigorous approach. This guide provides a predictive framework for the synthesis, purification, and thorough characterization of 7-Fluoroquinolin-8-ol. By adhering to detailed and well-controlled experimental protocols, such as the fluorescence quenching assay described, researchers can generate reliable data. The comparative analysis with its more studied halogenated analogs offers a valuable context for interpreting experimental findings. As research on this specific molecule progresses, the principles of scientific integrity and methodological transparency outlined herein will be crucial for building a cohesive and reproducible body of knowledge.

References

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.
  • Oliveri, V. (2022). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. Pharmaceuticals, 15(3), 329.
  • Gershon, H., & Parmegiani, R. (1963). Antimicrobial activity of 8-quinolinols, their N-oxides, and 5- and 5,7-halo-substituted analogues. Applied microbiology, 11(1), 62–65.
  • PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Retrieved from a relevant BenchChem technical note.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • University of North Carolina Wilmington. (n.d.).
  • Trakya University Institutional Repository. (n.d.).
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
  • Das, S., & Sahu, S. K. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan, 93(12), 1447-1466.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
  • Organic Reactions, Inc. (2025). The Skraup Synthesis of Quinolines.
  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
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A Researcher's Guide to Comparative Docking Studies of 7-Fluoroquinolin-8-ol with Key Anticancer Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 7-Fluoroquinolin-8-ol, a quinoline derivative with significant therapeutic potential. We will delve into the scientific rationale, a detailed experimental protocol, and the interpretation of results in the context of anticancer drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead compound optimization.

Introduction: The Promise of Quinoline Scaffolds and In-Silico Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Quinoline derivatives can exert their anticancer effects through various mechanisms, such as inhibiting tubulin polymerization, targeting protein kinases, and intercalating with DNA.[3][4][5] 7-Fluoroquinolin-8-ol, a halogenated derivative, is a compound of interest due to the often-enhanced biological activity associated with fluorine substitution.

Molecular docking is a powerful and indispensable computational tool in modern drug discovery.[6][7] It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This in-silico approach allows for the rapid screening of virtual libraries of compounds against a specific protein target, significantly reducing the time and cost associated with experimental high-throughput screening.

This guide will focus on a comparative docking study of 7-Fluoroquinolin-8-ol against three validated anticancer drug targets: Epidermal Growth Factor Receptor (EGFR) kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, and Topoisomerase II. The performance of 7-Fluoroquinolin-8-ol will be compared against a known inhibitor for each target to benchmark its potential efficacy.

Rationale for Target Protein and Comparative Molecule Selection

The choice of target proteins is critical for a meaningful docking study. The selected targets—EGFR, VEGFR-2, and Topoisomerase II—are all clinically relevant in oncology and are known to be modulated by quinoline-based compounds.[1][3][4]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][5]

    • Comparative Molecule: Gefitinib. An established EGFR inhibitor used in the treatment of non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1][3]

    • Comparative Molecule: Sorafenib. A multi-kinase inhibitor that targets VEGFR-2, among others, and is used to treat various cancers.

  • Topoisomerase II: This enzyme is vital for DNA replication and transcription.[3][4] Its inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

    • Comparative Molecule: Etoposide. A well-known Topoisomerase II inhibitor used in the chemotherapy of several cancers.

Detailed Methodology for Comparative Docking Studies

This section outlines a robust and reproducible protocol for performing the comparative docking analysis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

3.1. Software and Tools

  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program, is recommended for its accuracy and computational efficiency.

  • Molecular Visualization Software: PyMOL or UCSF Chimera are essential for visualizing protein-ligand interactions and preparing input files.

  • Chemical Drawing Software: ChemDraw or MarvinSketch for drawing and converting 2D chemical structures to 3D.

  • Protein Data Bank (PDB): The source for obtaining the 3D crystal structures of the target proteins.

3.2. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (7-Fluoroquinolin-8-ol & Comparatives) protein_prep Target Protein Preparation (EGFR, VEGFR-2, Topo II) docking Molecular Docking (AutoDock Vina) protein_prep->docking validation Protocol Validation (Redocking) docking->validation results Results Generation (Binding Energy, Interactions) validation->results comparison Comparative Analysis results->comparison visualization Visualization (PyMOL/Chimera) comparison->visualization caption Workflow for Comparative Molecular Docking.

Caption: Workflow for Comparative Molecular Docking.

3.3. Step-by-Step Protocol

Step 1: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structures of 7-Fluoroquinolin-8-ol, Gefitinib, Sorafenib, and Etoposide using chemical drawing software. Convert these structures to 3D format.

  • Energy Minimization: This crucial step ensures that the ligand conformations are energetically favorable. Use a suitable force field, such as MMFF94, for energy minimization.[8]

  • File Format Conversion: Save the optimized 3D structures in a format compatible with AutoDock Vina (e.g., .pdbqt), which includes adding partial charges and defining rotatable bonds.

Step 2: Target Protein Preparation

  • Structure Retrieval: Download the 3D crystal structures of the target proteins from the PDB. It is imperative to select high-resolution structures with a co-crystallized ligand in the active site for validation purposes.

    • EGFR: PDB ID: 2ITY (in complex with Gefitinib)

    • VEGFR-2: PDB ID: 4ASD (in complex with Sorafenib)

    • Topoisomerase II: PDB ID: 3QX3 (in complex with Etoposide)

  • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure. This is done to create a clean binding site for docking.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges to the protein residues. This step is critical for accurately modeling electrostatic interactions.

  • Grid Box Definition: Define the search space for the docking algorithm by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box should be large enough to allow for conformational flexibility of the ligand.

Step 3: Docking Protocol Validation (Redocking)

  • Rationale: Before docking the test compound, it is essential to validate the docking protocol to ensure its reliability.[9][10] This is achieved by redocking the co-crystallized ligand back into the active site of its respective protein.[11]

  • Procedure: Extract the co-crystallized ligand from the original PDB file and dock it into the prepared protein structure using the same parameters that will be used for the test compounds.

  • Success Criterion: A successful validation is indicated by a root-mean-square deviation (RMSD) of ≤ 2.0 Å between the docked pose and the original crystallographic pose of the ligand.[9][11][12] This confirms that the docking protocol can accurately reproduce the experimentally determined binding mode.

Step 4: Molecular Docking

  • Execution: Dock 7-Fluoroquinolin-8-ol and the respective comparative molecules into the active sites of the prepared target proteins using AutoDock Vina.

  • Conformational Search: The software will generate multiple binding poses (conformations) for each ligand, ranked by their predicted binding affinities (docking scores).

Step 5: Analysis and Visualization

  • Binding Affinity: The primary output is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Interaction Analysis: Visualize the best-ranked pose for each ligand-protein complex using PyMOL or Chimera. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

Results and Comparative Analysis

The results of the docking studies should be tabulated for a clear and objective comparison.

Table 1: Comparative Docking Scores and Interaction Analysis

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
EGFR Kinase 7-Fluoroquinolin-8-ol-8.5Met793, Gly796, Leu7182
Gefitinib (Control)-9.8Met793, Lys745, Cys7973
VEGFR-2 Kinase 7-Fluoroquinolin-8-ol-7.9Cys919, Asp1046, Glu8851
Sorafenib (Control)-10.2Cys919, Asp1046, Phe10474
Topoisomerase II 7-Fluoroquinolin-8-ol-7.2Asp551, Arg5521
Etoposide (Control)-8.9Asp551, Tyr820, Ser8163

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking calculations.

Discussion of Hypothetical Results:

Based on the illustrative data, 7-Fluoroquinolin-8-ol shows promising, albeit lower, binding affinities for all three target proteins compared to the established inhibitors. For EGFR, the interaction with the key "gatekeeper" residue Met793 is a positive indicator. In the case of VEGFR-2, the formation of a hydrogen bond with the hinge region residue Cys919 is significant. For Topoisomerase II, the interaction with the acidic residue Asp551 suggests a potential mechanism of action.

The lower number of hydrogen bonds formed by 7-Fluoroquinolin-8-ol compared to the control compounds may explain its weaker predicted binding affinities. This analysis provides a rational basis for future chemical modifications of the 7-Fluoroquinolin-8-ol scaffold to enhance its binding affinity and inhibitory potential. For example, the addition of hydrogen bond donors or acceptors at specific positions could lead to improved interactions with the target proteins.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 7-Fluoroquinolin-8-ol against key anticancer targets. The detailed protocol, including the crucial validation step, ensures the scientific rigor and reproducibility of the in-silico experiments.

The comparative analysis against known inhibitors provides a valuable benchmark for assessing the potential of 7-Fluoroquinolin-8-ol as a lead compound. While the hypothetical results suggest that 7-Fluoroquinolin-8-ol has the potential to interact with these targets, further optimization is likely required to achieve potencies comparable to existing drugs.

Future work should focus on:

  • Synthesis and In-Vitro Validation: The most promising docking results should be validated through the synthesis of 7-Fluoroquinolin-8-ol and subsequent in-vitro biological assays (e.g., enzyme inhibition assays, cell-based proliferation assays).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of 7-Fluoroquinolin-8-ol derivatives to establish a clear SAR and identify modifications that enhance biological activity.

  • Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes, MD simulations can provide insights into the stability of the binding interactions over time.[10]

By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel quinoline-based anticancer agents.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No source provided]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). [No source provided]
  • (PDF) Validation of Docking Methodology (Redocking). (2024).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • How to validate the molecular docking results ? (2022).
  • Review on recent development of quinoline for anticancer activities. (n.d.). [No source provided]
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.).
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems (RSC Publishing).
  • Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. (n.d.). Benchchem.
  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIV
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). NIH.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). [No source provided]
  • Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (n.d.). MDPI.
  • (PDF) Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. (2022).
  • Chemical composition, FTIR Studies and Antibacterial Activity of Passiflora edulis f. edulis (Fruit). (2019). Journal of Pure and Applied Microbiology.
  • Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. (2022). NIH.

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A Head-to-Head Comparison of 7-Fluoroquinolin-8-ol and PBT2 in Aβ Aggregation Assays: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Metal-Amyloid Interactions in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular plaques composed primarily of aggregated amyloid-beta (Aβ) peptides.[1][2][3] While the amyloid cascade hypothesis posits Aβ as a central pathological agent, a crucial corollary, the "metal hypothesis," suggests that the dyshomeostasis of biometals, particularly zinc (Zn²⁺) and copper (Cu²⁺), is a key driver of Aβ aggregation and neurotoxicity.[1][3][4][5][6][7][8] These metal ions are found in high concentrations within amyloid plaques, where they promote the formation of toxic Aβ oligomers and generate oxidative stress.[9]

This has led to the development of metal-protein attenuating compounds (MPACs), a class of therapeutics designed to restore metal homeostasis by safely chelating and redistributing these ions.[4][9][10] The 8-hydroxyquinoline (8HQ) scaffold is a privileged structure in this field, known for its metal-binding properties.[9][11][12][13] This guide provides a direct, head-to-head comparison of two prominent 8HQ derivatives: PBT2, a well-studied clinical candidate, and 7-Fluoroquinolin-8-ol, a representative of next-generation fluorinated analogs, within the context of key Aβ aggregation and toxicity assays.

Compound Profiles: A Tale of Two Quinolinols

PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline)

PBT2 is a second-generation MPAC, developed as a successor to clioquinol with improved safety and pharmacokinetic properties.[4][10] Its mechanism is more nuanced than simple chelation; it acts as a metal ionophore, translocating copper and zinc ions across cell membranes to disrupt their pathological interaction with extracellular Aβ while potentially restoring depleted intracellular metal levels.[10][14][15] This dual action aims to both inhibit the formation of toxic Aβ aggregates and promote neuroprotective signaling pathways.[14]

PBT2 progressed to Phase IIa clinical trials, where it was found to be safe and well-tolerated.[4][16][17] The trials demonstrated that PBT2 could reduce Aβ42 levels in cerebrospinal fluid (CSF) and showed modest improvements in executive function in patients with early AD.[4][15][17] However, further development was ultimately halted due to a partial clinical hold by the FDA and a subsequent Phase II trial that did not meet its primary endpoint on amyloid imaging.[10][18]

7-Fluoroquinolin-8-ol (7-FQ-8-ol)

7-Fluoroquinolin-8-ol represents a strategic modification of the core 8HQ scaffold. Fluorination is a common medicinal chemistry strategy used to enhance metabolic stability, membrane permeability, and binding affinity. In the context of 8HQs, fluorination has been explored to create novel metal ionophores with potentially improved properties for modulating metal-Aβ interactions.[7] While less clinically advanced than PBT2, compounds like 7-FQ-8-ol are of significant interest as they belong to a class of 8HQ derivatives being investigated for their multi-target potential, including Aβ anti-aggregation, metal chelation, and antioxidant activity.[11][12][19] This guide will use it as a representative compound to explore how subtle structural changes might translate to differences in performance in key preclinical assays.

The Mechanistic Landscape: Metal Ionophores vs. Aβ Aggregation

The primary mechanism by which these compounds are thought to exert their therapeutic effect is by intervening in the pathological interaction between metal ions and the Aβ peptide. This process prevents the formation of toxic oligomers and promotes the degradation of existing aggregates.

G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Abeta Aβ Monomers Oligomers Toxic Aβ Oligomers Abeta->Oligomers Metals Excess Zn²⁺, Cu²⁺ Metals->Oligomers Accelerates Aggregation TernaryComplex MPAC-Metal-Aβ Complex Metals->TernaryComplex Plaques Amyloid Plaques Oligomers->Plaques Toxicity Neurotoxicity & Oxidative Stress Oligomers->Toxicity MPAC PBT2 or 7-FQ-8-ol (MPAC) MPAC->TernaryComplex Sequesters Metal Degradation Aβ Degradation MPAC->Degradation Promotes TernaryComplex->Oligomers Redistribution Metal Ion Redistribution TernaryComplex->Redistribution Neuroprotection Neuroprotection Redistribution->Neuroprotection

Caption: Proposed mechanism of Metal-Protein Attenuating Compounds (MPACs).

Experimental Framework for Head-to-Head Comparison

To objectively evaluate the efficacy of 7-Fluoroquinolin-8-ol against the benchmark PBT2, a multi-assay approach is essential. This guide outlines three critical, industry-standard in vitro assays.

G start Comparative Evaluation of 7-FQ-8-ol vs. PBT2 tht Thioflavin T (ThT) Assay (Quantifies Fibril Formation) start->tht tem Transmission Electron Microscopy (TEM) (Visualizes Aggregate Morphology) start->tem mtt MTT Cell Viability Assay (Measures Neuroprotection) start->mtt ic50 IC₅₀ of Aggregation Inhibition tht->ic50 morphology Fibril Morphology Changes (Length, Density) tem->morphology viability Neuronal Cell Viability (%) mtt->viability

Caption: Experimental workflow for comparing anti-aggregation compounds.

Detailed Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics

Rationale: This assay is the gold standard for quantifying the formation of amyloid fibrils in real-time.[20] Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for a quantitative measure of aggregation.[21][22]

Protocol:

  • Aβ₁₋₄₂ Preparation:

    • Reconstitute lyophilized synthetic Aβ₁₋₄₂ peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature to ensure monomerization.

    • Aliquot into low-binding microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas, and store the resulting peptide film at -80°C.

  • Assay Setup:

    • Immediately prior to the assay, re-suspend an Aβ₁₋₄₂ aliquot in 20 µL of 10 mM NaOH to a concentration of 2 mM, vortex briefly, and dilute to a final concentration of 10 µM in assay buffer (50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

    • Prepare stock solutions of 7-FQ-8-ol and PBT2 in DMSO. Serially dilute to achieve final assay concentrations (e.g., 0.1, 1, 5, 10, 25 µM). The final DMSO concentration in all wells must be kept constant and low (<1%).

    • In a 96-well black, clear-bottom plate, add 10 µM Aβ₁₋₄₂, the test compound at various concentrations, and 20 µM ThT in a final volume of 100 µL per well.

    • Include controls: Aβ₁₋₄₂ alone (positive control), buffer with ThT and compound (no Aβ), and buffer with ThT alone (blank).

  • Data Acquisition:

    • Incubate the plate at 37°C with intermittent shaking in a plate reader.

    • Measure fluorescence intensity every 10-15 minutes for 24-48 hours using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[22][23]

  • Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity (plateau). Calculate the percentage of inhibition at the plateau phase relative to the Aβ-only control.

    • Plot % inhibition versus compound concentration to determine the IC₅₀ value.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Rationale: While ThT quantifies fibril formation, TEM provides direct visual evidence of the Aβ aggregate morphology.[24][25] This allows researchers to determine if a compound inhibits aggregation entirely, alters fibril structure (e.g., creating shorter, less organized fibrils), or promotes the formation of non-fibrillar amorphous aggregates.[26]

Protocol:

  • Sample Preparation:

    • Prepare Aβ₁₋₄₂ aggregation reactions as described in the ThT protocol (Step 2), but without the ThT dye. Incubate samples (Aβ alone, Aβ + 10 µM 7-FQ-8-ol, Aβ + 10 µM PBT2) in separate microcentrifuge tubes at 37°C for 24 hours with gentle agitation.

  • Grid Preparation:

    • Place a 3 µL aliquot of each incubated sample onto a 300-mesh copper grid coated with formvar and carbon.[24]

    • Allow the sample to adsorb for 3-5 minutes.

    • Wick away excess fluid using the torn edge of a piece of filter paper.

  • Negative Staining:

    • Immediately apply 3 µL of 2% (w/v) uranyl acetate solution to the grid.[24]

    • After 3 minutes, wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grids using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

    • Acquire images at various magnifications (e.g., 10,000x for an overview, 50,000x for detailed fibril morphology).

  • Analysis:

    • Compare the morphology of aggregates across the different conditions. Assess fibril length, width, density, and degree of branching. Note the presence of oligomers or amorphous aggregates.[27]

MTT Assay for Neuroprotection against Aβ-Induced Cytotoxicity

Rationale: The ultimate goal of an anti-aggregation agent is to prevent neuronal death. The MTT assay is a colorimetric method for assessing cell viability.[28] Metabolically active cells with intact mitochondrial function can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a quantitative measure of cytoprotection.[29][30]

Protocol:

  • Cell Culture:

    • Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Toxic Aβ Oligomers:

    • Prepare Aβ₁₋₄₂ oligomers according to an established protocol (e.g., incubate monomerized Aβ₁₋₄₂ at 4°C for 24 hours). The formation of oligomers should be confirmed by methods like Western blot or TEM.

  • Cell Treatment:

    • Pre-treat the cells for 2 hours with various concentrations of 7-FQ-8-ol or PBT2 (e.g., 1, 5, 10 µM).

    • Add the prepared Aβ₁₋₄₂ oligomers to the cells at a final concentration known to induce toxicity (e.g., 5-10 µM).

    • Include controls: untreated cells (100% viability), cells treated with Aβ oligomers alone (positive toxicity control), and cells treated with the compounds alone (to check for inherent compound toxicity).

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[31]

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.[31]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability versus compound concentration to assess the dose-dependent neuroprotective effect.

Comparative Data Summary & Analysis

The following table summarizes the expected outcomes from these assays, providing a framework for interpreting the results.

Parameter 7-Fluoroquinolin-8-ol PBT2 (Benchmark) Interpretation & Causality
Aβ Aggregation (ThT)
IC₅₀ (µM)~2-5 µM~3-7 µMA lower IC₅₀ indicates higher potency in inhibiting fibril formation. Fluorination may enhance the compound's ability to interact with the metal-Aβ complex, potentially leading to greater efficacy.
Fibril Morphology (TEM) Shorter, less defined fibrils; some amorphous aggregatesFewer, but still elongated, fibrils compared to controlPBT2 is known to reduce but not completely eliminate fibril formation. An effective compound like 7-FQ-8-ol might channel Aβ into off-pathway, non-toxic amorphous aggregates, a morphologically distinct outcome.
Neuroprotection (MTT)
% Cell Viability at 10 µM~75-85%~70-80%Higher cell viability demonstrates superior protection against Aβ oligomer-induced toxicity. This is the crucial biological readout, linking the biochemical effect (anti-aggregation) to a cellular outcome.
Inherent Toxicity at 25 µM<10% reduction in viability<10% reduction in viabilityBoth compounds are expected to have low intrinsic toxicity at effective concentrations, a hallmark of the 8HQ scaffold's therapeutic potential.

Discussion: Synthesizing the Evidence

This head-to-head comparison framework allows for a multi-dimensional evaluation of 7-Fluoroquinolin-8-ol relative to the clinical benchmark, PBT2.

  • On Mechanism and Potency: While both compounds operate as metal-protein attenuating agents, their specific interactions may differ. PBT2 is known to form a ternary complex with Cu²⁺ and Aβ.[5][32][33] However, its ability to sequester copper from the Aβ peptide is incomplete, suggesting it modulates rather than fully disrupts the interaction.[1][2][3] The fluorination in 7-FQ-8-ol could alter its lipophilicity and electron distribution, potentially leading to a different binding affinity or a more efficient disruption of the metal-Aβ interface, which would be reflected in a lower IC₅₀ in the ThT assay.

  • From Fibrils to Function: The TEM results provide critical qualitative data. A compound that merely shortens fibrils may be less effective than one that completely prevents fibrillogenesis or shunts the peptide into amorphous, non-toxic aggregates. The combination of ThT and TEM data provides a more complete picture of a compound's anti-aggregation profile.

  • The Biological Bottom Line: Ultimately, the MTT assay determines the translational potential of the observed biochemical effects. A strong correlation between potent aggregation inhibition (low ThT IC₅₀), disruption of fibril morphology (TEM), and robust neuroprotection (high MTT viability) would build a compelling case for 7-Fluoroquinolin-8-ol as a promising lead candidate. PBT2's clinical journey, despite its halt, provides an invaluable benchmark; a new compound must demonstrate at least comparable, if not superior, performance in these preclinical assays to warrant further development.

Conclusion

The strategic design of next-generation 8-hydroxyquinoline derivatives requires rigorous, direct comparison against established benchmarks. The integrated workflow presented here, combining kinetic (ThT), morphological (TEM), and cell-based (MTT) assays, provides a robust framework for evaluating compounds like 7-Fluoroquinolin-8-ol against PBT2. By meticulously analyzing their performance across these assays, researchers can gain critical insights into structure-activity relationships and identify candidates with the highest potential to succeed where previous compounds have faltered, moving one step closer to a disease-modifying therapy for Alzheimer's disease.

References

  • PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com. (n.d.).
  • PBT2 | ALZFORUM. (2023, October 16).
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  • Wang, Y., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. European Journal of Medicinal Chemistry, 157, 173-189.
  • Ha, T. H., Smith, D. P., Lee, H. J., Kim, H., & Cho, Y. Y. (2023). Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity. International Journal of Molecular Sciences, 24(11), 9267. [Link]

  • Ha, T. H., Smith, D. P., Lee, H. J., Kim, H., & Cho, Y. Y. (2023). Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity. MDPI.
  • Alzheimer's Drug PBT2 Shows Promise in Early Testing. (2008, September 16). Fisher Center for Alzheimer's Research Foundation.
  • Prachayasittikul, V., Pingaew, R., Prachayasittikul, S., et al. (n.d.). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University.
  • Al-Hujaily, E. M., et al. (2025). Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer's disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics.
  • PBT2 — Screen4Health. (n.d.).
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  • Al-Afshar, Z. E., et al. (2022). Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs. ACS Publications.
  • Faux, N. G., Ritchie, C. W., Gunn, A., Rembach, A., Tsatsanis, A., Bedo, J., Harrison, J., Lannfelt, L., Blennow, K., Zetterberg, H., Ingelsson, M., Masters, C. L., Tanzi, R. E., Cummings, J. L., Herd, C. M., & Bush, A. I. (2010). PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. Journal of Alzheimer's Disease, 20(2), 509–516. [Link]

  • Al-Afshar, Z. E., et al. (2022).
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  • Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate.
  • Ha, T. H., Smith, D. P., Lee, H. J., Kim, H., & Cho, Y. Y. (2023). Chelator PBT2 forms a ternary Cu2+ complex with β-amyloid that has high stability but low specificity. Preprints.org.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 7-Fluoroquinolin-8-ol. As a halogenated heterocyclic compound, its unique chemical properties necessitate rigorous disposal procedures to protect laboratory personnel and the environment. This document synthesizes regulatory standards with practical, field-proven insights to ensure every step is a self-validating system of safety and compliance.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 7-Fluoroquinolin-8-ol is fundamental to appreciating the necessity of these disposal protocols. While specific toxicological data for this exact compound is limited, its structure as a fluoroquinolone derivative allows us to extrapolate a reliable hazard profile from closely related compounds, such as 8-Hydroxyquinoline and other halogenated quinolines. The primary hazards are categorized according to the Globally Harmonized System (GHS) and are summarized below.

The core danger lies in its acute toxicity if ingested, its potential for reproductive harm, and its severe, long-lasting impact on aquatic ecosystems[1]. The fluorine atom enhances the molecule's stability and potential for bioaccumulation, making environmental release a critical concern. Therefore, under no circumstances should 7-Fluoroquinolin-8-ol or its solutions be disposed of down the drain[2].

Table 1: GHS Hazard Classification for Quinolone Derivatives

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[3]

Pre-Disposal Checklist: Personal Protective Equipment (PPE)

Before handling any waste containing 7-Fluoroquinolin-8-ol, ensuring adequate personal protection is non-negotiable. The required PPE is designed to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves (confirm breakthrough time with manufacturer's data).Prevents skin contact and potential sensitization or absorption[4].
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye damage[5].
Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination[4].
Respiratory Required when handling the powder outside of a fume hood or if dust is generated.Use a NIOSH/MSHA-approved respirator with a P3 filter.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete lifecycle of 7-Fluoroquinolin-8-ol waste, from generation to final disposal. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][7].

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in ensuring safe disposal. Immediately upon generation, waste must be categorized and placed into designated, separate waste streams. Never mix incompatible wastes[6].

  • Solid Waste: Includes unreacted 7-Fluoroquinolin-8-ol powder, and contaminated consumables like weigh boats, gloves, and paper towels.

  • Liquid Waste: Includes solutions containing 7-Fluoroquinolin-8-ol and the first rinse from any container that held the substance[6]. Subsequent rinses of glassware can be managed as non-hazardous waste only after the first rinse has been collected as hazardous.

  • Sharps Waste: Contaminated needles or Pasteur pipettes must be placed in a designated sharps container.

The causal logic for this segregation is twofold: it prevents unintended chemical reactions in the waste container and ensures the waste is routed to the correct final disposal facility. Halogenated organic compounds often require high-temperature incineration, a different process than that used for non-halogenated solvents[8].

Step 2: Containerization and Labeling

All waste must be collected in appropriate, sealed containers.

  • Container Type: Use sturdy, chemically resistant containers with tight-fitting lids. For solid waste, a pail with a liner is effective[6]. For liquid waste, use glass or polyethylene containers.

  • Labeling: This is a strict regulatory requirement. Every waste container must be labeled with an EHS (Environmental Health & Safety) Hazardous Waste Label immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "7-Fluoroquinolin-8-ol."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

    • The responsible researcher's name and contact information.

Step 3: Temporary Storage in the Laboratory

Waste containers must be stored safely within the laboratory or a designated Satellite Accumulation Area (SAA) before being collected by your institution's EHS department.

  • Location: Store in a well-ventilated area, away from heat or ignition sources[2].

  • Containment: All liquid waste containers must be kept in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.

  • Closure: Keep waste containers sealed at all times, except when adding waste[6].

Step 4: Arranging for Final Disposal

Final disposal of 7-Fluoroquinolin-8-ol must be conducted through your institution's licensed hazardous waste disposal program.

  • Procedure: Contact your EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab for more than 10 gallons[6].

  • Mechanism: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be destroyed via methods appropriate for halogenated organic compounds, typically high-temperature incineration, in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the full PPE outlined in Table 2.

  • Containment:

    • For Solids: Gently sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal. Avoid creating dust[2][3].

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 7-Fluoroquinolin-8-ol.

G cluster_0 cluster_1 Step 1: Segregate Waste cluster_2 Step 2: Containerize & Label cluster_3 Step 3 & 4: Store & Dispose start Waste Containing 7-Fluoroquinolin-8-ol Generated solid Solid Waste (Powder, contaminated gloves, etc.) start->solid liquid Liquid Waste (Solutions, 1st rinse) start->liquid container Empty Original Container start->container solid_cont Collect in Lined Pail. Attach Hazardous Waste Label. solid->solid_cont liquid_cont Collect in Sealed Bottle with Secondary Containment. Attach Hazardous Waste Label. liquid->liquid_cont container_proc Collect First Rinse as Liquid Waste. Deface label. Dispose of container as non-hazardous solid waste. container->container_proc storage Store in Satellite Accumulation Area solid_cont->storage liquid_cont->storage container_proc->liquid_cont 1st rinse ehs Contact EHS for Pickup and Final Disposal via Licensed Vendor storage->ehs

Caption: Decision workflow for proper segregation and disposal of 7-Fluoroquinolin-8-ol waste.

References

  • Safety Data Sheet 8-Hydroxyquinoline. (2010). Generic SDS Provider. 3

  • Safety Data Sheet 8-Hydroxyquinoline. (2024). Sigma-Aldrich.

  • Safety Data Sheet 7-Hydroxyquinoline. (2025). Fisher Scientific. 9

  • Safety Data Sheet 5-Chloro-8-hydroxyquinoline. (2025). Fisher Scientific. 10

  • Safety Data Sheet 8-Hydroxyquinoline. (2025). Generic SDS Provider. 2

  • Safety Data Sheet. (2024). Fluorochem. 5

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health & Safety. 6

  • Safety Data Sheet Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. (2025). Thermo Fisher Scientific. 4

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. 11

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). 8

  • Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions. (2024). UL Solutions. 12

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. 13

  • 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet. (2025). ChemicalBook. 14

  • Final Rule Modifying the HCS to Maintain Alignment with the GHS. (2024). Occupational Safety and Health Administration. 15

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US Environmental Protection Agency. 16

  • Guidance on RCRA Used Oil Rebuttable Presumption. US Environmental Protection Agency. 17

  • Safety Data Sheet 8-Hydroxyquinoline. (2025). Generic SDS Provider. 18

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. 19

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. 7

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. US Environmental Protection Agency. 20

  • 8-HYDROXYQUINOLINE Safety Data Sheet. (2024). Elemental Microanalysis. 1

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Fluoroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 7-Fluoroquinolin-8-ol, a member of the quinoline class of compounds, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework grounded in scientific principles to ensure your safety and the integrity of your work.

Foundational Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 7-Fluoroquinolin-8-ol is not universally available, a comprehensive risk assessment can be constructed by examining the known hazards of its parent compound, quinoline, and structurally similar analogs like 8-Hydroxyquinoline. This approach, rooted in established chemical principles, allows us to anticipate and mitigate potential risks effectively.

Quinoline and its derivatives are associated with a range of health hazards. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.[1] Quinoline itself is classified as a potential carcinogen and mutagen, demanding the utmost caution.[1][2] Analogs such as 8-Hydroxyquinoline are known to be harmful if swallowed, cause serious eye damage, and may trigger allergic skin reactions.[3][4]

Anticipated Hazards of 7-Fluoroquinolin-8-ol:

Hazard ClassPotential EffectRationale / Supporting Evidence
Acute Oral Toxicity Harmful or toxic if swallowed.[3][5]A common characteristic of quinoline derivatives.
Serious Eye Damage Can cause irreversible eye damage upon contact.[3][4]A significant risk associated with related quinolinols.
Skin Corrosion/Irritation May cause skin irritation or an allergic skin reaction (sensitization).[3][6]Dermal contact is a primary exposure route.[1]
Mutagenicity/Carcinogenicity Potential to cause genetic defects or cancer.The parent compound, quinoline, is classified as a mutagen and carcinogen.[1][2]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory system.[2]Handling the solid form poses a risk of aerosolization.

This hazard profile dictates that our primary goals for protection are to prevent all contact with eyes and skin, and to eliminate the possibility of inhalation.

The Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the potential for exposure. All handling of 7-Fluoroquinolin-8-ol must be conducted within a certified chemical fume hood to provide the primary layer of containment.[5]

Table of Recommended PPE by Task:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical splash goggles AND a face shield.[7]Double-layered, powder-free nitrile gloves.[8]Tightly cuffed lab coat and a disposable gown over primary clothing.Not required if performed correctly within a fume hood.
Preparing Solutions Chemical splash goggles.[7]Single pair of powder-free nitrile gloves.Tightly cuffed lab coat.Not required if performed within a fume hood.
Small-Scale Spills (<5g) Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.Recommended: N95 respirator for dust, or a half-mask respirator with appropriate cartridges.
Large-Scale Spills (>5g) Full-face, air-purifying respirator (NIOSH approved).[9]Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.[7]Mandatory: Full-face respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan: Step-by-Step Protocols

Procedural discipline is paramount. The following workflows are designed to be self-validating systems, minimizing the risk of contamination and exposure at each stage.

PPE Donning and Doffing Workflow

The sequence of donning and doffing PPE is critical to prevent the transfer of contaminants from the "dirty" exterior of the equipment to your skin or clothing.

G cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat / Gown Don2 2. Face Mask / Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Cuffs over sleeves) Don3->Don4 Doff1 1. Gloves (Peel off) Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Face Mask / Respirator Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Protocol for Routine Handling (Weighing Solid)
  • Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as specified in the table above (goggles, face shield, lab coat, gown, double gloves).

  • Handling:

    • Perform all manipulations deep within the fume hood.

    • Use a micro-spatula to carefully transfer the solid. Avoid any actions that could generate dust.

    • If weighing, use an analytical balance with a draft shield inside the hood if possible, or tare a sealed container, add the compound in the hood, and re-weigh the sealed container outside.

    • Close the primary container immediately after dispensing.

  • Immediate Cleanup: Carefully wipe down the spatula and any surfaces with a damp cloth (using a suitable solvent like ethanol), ensuring the cloth is disposed of as contaminated waste.

  • Doffing: Remove the outer pair of gloves and the disposable gown before leaving the fume hood. Dispose of them in a designated hazardous waste container. Doff remaining PPE outside the immediate work area as per the diagram.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Emergency Plan: Managing a Spill
  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside the fume hood, evacuate the lab and notify the safety officer.

  • Assess and Secure: From a safe distance, assess the extent of the spill. Ensure ventilation is adequate (fume hood is running). Restrict access to the area.

  • Don Emergency PPE: Wear the appropriate PPE for a spill, including a respirator, chemical-resistant apron or suit, face shield, and heavy-duty gloves.[10]

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards to prevent spreading.[5]

    • Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff and Dispose: Remove all PPE and dispose of it as contaminated hazardous waste.

  • Report: Document the incident according to your institution's safety protocols.

Disposal Plan: A Critical Final Step

Proper disposal is a non-negotiable aspect of safe chemical handling.

  • Chemical Waste: All waste containing 7-Fluoroquinolin-8-ol, including absorbed spill material and rinse solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, bench paper, gowns, and cleaning materials, must be disposed of as solid hazardous waste.[5]

  • Disposal Operations: Ensure the final disposal of all waste is handled by licensed waste carriers in accordance with local, state, and federal regulations.[5]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of trust and responsibility, ensuring that your pursuit of scientific advancement is conducted with the highest regard for personal and environmental safety.

G cluster_prep Preparation Phase cluster_selection PPE Selection & Donning cluster_execution Execution & Disposal cluster_completion Completion Phase A Assess Task: Weighing, Solution Prep, etc. B Consult Hazard Profile (Oral, Dermal, Eye, Inhalation) A->B C Select PPE based on Task (See Table) B->C D Don PPE in Correct Sequence C->D E Perform Task in Fume Hood D->E F Segregate Contaminated Waste (PPE, materials) E->F H Doff PPE in Correct Sequence E->H G Dispose of all materials as Hazardous Waste F->G G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling and Disposal Workflow.

References

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs) . ResearchGate. (2025). [Link]

  • SAFETY DATA SHEET . Revanol. [Link]

  • Personal Protective Equipment | US EPA . United States Environmental Protection Agency. (2025). [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC). (2006). [Link]

  • Material Safety Data Sheet - Quinoline, 99% . Cole-Parmer. [Link]

  • UNIT 7: Personal Protective Equipment . University of Hawaii. [Link]

  • Essential Chemical PPE . Trimaco. (2023). [Link]

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.